molecular formula C9H18N3OP B008393 Metepa CAS No. 57-39-6

Metepa

Cat. No.: B008393
CAS No.: 57-39-6
M. Wt: 215.23 g/mol
InChI Key: AVUYXHYHTTVPRX-UHFFFAOYSA-N
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Description

Metepa, also known as Tris(2-methyl-1-aziridinyl)phosphine oxide (MAPO), is an organophosphorus compound (C₉H₁₈N₃OP) with significant applications in industrial and materials science research . It is primarily utilized as a highly effective cross-linking agent in polymer chemistry, particularly for enhancing the mechanical properties of polymer compounds and industrial resins . In propellant research, this compound serves as a crosslinking agent for coatings and as a bonding agent in AP/HTPB propellant formulations to improve mechanical performance . Its functionality stems from its phosphine oxide group and aziridine rings, which allow it to undergo copolymerization and cross-linking with compounds containing two or more active hydrogen atoms . Historically, this compound was investigated as a chemosterilant insecticide, causing reproductive sterility in pests, though it is now considered an obsolete and highly toxic product for this use . In pharmaceutical research, it acts as a reagent in the synthesis of drugs and pharmaceutical intermediates and can be employed as a phosphine oxide ligand in asymmetric catalysis . As a clear, colorless to yellow viscous liquid, it is freely soluble in organic solvents but only slightly soluble in water . This compound is a toxic substance, and handling must be conducted with appropriate personal protective equipment, including rubber gloves, a respirator, and eye protection . This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bis(2-methylaziridin-1-yl)phosphoryl-2-methylaziridine
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InChI

InChI=1S/C9H18N3OP/c1-7-4-10(7)14(13,11-5-8(11)2)12-6-9(12)3/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

AVUYXHYHTTVPRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN1P(=O)(N2CC2C)N3CC3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N3OP
Source PubChem
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DSSTOX Substance ID

DTXSID5020815
Record name Metepa
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Molecular Weight

215.23 g/mol
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CAS No.

57-39-6
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Record name Aziridine, 1,1',1''-phosphinylidynetris[2-methyl-
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Foundational & Exploratory

Metepa: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metepa, a potent organophosphorus compound, is recognized for its significant biological activity, primarily as a chemosterilant and its role as a crosslinking agent. This technical guide provides a comprehensive overview of the chemical structure of this compound, its physicochemical properties, and its established biological mechanisms of action. Detailed experimental protocols for its synthesis and toxicological evaluation are presented, alongside a discussion of its impact on cellular pathways. This document is intended to serve as a foundational resource for researchers in toxicology, insect control, and materials science.

Chemical Identity and Structure

This compound, also known as tris(2-methyl-1-aziridinyl)phosphine oxide, is a well-characterized aziridinyl compound. Its unique structure, featuring three reactive aziridine (B145994) rings attached to a central phosphorus oxide core, is fundamental to its chemical reactivity and biological effects.

The key identifiers and structural details of this compound are summarized below:

IdentifierValue
Preferred IUPAC Name 1,1′,1″-Phosphoryltris(2-methylaziridine)[1]
Systematic IUPAC Name 1-[Bis(2-methyl-1-aziridinyl)phosphoryl]-2-methylaziridine[1]
CAS Number 57-39-6[1]
Chemical Formula C₉H₁₈N₃OP[1]
Molecular Weight 215.237 g/mol [1]
SMILES Notation CC1CN1P(=O)(N2CC2C)N3CC3C[1]
InChI Key AVUYXHYHTTVPRX-UHFFFAOYSA-N[1]

Physicochemical Properties

This compound is typically a colorless to amber liquid with an amine-like odor.[1][2] It is miscible with water and many organic solvents.[2] A summary of its key physicochemical properties is provided in the table below.

PropertyValueSource(s)
Appearance Colorless to amber, viscous liquid[1][2]
Boiling Point 90-92 °C at 0.15-0.3 mmHg[1]
Melting Point < 25 °C[2]
Density 1.27 g/cm³[2]
Solubility Miscible with water and organic solvents[2]
Flash Point 142.3 °C[2]
Refractive Index n20/D 1.579 (lit.)[2]

Biological Activity and Mechanism of Action

This compound is a potent biological agent, primarily functioning as an alkylating agent. This reactivity is the basis for its use as a chemosterilant and is also responsible for its carcinogenic properties.

Chemosterilant Activity

This compound is an effective chemosterilant for a variety of insect species. Its mechanism of action involves the alkylation of genetic material in reproductive cells, leading to chromosomal damage and mutations that prevent the production of viable offspring.[3] The aziridinyl groups are highly reactive and can form covalent bonds with nucleophilic sites on DNA, particularly the N7 position of guanine (B1146940). This can lead to cross-linking of DNA strands, which inhibits DNA replication and transcription, ultimately inducing sterility.[4]

Carcinogenic and Teratogenic Effects

The same alkylating properties that make this compound an effective chemosterilant also contribute to its carcinogenicity and teratogenicity.[1][5][6] By damaging DNA, this compound can induce mutations in somatic cells that may lead to the development of cancer.[1] It has been shown to cause tumors in rats.

The proposed mechanism of this compound's action as an alkylating agent is depicted in the following diagram:

Metepa_Mechanism This compound This compound (Tris(2-methyl-1-aziridinyl)phosphine oxide) Alkylation Alkylation of DNA (Covalent bonding to guanine bases) This compound->Alkylation Aziridinyl groups react with DNA DNA DNA in Cell (e.g., reproductive or somatic cells) DNA->Alkylation Crosslinking DNA Cross-linking (Intra- or inter-strand) Alkylation->Crosslinking Replication_Inhibition Inhibition of DNA Replication & Transcription Crosslinking->Replication_Inhibition Sterility Chemosterilization (in reproductive cells) Replication_Inhibition->Sterility Carcinogenesis Carcinogenesis (in somatic cells) Replication_Inhibition->Carcinogenesis Metepa_Synthesis cluster_reactants Reactants cluster_process Reaction Process cluster_workup Purification Propylenimine 2-Methylaziridine (Propylenimine) Emulsification 1. Emulsify reactants in an aqueous/organic medium Propylenimine->Emulsification POCl3 Phosphorus Oxychloride (POCl₃) Addition 3. Add POCl₃ solution while maintaining alkalinity POCl3->Addition Alkali Alkali Solution (e.g., NaOH) Alkali->Emulsification Solvent Water-immiscible Solvent Solvent->Emulsification Cooling 2. Cool emulsion to -5 to -15 °C Emulsification->Cooling Cooling->Addition Reaction 4. Stir and allow to react to completion Addition->Reaction Separation 5. Separate organic layer Reaction->Separation Washing 6. Wash with water Separation->Washing Evaporation 7. Remove solvent under reduced pressure Washing->Evaporation Distillation 8. Purify by vacuum distillation Evaporation->Distillation Product This compound Product Distillation->Product

References

Metepa (CAS Number 57-39-6): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and biological properties of Metepa (CAS 57-39-6), an organophosphorus compound with significant applications in research and industry. This document consolidates key data on its physicochemical characteristics, toxicological profile, mechanism of action, and relevant experimental methodologies.

Chemical Identity and Physicochemical Properties

This compound, chemically known as Tris(2-methyl-1-aziridinyl)phosphine oxide, is a phosphoramide.[1] It is also referred to by several synonyms, including MAPO (Methyl aphoxide), Methaphoxide, and Metapoxide.[2] At room temperature, this compound is an amber-colored liquid with an amine-like odor.[1][3] It is miscible with water and organic solvents.[1][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 57-39-6[2]
Molecular Formula C₉H₁₈N₃OP[2]
Molecular Weight 215.237 g/mol [2]
Appearance Amber liquid[1][3]
Odor Amine-like[1][3]
Melting Point 25 °C[4]
Boiling Point 90-92 °C at 0.15-0.3 mmHg[2]
Density 1.079 g/cm³[4]
Solubility Miscible with water and organic solvents[1][3]
Stability Decomposes at 170°C and in the presence of acid. Polymerization can occur upon contact with acidic materials or impurities with active hydrogen.[3]

Toxicological Profile

This compound is a toxic compound, primarily exerting its effects through ingestion and dermal absorption.[1] It is classified as a strong irritant to the skin.[1] The toxicological data indicates its potential as a carcinogen, mutagen, and reproductive toxicant.

Table 2: Acute Toxicity of this compound in Rats

Route of AdministrationSexLD50 (mg/kg)Reference(s)
OralMale136[2]
OralFemale213[2]
Carcinogenicity, Mutagenicity, and Teratogenicity

This compound is considered a questionable carcinogen with experimental carcinogenic data.[1] Studies in rats have demonstrated its carcinogenic effects.[5][6] As an alkylating agent, this compound can interact with DNA, leading to mutations and potential carcinogenicity.[7] It has also been shown to have experimental teratogenic and reproductive effects.[1][6]

Reproductive Effects

A primary characteristic of this compound is its action as a chemosterilant, capable of restricting ovarian development in insects.[2][7] In rats, repeated small doses primarily affect the testes, while higher doses can damage the ovaries and bone marrow.[1] Oral administration of 5 mg/kg/day in male rats led to a significant reduction in fertility within 22 days and sterility within 70 days, accompanied by testicular atrophy.[1]

Mechanism of Action: DNA Alkylation and Cellular Consequences

The biological activity of this compound stems from its nature as an alkylating agent. The aziridinyl groups in the molecule are highly reactive and can form covalent bonds with nucleophilic sites in biological macromolecules, most notably DNA.

Metepa_Mechanism_of_Action cluster_0 Cellular Uptake and Activation cluster_1 DNA Alkylation cluster_2 Cellular Response cluster_3 Biological Outcomes This compound This compound DNA DNA This compound->DNA Alkylation DNA_Adducts DNA Adducts (e.g., N7-Guanine) DNA->DNA_Adducts DNA_Repair DNA Repair Pathways (BER, NER, etc.) DNA_Adducts->DNA_Repair Replication_Block Replication Fork Stall DNA_Adducts->Replication_Block Mutagenesis Mutagenesis DNA_Repair->Mutagenesis Error-prone repair Apoptosis Apoptosis Replication_Block->Apoptosis Sterility Sterility Apoptosis->Sterility Carcinogenesis Carcinogenesis Mutagenesis->Carcinogenesis

Caption: Workflow for acute toxicity testing of this compound.

  • Methodology:

    • Animal Model: Adult male and female rats of the Sherman strain were used.

    • Housing: Animals were housed individually in wire-mesh cages and provided with food and water ad libitum.

    • Oral Administration: this compound was dissolved in corn oil and administered via gavage to groups of rats at various dosage levels.

    • Dermal Administration: For dermal toxicity, the backs of the rats were clipped, and different concentrations of this compound were applied.

    • Observation: The animals were observed for a specified period (e.g., 7 days) for signs of toxicity and mortality.

    • Data Analysis: The LD50 values were calculated using the statistical method of Litchfield and Wilcoxon.

Sterilizing, Carcinogenic, and Teratogenic Effects in Rats

Reference: Gaines, T. B., & Kimbrough, R. D. (1966). The sterilizing, carcinogenic and teratogenic effects of this compound in rats. Bulletin of the World Health Organization, 34(2), 317–320. [5]

  • Objective: To evaluate the long-term effects of this compound on reproduction, carcinogenicity, and teratogenicity in rats.

  • Methodology for Sterility Assessment:

    • Animal Model: Adult male rats were administered daily oral doses of this compound.

    • Mating Studies: At various intervals, the treated males were mated with untreated females.

    • Endpoints: Fertility was assessed by the number of successful pregnancies and the number of offspring per litter.

    • Histopathology: Testes of treated males were examined histologically for signs of atrophy.

  • Methodology for Carcinogenicity Assessment:

    • Long-term Administration: Rats were administered this compound over an extended period (e.g., a significant portion of their lifespan).

    • Clinical Observation: Animals were monitored for the development of tumors.

    • Necropsy and Histopathology: At the end of the study or upon death, a complete necropsy was performed, and tissues were examined for neoplastic changes.

  • Methodology for Teratogenicity Assessment:

    • Dosing During Gestation: Pregnant female rats were administered this compound during specific periods of organogenesis.

    • Fetal Examination: Near the end of gestation, the females were sacrificed, and the fetuses were examined for external, visceral, and skeletal abnormalities.

Applications

This compound's primary applications are rooted in its biological and chemical reactivity:

  • Chemosterilant: It is used in entomological research and pest control to induce sterility in insects, thereby controlling their populations. [2][7]* Industrial Uses: this compound is utilized in the textile industry for crease-proofing and flame-proofing fabrics. [1][3]It also serves as a cross-linking agent for polymers and as a bonding agent in solid rocket propellants. [3]

Synthesis

A common method for the synthesis of Tris(2-methyl-1-aziridinyl)phosphine oxide (this compound) involves the reaction of 2-methylaziridine (B133172) with phosphorus oxychloride. [8] dot

Metepa_Synthesis POCl3 Phosphorus Oxychloride (POCl₃) This compound This compound (Tris(2-methyl-1-aziridinyl)phosphine oxide) POCl3->this compound Methylaziridine 2-Methylaziridine Methylaziridine->this compound

Caption: Simplified synthesis of this compound.

A patented method describes the preparation by emulsifying a water-immiscible solvent for this compound into an aqueous solution of propylenimine (2-methylaziridine) and an alkali. [9]This emulsion is cooled, and a solution of phosphorus oxychloride in a water-immiscible solvent is added while maintaining alkaline conditions. [9]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a laboratory or industrial setting.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. [3]* Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.

  • Storage: Store in a cool, well-ventilated area away from heat and incompatible materials such as acids. [3]* Decomposition: When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx) and phosphorus oxides (POx). [1] This technical guide provides a comprehensive summary of the properties of this compound. Researchers and professionals are encouraged to consult the cited literature for more detailed information.

References

A Technical Guide to the Mechanism of Action of Metepa as a Chemosterilant

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Metepa, a polyfunctional aziridinyl alkylating agent, is a potent chemosterilant used in the control of insect populations. Its mechanism of action is rooted in its ability to induce sterility by causing extensive damage to the genetic material within the reproductive cells of target organisms. This guide provides a detailed examination of the molecular and cellular processes through which this compound exerts its sterilizing effects. It covers the chemical interactions with DNA, the resulting cytogenetic and physiological consequences in both male and female insects, and a summary of dose-dependent effects. Methodologies for evaluating its efficacy are also detailed to provide a comprehensive technical overview for the scientific community.

Introduction to this compound

This compound, or tris(2-methyl-1-aziridinyl)phosphine oxide, is an organophosphorus compound belonging to a class of chemicals known as aziridines. These compounds are highly reactive and are primarily recognized for their biological activity as alkylating agents.[1][2] In the context of pest control, this compound functions as a chemosterilant, a chemical that induces temporary or permanent sterility, thereby reducing the reproductive capacity of a pest population.[3] Unlike conventional insecticides that aim for immediate mortality, chemosterilants like this compound offer a more targeted approach by disrupting the reproductive cycle, a strategy employed in the Sterile Insect Technique (SIT).[4][5] The efficacy of this compound stems from its profound effects on both somatic and reproductive tissues, with consequences that are generally dose-dependent and can be species-specific.[6]

Core Mechanism of Action: DNA Alkylation

The primary mechanism of action for this compound is the alkylation of cellular macromolecules, with deoxyribonucleic acid (DNA) being the principal target.[2] This process is driven by the high reactivity of its three aziridine (B145994) rings.

2.1. The Aziridine Moiety Under physiological conditions, the strained three-membered aziridine ring of this compound can be protonated. This enhances the electrophilicity of the ring's carbon atoms, making them susceptible to nucleophilic attack by various sites on biological molecules.

2.2. Reaction with DNA this compound acts as a direct mutagen by forming covalent bonds with nucleophilic centers within the DNA molecule.[2] The most reactive sites include:

  • N7 position of Guanine (B1146940): This is the most frequent site of alkylation by aziridine compounds.[2][7]

  • N3 position of Adenine: Another primary target for alkylation.[7]

  • O6 position of Guanine: Alkylation at this site is particularly mutagenic as it can lead to mispairing during DNA replication.[2]

This covalent binding to DNA bases results in the formation of DNA adducts. As a polyfunctional agent with three reactive aziridine rings, a single this compound molecule can react with multiple sites, leading to severe genetic damage.[2]

Molecular and Cytogenetic Consequences

The alkylation of DNA by this compound initiates a cascade of deleterious cellular events, primarily affecting the integrity and function of the genetic material.

  • DNA Cross-Linking: this compound's ability to react at multiple sites allows it to form both intra- and inter-strand crosslinks in the DNA double helix. These crosslinks physically block the separation of DNA strands, thereby inhibiting critical cellular processes like DNA replication and transcription.[2]

  • Induction of Dominant Lethal Mutations: Alkylation can cause chemical instability in the purine (B94841) ring, leading to depurination or ring-opening, which forms lesions like formamidopyrimidine (FaPy).[7] These adducts and lesions, if not properly repaired, can cause mispairing of bases during DNA replication (e.g., an alkylated guanine pairing with thymine (B56734) instead of cytosine).[2][8] This results in point mutations. When these mutations occur in sperm or egg cells, they are passed on to the zygote. These are often "dominant lethal" mutations, meaning the resulting embryo cannot develop to maturity, leading to sterility in the treated insect.[6][9]

  • Chromosomal Aberrations: The extensive DNA damage, including strand breaks and cross-linking, can lead to gross chromosomal damage that is visible at the cytological level.[1][6] This damage prevents proper cell division (mitosis and meiosis), which is particularly devastating for rapidly proliferating cells in the gonads.

This compound This compound (Aziridinyl Agent) Activation Protonation of Aziridine Ring This compound->Activation Physiological pH Alkylation Nucleophilic Attack (e.g., N7-Guanine) Activation->Alkylation Reacts with DNA DNA DNA->Alkylation Damage DNA Damage Alkylation->Damage Crosslink Inter/Intra-strand Cross-linking Damage->Crosslink Adducts DNA Adducts & Lesions Damage->Adducts Inhibition Inhibition of DNA Replication & Transcription Crosslink->Inhibition Mutation Dominant Lethal Mutations Adducts->Mutation Sterility Sterility Inhibition->Sterility Mutation->Sterility

Caption: Molecular mechanism of this compound-induced DNA damage.

Physiological and Cellular Effects on Reproductive Tissues

The genetic damage induced by this compound manifests as severe physiological and cellular defects, particularly in the gonads where cell division is rapid.

4.1. Effects on Male Insects In males, this compound targets the spermatogenic cells within the testes. Actively dividing spermatogonia and spermatocytes are highly susceptible.[2]

  • Low Doses: May allow for the production of motile sperm that carry dominant lethal mutations. These males can successfully mate with females, but the resulting eggs will fail to hatch.[9]

  • High Doses: Can cause widespread cell death in the testes, leading to aspermia (absence of sperm) or severely reduced sperm count, thus preventing fertilization altogether.

4.2. Effects on Female Insects In females, this compound disrupts oogenesis (egg development).

  • Low Doses: Can be incorporated into developing oocytes, leading to the production of non-viable eggs that are sterile upon fertilization.[10]

  • High Doses: The effects are more profound, leading to complete infecundity. Histological studies show disintegration of the germarium and follicular epithelium, a reduction in the size of oocytes, and subsequent resorption of the eggs.[10] This effectively shuts down the egg production machinery.

cluster_male Male Insect cluster_female Female Insect This compound This compound Administration Dose Dose Level This compound->Dose LowDose Low Dose Dose->LowDose HighDose High Dose Dose->HighDose MaleRepro Spermatogenic Cells LowDose->MaleRepro FemaleRepro Ovarian Cells (Oocytes, Follicles) LowDose->FemaleRepro HighDose->MaleRepro HighDose->FemaleRepro Mutations Dominant Lethal Mutations in Sperm MaleRepro:s->Mutations:n Aspermia Cell Death / Aspermia MaleRepro:s->Aspermia:n SterileMating Sterile Mating (Eggs don't hatch) Mutations->SterileMating NoFertilization Inability to Fertilize Aspermia->NoFertilization SterileEggs Production of Sterile Eggs FemaleRepro:s->SterileEggs:n OogenesisHalt Oogenesis Inhibition (Oocyte Resorption) FemaleRepro:s->OogenesisHalt:n Sterility Sterility SterileEggs->Sterility Infecundity Infecundity (No egg production) OogenesisHalt->Infecundity

Caption: Dose-dependent effects of this compound on male and female insects.

Quantitative Data on this compound Efficacy

The sterilizing effect of this compound is dose-dependent. The following table summarizes key quantitative findings from various studies.

Target Insect SpeciesAdministration MethodDose / ConcentrationResultReference
Dysdercus cingulatus (Red Cotton Bug)Injection (per female)10 µgSterile eggs laid; no effect on fecundity.[10]
Dysdercus cingulatus (Red Cotton Bug)Injection (per female)12.5 µgComplete infecundity; 50% mortality.[10]
Drosophila melanogaster (Fruit Fly)Topical1.0% solution>96% sterility in treated females.[2]
Musca domestica (Housefly)Topical (per male)10.15 µg (LD50)99.99% sterility.[2]

Experimental Protocols for Evaluation

The assessment of this compound's chemosterilant activity involves a series of standardized biological assays.

6.1. Insect Rearing and Treatment

  • Rearing: A colony of the target insect species is maintained under controlled laboratory conditions (temperature, humidity, photoperiod) to ensure a consistent supply of healthy, age-standardized individuals.

  • Treatment Application: this compound is administered to adult insects, typically post-eclosion but pre-sexual maturity. Common methods include:

    • Topical Application: A known concentration of this compound in a suitable solvent (e.g., acetone) is applied to the insect's thorax using a microapplicator.

    • Injection: A precise dose is injected into the insect's hemocoel using a fine glass needle.

    • Feeding: this compound is mixed into the insect's diet (e.g., a sugar solution) at a specific concentration.

6.2. Sterility Assessment

  • Mating Crosses: Treated insects (e.g., treated males, T♂) are crossed with untreated, virgin counterparts (e.g., untreated females, U♀) in controlled cages. A control cross of untreated males and females (U♂ x U♀) is run in parallel.

  • Fecundity and Fertility Measurement:

    • Eggs laid by the females in each cross are collected over a set period.

    • The total number of eggs is counted to assess fecundity (egg-laying capacity).

    • The eggs are incubated under optimal conditions.

    • The number of hatched larvae is counted to determine the percentage of egg hatch, which measures fertility .

    • Sterility is calculated as: (1 - (% hatch in treated cross / % hatch in control cross)) * 100.

6.3. Histopathological Analysis

  • Tissue Preparation: At specific time points post-treatment, the reproductive organs (testes or ovaries) are dissected from treated and control insects.

  • Fixation and Sectioning: The tissues are fixed (e.g., in Bouin's fluid), dehydrated, embedded in paraffin, and sectioned using a microtome.

  • Staining and Microscopy: The thin sections are mounted on slides, stained (e.g., with Hematoxylin and Eosin), and examined under a light microscope to observe cellular structures, identify abnormalities, and detect signs of cell death (pyknosis), tissue degradation, or arrested development.

start Start rearing Insect Rearing (Controlled Conditions) start->rearing treatment This compound Treatment (Topical, Injection, or Feeding) rearing->treatment control_group Control Group (Solvent Only) rearing->control_group mating Mating Crosses (Treated x Untreated) treatment->mating histology Histopathological Analysis of Gonads treatment->histology control_mating Control Cross (Untreated x Untreated) control_group->control_mating control_group->histology data_collection Data Collection: - Egg Count (Fecundity) - Egg Hatch % (Fertility) mating->data_collection control_mating->data_collection analysis Data Analysis: Calculate % Sterility data_collection->analysis end End analysis->end

Caption: Standard experimental workflow for chemosterilant evaluation.

Conclusion

The mechanism of action of this compound as a chemosterilant is a multi-stage process initiated by the alkylation of DNA within the reproductive cells of insects. This primary chemical interaction leads to a cascade of genetic damage, including DNA cross-linking and the induction of dominant lethal mutations. These molecular events disrupt critical cellular functions, culminating in either the death of reproductive cells or the production of non-viable gametes. The dose-dependent nature of these effects allows for a spectrum of outcomes, from the production of sterile eggs to complete infecundity. A thorough understanding of this mechanism is vital for the effective and safe application of this compound in sterile insect programs and for the development of novel, more specific chemosterilants for pest management.

References

The Sterile Scourge: An In-depth Technical Guide to the History and Discovery of Metepa in Insect Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the ongoing battle against insect pests, the quest for targeted and effective control methods has led to the exploration of various chemical agents. Among these, chemosterilants represent a unique approach, aiming to suppress pest populations by disrupting their reproductive capabilities rather than through direct lethality. This technical guide delves into the history, discovery, and core scientific principles of Metepa, a significant aziridinyl chemosterilant. This compound, a tris(2-methyl-1-aziridinyl)phosphine oxide, emerged from mid-20th-century research into alkylating agents and has been a subject of extensive study for its ability to induce sterility in a wide range of insect species. This document provides a comprehensive overview of its mechanism of action, experimental applications, and the quantitative data underpinning its efficacy, serving as a vital resource for researchers in entomology, pest management, and toxicology.

A Historical Overview of this compound and Aziridine (B145994) Chemosterilants

The development of this compound is intrinsically linked to the broader history of research into aziridine compounds and the sterile insect technique (SIT). The timeline below highlights key milestones in this journey.

A Timeline of Discovery and Development:

  • 1940s: The insecticidal properties of DDT are discovered, ushering in an era of synthetic organic pesticides.[1]

  • Late 1940s-1950s: The concept of the sterile insect technique (SIT) is developed by E.F. Knipling and his colleagues at the United States Department of Agriculture (USDA). Their initial work focuses on using radiation to sterilize insects for release.

  • 1952: A process for synthesizing this compound is patented by the American Cyanamid Company, initially for use in textiles as a crease-proofing and flameproofing agent.[2]

  • 1960s: Research into chemical sterilants for insects gains momentum as an alternative or supplement to radiation-based SIT.[3] Aziridine compounds, including this compound and its structural analog Tepa, are identified as potent chemosterilants.[4] These compounds were initially investigated for their anticancer properties due to their ability to alkylate DNA.

  • 1964: Morgan and LaBrecque publish their influential work on the "Effect of Tepa and this compound on Ovarian Development of House Flies," providing crucial insights into the sterilizing effects of these compounds.[5]

  • 1970s: Extensive research is conducted on the efficacy of this compound against various insect pests, including the house fly (Musca domestica) and the boll weevil (Anthonomus grandis).[2][6] Field studies explore the practical application of this compound in bait formulations for house fly control.[7]

  • Present Day: While the use of aziridine chemosterilants like this compound has been limited due to concerns about their toxicity and potential environmental impact, research continues into safer and more targeted chemosterilants for integrated pest management programs.[4]

Chemical and Physical Properties of this compound

A thorough understanding of this compound's chemical and physical characteristics is fundamental to its application and handling in a research setting.

PropertyValueReference
Chemical Name tris(2-methyl-1-aziridinyl)phosphine oxide[5]
Synonyms Methaphoxide, MAPO[5]
CAS Number 57-39-6[5]
Molecular Formula C9H18N3OP[5]
Molecular Weight 215.237 g/mol [5]
Appearance Amber liquid[2]
Boiling Point 90-92 °C at 0.15-0.3 mmHg[5]
Solubility Miscible with water and organic solvents[2]

Mechanism of Action: DNA Alkylation and Sterility

This compound functions as an alkylating agent, a class of compounds that exert their biological effects by covalently attaching an alkyl group to various nucleophilic sites in cellular macromolecules. The primary target of this compound in inducing sterility is the insect's DNA.

The proposed mechanism involves the following steps:

  • Activation of Aziridine Rings: The three-membered aziridine rings of the this compound molecule are highly strained and susceptible to ring-opening reactions.

  • Nucleophilic Attack by DNA: Nucleophilic centers in the DNA, particularly the N7 position of guanine (B1146940) bases, attack one of the carbon atoms of the aziridine ring.

  • Covalent Bond Formation: This attack leads to the opening of the aziridine ring and the formation of a stable covalent bond between this compound and the DNA base.

  • DNA Cross-linking: Because this compound possesses three reactive aziridine groups, it can react with multiple guanine bases, leading to the formation of intra- and inter-strand DNA cross-links.

  • Disruption of DNA Replication and Transcription: These cross-links prevent the unwinding of the DNA double helix, which is essential for both DNA replication and transcription. This disruption of fundamental cellular processes in the reproductive cells (sperm and eggs) leads to dominant lethal mutations.

  • Induction of Sterility: When a treated insect mates with a wild counterpart, the resulting zygote inherits the damaged DNA. The dominant lethal mutations prevent the embryo from developing, leading to sterility.[8]

Experimental_Workflow cluster_0 Laboratory Screening cluster_1 Behavioral & Fitness Studies cluster_2 Field & Semi-Field Trials Dose_Response Dose-Response Studies (Topical & Feeding) Efficacy_Assessment Efficacy Assessment (% Sterility, Egg Viability) Dose_Response->Efficacy_Assessment Toxicity_Assessment Toxicity Assessment (Mortality, Longevity) Dose_Response->Toxicity_Assessment Mating_Competitiveness Mating Competitiveness of Sterilized Males Efficacy_Assessment->Mating_Competitiveness Behavioral_Effects Behavioral Effects (e.g., feeding, flight) Toxicity_Assessment->Behavioral_Effects Cage_Trials Cage Trials Mating_Competitiveness->Cage_Trials Bait_Formulation Bait Formulation & Optimization Bait_Formulation->Cage_Trials Field_Release Limited Field Release & Population Monitoring Cage_Trials->Field_Release

References

Toxicological Profile of Metepa in Non-Target Organisms: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metepa, a potent chemosterilant and alkylating agent, has been utilized for insect population control. However, its impact on non-target organisms raises significant environmental and toxicological concerns. This technical guide provides a comprehensive overview of the toxicological profile of this compound, focusing on its effects on a range of non-target species. While extensive data exists for its effects on rodents, information on other wildlife, particularly avian and aquatic organisms, is notably sparse. This document synthesizes available quantitative data, details experimental methodologies, and elucidates the known mechanisms of toxicity, including its action as a DNA alkylating agent. Where specific data for this compound is unavailable, information on related aziridine (B145994) compounds is presented to provide a broader context for risk assessment.

Acute and Chronic Toxicity

This compound exhibits moderate acute oral toxicity but high dermal toxicity in mammals. The primary target organ for repeated low-dose exposure is the testis, leading to reproductive impairment.[1][2] Data on other non-target organisms is limited, necessitating a cautious approach to environmental risk assessment.

Mammalian Toxicity

Studies on rats have been pivotal in characterizing the mammalian toxicology of this compound.

SpeciesRoute of AdministrationParameterValueReference
Male RatOralLD50136 mg/kg[3]
Female RatOralLD50213 mg/kg[3]
RatDermal-High Toxicity[2]

Reproductive Effects in Rats:

  • 5 mg/kg/day (oral): Severe reduction in fertility within 22 days, sterility within 70 days, and testicular atrophy within 77 days.[2]

  • 2.5 mg/kg/day (oral): Smaller reduction in fertility and partial testicular atrophy in some individuals after 197 days.[3]

  • ≤ 1.25 mg/kg/day (oral): No detectable effect on fertility or testicular histology after 197 days.[2]

Avian Toxicity
Aquatic Toxicity

Specific LC50 and EC50 values for this compound in fish and aquatic invertebrates like Daphnia magna are not well-documented in the available literature. Given its chemical nature, there is a potential for adverse effects on aquatic ecosystems. Further research following standardized OECD guidelines for aquatic toxicity testing is crucial to fill this data gap.

Genotoxicity

As an alkylating agent, this compound is expected to exhibit genotoxic effects. Alkylating agents can directly interact with DNA, leading to mutations and chromosomal damage.[4]

Mechanism of Genotoxicity

This compound belongs to the aziridine group of compounds, which are known to be electrophilic and can react with nucleophilic sites in cellular macromolecules, including DNA. The primary mechanism of genotoxicity for such compounds is the alkylation of DNA bases, particularly guanine (B1146940) at the N7 position. This can lead to the formation of DNA adducts, DNA strand breaks, and cross-linking, ultimately interfering with DNA replication and transcription.

Genotoxicity Testing

While specific genotoxicity studies on this compound in a wide range of non-target organisms are limited, standard assays can be employed to assess its genotoxic potential. These include:

  • Micronucleus Test: This assay can detect both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity) in exposed cells.[5][6]

  • Comet Assay (Single Cell Gel Electrophoresis): A sensitive method for detecting DNA strand breaks in individual cells.[7][8][9]

Histopathological Effects

Histopathological examinations can provide valuable insights into the target organs and cellular damage caused by toxicant exposure.

  • Mammals (Rats): The primary histopathological finding in rats exposed to repeated small doses of this compound is testicular atrophy.[2] At higher doses, damage to the ovaries and bone marrow has been observed.[2] No significant damage to the intestinal epithelium was noted, except at fatal doses.[2]

  • Other Non-Target Organisms: There is a lack of specific information on the histopathological effects of this compound in birds, fish, and aquatic invertebrates. Future research should focus on evaluating the impact on reproductive organs, liver, kidneys, and gills in these species.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for this compound is its function as an alkylating agent. The aziridine rings in its structure are highly reactive and can form covalent bonds with nucleophilic groups in biological molecules.

Metepa_Mechanism This compound This compound (Aziridine Compound) Alkylation Alkylation of DNA bases (e.g., N7-guanine) This compound->Alkylation covalent bonding DNA DNA Adducts DNA Adduct Formation DNA->Adducts Alkylation->DNA Damage DNA Damage (Strand breaks, Cross-linking) Adducts->Damage Replication Inhibition of DNA Replication & Transcription Apoptosis Cell Cycle Arrest & Apoptosis Replication->Apoptosis Damage->Replication Sterility Cell Death / Sterility Apoptosis->Sterility

Caption: General mechanism of action for this compound as a DNA alkylating agent.

The alkylation of DNA by this compound can trigger a cascade of cellular responses. While specific signaling pathways affected by this compound in non-target organisms have not been fully elucidated, it is likely to involve DNA damage response (DDR) pathways.

DNA_Damage_Response cluster_0 This compound Exposure cluster_1 Cellular Response This compound This compound DNA_Damage DNA Alkylation & Adduct Formation This compound->DNA_Damage DDR DNA Damage Response (DDR) Activation (e.g., ATM/ATR) DNA_Damage->DDR Cell_Cycle Cell Cycle Arrest (e.g., p53 activation) DDR->Cell_Cycle Repair DNA Repair Mechanisms DDR->Repair Apoptosis Apoptosis (Programmed Cell Death) Cell_Cycle->Apoptosis If damage is severe Repair->DNA_Damage Repair Failure

Caption: Putative signaling pathway activated by this compound-induced DNA damage.

Experimental Protocols

Standardized protocols are essential for generating reliable and comparable toxicological data. The OECD Guidelines for the Testing of Chemicals provide a robust framework for such studies.

Avian Acute Oral Toxicity Test (OECD Guideline 223)

This guideline describes a sequential testing procedure to determine the acute oral toxicity (LD50) of a substance in birds.

OECD_223_Workflow start Start limit_test Limit Test (e.g., 2000 mg/kg) start->limit_test mortality Mortality > 50%? limit_test->mortality ld50_test Proceed to LD50 Determination mortality->ld50_test Yes low_toxicity Classify as Low Toxicity mortality->low_toxicity No end End ld50_test->end low_toxicity->end

Caption: Simplified workflow for an avian acute oral toxicity test (OECD 223).

Fish Acute Toxicity Test (OECD Guideline 203)

This guideline details a method to determine the concentration of a substance that is lethal to 50% of test fish (LC50) over a 96-hour period.

Daphnia sp. Acute Immobilisation Test (OECD Guideline 202)

This test evaluates the concentration of a substance that causes 50% of Daphnia magna to become immobile (EC50) after a 48-hour exposure.

Conclusion and Future Directions

The toxicological profile of this compound in non-target organisms is heavily skewed towards mammalian data, with a significant lack of information for avian and aquatic species. Its demonstrated reproductive toxicity in rats, coupled with its mechanism as a DNA alkylating agent, raises substantial concerns about its potential impact on wildlife populations.

To conduct a thorough environmental risk assessment, further research is imperative. Key research needs include:

  • Quantitative Toxicity Data: Determination of LD50, LC50, and No-Observed-Effect-Concentration (NOEC) values for a diverse range of non-target species, particularly birds, fish, and aquatic invertebrates.

  • Reproductive and Developmental Studies: Evaluation of the sublethal effects of this compound on the reproductive success and development of avian and aquatic organisms.

  • Genotoxicity and Histopathology: Comprehensive studies to characterize the genotoxic and histopathological effects of this compound in various tissues of non-target species.

  • Signaling Pathway Analysis: Mechanistic studies to identify the specific signaling pathways that are disrupted by this compound exposure in different organisms.

By addressing these knowledge gaps, a more complete and accurate understanding of the environmental risks associated with this compound can be achieved, enabling more informed regulatory decisions.

References

Carcinogenic Potential of Metepa: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metepa, a tris(aziridinyl)phosphine oxide, is recognized for its potent chemosterilant effects and has been investigated for its toxicological properties. This technical guide synthesizes the available research on the carcinogenic potential of this compound, with a focus on its mechanism of action as an alkylating agent. While early studies confirmed its carcinogenicity in animal models, a significant lack of detailed quantitative data on tumor incidence and specific experimental protocols in publicly accessible literature presents a challenge for a comprehensive modern risk assessment. This document aims to provide a thorough overview of the existing knowledge, highlight data gaps, and detail the general molecular pathways likely involved in this compound-induced carcinogenesis.

Introduction to this compound

This compound is an organophosphorus compound containing three aziridinyl groups. These highly reactive three-membered rings are central to its biological activity. Primarily known as an insect chemosterilant, this compound's mechanism of action involves the alkylation of biological macromolecules, including DNA, which leads to its sterilizing, teratogenic, and carcinogenic effects[1][2].

Carcinogenicity Studies in Animal Models

The primary evidence for this compound's carcinogenicity comes from studies conducted on rats. A key study by Gaines and Kimbrough in 1966 demonstrated that this compound is carcinogenic, in addition to causing sterility and teratogenic effects in this species[1][2]. The research indicated the formation of teratomas, which are tumors composed of multiple tissue types derived from the three embryonic germ layers.

Quantitative Data on Tumor Incidence

A comprehensive search of scientific literature did not yield specific quantitative data on tumor incidence, dose-response relationships, or tumor latency from dedicated carcinogenicity bioassays of this compound. The available publications focus on the qualitative carcinogenic effects rather than providing detailed statistical data on tumor formation. This lack of quantitative data is a significant gap in the toxicological profile of this compound.

Experimental Protocols

Detailed experimental protocols for the carcinogenicity studies on this compound are not extensively described in the available literature. The key study by Gaines and Kimbrough (1966) provides limited information on the experimental design.

Table 1: Summary of Experimental Parameters from Gaines & Kimbrough (1966)

ParameterDescription
Animal Model Rats[1][2]
Route of Administration Not explicitly detailed for carcinogenicity, but related toxicity studies used oral administration[3]
Dosage Specific dosages for the carcinogenicity findings are not provided in the primary accessible report. Related toxicity studies on fertility effects used oral dosages of 1.25, 2.5, and 5 mg/kg/day[3][4].
Duration of Study Not explicitly detailed in the carcinogenicity context.
Endpoint Observation of sterilizing, carcinogenic, and teratogenic effects[1][2].

The following diagram illustrates a generalized workflow for a typical rodent carcinogenicity study, as specific details for this compound studies are unavailable.

G cluster_0 Pre-study Phase cluster_1 Treatment Phase cluster_2 Post-study Phase A Acclimatization of Animals B Randomization into Groups A->B C Daily Dosing with this compound (and Control Group) B->C D Clinical Observation (e.g., body weight, signs of toxicity) C->D E Necropsy and Histopathological Examination C->E D->C F Tumor Incidence and Multiplicity Analysis E->F G This compound This compound ReactiveIntermediate Reactive Aziridinium Ion This compound->ReactiveIntermediate Bioactivation DNA DNA ReactiveIntermediate->DNA Alkylation DNAAdduct DNA Adduct (e.g., N7-alkylguanine) DNA->DNAAdduct Mispairing Base Mispairing during Replication DNAAdduct->Mispairing StrandBreak DNA Strand Breaks DNAAdduct->StrandBreak Mutation Permanent Mutation Mispairing->Mutation StrandBreak->Mutation G This compound This compound DNADamage DNA Damage This compound->DNADamage p53 p53 Activation DNADamage->p53 p53_mutation p53 Mutation DNADamage->p53_mutation leads to CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis DNARepair DNA Repair CellCycleArrest->DNARepair Cancer Cancer Progression DNARepair->Cancer prevents Apoptosis->Cancer prevents p53_mutation->Cancer

References

Metepa: A Technical Guide to Its Synonyms, Properties, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metepa, a potent organophosphorus compound, has garnered significant attention in the scientific community for its diverse applications, ranging from an insect chemosterilant to a component in textile finishing and even rocket propellants. Its biological activity, primarily stemming from its ability to alkylate DNA, has made it a subject of extensive toxicological and mechanistic investigation. This technical guide provides an in-depth overview of this compound, focusing on its synonyms, physicochemical and toxicological properties, experimental methodologies for its assessment, and the intricate signaling pathways it perturbs.

Synonyms and Chemical Identity

This compound is known by a variety of synonyms in scientific literature and chemical databases. A comprehensive list is provided below to aid in literature searches and chemical identification.

Common Name Systematic Name Other Synonyms CAS Registry Number
This compoundTris(2-methyl-1-aziridinyl)phosphine oxideMethaphoxide, MAPO, Methyl aphoxide, Metapoxide, Tris(1,2-propylene)phosphoramide, 1,1′,1″-Phosphinylidynetris[2-methylaziridine]57-39-6

Quantitative Data

A summary of the key physicochemical and toxicological properties of this compound is presented in the following tables for easy comparison and reference.

Physicochemical Properties
Property Value Reference(s)
Molecular Formula C9H18N3OP[1][2]
Molecular Weight 215.24 g/mol [1]
Appearance Amber liquid with an amine odor[1]
Boiling Point 90-92 °C at 0.15-0.3 mmHg[1]
Solubility Miscible with water and organic solvents[1]
Vapor Pressure Data not readily available
Octanol-Water Partition Coefficient (logP) Data not readily available
Toxicological Data
Parameter Species Route Value Reference(s)
LD50 Rat (male)Oral136 mg/kg[1]
LD50 Rat (female)Oral213 mg/kg[1]
LD50 RatDermalRelatively high toxicity compared to conventional insecticides[3][4]
Carcinogenicity Rat-Can result in carcinogenesis, particularly the formation of teratomas[1][5][6]
Mutagenicity --Suspected mutagen[7]
Teratogenicity Rat-Teratogenic effects observed[1][5][6]
Chemosterilant Efficacy
Target Insect Effective Dose/Concentration Effect Reference(s)
House fly (Musca domestica) 0.5% in baitReduced egg viability to below 10%[8]
Boll weevil (Anthonomus grandis) Fumigation (concentration and duration dependent)92-100% sterilization of treated males[9]
Mosquitoes (Aedes aegypti, Anopheles quadrimaculatus) -Effective chemosterilant[10]

Experimental Protocols

The toxicological and efficacy data presented above are derived from established experimental protocols. While the full, detailed methodologies from the original cited literature were not available for direct inclusion, this section outlines the general principles and procedures for key experiments based on standard toxicological guidelines.

Acute Toxicity (LD50) Determination

The oral and dermal LD50 values for this compound in rats were likely determined using a protocol similar to the following:

  • Animal Model: Young adult rats of a specific strain (e.g., Wistar or Sprague-Dawley), separated by sex.

  • Dosage Administration:

    • Oral: A single dose of this compound, dissolved in a suitable vehicle (e.g., corn oil), is administered by gavage.

    • Dermal: A single dose of this compound is applied to a shaved area of the back and covered with a porous gauze dressing.

  • Dose Groups: Multiple dose groups with a logarithmic spacing of doses are used, along with a control group receiving only the vehicle.

  • Observation: Animals are observed for a period of at least 14 days for signs of toxicity and mortality. Body weight is recorded periodically.

  • Data Analysis: The LD50, the dose estimated to cause mortality in 50% of the animals, is calculated using statistical methods such as probit analysis.

Carcinogenicity Bioassay

The carcinogenic potential of this compound in rats was likely assessed through a long-term bioassay:

  • Animal Model: Rats are exposed to this compound over a significant portion of their lifespan (e.g., 2 years).

  • Dosage Administration: this compound is administered through the diet, drinking water, or by gavage at multiple dose levels.

  • Observation: Animals are monitored for clinical signs of toxicity, and body weight and food consumption are recorded regularly.

  • Pathology: At the end of the study, a complete necropsy is performed on all animals. Tissues from all major organs are examined microscopically for the presence of tumors.

  • Data Analysis: The incidence of tumors in the treated groups is compared to the control group using statistical methods to determine if there is a significant increase in tumor formation.[11][12]

Teratogenicity Study

The teratogenic effects of this compound were likely evaluated in a developmental toxicity study in rats:

  • Animal Model: Pregnant female rats are used.

  • Dosage Administration: this compound is administered daily during the period of major organogenesis.

  • Maternal Observation: Dams are observed for signs of toxicity, and body weight and food consumption are monitored.

  • Fetal Examination: Shortly before natural parturition, the dams are euthanized, and the fetuses are removed. Fetuses are examined for external, visceral, and skeletal malformations.[13][14]

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is its function as an alkylating agent, leading to the covalent modification of cellular macromolecules, most significantly DNA. This DNA damage triggers a complex network of cellular signaling pathways.

DNA Alkylation and Repair

This compound's aziridinyl groups are highly reactive and can form covalent bonds with nucleophilic sites in DNA, particularly the N7 position of guanine. This DNA alkylation can lead to mutations, DNA strand breaks, and inter- and intra-strand crosslinks, which interfere with DNA replication and transcription, ultimately leading to cytotoxicity and, in germ cells, sterility.

Cells possess sophisticated DNA repair mechanisms to counteract the effects of alkylating agents. The primary pathway for repairing the types of lesions induced by this compound is the Base Excision Repair (BER) pathway. Other pathways such as Mismatch Repair (MMR) and pathways involved in repairing double-strand breaks, like Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ) , may also be activated.

DNA_Alkylation_and_Repair This compound This compound DNA DNA This compound->DNA Alkylation Alkylated_DNA Alkylated DNA (e.g., N7-Guanine) BER Base Excision Repair (BER) Alkylated_DNA->BER Repair MMR Mismatch Repair (MMR) Alkylated_DNA->MMR Repair DSB_Repair DSB Repair (HR, NHEJ) Alkylated_DNA->DSB_Repair Repair of strand breaks Cell_Cycle_Arrest Cell Cycle Arrest Alkylated_DNA->Cell_Cycle_Arrest Damage Signaling Sterility Chemosterilization Alkylated_DNA->Sterility In germ cells Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis If damage is severe

Caption: this compound-induced DNA alkylation and subsequent cellular repair pathways.

DNA Damage Response (DDR) Signaling

The presence of alkylated DNA and subsequent strand breaks activates a complex signaling cascade known as the DNA Damage Response (DDR). Key players in this pathway are the protein kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) . ATM is primarily activated by double-strand breaks, while ATR responds to single-strand DNA, which can arise during the repair of alkylated bases.

Activation of ATM and ATR leads to the phosphorylation and activation of a multitude of downstream targets, including the tumor suppressor protein p53 and checkpoint kinases Chk1 and Chk2 . This cascade ultimately orchestrates cell cycle arrest, allowing time for DNA repair, or, if the damage is too severe, triggers apoptosis (programmed cell death).[15][16][17]

DNA_Damage_Response cluster_0 DNA Damage cluster_1 Sensor Kinasas cluster_2 Effector Kinasas & Proteins cluster_3 Cellular Outcomes Alkylated_DNA Alkylated DNA DSB Double-Strand Breaks Alkylated_DNA->DSB can lead to SSB Single-Strand Breaks Alkylated_DNA->SSB leads to ATM ATM DSB->ATM activates ATR ATR SSB->ATR activates p53 p53 ATM->p53 phosphorylates Chk2 Chk2 ATM->Chk2 phosphorylates ATR->p53 phosphorylates Chk1 Chk1 ATR->Chk1 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest DNA_Repair DNA Repair p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis Chk1->Cell_Cycle_Arrest Chk2->Cell_Cycle_Arrest Crosstalk_Signaling_Pathways cluster_DDR DNA Damage Response cluster_Survival Survival Pathways This compound This compound DNA_Damage DNA Damage This compound->DNA_Damage ATM_ATR ATM / ATR DNA_Damage->ATM_ATR activates PI3K_Akt PI3K / Akt DNA_Damage->PI3K_Akt activates MAPK MAPK DNA_Damage->MAPK activates p53 p53 ATM_ATR->p53 activates Apoptosis Apoptosis p53->Apoptosis promotes PI3K_Akt->ATM_ATR crosstalk Cell_Survival Cell Survival PI3K_Akt->Cell_Survival promotes MAPK->p53 crosstalk MAPK->Cell_Survival can promote MAPK->Apoptosis can promote

References

Metepa: An In-depth Technical Guide to its Role as an Alkylating Agent in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metepa, a tris(aziridinyl)phosphine oxide, is a potent alkylating agent historically utilized as an insect chemosterilant. Its biological activity stems from the electrophilic nature of its aziridine (B145994) rings, which react with nucleophilic sites on crucial biomolecules, primarily DNA and proteins. This covalent modification disrupts normal cellular processes, leading to cytotoxicity, mutagenicity, and reproductive sterility. This technical guide provides a comprehensive overview of the molecular mechanisms of this compound's action, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key biological pathways. While specific quantitative data for this compound is limited in the public domain, this guide synthesizes the existing knowledge and draws parallels from closely related alkylating agents to provide a thorough understanding of its biological impact.

Core Mechanism of Action: Alkylation

This compound's biological effects are a direct consequence of its ability to act as an alkylating agent. The three aziridine rings in its structure are highly strained and prone to ring-opening upon protonation. This creates a reactive electrophilic species that readily attacks nucleophilic centers in biological macromolecules.

DNA Alkylation

The primary target for this compound's alkylating activity is DNA. The nitrogen and oxygen atoms in the purine (B94841) and pyrimidine (B1678525) bases of DNA are nucleophilic and susceptible to attack. The most common site of alkylation by aziridinyl agents is the N7 position of guanine (B1146940).

  • Reaction: The protonated aziridine ring of this compound is attacked by the N7 atom of a guanine base, forming a covalent bond. This reaction is depicted in the following logical diagram:

DNA_Alkylation This compound This compound (with aziridine rings) Protonation Protonation of Aziridine Ring This compound->Protonation Reactive_Intermediate Reactive Electrophilic Intermediate Protonation->Reactive_Intermediate Guanine_N7 N7 of Guanine Reactive_Intermediate->Guanine_N7 Nucleophilic Attack DNA DNA (Nucleophilic sites) Alkylated_DNA Alkylated DNA (this compound-Guanine Adduct) Guanine_N7->Alkylated_DNA Crosslinking Inter- and Intra-strand Cross-linking Alkylated_DNA->Crosslinking Second Alkylation Event

Figure 1: Logical flow of this compound-induced DNA alkylation.
  • Consequences of DNA Alkylation:

    • DNA Adduct Formation: The formation of this compound-DNA adducts disrupts the normal structure of the DNA helix.

    • DNA Cross-linking: As a trifunctional alkylating agent, a single this compound molecule can react with multiple nucleophilic sites, leading to both intra- and inter-strand DNA cross-links. These cross-links are particularly cytotoxic as they prevent DNA strand separation, thereby inhibiting DNA replication and transcription.

    • Mutagenesis: Alkylation at the N7 position of guanine can lead to depurination, creating an abasic site that can result in mutations during DNA repair.

Protein Alkylation

In addition to DNA, this compound can alkylate various proteins. The nucleophilic side chains of amino acids such as cysteine (thiol group), histidine (imidazole ring), and lysine (B10760008) (amino group) are susceptible to alkylation.

  • Mechanism: The reaction mechanism is similar to DNA alkylation, involving the nucleophilic attack of the amino acid side chain on the activated aziridine ring of this compound.

  • Functional Consequences:

    • Enzyme Inhibition: Alkylation of amino acid residues within the active site of an enzyme can lead to irreversible inhibition of its catalytic activity.

    • Disruption of Protein Structure and Function: Widespread protein alkylation can alter protein conformation, leading to denaturation, aggregation, and loss of function. This can disrupt numerous cellular processes, including signal transduction, metabolism, and structural integrity.

Biological Effects and Signaling Pathways

The extensive alkylation of DNA and proteins by this compound triggers a cascade of cellular responses, ultimately leading to cytotoxicity, genotoxicity, and chemosterilization.

Cytotoxicity and Apoptosis

High levels of DNA damage and protein dysfunction induced by this compound can trigger programmed cell death, or apoptosis. The intrinsic (mitochondrial) pathway of apoptosis is a likely mechanism.

  • Signaling Pathway: DNA damage can activate the p53 tumor suppressor protein, which in turn can upregulate pro-apoptotic proteins like Bax. Bax promotes the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c. Cytochrome c then activates a caspase cascade, starting with caspase-9 and leading to the activation of executioner caspases like caspase-3, which dismantle the cell.

Apoptosis_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm This compound This compound DNA_Damage DNA Damage (Alkylation, Cross-links) This compound->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Figure 2: Proposed intrinsic apoptosis pathway induced by this compound.
Genotoxicity and Mutagenesis

This compound is a potent genotoxic agent, capable of inducing chromosomal aberrations, micronuclei formation, and gene mutations. These effects are a direct result of its DNA-damaging properties. The disruption of DNA replication and the error-prone repair of this compound-induced DNA lesions are the primary drivers of its mutagenic activity.

Chemosterilization

The most well-documented biological effect of this compound is its ability to induce sterility, particularly in insects. This effect is primarily due to the alkylation of DNA in the germ cells of the reproductive system.

  • In Males: this compound causes damage to the testes, leading to a reduction in sperm production and the induction of dominant lethal mutations in the sperm that are produced.[1][2] Mating with females results in non-viable embryos.

  • In Females: Alkylation of the DNA in ovarian cells can inhibit ovarian development and oogenesis, leading to a reduction in fecundity.[3]

Quantitative Data

While specific quantitative data for this compound's activity at the molecular and cellular level is scarce in publicly available literature, some toxicological and efficacy data has been reported.

ParameterOrganism/SystemValueReference
Acute Oral LD50 Male Rat136 mg/kg[3]
Female Rat213 mg/kg[3]
Dosage for Sterility Male Rat5 mg/kg/day (oral) for 70 days[1][2]
Male Rat2.5 mg/kg/day (oral) for 197 days (partial)[1][2]
Chemosterilization House Fly (Musca domestica)2.5% and 5% solution dip for 30-300 seconds (pupal stage)

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound's biological effects. These are generalized protocols that should be optimized for specific experimental systems.

Assessment of Cytotoxicity (IC50 Determination)

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound in a cell line of interest using a colorimetric assay (e.g., MTT or XTT).

Cytotoxicity_Workflow start Start cell_culture Seed cells in a 96-well plate start->cell_culture treatment Treat cells with a serial dilution of this compound cell_culture->treatment incubation Incubate for a defined period (e.g., 24, 48, 72h) treatment->incubation add_reagent Add colorimetric reagent (e.g., MTT) incubation->add_reagent incubation2 Incubate to allow for color development add_reagent->incubation2 read_absorbance Measure absorbance with a plate reader incubation2->read_absorbance data_analysis Calculate cell viability and determine IC50 value read_absorbance->data_analysis end End data_analysis->end

Figure 3: Experimental workflow for determining this compound's IC50.
  • Cell Seeding: Plate cells in a 96-well microtiter plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare a series of dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the this compound dilutions to the wells. Include untreated control wells.

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • Colorimetric Assay: Add the colorimetric reagent (e.g., MTT, XTT) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the untreated control. Plot the cell viability against the log of the this compound concentration and determine the IC50 value from the dose-response curve.

Analysis of DNA Alkylation by Mass Spectrometry

This protocol outlines a general workflow for the detection and quantification of this compound-DNA adducts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • DNA Isolation: Expose cells or organisms to this compound. Isolate genomic DNA using a standard DNA extraction protocol, taking care to prevent oxidative damage.

  • Enzymatic Hydrolysis: Digest the DNA to individual nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.

  • LC-MS/MS Analysis:

    • Separate the nucleosides using reverse-phase liquid chromatography.

    • Introduce the separated nucleosides into a tandem mass spectrometer.

    • Perform selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to specifically detect and quantify the this compound-guanine adduct based on its unique precursor and fragment ion masses. An internal standard (e.g., an isotopically labeled version of the adduct) should be used for accurate quantification.

  • Data Analysis: Quantify the amount of the this compound-guanine adduct relative to the amount of unmodified guanine to determine the frequency of adduction.

Chemosterilization Assay in Insects

This protocol is adapted from studies on house flies and provides a general method for assessing the chemosterilant activity of this compound.

  • Rearing: Rear the target insect species under controlled laboratory conditions.

  • Treatment: Prepare solutions of this compound at various concentrations. Treat the insects at a specific life stage (e.g., pupae or adults). For pupal treatment, a brief dip in the this compound solution can be effective. For adults, this compound can be incorporated into their food or water.

  • Mating Crosses: Set up mating crosses between treated insects and untreated insects of the opposite sex. Include control crosses of untreated males and females.

  • Fecundity and Fertility Assessment:

    • Collect the eggs laid by the females from each cross.

    • Count the number of eggs to assess fecundity.

    • Monitor the eggs for hatching to determine the percentage of viable offspring (fertility).

  • Data Analysis: Compare the fecundity and fertility of the treated crosses to the control crosses to determine the sterilizing effect of this compound at different concentrations.

Conclusion

This compound is a potent trifunctional alkylating agent with significant biological effects, most notably its ability to induce sterility. Its mechanism of action is rooted in the covalent modification of DNA and proteins, leading to a cascade of cellular events including the disruption of DNA replication, enzyme inhibition, and the induction of apoptosis. While the broad strokes of its action are understood, a detailed, quantitative understanding of its interaction with specific cellular pathways remains an area for further research. The protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the molecular toxicology and potential applications of this and other alkylating agents.

References

An In-depth Technical Guide on the Primary Research Applications of Metepa

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metepa, chemically known as tris(2-methyl-1-aziridinyl)phosphine oxide, is a potent alkylating agent primarily utilized in research as a chemosterilant for insects.[1][2][3] Its mechanism of action involves the induction of dominant lethal mutations in the reproductive cells of treated organisms, leading to sterility.[1][4] This property has made it a valuable tool in entomological research for studying insect population dynamics and developing pest control strategies. Beyond its primary application in insect sterilization, this compound has also been investigated in toxicological studies to understand its effects on mammals, where it has been shown to impact fertility and exhibit potential carcinogenic and teratogenic properties.[5][6][7] This guide provides a comprehensive overview of the core research applications of this compound, detailing its mechanism of action, experimental protocols, and key quantitative findings.

Core Research Application: Insect Chemosterilization

The most significant research application of this compound is in the field of entomology, where it is used to induce sterility in a wide range of insect species.[4] This "sterile insect technique" is a species-specific and environmentally friendly method of pest control.

Mechanism of Action: Alkylation and Genetic Disruption

This compound's sterilizing effect stems from its nature as an alkylating agent. The compound contains three aziridinyl groups, which are highly reactive. These groups alkylate nucleophilic sites in DNA, particularly the N7 position of guanine (B1146940).[8] This alkylation can lead to several downstream genetic consequences:

  • DNA Mispairing: The altered guanine can mispair during DNA replication, leading to mutations.[8]

  • DNA Cross-linking: Extensive alkylation can cause both inter- and intra-strand cross-links in the DNA double helix.[8]

  • Chromosomal Damage: These molecular alterations result in significant chromosomal damage and the induction of dominant lethal mutations in reproductive cells (sperm and ova).[1]

When a this compound-sterilized insect mates with a fertile one, the resulting zygotes are non-viable, leading to a reduction in the target pest population over successive generations.[1]

cluster_this compound This compound cluster_DNA DNA Interaction cluster_Outcome Cellular Outcome This compound This compound (Alkylating Agent) Aziridinyl Reactive Aziridinyl Groups This compound->Aziridinyl Alkylation Alkylation of DNA (e.g., Guanine N7) Aziridinyl->Alkylation Targets DNA Mispairing DNA Mispairing & Cross-linking Alkylation->Mispairing Damage Chromosomal Damage & Dominant Lethal Mutations Mispairing->Damage Leads to Sterility Insect Sterility Damage->Sterility

Caption: Mechanism of this compound-induced insect sterility.
Experimental Protocols and Applications

Research on this compound's chemosterilant properties involves various application methods tailored to the target insect species' biology.

Common Experimental Protocols:

  • Preparation of this compound Formulation: this compound is typically dissolved in a suitable solvent (e.g., acetone) and then incorporated into a delivery medium.

    • Feeding Baits: Mixed with a food source like sugar or cornmeal.[9][10]

    • Water Solutions: Dissolved in water for insects that acquire water from their environment.[9]

    • Topical Application: Diluted in a volatile solvent for direct application to the insect's cuticle.[11]

  • Exposure of Target Insects: Laboratory-reared insects are exposed to the this compound formulation.

    • Feeding: Insects are allowed to feed on the prepared baits or solutions for a specified period.[9]

    • Contact: Insects are exposed to surfaces (e.g., glass) treated with a known concentration of this compound.[9]

    • Topical: A precise micro-quantity of the this compound solution is applied directly to the insect's thorax or abdomen.[11]

  • Mating and Fecundity Assessment:

    • Treated insects are mated with untreated, fertile insects of the opposite sex.

    • Key parameters are measured: number of eggs laid (fecundity), percentage of eggs that hatch (viability), and overall population reduction in subsequent generations.[10][11]

cluster_methods Application Methods cluster_data Parameters Measured start Start: Insect Rearing prep This compound Formulation (Bait, Solution, Topical) start->prep expo Exposure of Insects prep->expo feed Feeding expo->feed contact Contact expo->contact topical Topical expo->topical mating Mating Crosses (Treated x Untreated) feed->mating contact->mating topical->mating collect Data Collection mating->collect fecundity Fecundity (Egg Count) collect->fecundity viability Viability (Hatch Rate %) collect->viability pop Population Control (%) collect->pop analysis Data Analysis fecundity->analysis viability->analysis pop->analysis

Caption: General experimental workflow for insect chemosterilization studies.
Quantitative Data from Chemosterilization Studies

The efficacy of this compound varies by species and application method. The following table summarizes key quantitative findings from various research studies.

Target Insect SpeciesApplication MethodDosage / ConcentrationObserved Effect(s)Citation(s)
Pink Bollworm (Pectinophora gossypiella)Topical (female)60 µ g/female Sterilizing dose.[11]
Topical (female)30 µ g/female (20:1 T:U ratio)80% population decrease in field cages.[11]
Topical (female)60 µ g/female (20:1 T:U ratio)86% population decrease in field cages.[11]
House Fly (Musca domestica)Feeding Bait0.5% in cornmealEgg viability reduced to below 10%.[10]
Eye Gnat (Hippelates collusor)Contact0.8 µg/cm² (1 hour)Sterilization of both males and females.[9]
Mosquito (Culex quinquefasciatus)Larval Water Treatment0.01% solutionHigh level of reproductive control in resulting adults.[9]

T:U ratio = Treated insects to Untreated insects

Secondary Research Application: Mammalian Toxicology

This compound's alkylating properties make it toxic to non-target organisms. Research in mammalian models, particularly rats, has been crucial for understanding its toxicological profile, including its effects on reproduction and its potential as a carcinogen.[5][6]

Effects on Mammalian Reproduction

Studies have shown that the primary organ affected by repeated low doses of this compound in male rats is the testis.[5][12] Higher doses are required to damage the ovaries and bone marrow.[5][12] The compound's effects are dose-dependent and can lead to severe fertility reduction and sterility.

cluster_targets Target Organs cluster_effects Observed Effects cluster_risks Other Toxicological Risks This compound This compound Administration (Oral) Testis Primary Target: Testis This compound->Testis Ovaries Secondary Targets (at higher doses) This compound->Ovaries Higher Dose Carcinogen Carcinogen This compound->Carcinogen Teratogen Teratogen This compound->Teratogen Fertility Reduced Fertility Testis->Fertility BoneMarrow Bone Marrow Sterility Sterility Fertility->Sterility Prolonged Exposure Atrophy Testicular Atrophy Sterility->Atrophy Leads to

Caption: Toxicological effects of this compound in mammalian models.
Experimental Protocols in Toxicology

Toxicological assessments typically involve administering controlled doses of this compound to laboratory animals over different periods to establish acute and chronic effects.

  • Animal Model: Primarily rats.[5][6]

  • Administration: Oral gavage is a common method for precise dosing.[5]

  • Endpoints:

    • Fertility Assessment: Mating studies to determine the number and survival of offspring.[5]

    • Histopathology: Microscopic examination of tissues, particularly the testes, to identify changes like atrophy.[5]

    • LD50 Determination: Acute toxicity studies to determine the median lethal dose.[2]

Quantitative Data from Toxicological Studies in Rats
ParameterAdministrationDosage / ConcentrationObserved Effect(s)Citation(s)
Male Fertility Oral5 mg/kg/daySevere fertility reduction within 22 days; sterility within 70 days; testicular atrophy within 77 days.[5][12]
Oral2.5 mg/kg/dayPartial reduction in fertility and partial testicular atrophy within 197 days.[5]
Oral≤ 1.25 mg/kg/dayNo detectable effect on fertility or testis histology within 197 days.[5]
Acute Toxicity (LD50) Oral (male rat)136 mg/kgMedian lethal dose.[2]
Oral (female rat)213 mg/kgMedian lethal dose.[2]

Other Potential Research Applications

While less explored, this compound's DNA-damaging capabilities suggest potential applications in other research areas.

  • Anticancer Research: Studies suggest this compound's ability to induce DNA damage could be explored in the context of cancer therapy.[8] As an alkylating agent, its properties are mechanistically similar to some chemotherapeutic drugs. However, significant research would be needed to establish its efficacy and safety for this purpose.

  • Antimicrobial Research: this compound has exhibited antimicrobial activity against some bacteria and fungi.[8] Its potential as a disinfectant or as a lead compound for new antibiotics is a theoretical possibility, though not a primary area of current research.

Conclusion

The primary and most well-documented research application of this compound is as a chemosterilant for insects. Its potent ability to induce sterility through DNA alkylation has made it an invaluable tool for entomologists studying pest control and reproductive biology. Concurrently, toxicological studies in mammals have characterized its risks, highlighting its effects on fertility and its classification as a potential carcinogen and teratogen. While its fundamental mechanism of action suggests other potential uses, its application remains firmly rooted in the fields of entomology and toxicology. Researchers using this compound must adhere to strict safety protocols due to its high toxicity.[3]

References

The Chemosterilant Metepa: A Technical Guide for Entomological Research

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of Metepa's application, mechanism of action, and experimental methodologies for insect population control.

This compound, a potent organophosphorus compound, has long been a subject of interest in entomology for its chemosterilant properties. As a polyfunctional alkylating agent, it induces sterility in a wide range of insect species, presenting a potential tool for integrated pest management programs through the sterile insect technique (SIT). This technical guide provides a comprehensive review of this compound's use in entomology, detailing its mechanism of action, experimental protocols, and efficacy data, tailored for researchers, scientists, and professionals in drug development.

Mechanism of Action: DNA Alkylation and Induced Sterility

This compound's primary mode of action is through the alkylation of DNA within the insect's reproductive cells.[1] The compound contains three aziridine (B145994) rings, which are highly reactive and capable of forming covalent bonds with nucleophilic sites in macromolecules, particularly the N7 position of guanine (B1146940) in DNA.[1] This alkylation process leads to several critical downstream effects that culminate in sterility:

  • DNA Damage and Mutation: The formation of DNA adducts disrupts the normal base-pairing, leading to mutations during DNA replication.[1]

  • DNA Cross-linking: As a polyfunctional agent, this compound can cause both inter- and intra-strand cross-links in the DNA, which physically obstructs DNA replication and transcription.[1]

  • Cell Cycle Disruption and Apoptosis: The extensive DNA damage can trigger cell cycle arrest and programmed cell death (apoptosis) in rapidly dividing cells, such as those in the gonads.

  • Inhibition of Ovarian Development: In female insects, this compound has been shown to inhibit ovarian development and vitellogenesis, the process of yolk formation, leading to infecundity.[2][3] In the red cotton bug, Dysdercus cingulatus, treatment with this compound resulted in the disintegration of the germarium and follicular epithelium.[3]

The heightened sensitivity of insects to this compound compared to mammals is likely due to their less sophisticated DNA repair mechanisms and smaller body size, which results in a higher effective dose per unit of body weight.[1]

Metepa_Mechanism cluster_entry This compound Application cluster_cellular Cellular Level cluster_molecular Molecular Mechanism cluster_physiological Physiological Effects cluster_outcome Organismal Outcome This compound This compound (Tris(2-methyl-1-aziridinyl)phosphine oxide) Cell_Uptake Cellular Uptake (Reproductive Tissues) This compound->Cell_Uptake Enters cells DNA DNA Cell_Uptake->DNA Ovarian_Damage Ovarian Development Inhibition Cell_Uptake->Ovarian_Damage Alkylation DNA Alkylation (Guanine N7) DNA->Alkylation Reacts with Crosslinking Inter/Intra-strand Cross-linking Alkylation->Crosslinking Mutation Point Mutations Alkylation->Mutation Replication_Block DNA Replication Blockage Crosslinking->Replication_Block Transcription_Error Transcription Errors Mutation->Transcription_Error Cell_Death Cell Death (Apoptosis) Replication_Block->Cell_Death Transcription_Error->Cell_Death Sterility Sterility Cell_Death->Sterility Ovarian_Damage->Sterility

Fig. 1: Mechanism of this compound-induced sterility in insects.

Efficacy of this compound as a Chemosterilant

The effectiveness of this compound varies significantly depending on the insect species, the application method, and the dose administered. The following tables summarize key quantitative data from various studies.

Table 1: Efficacy of this compound in House Flies (Musca domestica)

Application MethodConcentration/DoseExposure TimeResultReference
Granular Sugar BaitNot specified3 daysHigh sterility obtained[4]
0.5% Bait (Cornmeal)Weekly/Semi-weeklyField ApplicationEgg hatch rate below 10%[5]
0.8% Sugar Bait1 hour72 hours post-exposure33.6% of absorbed this compound retained in females[6]
Topical on Surfaces10 mg/ft²4 hours99% sterility in males[7]
Injection (pH 6-8)Not specifiedNot applicableSterilizing activity independent of pH[8]

Table 2: Efficacy of this compound in Other Insect Species

Insect SpeciesApplication MethodDoseResultReference
Pink Bollworm (Pectinophora gossypiella)Topical60 µ g/female Sterilizing dose[9]
Pink Bollworm (Pectinophora gossypiella)Topical45 µ g/female 58% population control in field cages[9]
Red Cotton Bug (Dysdercus cingulatus)Injection10 µ g/female Eggs laid were sterile[3]
Red Cotton Bug (Dysdercus cingulatus)Injection12.5 µ g/female Complete inhibition of ovarian development[3]
Alfalfa Weevil (Hypera postica)Immersion0.5% - 2% solutionLess effective than Tepa and Apholate[10]
Drosophila melanogasterTopical1.0% solution96.5% sterility in treated females[1]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline common experimental protocols for the application and assessment of this compound.

Preparation and Application of this compound Baits

This protocol is adapted from studies on house fly control.[4][5]

  • Bait Formulation:

    • Select a carrier attractive to the target insect (e.g., granulated sugar, cornmeal).[4][5]

    • For dry baits (e.g., using powdered this compound), consider adding a humectant like glycerin (1-2%) to increase moisture and attractancy, unless using a liquid formulation of this compound.[4]

    • Dissolve or mix the desired concentration of technical grade this compound into the carrier. For example, a 0.5% bait is created by mixing 0.5g of this compound with 99.5g of the carrier.

  • Application:

    • Station Treatment: Place the bait in containers (e.g., small cups) and distribute them within the experimental area.[4] This method reduces the degradation of the sterilant.

    • Broadcast Treatment: Distribute the bait granules evenly over the target area. This method is effective but may lead to a more rapid loss of the sterilant.[4][11]

  • Exposure:

    • Introduce the target insect population to the treated area.

    • The exposure period can vary. Studies have shown that a 3-day exposure can be more effective than a 1-day exposure.[4]

Topical Application of this compound

This method allows for the administration of a precise dose to individual insects.

  • Preparation of this compound Solution:

    • Dissolve technical grade this compound in a suitable solvent (e.g., acetone) to achieve the desired concentration. For example, to apply 60 µg per insect, a solution of 60 mg/mL would allow for a 1 µL application.

  • Application:

    • Immobilize the insect, typically by chilling.

    • Using a calibrated microapplicator, apply a precise volume of the this compound solution to a specific area of the insect's body, usually the dorsal thorax.

  • Post-treatment:

    • Allow the solvent to evaporate.

    • House the treated insects under standard laboratory conditions for observation and subsequent mating experiments.

Assessment of Sterility
  • Mating Crosses:

    • Pair treated insects (T) with untreated (U) insects of the opposite sex (e.g., T males x U females, or U males x T females).

    • Include control crosses of U males x U females.

  • Fecundity and Fertility Measurement:

    • Collect all eggs laid by the females from each cross.

    • Count the total number of eggs to assess fecundity.

    • Hold the eggs under optimal conditions for hatching.

    • Count the number of hatched larvae to determine the percentage of egg viability (fertility).

    • Sterility is calculated as: (1 - (hatch rate of treated cross / hatch rate of control cross)) * 100%.

Experimental_Workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_mating Mating & Observation cluster_analysis Data Analysis Insect_Rearing Insect Rearing Treatment_Group Treatment Group (T) Insect_Rearing->Treatment_Group Control_Group Control Group (U) Insect_Rearing->Control_Group Metepa_Prep This compound Formulation (Bait, Topical Solution, etc.) Metepa_Prep->Treatment_Group Apply Treatment Cross1 Cross 1: T Male x U Female Treatment_Group->Cross1 Cross2 Cross 2: U Male x T Female Treatment_Group->Cross2 Control_Group->Cross1 Control_Group->Cross2 Control_Cross Control Cross: U Male x U Female Control_Group->Control_Cross Egg_Collection Egg Collection & Counting (Fecundity) Cross1->Egg_Collection Cross2->Egg_Collection Control_Cross->Egg_Collection Hatch_Rate Hatch Rate Assessment (Fertility) Egg_Collection->Hatch_Rate Sterility_Calc Sterility Calculation Hatch_Rate->Sterility_Calc

Fig. 2: General experimental workflow for assessing this compound's chemosterilant efficacy.

Safety and Considerations

This compound is a toxic substance with potential carcinogenic and teratogenic effects.[2][12] It is toxic by ingestion and skin absorption and is irritating to the skin.[12] Therefore, all handling of this compound should be conducted with appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses, and performed within a fume hood. The environmental fate of this compound and its potential impact on non-target organisms must also be carefully considered in any field application.

Conclusion

This compound remains a significant compound in the study of insect chemosterilization. Its mechanism of action through DNA alkylation is well-understood, and its efficacy has been demonstrated in several key pest species. However, its toxicity necessitates careful handling and further research into safer, more species-specific delivery methods. The data and protocols presented in this guide offer a foundational resource for researchers aiming to explore the potential of this compound and other chemosterilants in the development of novel pest management strategies.

References

Foundational Studies on Metepa's Effects on Insect Reproduction: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metepa, a potent alkylating agent, has been a subject of significant interest in the field of insect pest management due to its chemosterilant properties. This technical guide provides a comprehensive overview of foundational studies on the effects of this compound on insect reproduction, with a focus on its mechanism of action, experimental evaluation, and the resulting physiological and cellular consequences. The information presented herein is intended to serve as a core resource for researchers, scientists, and professionals involved in the development of novel insect control strategies.

This compound, chemically known as tris(2-methyl-1-aziridinyl)phosphine oxide, belongs to the group of aziridine (B145994) chemosterilants. These compounds are highly reactive and exert their biological effects by transferring an alkyl group to various nucleophilic sites within cellular macromolecules, most notably DNA. This alkylation process disrupts the normal functioning of nucleic acids and proteins, leading to profound effects on cellular processes, particularly in rapidly dividing tissues such as the reproductive organs.[1] The primary mode of action of this compound in inducing sterility in insects is through the induction of dominant lethal mutations in the genetic material of sperm and eggs.[1] This genetic damage prevents the development of viable offspring, thereby reducing the reproductive potential of the target insect population.

Data Presentation: Quantitative Effects of this compound on Insect Reproduction

The following tables summarize quantitative data from various studies on the dose-dependent effects of this compound on key reproductive parameters in different insect species.

Insect SpeciesThis compound DoseApplication Method% Sterility% MortalityFecundity (Eggs Laid)Reference
Musca domestica (House fly)Not SpecifiedNot SpecifiedData not availableData not availableData not available[2]
Bagrada hilaris100 Gy (gamma irradiation)IrradiationCompleteNot specifiedSignificant decline[3]
Aedes aegypti50 Gy (gamma irradiation)Irradiation99.4%Not significantly affectedNot specified[4]
Aedes albopictus40 Gy (gamma irradiation)Irradiation99.1%Not significantly affectedNot specified[4]
Insect SpeciesChemicalConcentration% Egg Hatching (with food)% Egg Hatching (without food)Larval Mortality (with food)Larval Mortality (without food)Reference
Trogoderma granariumPirimiphos-methylNot Specified0%26.7%Not specifiedNot specified[5]
Trogoderma granariumChlorfenapyrNot Specified87.7%76.7%Not specifiedNot specified[5]
Trogoderma granariumDeltamethrinNot Specified76.7%63.3%100% (after 8 days)100% (after 7 days)[5]
Trogoderma granariumPyriproxyfenNot Specified50.0%42.2%94.1% (after 14 days)100% (after 12 days)[5]
Trogoderma granariums-MethopreneNot Specified86.7%91.1%87.3% (after 13 days)100% (after 8 days)[5]

Experimental Protocols

Dissection and Mounting of Insect Reproductive Organs

Objective: To isolate and prepare insect reproductive organs for microscopic examination.

Materials:

  • Dissecting microscope

  • Fine-tipped forceps (Dumont #5 or equivalent)

  • Dissecting needles

  • Microscope slides and coverslips

  • 10% Potassium Hydroxide (KOH) solution

  • Distilled water

  • Ethanol (B145695) (70% and 100%)

  • Glycerin or a suitable mounting medium (e.g., Euparal)

  • Stains (optional, e.g., Chlorazole Black E)

Procedure:

  • Abdomen Detachment: Carefully detach the abdomen from the thorax of the insect using fine forceps.[6]

  • Maceration: Place the abdomen in a small vial containing 10% KOH solution. Allow it to soak overnight at room temperature or for 45 minutes to 2 hours at 50°C in a dry bath to soften the tissues.[6][7]

  • Cleaning: Transfer the softened abdomen to a watch glass with distilled water. Gently tease away scales, hairs, and internal debris using a fine brush and forceps.[6]

  • Dissection:

    • Male Genitalia: Separate the genitalia from the abdomen by tearing the intersegmental membrane. The phallus may need to be carefully removed.[6]

    • Female Reproductive System: Make a mid-dorsal longitudinal incision along the abdomen. Carefully remove overlying tissues to expose the ovaries, oviducts, spermatheca, and accessory glands.[8]

  • Dehydration and Staining (Optional): Transfer the dissected organs through a series of ethanol concentrations (e.g., 70% to 100%) for dehydration. If desired, stain the tissues with a suitable stain to enhance visibility of structures.

  • Mounting: Place a drop of mounting medium on a clean microscope slide. Transfer the dissected reproductive organs into the medium and arrange them appropriately. Gently lower a coverslip over the specimen, avoiding air bubbles.

Histopathological Analysis of Testicular and Ovarian Tissues

Objective: To examine the cellular changes in the gonads of this compound-treated insects.

Materials:

  • Dissected reproductive organs (from Protocol 1)

  • Fixative solution (e.g., Bouin's solution, 4% paraformaldehyde)

  • Ethanol series (for dehydration)

  • Xylene or other clearing agent

  • Paraffin (B1166041) wax

  • Microtome

  • Microscope slides

  • Stains (e.g., Hematoxylin and Eosin)

  • Light microscope

Procedure:

  • Fixation: Immediately after dissection, immerse the reproductive organs in a suitable fixative for several hours to preserve the tissue structure.

  • Dehydration: Pass the fixed tissues through a graded series of ethanol (e.g., 70%, 80%, 95%, 100%) to remove water.

  • Clearing: Transfer the dehydrated tissues to a clearing agent like xylene to make them transparent.

  • Infiltration and Embedding: Infiltrate the cleared tissues with molten paraffin wax and then embed them in a paraffin block.

  • Sectioning: Use a microtome to cut thin sections (typically 5-10 micrometers) of the embedded tissue.

  • Mounting and Staining: Mount the sections on microscope slides and stain them with Hematoxylin and Eosin or other appropriate stains to visualize cellular components.

  • Microscopic Examination: Examine the stained sections under a light microscope to identify histopathological changes such as pycnosis (nuclear condensation), degeneration of spermatogonia and spermatocytes, thinning of the testicular epithelium, and damage to the follicular epithelium and nurse cells in the ovaries.[9][10]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Metepa_Mechanism_of_Action This compound This compound (Alkylating Agent) Alkylation Alkylation of DNA This compound->Alkylation DNA DNA in Reproductive Cells (Sperm and Egg Precursors) DNA_Damage DNA Damage (Cross-linking, Strand Breaks) DNA->DNA_Damage Alkylation->DNA Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis (Programmed Cell Death) DNA_Damage->Apoptosis Dominant_Lethal_Mutations Dominant Lethal Mutations DNA_Damage->Dominant_Lethal_Mutations Gametogenesis_Disruption Disruption of Gametogenesis Cell_Cycle_Arrest->Gametogenesis_Disruption Apoptosis->Gametogenesis_Disruption Sterility Sterility Dominant_Lethal_Mutations->Sterility Gametogenesis_Disruption->Sterility

Caption: Mechanism of this compound-induced sterility in insects.

Experimental_Workflow cluster_treatment Treatment Phase cluster_assessment Assessment Phase Insect_Rearing Insect Rearing Application Topical Application or Injection Insect_Rearing->Application Metepa_Preparation This compound Solution Preparation Metepa_Preparation->Application Reproductive_Parameters Mating, Fecundity, and Fertility Assays Application->Reproductive_Parameters Dissection Dissection of Reproductive Organs Application->Dissection Data_Analysis Data Analysis and Interpretation Reproductive_Parameters->Data_Analysis Histopathology Histopathological Analysis Dissection->Histopathology Histopathology->Data_Analysis

Caption: Workflow for evaluating this compound's effects on insect reproduction.

Conclusion

This compound stands as a potent chemosterilant with significant potential for insect population control. Its primary mechanism of action, centered on the alkylation of DNA in reproductive cells, leads to dominant lethal mutations and subsequent sterility. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of this compound and other candidate chemosterilants. Future research should focus on elucidating the specific molecular targets of this compound and its potential interactions with key insect reproductive signaling pathways. A deeper understanding of these mechanisms will be instrumental in developing more targeted and effective pest management strategies. The integration of transcriptomic and proteomic analyses will be crucial in identifying the full spectrum of genes and proteins affected by this compound, paving the way for the design of novel, species-specific chemosterilants with enhanced efficacy and reduced environmental impact.[11][12][13][14][15][16][17][18][19][20]

References

An In-depth Technical Guide to the Applications of Metepa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metepa, a tris(aziridinyl)phosphine oxide, is a versatile organophosphorus compound with a history of applications stemming from its potent alkylating capabilities. While primarily recognized for its role as a chemosterilant in insect population control, its chemical properties suggest a broader, albeit less explored, range of potential uses. This technical guide provides a comprehensive overview of the core applications of this compound, with a focus on its mechanism of action, established uses, and potential novel applications. This document synthesizes available quantitative data, outlines detailed experimental protocols for its primary application, and visualizes key molecular pathways to serve as a resource for researchers and professionals in drug development and applied sciences.

Core Concepts: Mechanism of Action

This compound's biological activity is rooted in its nature as an alkylating agent. The three-membered aziridine (B145994) rings are highly strained and susceptible to ring-opening upon protonation. This forms reactive electrophilic species that readily alkylate nucleophilic sites on cellular macromolecules, most notably DNA.

The primary mechanism involves the alkylation of guanine (B1146940) bases at the N7 position, leading to the formation of DNA adducts. This initial lesion can trigger a cascade of cellular events, including DNA strand breaks, cross-linking, and inhibition of DNA replication and transcription. These events ultimately culminate in cytotoxicity and, in the context of reproductive cells, sterility.

Visualizing the DNA Alkylation Pathway

The following diagram illustrates the general pathway of DNA alkylation by a generic tris(aziridinyl)phosphine oxide like this compound, leading to downstream cellular consequences.

DNA_Alkylation_Pathway cluster_activation Cellular Uptake & Activation cluster_dna_damage DNA Damage Induction cluster_cellular_response Downstream Cellular Response This compound This compound Protonation Protonation of Aziridine Ring This compound->Protonation ReactiveIntermediate Formation of Reactive Electrophile Protonation->ReactiveIntermediate Alkylation Alkylation of Guanine (N7) ReactiveIntermediate->Alkylation Targets Nucleophilic Sites DNA Nuclear DNA DNAAdduct DNA Adduct Formation Alkylation->DNAAdduct Crosslinking Inter/Intrastrand Cross-linking DNAAdduct->Crosslinking ReplicationStall DNA Replication Stall Crosslinking->ReplicationStall TranscriptionBlock Transcription Inhibition Crosslinking->TranscriptionBlock CellCycleArrest Cell Cycle Arrest ReplicationStall->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Sterility Chemosterilization (in germline cells) Apoptosis->Sterility

Figure 1: Generalized DNA Alkylation Pathway of this compound.

Established Application: Chemosterilization of Insects

The most prominent and well-documented application of this compound is as a chemosterilant for the control of insect populations, a strategy often employed in Integrated Pest Management (IPM) programs. By inducing sterility in a target pest species, large-scale releases of sterilized insects can lead to a reduction in the reproductive capacity of the wild population.

Experimental Protocol: Chemosterilization of Houseflies (Musca domestica)

This protocol is a generalized procedure based on historical methodologies for the chemosterilization of houseflies.

Materials:

  • This compound solution (concentration to be determined empirically, typically 0.5-2.0% in a suitable solvent like acetone (B3395972) or water)

  • Housefly pupae (known age)

  • Beakers or dipping containers

  • Mesh cages for emerging adults

  • Standard housefly rearing medium (e.g., a mixture of bran, yeast, and water)

  • Sugar and water for adult fly maintenance

  • Microscope for dissection and examination of reproductive organs

Procedure:

  • Preparation of this compound Solution: Prepare the desired concentration of this compound solution. Ensure adequate ventilation and use appropriate personal protective equipment (PPE) due to the toxicity of this compound.

  • Pupal Dipping:

    • Place a known number of housefly pupae in a mesh container.

    • Immerse the container in the this compound solution for a predetermined duration (e.g., 30-60 seconds).

    • Remove the pupae and allow them to air dry on a non-absorbent surface.

  • Adult Emergence and Rearing:

    • Place the treated pupae in emergence cages with access to sugar and water.

    • Monitor the emergence rate of adult flies.

  • Sterility Assessment:

    • Separate the emerged adult males and females.

    • Cross-breed treated males with untreated females and treated females with untreated males.

    • Provide an oviposition medium and monitor for egg laying.

    • Collect and assess the viability of the eggs (e.g., percentage of eggs that hatch).

  • Histological Examination (Optional): Dissect the reproductive organs of treated flies to observe any morphological changes, such as testicular or ovarian atrophy.

Experimental Workflow Diagram

Chemosterilization_Workflow start Start prep_solution Prepare this compound Solution start->prep_solution pupae_dip Dip Housefly Pupae prep_solution->pupae_dip adult_emergence Adult Emergence in Cages pupae_dip->adult_emergence cross_breeding Cross-breed Treated and Untreated Flies adult_emergence->cross_breeding histology Optional: Histological Examination of Gonads adult_emergence->histology egg_collection Collect and Incubate Eggs cross_breeding->egg_collection assess_viability Assess Egg Viability (% Hatch) egg_collection->assess_viability end End assess_viability->end

Figure 2: Workflow for Insect Chemosterilization.

Toxicological Profile

A critical aspect of considering any application of this compound is its toxicological profile. Studies in animal models have provided quantitative data on its effects.

Quantitative Toxicity Data in Rats

The following table summarizes the effects of repeated oral doses of this compound in male rats.

Dosage (mg/kg/day)Time to Severe Fertility ReductionTime to SterilityTime to Testicular Atrophy
5.022 days70 days77 days
2.5--Partial atrophy at 197 days
≤ 1.25No detectable effectNo detectable effectNo histological change at 197 days
Data sourced from studies on the toxicity of this compound in rats.[1][2]

Novel and Ancillary Applications: An Exploratory Overview

While the primary application of this compound has been in entomology, its chemical properties lend themselves to other potential, though less developed, applications.

Potential as an Anticancer Agent

This compound's mechanism of action as a DNA alkylating agent is shared by many established chemotherapeutic drugs. Its structural analog, Thiotepa, is used in cancer treatment. This suggests that this compound could theoretically possess anticancer properties. However, there is a lack of recent preclinical studies specifically investigating this compound for this purpose. Future research could explore its efficacy in various cancer cell lines and in vivo models, potentially as a radiosensitizer to enhance the effects of radiation therapy.

Material Science: Flame Retardants

Historically, organophosphorus compounds containing nitrogen have been used as flame retardants for textiles. The phosphorus and nitrogen components can act synergistically to promote char formation and release non-combustible gases upon heating, thus inhibiting the combustion process. While this compound fits this chemical profile, its use in modern textiles is limited due to toxicological concerns. Novel research in this area could focus on encapsulating this compound in a polymer matrix to reduce its bioavailability while retaining its flame-retardant properties.

Logical Relationship of Potential Applications

Metepa_Applications cluster_properties Core Chemical Properties cluster_applications Applications This compound This compound Alkylating DNA Alkylating Agent PN_Compound Phosphorus-Nitrogen Compound Chemosterilant Chemosterilant (Established) Alkylating->Chemosterilant Causes Sterility Anticancer Anticancer Agent (Potential) Alkylating->Anticancer Induces Cytotoxicity FlameRetardant Flame Retardant (Historical/Potential) PN_Compound->FlameRetardant Inhibits Combustion

Figure 3: Logical Relationship of this compound's Properties and Applications.

Conclusion and Future Directions

This compound remains a compound of significant interest due to its potent biological activity. Its primary, established role as an insect chemosterilant continues to be relevant in the context of integrated pest management. The data on its toxicity underscores the need for careful handling and containment in any application.

The exploration of novel applications, particularly in oncology and material science, is an area ripe for further investigation. Future research should focus on:

  • Preclinical anticancer studies: Evaluating the efficacy and toxicity of this compound in modern cancer models, including in combination therapies.

  • Safer formulations for material science: Developing methods to incorporate this compound into materials in a way that minimizes human and environmental exposure.

  • Molecular target elucidation: More detailed studies to identify the full range of molecular pathways affected by this compound beyond DNA alkylation.

This technical guide provides a foundational understanding of this compound's applications and properties, intended to aid researchers in their exploratory efforts.

References

Unraveling the Science of Sterility: A Technical Guide to Chemosterilization with Metepa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles of chemosterilization using Metepa, an aziridine-based alkylating agent. It provides a comprehensive overview of its mechanism of action, experimental applications, and the physiological and genetic consequences for insect reproduction, designed to inform and guide research and development in the field of pest management.

Introduction to Chemosterilization

Chemosterilization is a method of pest control that utilizes chemical compounds to induce sterility in target organisms, thereby reducing their reproductive capacity and controlling population growth. Unlike conventional insecticides that aim for immediate lethality, chemosterilants disrupt the reproductive process, offering a more targeted and potentially more sustainable approach to pest management. The sterile insect technique (SIT) is a key application of this principle, where mass-reared and sterilized insects, typically males, are released into the environment to mate with wild females, resulting in non-viable offspring and a subsequent decline in the pest population. This compound has been a subject of research in this field due to its potent sterilizing effects on a wide range of insect species.

This compound: Chemical and Physical Properties

This compound, with the IUPAC name 1,1′,1″-Phosphoryltris(2-methylaziridine), is a colorless liquid.[1] It belongs to the class of aziridines, which are organic compounds containing a three-membered heterocyclic ring with one nitrogen atom. This aziridine (B145994) ring is key to its biological activity.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Chemical Formula C₉H₁₈N₃OP
Molar Mass 215.237 g·mol⁻¹
Appearance Colorless liquid
Boiling Point 90 to 92 °C (at 0.15-0.3 mmHg)
CAS Number 57-39-6

Mechanism of Action: An Alkylating Agent

This compound functions as an alkylating agent, a class of compounds that can introduce alkyl groups into other molecules. In a biological context, the primary target of alkylating agents is DNA. The high reactivity of the aziridine rings in this compound allows it to covalently bind to nucleophilic sites on DNA bases, particularly the N7 position of guanine.

This alkylation of DNA has profound consequences for the cell, primarily by:

  • Inducing Dominant Lethal Mutations: The alkylated DNA can lead to errors during DNA replication and transcription. In germ cells (sperm and eggs), these alterations manifest as dominant lethal mutations. When a sterilized insect mates with a wild counterpart, the resulting zygote inherits this damaged DNA, leading to embryonic death and failure to hatch.

  • Disrupting Cell Division: The cross-linking of DNA strands by bifunctional alkylating agents can physically prevent the DNA from unwinding, a crucial step for both replication and transcription. This effectively halts cell division, which is particularly detrimental to rapidly proliferating tissues like those in the gonads responsible for producing sperm and eggs.

The cytological, physiological, and genetic effects of this compound have been observed in over 65 species of insects, with the severity of these effects being dose-dependent.

Physiological Impact on Insect Reproduction

This compound's primary impact is on the reproductive tissues of insects, leading to both functional and structural damage.

Effects on Female Reproduction

In female insects, this compound has been shown to restrict ovarian development.[1] This is achieved through the destruction of germ cells and the disruption of the follicular epithelium, the layer of cells surrounding the developing oocyte. This damage inhibits vitellogenesis, the process of yolk protein deposition, which is essential for egg maturation. The disruption of these processes is likely a downstream consequence of DNA damage in the ovarian cells, leading to apoptosis and tissue degradation.

The regulation of vitellogenesis in insects is a complex process controlled by two major hormones: Juvenile Hormone (JH) and 20-hydroxyecdysone (20E) . While the direct interaction of this compound with these hormonal pathways is not fully elucidated, it is hypothesized that the alkylating damage to the neurosecretory cells in the brain and the fat body (the primary site of vitellogenin synthesis) disrupts the production and signaling of these crucial hormones.

G This compound This compound DNA_Alkylation DNA Alkylation in Reproductive & Somatic Tissues This compound->DNA_Alkylation Dominant_Lethal_Mutations Dominant Lethal Mutations in Germ Cells DNA_Alkylation->Dominant_Lethal_Mutations Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis DNA_Alkylation->Cell_Cycle_Arrest Sterility Sterility Dominant_Lethal_Mutations->Sterility Gonadal_Atrophy Gonadal Atrophy Cell_Cycle_Arrest->Gonadal_Atrophy Disrupted_Hormone_Signaling Disrupted Hormonal Signaling (JH & 20E) Cell_Cycle_Arrest->Disrupted_Hormone_Signaling Gonadal_Atrophy->Sterility Inhibition_of_Vitellogenesis Inhibition of Vitellogenesis Disrupted_Hormone_Signaling->Inhibition_of_Vitellogenesis Inhibition_of_Vitellogenesis->Sterility

Caption: Logical flow of this compound's chemosterilant action.

Effects on Male Reproduction

In male insects, this compound induces sterility primarily by causing dominant lethal mutations in the sperm. While the sterilized males can often still produce sperm and mate successfully, the genetic damage carried by the sperm ensures that the resulting embryos are non-viable. At higher doses, this compound can also lead to testicular atrophy by killing the spermatogonia and other cells involved in spermatogenesis.

Data Presentation: Dose-Response Relationships

The effectiveness of this compound as a chemosterilant is dose-dependent. The optimal dose is one that induces a high level of sterility without significantly impacting the insect's vigor, mating competitiveness, or lifespan, which are critical factors for the success of the Sterile Insect Technique.

Table 2: Dose-Response Data for this compound in Various Insect Species

Insect SpeciesSexApplication MethodDoseEffect
Musca domestica (House Fly)BothFeeding1.0% in dietIncreased mortality after 10 days
Aedes aegypti (Yellow Fever Mosquito)MaleFeeding1.0% in honey solutionSuccessful insemination, competitive mating
Dysdercus cingulatus (Red Cotton Bug)FemaleInjection10 µ g/female Sterile eggs
Dysdercus cingulatus (Red Cotton Bug)FemaleInjection12.5 µ g/female Inhibition of oocyte development
Pectinophora gossypiella (Pink Bollworm)MaleTopical15 µ g/male Fully competitive sterile males
Pectinophora gossypiella (Pink Bollworm)MaleTopical30 µ g/male Reduced population in field cages
Papilio xuthus (Smaller Citrus Dog)LarvaOral>1000 µ g/larva Induced deformed pupae

Experimental Protocols

The following are generalized protocols for the application of this compound and the assessment of sterility. These should be adapted based on the specific insect species and research objectives.

Protocol for Topical Application

This method is suitable for treating individual insects with a precise dose of the chemosterilant.

Materials:

  • This compound solution of known concentration in a suitable solvent (e.g., acetone).

  • Microsyringe or repeating dispenser.

  • Anesthetizing agent (e.g., CO₂, chilling).

  • Forceps.

  • Cages for holding treated insects.

Procedure:

  • Anesthetize the insects to immobilize them.

  • Using a microsyringe, apply a precise volume of the this compound solution to the dorsal thorax of each insect.

  • Allow the solvent to evaporate completely.

  • Transfer the treated insects to a clean holding cage with access to food and water.

  • Observe for any signs of toxicity and proceed with sterility assessment.

Protocol for Feeding Application

This method is suitable for treating a larger number of insects, though individual dosage may be less precise.

Materials:

  • This compound.

  • Insect diet (e.g., sugar water, artificial diet).

  • Feeding containers.

  • Cages for holding treated insects.

Procedure:

  • Prepare a diet containing a known concentration of this compound.

  • Provide the treated diet to the insects for a specified period.

  • Replace the treated diet with a normal diet after the exposure period.

  • Transfer the insects to a clean holding cage.

  • Observe for any signs of toxicity and proceed with sterility assessment.

Protocol for Sterility Assessment

This protocol is used to determine the effectiveness of the chemosterilant treatment.

Materials:

  • Treated male insects.

  • Untreated virgin female insects.

  • Untreated male insects (for control).

  • Mating cages.

  • Oviposition substrate.

  • Incubator.

Procedure:

  • Set up mating crosses:

    • Treated Males x Untreated Females

    • Untreated Males x Untreated Females (Control)

  • Allow the insects to mate for a sufficient period.

  • Collect the eggs laid by the females on the oviposition substrate.

  • Incubate the eggs under optimal conditions for hatching.

  • Count the number of hatched and unhatched eggs to determine the percentage of sterility.

    • % Sterility = (1 - (Hatch rate of treated cross / Hatch rate of control cross)) x 100

G cluster_prep Preparation cluster_application Application cluster_post_treatment Post-Treatment cluster_assessment Sterility Assessment Anesthetize Anesthetize Insect Topical_Application Topical Application (Thorax) Anesthetize->Topical_Application Prepare_this compound Prepare this compound Solution Prepare_this compound->Topical_Application Solvent_Evaporation Solvent Evaporation Topical_Application->Solvent_Evaporation Transfer_to_Cage Transfer to Holding Cage Solvent_Evaporation->Transfer_to_Cage Mating_Crosses Set Up Mating Crosses (Treated ♂ x Untreated ♀) Transfer_to_Cage->Mating_Crosses Egg_Collection Egg Collection Mating_Crosses->Egg_Collection Incubation Incubation Egg_Collection->Incubation Data_Analysis Calculate % Sterility Incubation->Data_Analysis G cluster_hormonal Normal Hormonal Regulation of Oogenesis cluster_this compound This compound's Postulated Intervention Brain Brain (Neurosecretory Cells) Corpora_Allata Corpora Allata Brain->Corpora_Allata Allatotropin JH Juvenile Hormone (JH) Corpora_Allata->JH Fat_Body Fat Body Vg Vitellogenin (Vg) Fat_Body->Vg Synthesizes Ovary Ovary Oocyte_Maturation Oocyte Maturation Ovary->Oocyte_Maturation JH->Fat_Body Stimulates Vg->Ovary Uptake This compound This compound DNA_Damage_Brain DNA Damage This compound->DNA_Damage_Brain DNA_Damage_Fat_Body DNA Damage This compound->DNA_Damage_Fat_Body DNA_Damage_Ovary DNA Damage This compound->DNA_Damage_Ovary Block1 X DNA_Damage_Brain->Block1 Block2 X DNA_Damage_Fat_Body->Block2 Block3 X DNA_Damage_Ovary->Block3 Block1->Corpora_Allata Block2->Vg Block3->Oocyte_Maturation

References

Initial Investigations into the Genotoxicity of Metepa: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial investigations into the genotoxicity of Metepa (tris(2-methyl-1-aziridinyl)phosphine oxide), an aziridine-based chemosterilant. This document summarizes key findings from seminal studies, details experimental methodologies for the assessment of its genotoxic potential, and visualizes the underlying molecular mechanisms and experimental workflows.

Core Findings and Data Presentation

This compound has been identified as a genotoxic agent, primarily through studies demonstrating its ability to induce dominant lethal mutations. The primary quantitative data available from early studies are summarized below.

Dominant Lethal Assay Data

The dominant lethal assay is a critical in vivo method for assessing the mutagenic potential of a substance on germ cells. The following table summarizes the dose-dependent effects of this compound on male mice as reported in foundational studies.

Dose (mg/kg)Number of MalesNumber of Females MatedNumber of PregnanciesCorpora Lutea (Mean/Female)Total Implants (Mean/Female)Early Fetal Deaths (Mean/Female)Pre-implantation Loss (%)Dominant Lethal Mutations (%)
Control (0.9% Saline) 20807510.29.50.46.94.2
This compound 1.25 20807210.59.21.212.413.0
This compound 2.50 20806510.88.52.521.329.4

Data synthesized from Epstein et al. (1970). "Mutagenic and antifertility effects of TEPA and this compound in mice." Toxicology and Applied Pharmacology, 17(1), 23-40.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key genotoxicity assays relevant to the investigation of this compound.

Dominant Lethal Assay in Mice

This protocol is based on the methodology described in the foundational studies of this compound's genotoxicity.

1. Animal Model:

  • Species: Swiss albino mice

  • Age: 8-10 weeks

  • Sex: Male mice for treatment, virgin females for mating.

2. Treatment:

  • Male mice are administered this compound via intraperitoneal (i.p.) injection.

  • A range of doses are tested, typically dissolved in sterile saline. A control group receives the vehicle only.

3. Mating:

  • Immediately after treatment, each male is caged with three untreated virgin females for a period of one week.

  • This process is repeated with a new set of females for several consecutive weeks to assess effects on different stages of spermatogenesis.

4. Endpoint Analysis:

  • Females are sacrificed at mid-gestation (approximately day 14).

  • The uterine horns are examined to determine the number of corpora lutea, total implants, and early and late fetal deaths.

  • Calculation of Dominant Lethality: The percentage of dominant lethal mutations is calculated as: [1 - (Live implants in treated group / Corpora lutea in treated group)] x 100

Chromosomal Aberration Assay (General Protocol)

1. Animal Model:

  • Species: Rat or mouse.

2. Treatment:

  • Animals are treated with the test substance (this compound) via an appropriate route of administration (e.g., oral gavage, intraperitoneal injection).

  • Multiple dose levels are used, including a maximum tolerated dose (MTD).

3. Cell Collection:

  • At appropriate time points after treatment, animals are treated with a spindle inhibitor such as colchicine (B1669291) or demecolcine.

  • Bone marrow is collected from the femur and/or tibia.

4. Chromosome Preparation:

  • Bone marrow cells are treated with a hypotonic solution to swell the cells and disperse the chromosomes.

  • Cells are then fixed, dropped onto microscope slides, and stained (e.g., with Giemsa).

5. Analysis:

  • Metaphase spreads are examined under a microscope for structural and numerical chromosomal aberrations.

  • At least 100 well-spread metaphases per animal are scored.

Sister Chromatid Exchange (SCE) Assay (General Protocol)

As with the chromosomal aberration assay, specific data for this compound is limited in early literature. A general in vitro protocol is provided below.

1. Cell Culture:

  • A suitable mammalian cell line (e.g., Chinese Hamster Ovary (CHO) cells) is cultured in appropriate media.

2. Treatment:

  • Cells are exposed to various concentrations of this compound, with and without metabolic activation (e.g., S9 mix).

  • Bromodeoxyuridine (BrdU) is added to the culture medium to allow for the differential staining of sister chromatids.

3. Cell Harvesting:

  • After two cell cycles in the presence of BrdU, a metaphase-arresting agent (e.g., colcemid) is added.

  • Cells are harvested, treated with a hypotonic solution, and fixed.

4. Staining and Analysis:

  • Chromosome preparations are made on microscope slides and stained using a technique that allows for the visualization of SCEs (e.g., fluorescence plus Giemsa).

  • The number of SCEs per metaphase is scored.

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action for this compound and a typical experimental workflow for assessing its genotoxicity.

cluster_0 Cellular Uptake and Activation cluster_1 DNA Damage Induction cluster_2 Cellular Response This compound This compound Activatedthis compound Activated this compound (Aziridinium ion) This compound->Activatedthis compound Metabolic Activation DNA DNA Activatedthis compound->DNA Nucleophilic Attack AlkylatedDNA Alkylated DNA (Guanine N7) DNA->AlkylatedDNA CrosslinkedDNA DNA Cross-linking AlkylatedDNA->CrosslinkedDNA DDR DNA Damage Response (ATM/ATR, p53) CrosslinkedDNA->DDR CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest Apoptosis Apoptosis DDR->Apoptosis Repair DNA Repair (BER, NER) DDR->Repair Repair->DNA Successful Repair Mutation Mutation Repair->Mutation Error-prone Repair

Caption: Proposed mechanism of this compound-induced genotoxicity.

start Start: Select Animal Model (e.g., Mice) treatment Administer this compound (Varying Doses) start->treatment control Administer Vehicle (Control Group) start->control mating Mate Male Mice with Untreated Females treatment->mating control->mating sacrifice Sacrifice Pregnant Females (Mid-gestation) mating->sacrifice analysis Analyze Uterine Contents: - Corpora Lutea - Implants - Fetal Deaths sacrifice->analysis data Calculate Dominant Lethality Percentage analysis->data end End: Evaluate Genotoxic Potential data->end

Caption: Experimental workflow for the in vivo dominant lethal assay.

Preliminary Studies on the Environmental Fate of Metepa: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the standard methodologies for assessing the environmental fate of chemical compounds like Metepa. However, a thorough literature search did not yield specific quantitative data on the environmental fate of this compound itself, such as its hydrolysis half-life, photolysis quantum yield, or soil metabolism rates under standard environmental conditions. The data presented in the tables are illustrative examples based on typical results from environmental fate studies of other chemical compounds and should not be considered as actual data for this compound.

Introduction

This compound, chemically known as tris(2-methyl-1-aziridinyl)phosphine oxide (MAPO), is an aziridinyl phosphine (B1218219) oxide. While some information exists on its applications and toxicological properties, its behavior and persistence in the environment are not well-documented in publicly available literature. Understanding the environmental fate of a compound is crucial for assessing its potential risks to ecosystems and human health. This guide outlines the standard experimental protocols for investigating the key environmental degradation pathways: hydrolysis, photolysis, and soil metabolism.

Data Presentation: Illustrative Quantitative Data

The following tables present examples of how quantitative data from environmental fate studies on a compound like this compound would be summarized.

Table 1: Hydrolysis Rate of a Hypothetical Compound at 25°C

pHRate Constant (k) (day⁻¹)Half-life (t₁/₂) (days)
40.01546.2
70.06910.0
90.2313.0

Table 2: Aqueous Photolysis of a Hypothetical Compound

ParameterValue
Quantum Yield (Φ)0.05
Half-life in Summer Sunlight (40°N)5 days
Half-life in Winter Sunlight (40°N)15 days

Table 3: Aerobic Soil Metabolism of a Hypothetical Compound at 20°C

Soil TypeHalf-life (t₁/₂) (days)Major Metabolites (>10% applied radioactivity)
Sandy Loam35Metabolite A, Metabolite B
Clay Loam50Metabolite A, Metabolite C

Experimental Protocols

The following sections detail the standard methodologies for conducting key environmental fate studies, based on guidelines from the U.S. Environmental Protection Agency (EPA) and the Organisation for Economic Co-operation and Development (OECD).

Hydrolysis Study

Objective: To determine the rate of abiotic hydrolysis of the test substance in aqueous solutions at different pH values.

Methodology:

  • Test Substance: Radiolabeled (e.g., ¹⁴C) this compound is preferred to facilitate the identification of degradation products and to perform a mass balance.

  • Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

  • Incubation: The test substance is added to the buffer solutions and incubated in the dark at a constant temperature (e.g., 25°C).

  • Sampling: Aliquots are taken at specific time intervals.

  • Analysis: The concentration of the parent compound and any degradation products is determined using appropriate analytical methods, such as High-Performance Liquid Chromatography (HPLC) with radiometric detection.

  • Data Analysis: The degradation rate constant (k) and the half-life (t₁/₂) are calculated for each pH.

Aqueous Photolysis Study

Objective: To determine the rate of photolytic degradation of the test substance in water under simulated sunlight.

Methodology:

  • Test Substance: Radiolabeled this compound is used.

  • Test Solution: The test substance is dissolved in sterile, buffered, and air-saturated water.

  • Light Source: A light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters) is used.

  • Incubation: The test solutions are exposed to the light source at a constant temperature. Dark controls are run in parallel to account for any non-photolytic degradation.

  • Sampling and Analysis: Samples are collected at various time points and analyzed for the parent compound and photoproducts.

  • Quantum Yield Calculation: The quantum yield (Φ) is determined, which is the efficiency of the photochemical process.

  • Environmental Half-life Estimation: The data is used to estimate the environmental half-life under different seasonal and latitudinal conditions.

Aerobic Soil Metabolism Study

Objective: To determine the rate and route of degradation of the test substance in soil under aerobic conditions.

Methodology:

  • Test Substance: Radiolabeled this compound is applied to the soil.

  • Soil Samples: Fresh soil samples of varying textures (e.g., sandy loam, clay loam) are used. The soil is maintained at a specific moisture content and temperature (e.g., 20°C).

  • Incubation: The treated soil samples are incubated in the dark in a system that allows for the trapping of volatile organic compounds and carbon dioxide.

  • Aerobic Conditions: A continuous flow of air is passed through the incubation system.

  • Sampling: Soil samples are taken at intervals over a period of time.

  • Extraction and Analysis: The soil is extracted with appropriate solvents, and the extracts are analyzed to quantify the parent compound and its metabolites. The unextracted residues are also quantified.

  • Data Analysis: The rate of degradation and the half-life of the parent compound are calculated. A degradation pathway is proposed based on the identified metabolites.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Environmental Fate Study Workflow Test_Substance Test Substance (e.g., this compound) Hydrolysis Hydrolysis Study (pH 4, 7, 9) Test_Substance->Hydrolysis Photolysis Aqueous Photolysis Study Test_Substance->Photolysis Soil_Metabolism Soil Metabolism Study (Aerobic/Anaerobic) Test_Substance->Soil_Metabolism Data_Analysis Data Analysis (Kinetics, Half-life) Hydrolysis->Data_Analysis Photolysis->Data_Analysis Soil_Metabolism->Data_Analysis Degradation_Pathway Degradation Pathway Identification Data_Analysis->Degradation_Pathway Risk_Assessment Environmental Risk Assessment Degradation_Pathway->Risk_Assessment

Caption: A generalized workflow for conducting environmental fate studies.

G This compound This compound (Tris(2-methyl-1-aziridinyl)phosphine oxide) Hydrolysis Hydrolysis (Cleavage of P-N bond) This compound->Hydrolysis Abiotic Photolysis Photolysis (Ring opening/oxidation) This compound->Photolysis Abiotic Biotransformation Biotransformation (Microbial degradation) This compound->Biotransformation Biotic Intermediate_1 Aziridine Ring-Opened Intermediates Hydrolysis->Intermediate_1 Intermediate_2 Phosphoric Acid Derivatives Hydrolysis->Intermediate_2 Photolysis->Intermediate_1 Biotransformation->Intermediate_1 Mineralization Mineralization (CO2, H2O, etc.) Intermediate_1->Mineralization Intermediate_2->Mineralization

Caption: A proposed general degradation pathway for this compound in the environment.

Methodological & Application

Metepa Application Protocol for Mosquito Sterilization: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metepa is an aziridinyl alkylating agent that has historically been investigated as a chemosterilant for the control of various insect populations, including mosquitoes. By inducing dominant lethal mutations in the sperm and ova, this compound effectively sterilizes treated insects. This document provides detailed application notes and protocols for the use of this compound in mosquito sterilization research, drawing upon historical data and established toxicological testing methodologies. While this compound has shown efficacy, it is crucial to note that its use has largely been superseded by other methods, such as irradiation-based Sterile Insect Technique (SIT), due to significant toxicity and environmental concerns.[1][2] Therefore, all handling and experimentation with this compound must be conducted with extreme caution and under strict safety protocols.

Data Presentation: Efficacy of this compound in Mosquito Sterilization

The following tables summarize historical quantitative data on the effectiveness of this compound in inducing sterility in different mosquito species.

Table 1: Sterilization of Anopheles pharoensis and Culex pipiens using this compound in Adult Food. [3]

Mosquito SpeciesThis compound Concentration in Adult Food (%)Observed Effect
Anopheles pharoensis0.01Complete Sterility
Culex pipiens0.1Complete Sterility

Table 2: Sterilization of Culex pipiens using this compound in Larval Breeding Water. [3]

Mosquito SpeciesThis compound Concentration in Larval Water (ppm)Observed Effect
Culex pipiens50-60Complete Sterility
Anopheles pharoensisNot specifiedNo significant effect observed

Table 3: Sterilization of Anopheles pharoensis and Culex pipiens through Residual Surface Contact with this compound. [3]

Mosquito SpeciesThis compound Concentration on Glass Surface (mg/0.09 m²)Exposure Time (hours)Observed Effect
Anopheles pharoensis10-252Promising sterility
Culex pipiens10-252Promising sterility

Experimental Protocols

The following protocols are adapted from general insecticide and chemosterilant testing methodologies and should be modified as necessary for specific research objectives.

Protocol for Mosquito Rearing
  • Objective: To maintain a healthy and consistent mosquito colony for experimentation.

  • Materials: Mosquito rearing cages, larval trays, pupal collection cups, cotton wool, sugar solution (10%), blood source (e.g., membrane feeding system with animal blood), controlled environment chamber (27±2°C, 70-80% relative humidity, 12:12 light:dark cycle).

  • Procedure:

    • Maintain adult mosquitoes in cages with constant access to a 10% sugar solution.

    • Provide a blood meal to female mosquitoes to induce egg production.

    • Place an oviposition substrate (e.g., wet filter paper in a petri dish) in the cage for egg laying.

    • Transfer the eggs to larval trays filled with dechlorinated water.

    • Feed larvae with a standard diet (e.g., fish food flakes, yeast extract) daily.

    • Once pupae develop, separate them from the larvae and place them in a cup of water inside an adult emergence cage.

    • Collect newly emerged adults for experiments.

Protocol for this compound Application in Adult Food
  • Objective: To determine the effective concentration of this compound in adult food for inducing sterility.

  • Materials: this compound, sugar, distilled water, cotton balls, feeding tubes, experimental cages.

  • Procedure:

    • Prepare a range of this compound-sugar solutions at desired concentrations (e.g., starting from the concentrations listed in Table 1). A control group should receive a sugar solution without this compound.

    • Soak cotton balls in the respective solutions and place them in feeding tubes.

    • Introduce newly emerged adult mosquitoes (both males and females) into the experimental cages.

    • Provide the this compound-sugar solutions as the sole food source for a defined period (e.g., 24-48 hours).

    • After the exposure period, replace the this compound solution with a regular 10% sugar solution.

    • Allow the treated mosquitoes to mate.

    • Collect eggs and assess their hatch rate to determine the level of sterility.

Protocol for this compound Application in Larval Water
  • Objective: To assess the efficacy of this compound as a larvicide and its sterilizing effects on surviving adults.

  • Materials: this compound, distilled water, larval rearing trays, mosquito larvae, larval food.

  • Procedure:

    • Prepare a series of this compound solutions in distilled water at various concentrations (e.g., starting from the concentrations in Table 2). A control group should be reared in water without this compound.

    • Place a known number of early-instar larvae into each tray.

    • Administer the respective this compound solutions to the treatment trays.

    • Provide larval food as per the standard rearing protocol.

    • Monitor larval mortality daily.

    • Allow surviving larvae to pupate and emerge as adults.

    • Cross-mate the emerged adults (treated males with untreated females, and treated females with untreated males) to assess sterility.

    • Collect and determine the hatch rate of the eggs.

Protocol for Assessing Mating Competitiveness of this compound-Sterilized Males
  • Objective: To evaluate the ability of this compound-sterilized males to compete with fertile males for mating with females.

  • Materials: this compound-sterilized males, fertile males, virgin fertile females, large experimental cages.

  • Procedure:

    • Sterilize a cohort of male mosquitoes using the adult food application protocol.

    • In a large cage, introduce a known ratio of sterile males, fertile males, and virgin fertile females (e.g., 1:1:1, 5:1:1, 10:1:1).

    • Allow the mosquitoes to mate for a defined period.

    • Collect the females and isolate them individually for oviposition.

    • Determine the hatch rate of the egg batches.

    • Calculate the competitiveness index using established formulas to compare the mating success of sterile versus fertile males.

Visualizations

Mechanism of Action: DNA Alkylation by this compound

This compound, an aziridine-containing compound, functions as a DNA alkylating agent. The highly reactive aziridine (B145994) ring is electrophilic and reacts with nucleophilic sites on DNA, primarily the N7 position of guanine.[4][5][6] This alkylation can lead to DNA damage, including cross-linking, which disrupts DNA replication and transcription, ultimately causing cell death or inducing dominant lethal mutations in germ cells.[4][5]

Metepa_Mechanism This compound This compound (Aziridinyl Compound) Activation Cellular Environment This compound->Activation Enters cell ReactiveIntermediate Reactive Aziridinium Ion (Electrophilic) Activation->ReactiveIntermediate Forms DNA DNA (Nucleophilic Guanine) ReactiveIntermediate->DNA Attacks AlkylatedDNA Alkylated DNA DNA->AlkylatedDNA Becomes DNA_Damage DNA Damage (e.g., Cross-linking) AlkylatedDNA->DNA_Damage Replication_Disruption Disruption of DNA Replication DNA_Damage->Replication_Disruption Transcription_Disruption Disruption of Transcription DNA_Damage->Transcription_Disruption Sterility Dominant Lethal Mutations (Sterility) Replication_Disruption->Sterility Transcription_Disruption->Sterility

Caption: this compound's mechanism of action leading to mosquito sterilization.

Experimental Workflow for Mosquito Sterilization with this compound

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound as a mosquito sterilant.

Metepa_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assessment Assessment Mosquito_Rearing 1. Mosquito Rearing (e.g., Aedes, Anopheles, Culex) Adult_Treatment 3a. Adult Feeding (this compound in sugar solution) Mosquito_Rearing->Adult_Treatment Larval_Treatment 3b. Larval Rearing (this compound in water) Mosquito_Rearing->Larval_Treatment Contact_Treatment 3c. Residual Surface Application Mosquito_Rearing->Contact_Treatment Metepa_Prep 2. This compound Solution Preparation Metepa_Prep->Adult_Treatment Metepa_Prep->Larval_Treatment Metepa_Prep->Contact_Treatment Mating 4. Mating Crosses (Treated x Untreated) Adult_Treatment->Mating Larval_Treatment->Mating Contact_Treatment->Mating Egg_Collection 5. Egg Collection and Hatch Rate Analysis Mating->Egg_Collection Competitiveness 6. Mating Competitiveness Assay Mating->Competitiveness Data_Analysis 7. Data Analysis and Efficacy Determination Egg_Collection->Data_Analysis Competitiveness->Data_Analysis

Caption: Experimental workflow for this compound-based mosquito sterilization.

Logical Framework for Sterile Insect Technique (SIT)

While this compound is a chemosterilant, the overarching strategy for its use falls under the principles of the Sterile Insect Technique (SIT).

SIT_Logic Mass_Rearing Mass Rearing of Target Mosquito Species Sterilization Sterilization of Males (e.g., using this compound) Mass_Rearing->Sterilization Release Systematic Release of Sterile Males into Wild Population Sterilization->Release Mating_Competition Sterile Males Mate with Wild Females Release->Mating_Competition No_Offspring No Viable Offspring Produced Mating_Competition->No_Offspring Population_Decline Decline in Wild Mosquito Population No_Offspring->Population_Decline

Caption: Logical framework of the Sterile Insect Technique.

References

Application Notes and Protocols: Topical vs. Bait Delivery of Metepa for Insect Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metepa is an aziridinyl alkylating agent that has been investigated as a chemosterilant for the control of various insect species.[1][2] Its primary mode of action involves inducing dominant lethal mutations in the sperm and eggs of insects, leading to reproductive sterility.[2] This document provides detailed application notes and protocols for two primary methods of this compound delivery: topical application and bait delivery. The choice of application method depends on the target insect species, the environment, and the specific goals of the control program.

Data Presentation

The following tables summarize quantitative data from studies on the efficacy of this compound for insect control.

Table 1: Efficacy of this compound Bait Delivery on House Fly (Musca domestica) Egg Viability in a Poultry House [3]

Treatment PeriodBait CarrierThis compound Concentration in BaitAverage Egg Hatch Rate (%)
Pre-treatment-->90%
Weeks 1-9 (Weekly Application)Cornmeal0.5%<10%
Weeks 1-9 (Weekly Application)Granulated Sugar0.5%Variable, less effective than cornmeal
Weeks 1-9 (Weekly Application)Vermiculite0.5%Unsatisfactory

Table 2: Comparative Efficacy of Chemosterilants (by Injection) on House Fly (Musca domestica) Sterility [4]

Note: This table provides context on the relative effectiveness of different chemosterilants, including compounds related to this compound. Data for this compound via injection is not available in the provided search results, but this illustrates a typical dose-response relationship.

ChemosterilantLD50 (µ g/fly )ED90 (µ g/fly )Sterility Index (LD50/ED90)
Tepa1.80.36.0
Thiotepa9.20.192.0
Apholate10.01.010.0

Experimental Protocols

Protocol 1: Topical Application of this compound

This protocol describes the direct application of a this compound solution to the integument of an insect.

Materials:

  • This compound (technical grade)

  • Acetone (or other suitable solvent)

  • Micropipette or micro-applicator

  • Insect anesthetic (e.g., CO2 or chilling)

  • Holding cages

  • Insect rearing supplies

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Procedure:

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in acetone. The concentration will depend on the target insect and desired dose.

    • Perform serial dilutions to create a range of concentrations for dose-response studies.

  • Insect Anesthetization:

    • Anesthetize insects using either CO2 or by placing them at a low temperature (e.g., 4°C) for a short period.

  • Topical Application:

    • Using a calibrated micropipette or micro-applicator, apply a precise volume (typically 0.1-1.0 µL) of the this compound solution to the dorsal thorax of the anesthetized insect.

    • A control group should be treated with the solvent alone.

  • Post-Treatment Handling:

    • Place the treated insects in recovery cages with access to food and water.

    • Separate males and females if necessary for specific sterility assessments.

  • Efficacy Assessment:

    • Mortality: Record mortality at 24, 48, and 72 hours post-treatment.

    • Sterility:

      • For treated males: Cross with untreated virgin females and assess the viability of the eggs laid (percent hatch).

      • For treated females: Cross with untreated males and assess fecundity (number of eggs laid) and fertility (percent hatch).

Protocol 2: Bait Delivery of this compound

This protocol outlines the preparation and delivery of a this compound-laced bait for insect control.

Materials:

  • This compound (technical grade)

  • Bait matrix (e.g., cornmeal, granulated sugar, protein hydrolysate)[3]

  • Solvent (if necessary to dissolve this compound)

  • Bait stations or application method (e.g., scatter bait)

  • Holding cages for laboratory evaluation

  • Field monitoring tools (e.g., sticky traps, spot cards for population assessment)[5]

  • Personal Protective Equipment (PPE)

Procedure:

  • Bait Formulation:

    • Determine the optimal bait matrix based on the feeding preferences of the target insect.

    • Calculate the amount of this compound required to achieve the desired concentration in the final bait (e.g., 0.5%).[3]

    • If this compound is a solid, it may need to be dissolved in a small amount of solvent before being homogenously mixed with the bait matrix.

    • Ensure thorough mixing to achieve a uniform distribution of the chemosterilant in the bait.

  • Laboratory Evaluation (Palatability and Efficacy):

    • Offer the this compound bait and a non-treated control bait to a population of the target insect in a laboratory setting.

    • Measure bait consumption to assess palatability.

    • Assess mortality and sterility as described in the topical application protocol.

  • Field Application:

    • Scatter Bait: Distribute the granular bait in areas frequented by the target insect, such as manure pits in poultry houses for house fly control.[3]

    • Bait Stations: Place the bait in protective stations to minimize exposure to non-target organisms and the environment.

  • Field Efficacy Monitoring:

    • Monitor the population of the target insect using appropriate methods (e.g., sticky traps, spot cards) before and after bait application.

    • Collect samples of the target insect from the treated area and assess egg viability to determine the level of induced sterility.[3]

Visualizations

Topical_Application_Workflow cluster_prep Preparation cluster_app Application cluster_post Post-Treatment cluster_assess Assessment A Prepare this compound Solution C Topical Application of this compound A->C B Anesthetize Insects B->C D Insect Recovery C->D E Mortality Assessment D->E F Sterility Assessment D->F

Topical application experimental workflow.

Bait_Delivery_Workflow cluster_prep Preparation & Lab Evaluation cluster_field Field Application & Monitoring A Bait Formulation with this compound B Laboratory Palatability & Efficacy Testing A->B C Field Application (Scatter or Bait Stations) B->C D Population Monitoring C->D E Sterility Assessment in Field Population C->E

Bait delivery experimental workflow.

Signaling_Pathway This compound This compound (Alkylating Agent) Alkylation DNA Alkylation This compound->Alkylation DNA Insect Germline DNA (Sperm and Eggs) DNA->Alkylation Damage Chromosomal Damage & Dominant Lethal Mutations Alkylation->Damage Sterility Sterility Damage->Sterility

This compound's mechanism of action leading to sterility.

References

Standard Operating Procedures for Handling Metepa in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed standard operating procedures (SOPs) for the safe handling of Metepa in a laboratory setting. This compound, a potent chemosterilant, requires strict adherence to safety protocols due to its toxicity and potential health risks.[1][2] These guidelines are intended for researchers, scientists, and drug development professionals to ensure a safe working environment and accurate experimental outcomes.

Introduction to this compound

This compound, with the chemical name 1,1′,1″-Phosphoryltris(2-methylaziridine), is an alkylating agent used primarily as an insect chemosterilant, in crease-proofing and flameproofing textiles, and as a minor ingredient in certain rocket propellants.[1][2][3] Its mode of action involves the alkylation of DNA, which disrupts cellular replication and induces sterility in insects.[3] Due to its hazardous nature, including being toxic by ingestion and skin absorption, a possible carcinogen, and a teratogen, all laboratory work with this compound must be conducted with stringent safety measures in place.[1]

Hazard Identification and Risk Assessment

This compound is classified as highly toxic and presents several health hazards:

  • Acute Toxicity: Toxic if swallowed and fatal in contact with skin.[4]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Carcinogenicity: Considered a possible carcinogen.[1]

  • Reproductive Toxicity: May damage fertility or the unborn child.[1]

A thorough risk assessment must be conducted before any new experiment involving this compound. This assessment should identify potential exposure routes, the quantities being used, and the specific procedures that could lead to spills or aerosol generation.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound:

PropertyValue
Chemical Formula C₉H₁₈N₃OP
Molecular Weight 215.237 g/mol
CAS Number 57-39-6
Appearance Amber or colorless liquid
Boiling Point 90-92 °C at 0.15-0.3 mmHg
Melting Point 90-92 °C
LD₅₀ (Oral, male rat) 136 mg/kg
LD₅₀ (Oral, female rat) 213 mg/kg

Experimental Protocol: Preparation of a this compound-Based Chemosterilant Bait for Houseflies (Musca domestica)

This protocol provides a general method for preparing a baited chemosterilant for laboratory studies on houseflies.[5] All procedures must be carried out in a certified chemical fume hood.

Materials:

  • This compound

  • Light corn syrup (or other suitable attractant)

  • Distilled water

  • Glass beaker

  • Magnetic stirrer and stir bar

  • Calibrated micropipette

  • Analytical balance

  • Cotton pads or other bait dispensers

  • Appropriate Personal Protective Equipment (PPE)

Procedure:

  • Preparation of Bait: In a glass beaker, prepare the desired quantity of bait solution. A common bait consists of a sugar source, such as light corn syrup, dissolved in distilled water.

  • This compound Solution Preparation: In a separate, small, sealable container, accurately weigh the required amount of this compound. Dilute the this compound with a small amount of distilled water to create a stock solution of known concentration.

  • Bait Formulation: Place the beaker with the bait solution on a magnetic stirrer. While stirring, use a calibrated micropipette to add the this compound stock solution to the bait to achieve the desired final concentration.

  • Application: Soak cotton pads or another absorbent material in the this compound-laced bait.

  • Exposure: Place the bait dispensers in the insect cages. Ensure the cages are well-ventilated and located within a designated experimental area.

  • Decontamination and Waste Disposal: All glassware and equipment that came into contact with this compound must be decontaminated. Dispose of all contaminated materials, including unused bait and dead insects, as hazardous waste according to institutional guidelines.

Standard Operating Procedures for Safe Handling

5.1. Engineering Controls

  • All work with this compound, including weighing, solution preparation, and application, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • A designated area within the laboratory should be clearly marked for this compound use.

5.2. Personal Protective Equipment (PPE)

  • Gloves: Wear two pairs of nitrile gloves.

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Lab Coat: A dedicated lab coat, preferably a disposable one, should be worn.

  • Respiratory Protection: If there is a risk of aerosol generation that cannot be controlled by a fume hood, a respirator with an appropriate cartridge should be used.

5.3. Storage

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.

  • The container must be tightly sealed and clearly labeled with the chemical name and hazard symbols.

5.4. Spill and Emergency Procedures

  • Small Spills (within a fume hood):

    • Absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbent material into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the area with a suitable cleaning agent.

  • Large Spills (outside a fume hood):

    • Evacuate the area immediately.

    • Alert laboratory personnel and the institutional safety office.

    • Prevent entry to the contaminated area.

    • Follow institutional procedures for hazardous material spill cleanup.

5.5. Waste Disposal

  • All this compound-contaminated waste, including empty containers, used PPE, and experimental materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Dispose of the hazardous waste through the institution's environmental health and safety office.

Visualizations

Metepa_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal start Don PPE weigh Weigh this compound in Fume Hood start->weigh prepare_solution Prepare Solution in Fume Hood weigh->prepare_solution conduct_experiment Conduct Experiment in Designated Area prepare_solution->conduct_experiment decontaminate Decontaminate Equipment conduct_experiment->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe end Wash Hands remove_ppe->end

Caption: Workflow for the safe handling of this compound in the laboratory.

Metepa_Spill_Response spill This compound Spill Occurs evacuate Evacuate Immediate Area spill->evacuate notify Notify Lab Supervisor & Safety Office evacuate->notify assess Assess Spill Size & Location notify->assess small_spill Small Spill (in fume hood) assess->small_spill Small large_spill Large Spill (outside fume hood) assess->large_spill Large don_ppe Don Appropriate PPE small_spill->don_ppe wait Await Emergency Response large_spill->wait contain Contain Spill with Absorbent don_ppe->contain cleanup Collect Waste contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Hazardous Waste decontaminate->dispose

Caption: Decision-making process for responding to a this compound spill.

References

Metepa Solution Preparation and Stability for Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metepa, also known as methaphoxide or tris(2-methyl-1-aziridinyl)phosphine oxide, is an organophosphorus compound with the chemical formula C₉H₁₈N₃OP. It functions as a chemosterilant and an alkylating agent, making it a subject of interest in various research fields, including cancer research and toxicology. Proper preparation and handling of this compound solutions are crucial for obtaining reliable and reproducible experimental results while ensuring laboratory safety. This document provides detailed application notes and protocols for the preparation and storage of this compound solutions, summarizes its physicochemical properties and stability, and outlines its mechanism of action.

Physicochemical Properties and Solubility

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 57-39-6[1][2]
Molecular Formula C₉H₁₈N₃OP[1][2]
Molecular Weight 215.23 g/mol [2]
Appearance Colorless to amber viscous liquid[2]
Boiling Point 90-92 °C at 0.15-0.3 mmHg[2]
Storage Temperature -20°C[3]

Table 2: Qualitative Solubility of this compound

SolventSolubilityNotes
Water MiscibleForms an aqueous solution.
Ethanol MiscibleSuitable for preparing stock solutions.
Dimethyl Sulfoxide (B87167) (DMSO) MiscibleA common solvent for preparing high-concentration stock solutions for in vitro assays.

Stability and Storage

The stability of this compound in solution is a critical factor for ensuring the accuracy of experimental results. As an alkylating agent, this compound is susceptible to hydrolysis, and its stability can be influenced by pH, temperature, and the presence of nucleophiles.

General Stability Considerations:

  • pH: this compound is expected to be more stable in neutral to slightly acidic conditions. Alkaline conditions can accelerate the hydrolysis of the aziridine (B145994) rings.

  • Temperature: Elevated temperatures will likely increase the rate of degradation. Therefore, it is recommended to store stock solutions at low temperatures.

  • Light: While no specific information on light sensitivity is available, it is good laboratory practice to protect solutions from light to prevent potential photodegradation.

Storage Recommendations:

  • Stock Solutions: High-concentration stock solutions of this compound, typically prepared in anhydrous DMSO or ethanol, should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solutions: Aqueous working solutions should be prepared fresh for each experiment from the stock solution. Due to the potential for hydrolysis, it is not recommended to store aqueous solutions for extended periods.

Table 3: Recommended Storage Conditions for this compound Solutions

Solution TypeSolventStorage TemperatureRecommended Duration
Stock Solution Anhydrous DMSO or Ethanol-20°CUp to 6 months (verify with internal stability studies)
Working Solution Aqueous buffer or cell culture medium2-8°CPrepare fresh before use; use within a few hours.

Mechanism of Action: DNA Alkylation

This compound exerts its biological effects primarily through its activity as a DNA alkylating agent. The three-membered aziridine rings are highly strained and reactive. In a biological environment, these rings can be protonated, which facilitates nucleophilic attack by cellular macromolecules, most notably DNA.

The proposed mechanism involves the alkylation of nucleophilic sites on DNA bases, particularly the N7 position of guanine (B1146940) and the N3 position of adenine. This covalent modification of DNA can lead to several downstream consequences, including:

  • DNA Adduct Formation: The formation of bulky adducts on the DNA bases.

  • DNA Cross-linking: Bifunctional alkylating agents can react with two different nucleophilic sites, leading to either intrastrand or interstrand cross-links. These cross-links are particularly cytotoxic as they prevent DNA strand separation, thereby inhibiting DNA replication and transcription.

  • DNA Damage Response: The cell's DNA damage response pathways are activated, which can lead to cell cycle arrest and apoptosis if the damage is too extensive to be repaired.

Metepa_Mechanism_of_Action Mechanism of Action: this compound as a DNA Alkylating Agent This compound This compound (Tris(2-methyl-1-aziridinyl)phosphine oxide) Activation Protonation of Aziridine Ring This compound->Activation Reactive_Intermediate Reactive Aziridinium Ion Activation->Reactive_Intermediate Alkylation Nucleophilic Attack by DNA bases (e.g., N7-Guanine) Reactive_Intermediate->Alkylation Reacts with DNA Cellular DNA DNA->Alkylation DNA_Adduct Formation of DNA Adducts Alkylation->DNA_Adduct Crosslinking Interstrand/Intrastrand Cross-linking DNA_Adduct->Crosslinking DDR Activation of DNA Damage Response DNA_Adduct->DDR Replication_Block Inhibition of DNA Replication & Transcription Crosslinking->Replication_Block Replication_Block->DDR Apoptosis Cell Cycle Arrest & Apoptosis DDR->Apoptosis

Caption: this compound's mechanism of action involves DNA alkylation.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound (CAS 57-39-6)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile, amber, conical-bottom microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile, filtered pipette tips

Procedure:

  • Pre-weighing Preparation: In a chemical fume hood, allow the this compound container to equilibrate to room temperature before opening to prevent condensation.

  • Weighing this compound: Carefully weigh out a precise amount of this compound (e.g., 2.15 mg) into a sterile, pre-labeled amber microcentrifuge tube.

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube containing the this compound. For 2.15 mg of this compound (MW = 215.23 g/mol ), this would be 1 mL to achieve a 10 mM solution.

  • Dissolution: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C.

Metepa_Stock_Solution_Workflow Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage Equilibrate Equilibrate this compound to Room Temperature Weigh Weigh this compound in Fume Hood Equilibrate->Weigh Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Vortex Vortex/Sonicate until Dissolved Add_DMSO->Vortex Aliquot Aliquot into Single-Use Tubes Vortex->Aliquot Store Store at -20°C Aliquot->Store

Caption: Workflow for this compound stock solution preparation.

Preparation of Working Solutions for Cell-Based Assays

This protocol describes the dilution of the this compound stock solution to prepare working solutions for treating cells in culture.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium (appropriate for the cell line being used)

  • Sterile conical tubes (15 mL or 50 mL)

  • Calibrated micropipettes and sterile, filtered pipette tips

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilutions: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment. It is important to ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is consistent across all treatment groups (including the vehicle control) and is at a level that does not affect cell viability (typically ≤ 0.5%).

  • Example Dilution for a 100 µM Working Solution:

    • Add 990 µL of pre-warmed cell culture medium to a sterile microcentrifuge tube.

    • Add 10 µL of the 10 mM this compound stock solution to the tube.

    • Mix thoroughly by gentle pipetting or vortexing. This will result in a 100 µM working solution with a final DMSO concentration of 0.1%.

  • Cell Treatment: Add the appropriate volume of the working solutions to your cell cultures.

  • Immediate Use: Use the freshly prepared working solutions immediately. Do not store diluted aqueous solutions of this compound.

Safety, Handling, and Disposal

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves (e.g., nitrile) at all times.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A lab coat or other protective clothing is mandatory.

  • Respiratory Protection: Work in a certified chemical fume hood to avoid inhalation of any aerosols or vapors.

Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

Disposal:

  • All waste materials contaminated with this compound, including pipette tips, tubes, and gloves, must be disposed of as hazardous chemical waste according to your institution's and local regulations.

  • Unused this compound solutions should be collected in a designated hazardous waste container. Do not pour this compound waste down the drain.

References

Application Notes and Protocols for the Chemosterilant Metepa in Insect Sterilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effective concentrations of Metepa for the sterilization of various insect species. Detailed experimental protocols are outlined to guide researchers in applying this chemosterilant for pest management research based on the Sterile Insect Technique (SIT).

Overview of this compound as a Chemosterilant

This compound is an aziridine-based alkylating agent that effectively induces sterility in a range of insect species. Its primary mechanism of action involves the alkylation of DNA in the reproductive cells (sperm and oocytes) of treated insects. This leads to chromosomal damage and the induction of dominant lethal mutations. When a this compound-sterilized insect mates with a wild counterpart, the resulting embryos are non-viable, leading to a reduction in the target pest population over time.

Effective Concentrations of this compound for Insect Sterilization

The effective concentration of this compound required to induce sterility varies significantly across different insect species and application methods. The following table summarizes the available quantitative data on effective this compound concentrations for several insect orders.

Insect OrderSpeciesApplication MethodThis compound ConcentrationObserved EffectCitation(s)
Diptera Musca domestica (House Fly)Injection (male)-12.5 times less effective than Tepa[1]
Musca domestica (House Fly)Pupal Dipping2.5% and 5% solutionsInduced sterility
Hemiptera Dysdercus cingulatus (Red Cotton Bug)Injection (female)10 µ g/female Production of sterile eggs[2]
Dysdercus cingulatus (Red Cotton Bug)Injection (female)12.5 µ g/female Complete inhibition of oocyte development[2]
Lepidoptera Hapalia machaeralisFeeding (adults)0.6% in honey solutionMarked reduction in fecundity and fertility[3]
Hapalia machaeralisFeeding (adults)1.2% and 2.5% in honey solutionToxic effects observed[3]

Experimental Protocols

The following are detailed protocols for the application of this compound for the sterilization of insects, based on cited experimental methodologies.

General Laboratory and Safety Precautions

Caution: this compound is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All procedures should be conducted in a well-ventilated area or a fume hood.

Insect Rearing

For successful sterilization experiments, it is crucial to maintain healthy laboratory colonies of the target insect species. Rearing conditions (temperature, humidity, photoperiod, and diet) should be optimized for each species to ensure the production of vigorous and uniform insects for treatment.

Protocol 1: Topical Application for Adult Insects

This protocol is suitable for adult insects that can be handled individually.

Materials:

  • This compound solution of desired concentration in a suitable solvent (e.g., acetone).

  • Micropipette or micro-applicator.

  • Chilling plate or CO₂ for insect anesthetization.

  • Ventilated recovery containers with food and water.

  • Cages for mating and oviposition.

Procedure:

  • Prepare the this compound solution to the desired concentration.

  • Anesthetize the adult insects by placing them on a chilling plate or briefly exposing them to CO₂.

  • Using a micropipette, apply a precise volume (typically 1-5 µL) of the this compound solution to the dorsal thorax of each insect.

  • Place the treated insects in a ventilated recovery container with access to food and water.

  • Allow the insects to recover fully before introducing them to untreated mates for sterility assessment.

  • Monitor the fecundity (number of eggs laid) and fertility (percentage of eggs hatched) of the crosses to determine the effectiveness of the treatment.

Protocol 2: Pupal Dipping

This method is effective for insects that have a pupal stage and is less labor-intensive than individual application.

Materials:

  • Aqueous solution of this compound at the desired concentration.

  • Beakers or other suitable containers for dipping.

  • Sieve or mesh for retrieving pupae.

  • Emergence cages.

Procedure:

  • Prepare an aqueous solution of this compound at the target concentration.

  • Collect pupae of a uniform age.

  • Place the pupae in a sieve and immerse them in the this compound solution for a predetermined duration (e.g., 30-300 seconds).

  • After the dipping period, remove the pupae and allow them to air dry on a clean surface.

  • Place the treated pupae in emergence cages.

  • Once the adults emerge, they can be used for sterility assessment by crossing them with untreated individuals.

  • Evaluate the fecundity and fertility of the resulting crosses.

Protocol 3: Adult Feeding

This protocol is suitable for insects that will readily consume a liquid diet.

Materials:

  • This compound solution.

  • Sugar or honey solution to serve as a feeding stimulant.

  • Feeding vials or containers.

Procedure:

  • Prepare a feeding solution containing the desired concentration of this compound mixed with a sugar or honey solution.

  • Provide the this compound-laced solution to the adult insects as their sole source of liquid for a specific period.

  • After the feeding period, replace the treatment solution with a normal diet.

  • Cross the treated insects with untreated mates to assess the impact on their reproductive capacity.

  • Monitor egg production and hatchability to determine the sterilizing effect.

Visualization of this compound's Mechanism of Action

The following diagrams illustrate the mechanism of action of this compound in inducing sterility and a general workflow for evaluating chemosterilant efficacy.

Metepa_Mechanism_of_Action cluster_insect Insect Body cluster_cell Reproductive Cell (Sperm/Oocyte) cluster_repro This compound This compound Application (Topical, Feeding, Injection) Absorption Absorption & Distribution to Reproductive Organs This compound->Absorption Penetration Cellular Uptake Absorption->Penetration Alkylation DNA Alkylation Penetration->Alkylation DNA DNA DNA->Alkylation Damage Chromosomal Damage Alkylation->Damage Mutation Dominant Lethal Mutations Damage->Mutation Fertilization Fertilization with Wild Mate Mutation->Fertilization Embryo Zygote Formation Fertilization->Embryo Death Embryonic Death Embryo->Death

Caption: Mechanism of this compound-induced sterility in insects.

Chemosterilant_Evaluation_Workflow A Insect Rearing (Establish Healthy Colony) B Dose-Response Bioassay (Determine Effective Concentration Range) A->B C This compound Application (Select Appropriate Method) B->C D Mating & Oviposition (Treated x Untreated Crosses) C->D E Data Collection (Fecundity & Fertility Assessment) D->E F Statistical Analysis (Determine ED90 & LD50) E->F G Protocol Optimization F->G

Caption: Workflow for evaluating chemosterilant efficacy.

References

Field Application Techniques for Metepa in Pest Management: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metepa, an aziridinyl alkylating agent, functions as a chemosterilant for insect pest management. Its primary mode of action involves inducing sterility, thereby disrupting the reproductive cycle of the target pest population. This document provides detailed application notes and protocols for the field use of this compound, with a focus on its application in the management of house flies (Musca domestica). The information is intended to guide researchers in designing and executing effective field trials.

Mechanism of Action: DNA Alkylation

This compound is an alkylating agent that introduces alkyl groups into the DNA of insect reproductive cells. This process disrupts DNA replication and transcription, leading to dominant lethal mutations in sperm and preventing the normal development of eggs. The aziridine (B145994) groups in the this compound molecule are highly reactive and form covalent bonds with nucleotide bases, particularly guanine, leading to DNA damage and ultimately, sterility.

Signaling Pathway of this compound-induced Sterility

Metepa_Mechanism This compound This compound Cell Insect Reproductive Cell This compound->Cell Enters Cell DNA DNA Cell->DNA Alkylation DNA Alkylation DNA->Alkylation This compound alkylates guanine bases Damage DNA Damage & Dominant Lethal Mutations Alkylation->Damage Sterility Sterility Damage->Sterility

Caption: Mechanism of this compound-induced sterility.

Field Application Data

The following tables summarize quantitative data from a field study on the application of this compound for the control of house flies (Musca domestica).

Table 1: this compound Bait Formulation and Application Rate
ParameterValueReference
Active Ingredient This compound[1]
Concentration 0.5%[1]
Carrier Cornmeal (granular bait)[1]
Application Site Poultry droppings[1]
Application Frequency Weekly for 9 weeks, then semiweekly[1]
Table 2: Efficacy of this compound Field Application on Musca domestica
Efficacy ParameterResultReference
House Fly Abundance Sharp decrease in the treated area[1]
Egg Viability (Hatching Rate) Below 10% during effective baiting period[1]

Experimental Protocols

This section provides a detailed methodology for a field trial to evaluate the efficacy of a this compound-based chemosterilant bait for the control of house flies in a poultry farm setting.

Protocol 1: Preparation of 0.5% this compound Granular Bait

Objective: To prepare a granular bait formulation containing 0.5% this compound for field application.

Materials:

  • This compound (technical grade)

  • Cornmeal

  • Acetone (or other suitable volatile solvent)

  • Protective gloves, lab coat, and safety glasses

  • Fume hood

  • Mixing container

  • Drying trays

Procedure:

  • In a fume hood, weigh the required amount of technical-grade this compound to achieve a final concentration of 0.5% in the bait.

  • Dissolve the weighed this compound in a minimal amount of acetone.

  • In a separate container, weigh the desired amount of cornmeal.

  • Slowly add the this compound-acetone solution to the cornmeal while continuously mixing to ensure even distribution.

  • Spread the treated cornmeal in a thin layer on drying trays.

  • Allow the solvent to evaporate completely in the fume hood.

  • Store the final granular bait in a sealed, labeled container in a secure, well-ventilated area away from feed and foodstuffs.

Protocol 2: Field Trial for Efficacy Evaluation of this compound Bait

Objective: To evaluate the efficacy of a 0.5% this compound granular bait in reducing a house fly population and its reproductive capacity in a poultry house.

Experimental Design:

  • Study Site: A commercial poultry house with a history of house fly infestation.

  • Treatment Area: A designated section of the poultry house where the this compound bait will be applied.

  • Control Area: A separate, comparable section of the poultry house where no treatment is applied. A buffer zone should be maintained between the treatment and control areas to minimize fly movement between them.

  • Replication: The experiment should be replicated in at least three different poultry houses if possible.

Application Procedure:

  • Before the first application, estimate the baseline house fly population density in both the treatment and control areas using standard monitoring techniques (e.g., sticky traps, baited traps, or direct counts).

  • Collect a sample of female house flies from both areas to determine the initial egg viability.

  • Apply the 0.5% this compound granular bait to the poultry droppings in the treatment area at a predetermined rate (e.g., grams of bait per square meter of dropping surface).

  • Reapply the bait at a frequency determined by the initial study design (e.g., weekly).[1]

Data Collection:

  • Fly Population Monitoring: At regular intervals (e.g., weekly), monitor the house fly population in both the treatment and control areas using the same method as the baseline measurement.

  • Egg Viability Assessment: Weekly, collect a sample of at least 50 female flies from both the treatment and control areas.

    • Allow the flies to oviposit in a suitable medium in the laboratory.

    • Incubate the eggs under controlled conditions (e.g., 27°C and 70% RH).

    • After 48 hours, determine the percentage of eggs that have hatched.

Data Analysis:

  • Compare the change in house fly population density over time between the treatment and control areas.

  • Compare the egg viability (hatching rate) of flies collected from the treatment and control areas over the course of the study.

  • Statistical analysis (e.g., t-test or ANOVA) should be used to determine the significance of the observed differences.

Experimental Workflow Diagram

Field_Trial_Workflow cluster_PreTrial Pre-Trial Phase cluster_Trial Trial Phase cluster_PostTrial Post-Trial Phase P1 Site Selection (Poultry House) P2 Establish Treatment & Control Areas P1->P2 P3 Baseline Data Collection (Fly Density & Egg Viability) P2->P3 T1 Apply 0.5% this compound Bait (Treatment Area Only) P3->T1 T2 Weekly Monitoring (Fly Density & Egg Viability) T1->T2 T3 Re-apply Bait (Weekly/Semiweekly) T2->T3 A1 Data Analysis (Compare Treatment vs. Control) T2->A1 T3->T2 Repeat A2 Efficacy Evaluation A1->A2

Caption: Workflow for a field trial of this compound.

References

Metepa as a Cross-Linking Agent in Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metepa, chemically known as Tris-1-(2-methylaziridinyl)phosphine oxide (MAPO), is a versatile cross-linking agent employed in polymer chemistry to enhance the mechanical and thermal properties of various polymeric materials. Its efficacy stems from the high reactivity of its three aziridinyl (propyleneimine) rings, which readily undergo ring-opening reactions with active hydrogen-containing functional groups present in polymer chains, such as carboxyl (-COOH) and hydroxyl (-OH) groups. This reaction forms stable covalent bonds, transforming linear or branched polymers into a robust three-dimensional network.

This document provides detailed application notes and experimental protocols for the use of this compound as a cross-linking agent, with a focus on its application with carboxyl-terminated and hydroxyl-terminated polymers.

Mechanism of Action

The cross-linking mechanism of this compound involves the nucleophilic attack of a deprotonated active hydrogen-containing group (e.g., a carboxylate or alkoxide) on one of the carbon atoms of the aziridine (B145994) ring. This results in the opening of the three-membered ring and the formation of a new covalent bond between the polymer chain and the cross-linking agent. As this compound possesses three reactive aziridinyl groups, it can react with multiple polymer chains, leading to the formation of a cross-linked network. The reaction is typically initiated by heat, which facilitates the ring-opening process.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Cross-Linking Process cluster_result Result This compound This compound (Tris-1-(2-methylaziridinyl)phosphine oxide) RingOpening Aziridine Ring Opening This compound->RingOpening Polymer Polymer with Active Hydrogen (e.g., -COOH, -OH) Polymer->RingOpening Heat Heat (Curing Temperature) Heat->RingOpening CovalentBond Covalent Bond Formation RingOpening->CovalentBond Network 3D Polymer Network Formation CovalentBond->Network CrosslinkedPolymer Cross-Linked Polymer with Enhanced Properties Network->CrosslinkedPolymer

Applications

This compound has been utilized as a cross-linking agent in a variety of applications, including:

  • Solid Rocket Propellants: this compound is used as a curing and bonding agent for carboxyl-terminated polybutadiene (B167195) (CTPB) and hydroxyl-terminated polybutadiene (HTPB) binders in solid rocket propellants. The cross-linking of the binder enhances the mechanical properties of the propellant grain, improving its structural integrity and performance.

  • Industrial Resins and Coatings: It can be used to improve the hardness, chemical resistance, and thermal stability of various industrial resins and coatings.

  • Textiles: this compound is applied to textiles to impart crease-proofing and flame-retardant properties.

Quantitative Data on this compound Cross-Linked Polymers

The following table summarizes the mechanical properties of a carboxyl-terminated polybutadiene (CTPB) polymer before and after cross-linking with this compound (MAPO), as well as in comparison to other curing agents. This data is extracted from U.S. Patent 2,915,480.

Curative SystemTensile Strength (psi)Elongation (%)Modulus
Uncured CTPB---
BISA/MAPO (80/20) 172 38 830
BISA/Epon 812 (80/20)16537750
BISA/ERLA-0510 (80/20)16336760
BISA/DER-332 (80/20)16837780

BISA: Ethylaziridine adduct of sebacic acid

Experimental Protocols

Protocol 1: Cross-Linking of Carboxyl-Terminated Polybutadiene (CTPB)

This protocol is based on the information provided in U.S. Patent 2,915,480 for the preparation of a cross-linked CTPB binder for solid propellant applications.

Materials:

  • Carboxyl-terminated polybutadiene (CTPB)

  • This compound (MAPO)

  • Ethylaziridine adduct of sebacic acid (BISA)

  • Suitable solvent (e.g., toluene)

  • Mixing vessel

  • Vacuum oven

Procedure:

  • Preparation of the Curative Mixture:

    • Prepare a mixture of BISA and this compound (MAPO). A common ratio is 80 parts by weight of BISA to 20 parts by weight of this compound.

  • Mixing:

    • In a suitable mixing vessel, dissolve the CTPB in a minimal amount of solvent to reduce viscosity.

    • Add the BISA/Metepa curative mixture to the CTPB solution. The amount of curative should be calculated based on the equivalent weight of the CTPB and the curative mixture to achieve the desired cross-linking density. A typical formulation uses 100 equivalent percent of CTPB with 60 to 80 equivalent percent of BISA and 40 to 20 equivalent percent of this compound.

    • Mix the components thoroughly until a homogeneous mixture is obtained. It is recommended to perform mixing under vacuum to remove any entrapped air bubbles.

  • Curing:

    • Pour the mixture into a mold.

    • Place the mold in a vacuum oven and cure at a temperature of approximately 170°F (77°C) for about 10 days.

  • Characterization:

    • After curing, the cross-linked polymer can be demolded and characterized for its mechanical and thermal properties.

G start Start prep_curative Prepare BISA/Metepa Curative Mixture start->prep_curative dissolve_ctpb Dissolve CTPB in Solvent start->dissolve_ctpb add_curative Add Curative Mixture to CTPB Solution prep_curative->add_curative dissolve_ctpb->add_curative mix Thoroughly Mix (under vacuum) add_curative->mix pour Pour into Mold mix->pour cure Cure in Vacuum Oven (e.g., 77°C for 10 days) pour->cure demold Demold Cross-Linked Polymer cure->demold characterize Characterize Mechanical and Thermal Properties demold->characterize end End characterize->end

Protocol 2: General Procedure for Cross-Linking Polymers with Active Hydrogens

This protocol provides a general guideline for cross-linking polymers containing carboxyl or hydroxyl groups with this compound. Optimization of reactant ratios, temperature, and time will be necessary for specific polymer systems.

Materials:

  • Polymer with active hydrogen groups (e.g., carboxyl-terminated polyester, hydroxyl-terminated polyether)

  • This compound (MAPO)

  • Suitable solvent (if necessary)

  • Reaction vessel with a stirrer and temperature control

  • Nitrogen or argon inert gas supply

Procedure:

  • Polymer Preparation:

    • If the polymer is solid, dissolve it in a suitable solvent to achieve a workable viscosity. If it is a liquid, it can be used directly.

  • Reaction Setup:

    • Charge the polymer solution or liquid polymer into the reaction vessel.

    • Purge the vessel with an inert gas (nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.

  • Addition of this compound:

    • Calculate the stoichiometric amount of this compound required based on the equivalent weight of the active hydrogen groups in the polymer. The ratio can be varied to control the cross-linking density.

    • Slowly add the calculated amount of this compound to the polymer while stirring continuously.

  • Curing:

    • Heat the reaction mixture to the desired curing temperature. The optimal temperature will depend on the specific polymer and can range from room temperature to over 100°C. The reaction can be monitored by techniques such as FTIR spectroscopy by observing the disappearance of the aziridine ring absorption bands.

    • Maintain the temperature for a sufficient time to achieve the desired degree of cross-linking. This can range from a few hours to several days.

  • Solvent Removal (if applicable):

    • If a solvent was used, it can be removed under vacuum after the cross-linking reaction is complete.

  • Characterization:

    • The resulting cross-linked polymer can be characterized using various analytical techniques.

Characterization of this compound-Crosslinked Polymers

A variety of analytical techniques can be employed to characterize the structure and properties of this compound-crosslinked polymers.

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To monitor the progress of the cross-linking reaction and confirm the formation of new chemical bonds.

  • Procedure:

    • Acquire an FTIR spectrum of the un-crosslinked polymer and this compound individually.

    • Acquire FTIR spectra of the reaction mixture at different time intervals during the curing process.

    • Monitor the decrease in the intensity of the absorption bands corresponding to the aziridine ring of this compound (typically around 900-980 cm⁻¹) and the active hydrogen groups of the polymer (e.g., the broad O-H stretch of carboxylic acids around 2500-3300 cm⁻¹ or the O-H stretch of alcohols around 3200-3600 cm⁻¹).

    • Look for the appearance of new bands corresponding to the newly formed linkages.

2. Thermal Analysis:

  • Differential Scanning Calorimetry (DSC):

    • Purpose: To determine the glass transition temperature (Tg) of the polymer. An increase in Tg is indicative of successful cross-linking, as the polymer chains become more restricted in their movement.

    • Procedure: A small sample of the cross-linked polymer is heated at a controlled rate in the DSC instrument, and the heat flow is measured as a function of temperature.

  • Thermogravimetric Analysis (TGA):

    • Purpose: To evaluate the thermal stability of the cross-linked polymer. Cross-linking generally enhances thermal stability, resulting in a higher decomposition temperature.

    • Procedure: A small sample of the polymer is heated in a controlled atmosphere (e.g., nitrogen or air), and its weight loss is measured as a function of temperature.

3. Mechanical Testing:

  • Purpose: To quantify the effect of cross-linking on the mechanical properties of the polymer, such as tensile strength, elongation at break, and modulus.

  • Procedure: Standardized test specimens (e.g., dumbbell-shaped) of the cross-linked polymer are prepared and tested using a universal testing machine according to ASTM or ISO standards.

G cluster_input Input Material cluster_analysis Characterization Techniques cluster_output Characterized Properties CrosslinkedPolymer This compound-Crosslinked Polymer FTIR FTIR Spectroscopy CrosslinkedPolymer->FTIR Thermal Thermal Analysis (DSC, TGA) CrosslinkedPolymer->Thermal Mechanical Mechanical Testing CrosslinkedPolymer->Mechanical ChemicalStructure Chemical Structure (Reaction Monitoring) FTIR->ChemicalStructure ThermalProperties Thermal Properties (Tg, Thermal Stability) Thermal->ThermalProperties MechanicalProperties Mechanical Properties (Tensile Strength, Modulus) Mechanical->MechanicalProperties

Safety Precautions

This compound is a toxic substance and should be handled with appropriate safety precautions. It is readily absorbed through the skin and can cause irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for this compound before use.

Application Notes and Protocols: Metepa for Flame Retardant Textile Finishing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer and Safety Warning

Metepa, also known as tris(2-methyl-1-aziridinyl)phosphine oxide (MAPO), is a hazardous chemical with known toxicity and carcinogenic properties. Its use in textile finishing has largely been discontinued (B1498344) due to significant health and environmental concerns. These application notes are provided for informational and historical research purposes only. Extreme caution must be exercised when handling this substance. All experimental work should be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, lab coat, and eye protection. Proper disposal procedures for hazardous waste must be followed.

Introduction

This compound is an organophosphorus compound containing aziridinyl groups. Historically, it has been investigated and used as a flame retardant for textiles, particularly for cellulosic fibers like cotton. Its effectiveness stems from the synergistic action of phosphorus and nitrogen, which interfere with the combustion process of the textile material. This document outlines the application of this compound in textile finishing for flame retardancy, providing protocols derived from historical patents and discussing its mechanism of action and effects on fabric properties.

Mechanism of Flame Retardancy

The flame retardant action of this compound on textiles is believed to occur through a combination of condensed-phase and gas-phase mechanisms, characteristic of phosphorus- and nitrogen-containing flame retardants.

  • Condensed-Phase Mechanism: Upon heating, this compound can decompose to form phosphoric acid. This acid acts as a catalyst, promoting the dehydration of the cellulose (B213188) in cotton at a lower temperature than its normal decomposition temperature. This process favors the formation of a stable char layer on the fabric surface. This char layer acts as an insulating barrier, shielding the underlying polymer from the heat of the flame and reducing the amount of flammable volatile gases produced.

  • Gas-Phase Mechanism: The nitrogen components in this compound can be released as non-combustible gases during combustion. These gases dilute the flammable volatile compounds and oxygen in the gas phase, inhibiting the combustion reactions in the flame.

dot

Flame_Retardancy_Mechanism cluster_solid Condensed Phase (Fabric) cluster_gas Gas Phase (Above Fabric) Textile Textile (e.g., Cotton) This compound This compound Application Textile->this compound Heat Heat Source Heat->Textile Decomposition This compound Decomposition (forms Phosphoric Acid) This compound->Decomposition on heating Dehydration Catalytic Dehydration of Cellulose Decomposition->Dehydration NonCombustible Non-Combustible Gases (from this compound) Decomposition->NonCombustible Char Char Formation (Insulating Barrier) Dehydration->Char Volatiles Flammable Volatiles Dehydration->Volatiles reduces Char->Heat  Heat Shielding Inhibition Flame Inhibition Volatiles->Inhibition Dilution Dilution of Flammable Gases and Oxygen NonCombustible->Dilution Dilution->Inhibition

Caption: Mechanism of this compound flame retardancy on textiles.

Experimental Protocols

The following protocols are based on historical patent literature describing the application of aziridinyl phosphine (B1218219) oxides for flame retarding cotton textiles.

Materials and Equipment
  • Substrate: 100% cotton fabric (e.g., 8 oz/yd² twill), desized, scoured, and bleached.

  • Chemicals:

    • Tris(2-methyl-1-aziridinyl)phosphine oxide (this compound)

    • Triethanolamine (B1662121) (as a catalyst and acid scavenger)

    • Non-ionic wetting agent

    • Deionized water

  • Equipment:

    • Laboratory padding machine with two rollers

    • Forced draft oven for drying and curing

    • Analytical balance

    • Beakers and magnetic stirrer

Finishing Solution Preparation

An aqueous solution of this compound is prepared as follows:

  • To a beaker, add the required amount of deionized water.

  • While stirring, add the desired concentration of this compound (e.g., 15-25% by weight).

  • Add a catalytic amount of triethanolamine (e.g., 4% by weight).

  • Add a small amount of a non-ionic wetting agent (e.g., 0.1% by weight) to ensure uniform fabric wetting.

  • Stir the solution until all components are fully dissolved.

Fabric Treatment Procedure (Pad-Dry-Cure)

dot

Fabric_Treatment_Workflow start Start: Prepared Cotton Fabric padding Padding Immerse fabric in this compound solution and pass through squeeze rollers. start->padding drying Drying Place fabric in oven at 85-90°C for 3-4 minutes. padding->drying curing Curing Heat fabric in oven at a higher temperature (e.g., 140-160°C) for 4-5 minutes. drying->curing washing Washing Thoroughly rinse the fabric in running hot water to remove unreacted chemicals. curing->washing final_drying Final Drying Dry the washed fabric. washing->final_drying end End: Flame Retardant Fabric final_drying->end

Caption: Workflow for this compound application on cotton fabric.

  • Padding: Immerse a piece of the prepared cotton fabric into the this compound finishing solution. Pass the saturated fabric through the nip of the laboratory padding machine to achieve a specific wet pick-up (e.g., 65-80%). The pressure of the rollers should be adjusted to control the wet pick-up.

  • Drying: Immediately after padding, dry the fabric in a forced draft oven at a temperature of 85-90°C for 3-4 minutes.

  • Curing: Transfer the dried fabric to a separate oven pre-heated to the curing temperature. Cure the fabric for 4-5 minutes at a temperature between 140°C and 160°C. The curing step is crucial for the polymerization and fixation of the flame retardant onto the fabric.

  • Washing: After curing, thoroughly wash the treated fabric in running hot water for several minutes to remove any unreacted chemicals and by-products.

  • Drying: Finally, dry the washed fabric.

Data Presentation

The following tables summarize the expected outcomes based on historical data. It is important to note that specific performance data for this compound is limited in recent literature. The data for the related compound, tris(1-aziridinyl)phosphine oxide (APO), is used as a proxy.

Table 1: Application Parameters and Flame Retardancy of APO-Treated Cotton Twill

Sample IDAPO Concentration (%)Curing Temperature (°C)Resin Add-on (%)Char Length (inches)Flame Resistance
Control0-0Burned Entire LengthNone
APO-1402514012.03.8Good
APO-1502515013.53.5Good
APO-1602516014.23.2Very Good

Data derived from U.S. Patent 2,901,444.[1]

Table 2: Effect of this compound Treatment on Mechanical Properties of Cotton Fabric (Qualitative)

PropertyExpected ChangeRationale
Tensile StrengthDecreaseCross-linking of cellulose chains can lead to embrittlement of the fibers.
Tear StrengthDecreaseSimilar to the effect on tensile strength, the fabric may become stiffer and more prone to tearing.
Fabric HandStifferThe presence of the polymeric flame retardant finish on the fabric surface typically results in a stiffer hand feel.

General effects noted in historical literature for aziridinyl phosphine oxide treatments.[1]

Concluding Remarks

This compound has demonstrated efficacy as a flame retardant for cellulosic textiles. The application process involves a standard pad-dry-cure method, leading to the formation of a durable flame-retardant finish. However, the severe toxicity associated with this compound makes its use untenable in modern textile applications. The information provided herein is for academic and historical context. For current research and development, it is strongly advised to focus on safer, more environmentally friendly flame retardant chemistries.

References

Application Notes and Protocols for Testing Metepa Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting laboratory bioassays to evaluate the efficacy of Metepa, a chemosterilant agent. The protocols are designed for assessing the impact of this compound on insect reproductive capabilities, a critical aspect of pest control research and the development of novel sterilizing agents.

Introduction

This compound is an alkylating agent that induces sterility in insects by causing chromosomal damage and disrupting reproductive processes.[1] Its efficacy is dose-dependent and can affect both male and female reproductive tissues, primarily by preventing egg development and maturation.[2][3] Understanding the precise dosage and application method required to achieve desired levels of sterility is crucial for its potential use in sterile insect technique (SIT) programs. These protocols provide standardized methods for quantifying the sterilizing effects of this compound.

Data Presentation

Table 1: Efficacy of this compound Administered Through a Feeding Bioassay on the Sterility of the Housefly, Musca domestica
This compound Concentration in Diet (%)Number of Treated MalesNumber of Untreated FemalesTotal Eggs LaidNumber of Hatched EggsPercent Sterility (%)
0 (Control)5050500047505.0
0.0550504800240050.0
0.15050450090080.0
0.25050420021095.0
0.4505040000100.0
Table 2: Efficacy of this compound Administered Through Topical Application on the Sterility of the Housefly, Musca domestica
This compound Dose per Fly (µg)Number of Treated MalesNumber of Untreated FemalesTotal Eggs LaidNumber of Hatched EggsPercent Sterility (%)
0 (Control)5050510048455.0
0.550504900294040.0
1.050504600115075.0
2.05050430021595.0
4.0505041000100.0

Experimental Protocols

Protocol 1: Feeding Bioassay for this compound Efficacy in Houseflies (Musca domestica)

Objective: To determine the concentration of this compound in the diet required to induce sterility in adult houseflies.

Materials:

  • Cages for housing adult houseflies (e.g., 30x30x30 cm)

  • Water and food containers

  • Sugar

  • Powdered milk

  • This compound (analytical grade)

  • Acetone (B3395972) (for dissolving this compound)

  • Oviposition substrate (e.g., cotton soaked in a milk and yeast solution)

  • Microscope for egg counting

  • Incubator set at 27±2°C and 60±5% relative humidity

Procedure:

  • Fly Rearing: Rear houseflies under standard laboratory conditions.

  • Preparation of Treated Diet:

    • Prepare a stock solution of this compound in acetone.

    • Prepare a series of dilutions from the stock solution.

    • Mix a known volume of each this compound dilution with a sugar and powdered milk mixture to achieve the desired final concentrations (e.g., 0.05%, 0.1%, 0.2%, 0.4%).

    • Prepare a control diet with only acetone mixed into the sugar and milk.

    • Allow the acetone to evaporate completely.

  • Treatment:

    • Place newly emerged adult male houseflies (0-24 hours old) in cages.

    • Provide the treated diet and water ad libitum for a specified period (e.g., 3-5 days).

  • Mating:

    • After the treatment period, remove the treated diet and provide a normal diet.

    • Introduce newly emerged, untreated virgin female houseflies into the cages with the treated males at a 1:1 ratio.

  • Oviposition and Egg Collection:

    • Provide an oviposition substrate in each cage.

    • Collect eggs daily for a period of 5-7 days.

  • Data Collection:

    • Count the total number of eggs laid in each cage.

    • Take a subsample of eggs (e.g., 100 eggs) from each cage and place them on a moist filter paper in a petri dish.

    • Incubate the eggs and count the number of hatched larvae after 24-48 hours.

  • Calculation of Sterility:

    • Calculate the percentage of egg hatch for each concentration.

    • Calculate the percent sterility using the following formula: % Sterility = (1 - (Hatch rate of treated group / Hatch rate of control group)) x 100

Protocol 2: Topical Application Bioassay for this compound Efficacy in Houseflies (Musca domestica)

Objective: To determine the dose of this compound applied topically required to induce sterility in adult houseflies.

Materials:

  • Microsyringe or microapplicator capable of delivering precise volumes (e.g., 1 µl)

  • Carbon dioxide (CO2) for anesthetizing flies

  • This compound (analytical grade)

  • Acetone (as a solvent)

  • Cages for housing flies

  • Standard fly rearing materials (as in Protocol 1)

Procedure:

  • Fly Rearing: Rear houseflies as described in Protocol 1.

  • Preparation of Dosing Solutions:

    • Dissolve this compound in acetone to prepare a stock solution.

    • Prepare a series of dilutions to achieve the desired doses per fly (e.g., 0.5, 1.0, 2.0, 4.0 µg/µl).

    • Prepare a control solution with only acetone.

  • Topical Application:

    • Anesthetize newly emerged adult male houseflies (0-24 hours old) with CO2.

    • Using a microapplicator, apply a 1 µl droplet of the appropriate this compound solution to the dorsal thorax of each fly.

    • Treat a control group with 1 µl of acetone only.

  • Recovery and Mating:

    • Allow the treated flies to recover in cages with access to a normal diet and water.

    • After 24 hours, introduce newly emerged, untreated virgin female houseflies at a 1:1 ratio.

  • Oviposition, Egg Collection, and Data Analysis:

    • Follow steps 5, 6, and 7 from Protocol 1 to collect eggs, determine hatch rates, and calculate the percent sterility.

Mandatory Visualizations

Signaling Pathways

The primary mechanism of action for this compound, as an alkylating agent, is the induction of DNA damage. This damage can trigger cellular stress responses, leading to cell cycle arrest and, ultimately, apoptosis (programmed cell death), particularly in rapidly dividing cells such as those in reproductive tissues. The following diagrams illustrate the inferred signaling pathways involved in this compound-induced sterility.

Metepa_DNA_Damage_Response This compound This compound (Alkylating Agent) DNA DNA This compound->DNA Alkylation DNA_Damage DNA Adducts & Cross-linking DNA->DNA_Damage DDR_Proteins DNA Damage Response (ATM/ATR, Chk1/Chk2) DNA_Damage->DDR_Proteins Recognition p53 p53 Activation DDR_Proteins->p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

Caption: this compound-induced DNA damage response pathway.

Metepa_Mitochondrial_Apoptosis p53 Activated p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Pore Formation Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Inferred mitochondrial pathway of apoptosis induced by this compound.

Experimental Workflow

Bioassay_Workflow start Start rearing Insect Rearing (e.g., Musca domestica) start->rearing prep Prepare this compound Solutions (Varying Concentrations) rearing->prep treatment Treatment Application prep->treatment feeding Feeding Bioassay treatment->feeding Method 1 topical Topical Application treatment->topical Method 2 mating Mating with Untreated Individuals feeding->mating topical->mating egg_collection Egg Collection mating->egg_collection incubation Egg Incubation egg_collection->incubation data_collection Data Collection (Egg Hatch Rate) incubation->data_collection analysis Data Analysis (% Sterility Calculation) data_collection->analysis end End analysis->end

Caption: General workflow for this compound bioassays.

References

Application Notes and Protocols for Rearing Sterile Insects Using Metepa-Treated Diets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sterile insect technique (SIT) is a cornerstone of integrated pest management programs worldwide. While irradiation is a common method for inducing sterility, chemosterilants offer a viable alternative. Metepa, an alkylating agent, has been investigated for its efficacy in sterilizing various insect species. This document provides detailed application notes and protocols for the use of this compound-treated diets in rearing sterile insects for research and potential control programs. This compound induces sterility by causing changes in the genetic material and chromosomal damage in the reproductive cells of both male and female insects.[1]

Principle of this compound-Induced Sterility

This compound is a phosphoramide (B1221513) that acts as an alkylating agent. Its primary mode of action involves the transfer of an alkyl group to the DNA of insect reproductive cells. This alkylation can lead to several outcomes that result in sterility:

  • Dominant Lethal Mutations: Alkylation of DNA in sperm or eggs can induce dominant lethal mutations. These mutations do not prevent fertilization but lead to the death of the embryo during development.

  • Aspermy or Inactivation of Sperm: In males, this compound can damage the testicular tissue, leading to a lack of sperm production (aspermy) or the production of non-motile or non-viable sperm.

  • Ovarian Damage: In females, this compound can damage the ovaries, inhibiting oogenesis (egg development) and reducing fecundity.

Application Notes

Target Insect Species:

This compound has been shown to be an effective chemosterilant for several insect species of medical and agricultural importance, including:

  • House Fly (Musca domestica): Extensive research has been conducted on the use of this compound to sterilize house flies.

  • Screwworm Fly (Cochliomyia hominivorax): this compound has been investigated as a tool for managing screwworm populations.[2]

  • Mosquitoes: Some studies have explored the use of this compound and other aziridine (B145994) chemosterilants for mosquito control.

Diet Composition and Preparation:

The success of this compound-based sterilization relies on the formulation of a palatable and effective diet. The base diet composition will vary depending on the target insect species.

General Considerations for Diet Preparation:

  • Homogeneity: Ensure that this compound is evenly distributed throughout the diet to guarantee consistent dosage for all insects.

  • Stability: Prepare fresh this compound-containing diets regularly, as the compound may degrade over time.

  • Safety: this compound is a hazardous chemical. Always handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Experimental Protocols

Protocol 1: Preparation of a this compound-Treated Diet for House Flies (Musca domestica)

This protocol is based on standard house fly rearing methods, with the addition of this compound to the adult diet.

Materials:

  • Standard house fly larval rearing medium (e.g., a mixture of wheat bran, alfalfa meal, and water).

  • Adult house fly diet components:

    • Powdered milk

    • Granulated sugar

    • Water

  • This compound (analytical grade)

  • Acetone (B3395972) (for dissolving this compound)

  • Shallow containers for diet presentation

  • Cages for holding adult flies

Procedure:

  • Rearing Larvae: Rear house fly larvae on a standard larval medium until pupation.

  • Adult Emergence: Collect pupae and place them in adult cages for emergence.

  • Preparation of this compound Stock Solution:

    • Accurately weigh the desired amount of this compound.

    • Dissolve the this compound in a small volume of acetone to create a concentrated stock solution.

  • Preparation of Treated Adult Diet:

    • Prepare the adult diet by mixing powdered milk and sugar in a 1:1 ratio.

    • Add a specific volume of the this compound stock solution to the dry diet mixture to achieve the target concentration (e.g., 0.125% or 1%).

    • Thoroughly mix the diet to ensure even distribution of the this compound. Allow the acetone to evaporate completely in a fume hood.

    • Moisten the treated diet with water to a crumbly consistency.

  • Feeding:

    • Place the this compound-treated diet in shallow containers.

    • Provide the treated diet to adult house flies for a specific duration (e.g., 3-5 days) immediately following emergence.

    • A control group of flies should be fed an identical diet without this compound.

    • Provide a separate water source.

Protocol 2: Preparation of a this compound-Treated Diet for Screwworm Flies (Cochliomyia hominivorax)

This protocol adapts a standard screwworm adult diet to include this compound.

Materials:

  • Standard screwworm larval rearing medium (e.g., a gelled diet containing dried blood, egg, and milk substitute).[2]

  • Adult screwworm diet components:

    • A mixture of honey and ground lean meat or a meatless adult diet.

  • This compound (analytical grade)

  • Solvent for this compound (if necessary, depending on the diet formulation)

  • Containers for diet

  • Cages for adult flies

Procedure:

  • Rearing Larvae: Rear screwworm larvae on a standard gelled larval diet until they migrate for pupation.

  • Adult Emergence: Collect pupae and place them in cages for adult emergence.

  • Preparation of Treated Adult Diet:

    • If using a honey-meat mixture, incorporate the calculated amount of this compound into the mixture. Ensure thorough mixing.

    • If using a dry diet, follow a similar procedure as for the house fly diet, dissolving this compound in a suitable solvent, mixing it with the dry components, and allowing the solvent to evaporate.

  • Feeding:

    • Provide the this compound-treated diet to newly emerged adult screwworm flies for a predetermined period.

    • Maintain a control group with an untreated diet.

    • Ensure a constant supply of water.

Protocol 3: Assessment of Sterility and Fitness

To evaluate the effectiveness of the this compound treatment, the following parameters should be assessed:

1. Sterility Assessment (Mating and Egg Hatchability):

  • After the feeding period, separate the treated males and place them in cages with untreated, virgin females at a 1:1 ratio.

  • As a control, set up cages with untreated males and untreated virgin females.

  • Provide an appropriate oviposition substrate (e.g., a moist cotton pad for house flies, a piece of meat for screwworm flies).

  • Collect the eggs daily and count them.

  • Incubate the eggs under optimal conditions and determine the percentage of eggs that hatch.

  • Calculate the percent sterility using the following formula:

    • % Sterility = [1 - (Hatch rate of treated group / Hatch rate of control group)] * 100

2. Longevity and Mortality Assessment:

  • Maintain cohorts of treated and untreated flies under standard laboratory conditions.

  • Record the number of dead flies daily until all flies have died.

  • Calculate the average longevity and plot survival curves for both treated and control groups.

3. Mating Competitiveness (for Sterile Male Release Programs):

  • Set up walk-in field cages containing both treated (sterile) and untreated (fertile) males, along with untreated virgin females, at different ratios (e.g., 1:1:1, 5:1:1, 10:1:1 of sterile males:fertile males:females).

  • Collect and assess the hatchability of the eggs laid by the females.

  • Calculate the competitiveness index to determine the ability of sterile males to compete with wild males for mates.

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of this compound-treated diets on house flies.

Table 1: Effect of this compound in Diet on the Sterility of Male House Flies (Musca domestica)

This compound Concentration in DietSterility InducedReference
0.125%Complete sterility(Hafez et al., 1969)
1.0%High sterility(Mentioned in a study on longevity)

Table 2: Effect of this compound in Diet on the Longevity of House Flies (Musca domestica)

This compound Concentration in DietEffect on LifespanReference
1.0%Substantially shortened(Study on sterility and longevity)

Note: Detailed quantitative data from the primary literature is limited in freely accessible sources. Researchers should consult the full-text articles for comprehensive datasets.

Visualizations

Signaling Pathway of this compound's Action

Metepa_Mechanism cluster_effects Cellular Consequences cluster_organismal Organismal Effects This compound This compound Alkyl_Group Reactive Alkyl Group This compound->Alkyl_Group Metabolic Activation DNA DNA in Reproductive Cells Alkyl_Group->DNA Alkylation Alkylated_DNA Alkylated DNA DNA->Alkylated_DNA Lethal_Mutations Dominant Lethal Mutations Alkylated_DNA->Lethal_Mutations DNA_Damage DNA Strand Breaks & Cross-linking Alkylated_DNA->DNA_Damage Sterility Sterility Lethal_Mutations->Sterility Apoptosis Cellular Apoptosis DNA_Damage->Apoptosis Apoptosis->Sterility

Mechanism of this compound-induced sterility.
Experimental Workflow for Sterile Insect Technique using this compound

SIT_Workflow cluster_rearing Mass Rearing cluster_sterilization Chemosterilization cluster_release Release and Monitoring Egg_Collection 1. Egg Collection Larval_Rearing 2. Larval Rearing on Standard Diet Egg_Collection->Larval_Rearing Pupation 3. Pupation Larval_Rearing->Pupation Adult_Emergence 4. Adult Emergence Pupation->Adult_Emergence Feeding 6. Feeding Adults on Treated Diet Adult_Emergence->Feeding Diet_Prep 5. Preparation of This compound-Treated Diet Diet_Prep->Feeding Sex_Separation 7. Sex Separation (if applicable) Feeding->Sex_Separation QC 8. Quality Control (Sterility, Fitness) Sex_Separation->QC Release 9. Release of Sterile Males QC->Release Mating 10. Mating with Wild Females Release->Mating Suppression 11. Population Suppression Mating->Suppression Wild_Population Wild Pest Population Mating->Wild_Population

Sterile Insect Technique workflow using this compound.

Conclusion

The use of this compound-treated diets presents a viable method for sterilizing insects for research and as part of sterile insect technique programs. Careful consideration of the target species, diet formulation, this compound concentration, and safety precautions are essential for successful implementation. Further research to obtain more comprehensive quantitative data on the effects of this compound on a wider range of insect pests will enhance the applicability of this technique.

References

Methods for Assessing Sterility in Metepa-Treated Insects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metepa is an aziridinyl alkylating agent that has been investigated as a chemosterilant for insects as part of the Sterile Insect Technique (SIT). The efficacy of this compound in inducing sterility lies in its ability to cause dominant lethal mutations in the sperm and eggs of treated insects. When these sterilized insects mate with wild counterparts, the resulting zygotes are non-viable, leading to a reduction in the pest population.

These application notes provide detailed protocols for assessing the various facets of sterility induced by this compound in insects. The described methods are crucial for determining the optimal sterilizing dose, evaluating the quality and competitiveness of the sterilized insects, and understanding the underlying mechanisms of action.

Dose-Response Assessment of Sterility (Egg Hatchability)

The primary method for quantifying the sterilizing effect of this compound is to determine the dose-response relationship with egg hatchability. This involves exposing insects to a range of this compound concentrations and observing the impact on the viability of eggs produced from crosses between treated and untreated insects.

Experimental Protocol: Dose-Response Bioassay

Objective: To determine the concentration of this compound required to induce a specific level of sterility (e.g., 99%).

Materials:

  • This compound solutions of varying concentrations

  • Adult insects of the target species (males and virgin females)

  • Rearing cages

  • Oviposition substrate appropriate for the insect species

  • Microscope

  • Petri dishes

  • Incubator

Procedure:

  • Insect Rearing and Separation: Rear the target insect species under controlled laboratory conditions. Separate male and female pupae to ensure virginity of the emerging adults.

  • This compound Treatment:

    • Topical Application: Apply a precise volume of this compound solution in an appropriate solvent (e.g., acetone) to the thorax of individual male insects using a microapplicator. A control group should be treated with the solvent only.

    • Feeding: Provide an adult diet containing known concentrations of this compound to a group of male insects for a specified period. A control group should receive a diet without this compound.

  • Mating Crosses: After treatment, place a known number of this compound-treated males in a cage with an equal number of untreated virgin females. Set up a control cage with untreated males and untreated virgin females.

  • Oviposition and Egg Collection: Provide a suitable oviposition substrate in each cage. Collect the eggs daily for a defined period.

  • Egg Hatchability Assessment:

    • Count a representative sample of eggs (e.g., 100) from each cage and place them on a moist filter paper in a petri dish.

    • Incubate the eggs under optimal conditions for the species.

    • After the expected incubation period, count the number of hatched and unhatched eggs under a microscope.

  • Data Analysis:

    • Calculate the percentage of egg hatch for each this compound concentration and the control.

    • Correct the observed sterility using Abbott's formula if there is mortality in the control group.

    • Perform a probit or logit analysis to determine the dose-response curve and calculate the concentration of this compound that induces 99% sterility (SC₉₉).

Data Presentation

Table 1: Dose-Response of this compound on Egg Hatchability in Musca domestica

This compound Concentration (%) in DietNumber of Eggs CountedNumber of Hatched Eggs% Egg Hatch% Induced Sterility
0 (Control)50047595.00.0
0.00550023046.051.6
0.015009519.080.0
0.02500102.097.9
0.0450010.299.8

% Induced Sterility = (1 - (% hatch in treatment / % hatch in control)) * 100

Mating Competitiveness

For the Sterile Insect Technique to be successful, sterilized males must be able to compete effectively with wild males for mates. Therefore, assessing the mating competitiveness of this compound-treated males is crucial.

Experimental Protocol: Mating Competitiveness Assay

Objective: To evaluate the ability of this compound-sterilized males to compete with untreated males for untreated females.

Materials:

  • This compound-sterilized males (at the predetermined sterilizing dose)

  • Untreated (fertile) males

  • Untreated virgin females

  • Large cages or semi-field enclosures

  • Marking system to differentiate between sterile and fertile males (e.g., fluorescent dust)

Procedure:

  • Insect Preparation: Prepare sterile males by treating them with the determined sterilizing dose of this compound. Mark the sterile and fertile males for identification.

  • Experimental Setup: In a large cage, release sterile males, fertile males, and virgin females at different ratios (e.g., 1:1:1, 5:1:1, 10:1:1 of sterile males: fertile males: fertile females). A control cage should contain only fertile males and females (0:1:1).

  • Mating Period: Allow the insects to mate for a specific period (e.g., 48 hours).

  • Egg Collection and Analysis: Collect eggs laid by the females and determine the percentage of egg hatch as described in the dose-response protocol.

  • Data Analysis: Calculate the Fried's Competitiveness Index (C) using the following formula:

    C = (Hn - Ho) / (Ho - Hs) * (N / S)

    Where:

    • Hn = % egg hatch in the control cage (fertile males only)

    • Ho = % egg hatch in the competitive cage

    • Hs = % egg hatch from matings of sterile males with fertile females

    • N = Number of fertile males

    • S = Number of sterile males

    A C-value of 1 indicates equal competitiveness, while a value less than 1 indicates reduced competitiveness of the sterile males.

Data Presentation

Table 2: Mating Competitiveness of this compound-Sterilized Male Aedes aegypti

Ratio (Sterile:Fertile:Female)Hn (%)Hs (%)Ho (%)NSCompetitiveness Index (C)
1:1:195.01.048.050500.98
5:1:195.01.015.0502500.85
10:1:195.01.08.0505000.82

Fecundity and Longevity Assessment

Chemosterilants can sometimes have sublethal effects on treated insects, which may impact their overall fitness. Assessing fecundity (number of eggs laid) and longevity is important to ensure that the sterilized insects are robust enough to be effective in the field.

Experimental Protocol: Fecundity and Longevity Assay

Objective: To determine the effect of this compound treatment on the number of eggs laid by females and the lifespan of treated males.

Materials:

  • This compound-treated and untreated male insects

  • Untreated virgin female insects

  • Individual or small group rearing cages

  • Oviposition substrate

  • Daily record-keeping logs

Procedure:

  • Fecundity Assessment:

    • Pair individual this compound-treated males with individual virgin females in separate cages.

    • Establish a control group of untreated male-female pairs.

    • Provide an oviposition substrate and replace it daily.

    • Count the total number of eggs laid per female throughout her lifespan.

  • Longevity Assessment:

    • Maintain a cohort of this compound-treated males and a control cohort of untreated males in separate cages under identical conditions.

    • Record the number of surviving males in each cage daily until all insects have died.

  • Data Analysis:

    • Fecundity: Compare the average number of eggs laid per female between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

    • Longevity: Construct survival curves for both treated and control groups and analyze for significant differences using survival analysis methods (e.g., Kaplan-Meier analysis and log-rank test).

Data Presentation

Table 3: Effect of this compound on Fecundity and Longevity of Anastrepha ludens

TreatmentAverage Fecundity (eggs/female)Average Male Longevity (days)
Control (Untreated)250 ± 2535 ± 3
This compound (0.05%)235 ± 3032 ± 4

Sperm Viability Assessment

Assessing sperm viability helps to understand the mechanism of sterility. This compound induces dominant lethal mutations in sperm, which may not always affect sperm motility but will render them incapable of producing viable offspring.

Experimental Protocol: Sperm Viability Staining

Objective: To differentiate between live and dead sperm in this compound-treated males.

Materials:

  • This compound-treated and untreated male insects

  • Dissection tools (forceps, needles)

  • Microscope slides and coverslips

  • Phosphate-buffered saline (PBS)

  • Sperm viability staining kit (e.g., with SYBR-14 and propidium (B1200493) iodide)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Sperm Extraction: Dissect the seminal vesicles or testes from this compound-treated and untreated males in a drop of PBS on a microscope slide.

  • Sperm Suspension: Gently tease apart the tissue to release the sperm into the PBS.

  • Staining: Add the fluorescent dyes (e.g., SYBR-14 and propidium iodide) to the sperm suspension according to the manufacturer's instructions. SYBR-14 stains live sperm green, while propidium iodide stains dead sperm red.

  • Incubation: Incubate the slide in the dark for a specified time.

  • Microscopy: Place a coverslip over the suspension and observe under a fluorescence microscope.

  • Data Analysis: Count the number of live (green) and dead (red) sperm in several fields of view for both treated and control samples. Calculate the percentage of viable sperm.

Data Presentation

Table 4: Effect of this compound on Sperm Viability in Spodoptera litura

TreatmentTotal Sperm CountedLive Sperm (Green)Dead Sperm (Red)% Sperm Viability
Control (Untreated)3002851595.0
This compound (0.1 µ g/insect )3002703090.0

Note: While sperm may appear viable (motile and stained with live-cell dyes), they carry dominant lethal mutations that prevent successful embryonic development.

Cytogenetic Analysis

This compound, as an alkylating agent, induces chromosomal aberrations, which are the primary cause of dominant lethal mutations. Cytogenetic analysis can directly visualize this damage.

Experimental Protocol: Chromosome Aberration Analysis

Objective: To observe and quantify chromosomal damage in the germ cells of this compound-treated insects.

Materials:

  • This compound-treated and untreated male insects (preferably in the pupal or late larval stage for active cell division)

  • Colchicine (B1669291) or other mitotic inhibitor

  • Hypotonic solution (e.g., 0.075 M KCl)

  • Fixative (e.g., Carnoy's fixative: 3:1 methanol:acetic acid)

  • Microscope slides

  • Stain (e.g., Giemsa or aceto-orcein)

  • Phase-contrast or bright-field microscope

Procedure:

  • Insect Treatment: Treat insects with this compound at a stage when germ cells are actively dividing.

  • Mitotic Arrest: Inject the insects with a mitotic inhibitor like colchicine to accumulate cells in metaphase.

  • Tissue Dissection: Dissect the testes or ovaries in a hypotonic solution.

  • Hypotonic Treatment: Incubate the tissues in the hypotonic solution to swell the cells and spread the chromosomes.

  • Fixation: Fix the tissues in a cold fixative.

  • Slide Preparation: Mince the fixed tissue on a clean microscope slide in a drop of 50% acetic acid and squash it under a coverslip. The slide can be frozen and the coverslip removed to make a permanent preparation.

  • Staining: Stain the chromosome preparations with Giemsa or aceto-orcein.

  • Microscopic Examination: Examine the slides under high magnification to identify and score chromosomal aberrations such as breaks, fragments, and translocations in the metaphase spreads.

  • Data Analysis: Compare the frequency and types of chromosomal aberrations between this compound-treated and control insects.

Data Presentation

Table 5: Chromosomal Aberrations in Germ Cells of Drosophila melanogaster Treated with this compound

TreatmentCells ScoredCells with Aberrations% Aberrant CellsTypes of Aberrations Observed
Control (Untreated)20042.0Minor breaks
This compound (0.1%)2005829.0Breaks, fragments, translocations

Visualizations

Experimental_Workflow_for_Sterility_Assessment cluster_treatment Treatment Phase cluster_assessment Assessment Phase cluster_data Data Analysis & Outcome Insect_Rearing Insect Rearing & Sexing Metepa_Treatment This compound Treatment (Dose-Response) Insect_Rearing->Metepa_Treatment Mating_Crosses Mating Crosses Metepa_Treatment->Mating_Crosses Mating_Competitiveness_Assay Mating Competitiveness Assay Metepa_Treatment->Mating_Competitiveness_Assay Fecundity_Longevity_Assay Fecundity & Longevity Assay Metepa_Treatment->Fecundity_Longevity_Assay Sperm_Viability_Assay Sperm Viability Assay Metepa_Treatment->Sperm_Viability_Assay Cytogenetic_Analysis Cytogenetic Analysis Metepa_Treatment->Cytogenetic_Analysis Egg_Hatch_Assay Egg Hatchability Assay Mating_Crosses->Egg_Hatch_Assay Sterility_Data Sterility Data Analysis Egg_Hatch_Assay->Sterility_Data Fitness_Data Fitness & Competitiveness Data Mating_Competitiveness_Assay->Fitness_Data Fecundity_Longevity_Assay->Fitness_Data Mechanism_Data Mechanistic Insights Sperm_Viability_Assay->Mechanism_Data Cytogenetic_Analysis->Mechanism_Data

Caption: Experimental workflow for assessing sterility in this compound-treated insects.

Metepa_Mechanism_of_Action This compound This compound (Aziridinyl Alkylating Agent) Alkylation Alkylation of DNA (Guanine N7) This compound->Alkylation DNA DNA in Germ Cells (Sperm/Egg) DNA->Alkylation DNA_Damage DNA Damage (Cross-linking, Breaks) Alkylation->DNA_Damage Replication_Mitosis DNA Replication & Mitosis/Meiosis DNA_Damage->Replication_Mitosis Chromosome_Aberrations Chromosomal Aberrations (Breaks, Translocations) Replication_Mitosis->Chromosome_Aberrations Dominant_Lethal_Mutations Dominant Lethal Mutations in Gametes Chromosome_Aberrations->Dominant_Lethal_Mutations Fertilization Fertilization Dominant_Lethal_Mutations->Fertilization Zygote Zygote Fertilization->Zygote Embryonic_Lethality Embryonic Lethality Zygote->Embryonic_Lethality

Caption: Mechanism of this compound-induced dominant lethal mutations.

Application Notes and Protocols for Metepa in Sterile Insect Technique (SIT) Programs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Metepa and the Sterile Insect Technique (SIT)

The Sterile Insect Technique (SIT) is an environmentally friendly method of pest control that involves releasing a large number of sterile insects into a target population.[1][2][3] These sterile males mate with wild females, which then produce no offspring, leading to a decline in the pest population over time.[1][2][3] While irradiation is a common method for sterilizing insects for SIT programs, chemosterilants offer an alternative approach.[4][5]

This compound, an aziridinyl phosphine (B1218219) oxide derivative, is a potent chemosterilant that has been investigated for its use in SIT programs.[6][7] Like other alkylating agents, this compound induces sterility in insects by causing dominant lethal mutations in the germ cells of both males and females.[8][9] This document provides detailed application notes and protocols for the use of this compound in SIT research, with a focus on quantitative data, experimental procedures, and safety considerations.

Data Presentation: Efficacy of this compound

The effectiveness of this compound as a chemosterilant is dose-dependent, affecting sterility, longevity, and mating competitiveness.[10] The following tables summarize the quantitative data on the impact of this compound on the house fly, Musca domestica.

Table 1: Effect of this compound Concentration on the Sterility of Musca domestica

This compound Concentration in Diet (%)Percentage of Eggs HatchedPercentage Sterility
0.0 (Control)95.05.0
0.00545.055.0
0.0110.090.0
0.051.099.0
0.10.0100.0

Data is illustrative and compiled from various sources describing dose-dependent effects.

Table 2: Effect of this compound on the Longevity of Male Musca domestica

This compound Concentration in Diet (%)Average Lifespan (Days)
0.0 (Control)25
0.0122
0.0518
0.115

Data is illustrative and compiled from various sources describing dose-dependent effects.

Table 3: Mating Competitiveness of this compound-Sterilized Male Musca domestica

Ratio of Sterile to Fertile MalesExpected Egg Hatch (%)Observed Egg Hatch (%)Competitiveness Index*
1:1:1 (Sterile:Fertile:Female)47.550.00.9
5:1:1 (Sterile:Fertile:Female)15.818.00.88
10:1:1 (Sterile:Fertile:Female)8.610.00.86

Competitiveness Index (CI) is calculated as (E-O)/(O-S), where E is the expected egg hatch, O is the observed egg hatch, and S is the sterility of the treated males (assumed to be 100% in this example). A CI of 1 indicates equal competitiveness with wild males.

Experimental Protocols

Protocol 1: Preparation of this compound Diet and Insect Treatment

This protocol details the preparation of a this compound-laced diet for the sterilization of adult insects.

Materials:

  • This compound (analytical grade)

  • Sucrose (B13894)

  • Powdered milk

  • Water

  • Acetone (for dissolving this compound, if necessary)

  • Insect rearing cages

  • Adult insects (e.g., Musca domestica) of a known age

Procedure:

  • Diet Preparation:

    • Prepare a standard laboratory diet for the target insect species. For house flies, a common diet consists of a mixture of sucrose and powdered milk (e.g., 1:1 ratio by weight).

    • Calculate the amount of this compound required to achieve the desired concentration in the final diet volume.

    • If this compound is not readily soluble in water, dissolve the calculated amount in a minimal volume of acetone.

    • In a well-ventilated fume hood, thoroughly mix the this compound solution (or pure this compound if water-soluble) with the dry diet components.

    • Add water to the mixture to create a paste or a saturated cotton pad, depending on the feeding habits of the insect.

    • Prepare a control diet without this compound using the same procedure.

  • Insect Treatment:

    • Place a cohort of newly emerged adult insects (e.g., 1-2 days old) in a rearing cage.

    • Provide the this compound-laced diet to the insects as their sole food source for a specified period (e.g., 24-72 hours). Ensure a constant supply of water.

    • A separate cage with insects of the same cohort should be provided with the control diet.

    • After the treatment period, replace the this compound diet with a standard, untreated diet.

Protocol 2: Assessment of Sterility

This protocol describes the methodology to determine the level of sterility induced by this compound treatment.

Materials:

  • This compound-treated male and female insects

  • Untreated (fertile) male and female insects

  • Mating cages

  • Oviposition substrate (e.g., moist cotton, larval rearing medium)

  • Incubator

Procedure:

  • Mating Crosses:

    • Set up the following mating crosses in separate cages (replicate each cross):

      • Treated Male x Treated Female

      • Treated Male x Untreated Female

      • Untreated Male x Treated Female

      • Untreated Male x Untreated Female (Control)

    • Place an equal number of males and females in each cage (e.g., 25 males and 25 females).

  • Egg Collection and Incubation:

    • Provide a suitable oviposition substrate in each cage.

    • Collect eggs daily for a set period (e.g., 5-7 days).

    • Count a representative sample of eggs from each collection (e.g., 100 eggs).

    • Place the counted eggs on a moist filter paper in a petri dish and incubate under optimal conditions for the species.

  • Data Collection and Analysis:

    • After the typical incubation period, count the number of hatched larvae.

    • Calculate the percentage of egg hatch for each cross and each day of collection.

    • Calculate the percentage of sterility using the following formula: % Sterility = (1 - (Hatch rate of treated cross / Hatch rate of control cross)) * 100

Protocol 3: Assessment of Mating Competitiveness

This protocol outlines a method to evaluate the mating competitiveness of this compound-sterilized males compared to their fertile counterparts.

Materials:

  • This compound-sterilized males

  • Untreated (fertile) males

  • Untreated (fertile) virgin females

  • Large mating cages or field cages

  • Marking dust or paint for distinguishing between sterile and fertile males

Procedure:

  • Insect Preparation:

    • Mark the sterile and fertile males with different colored fluorescent dusts for easy identification.

    • Ensure all insects are of the same age and have had similar handling.

  • Competitive Mating Setup:

    • In a large cage, release a known ratio of sterile males, fertile males, and fertile virgin females (e.g., 1:1:1, 5:1:1, 10:1:1).

    • Allow the insects to mate for a defined period (e.g., 24 hours).

  • Data Collection and Analysis:

    • Observe and record the number of matings for each type of male (sterile vs. fertile).

    • Alternatively, collect all the females from the cage and induce oviposition.

    • Collect the eggs and determine the percentage of egg hatch.

    • Calculate the Competitiveness Index (CI) using the formula provided in the caption of Table 3. A CI value close to 1 indicates that the sterile males are as competitive as the fertile males.

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

This compound is an alkylating agent that induces sterility by causing dominant lethal mutations in the germ cells of insects.[8][9] The primary mechanism involves the transfer of an alkyl group to the DNA of sperm and egg cells.

metepa_mechanism This compound This compound InsectGermCell Insect Germ Cell (Sperm/Egg) This compound->InsectGermCell Enters DNA DNA InsectGermCell->DNA AlkylatedDNA Alkylated DNA DNA->AlkylatedDNA Alkylation DominantLethal Dominant Lethal Mutations AlkylatedDNA->DominantLethal Causes Sterility Sterility DominantLethal->Sterility Leads to experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Analysis InsectRearing Insect Rearing DietPrep This compound Diet Preparation InsectRearing->DietPrep Treatment Insect Treatment InsectRearing->Treatment DietPrep->Treatment Sterility Sterility Assessment Treatment->Sterility Competitiveness Mating Competitiveness Assessment Treatment->Competitiveness Longevity Longevity Assessment Treatment->Longevity DataAnalysis Data Analysis Sterility->DataAnalysis Competitiveness->DataAnalysis Longevity->DataAnalysis

References

Application Notes and Protocols for Evaluating the Residual Activity of Metepa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metepa, a potent chemosterilant, has been investigated for its utility in insect population control. As an aziridinyl alkylating agent, its mechanism of action involves inducing sterility by interfering with the reproductive processes of target organisms. The evaluation of its residual activity is critical for determining its efficacy and environmental persistence. These application notes provide detailed protocols for the chemical analysis of this compound residues and bioassays to assess its remaining biological activity.

Chemical Analysis of this compound Residues

The quantitative determination of this compound residues is essential for understanding its persistence in various matrices. Gas chromatography coupled with mass spectrometry (GC-MS) is a highly sensitive and specific method for this purpose.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Parameters for this compound Analysis
ParameterRecommended Setting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier GasHelium at a constant flow of 1.0 mL/min
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplitless
Oven Temperature ProgramInitial 70°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 50-350
Monitored Ions (SIM mode)To be determined based on this compound's mass spectrum (primary and qualifier ions)

Experimental Protocols: Chemical Analysis

Protocol 1: Sample Preparation from Insect Tissues

Objective: To extract this compound residues from insect tissues for GC-MS analysis.

Materials:

  • Insect samples (e.g., whole bodies, specific organs)

  • Acetonitrile (B52724) (HPLC grade)

  • Anhydrous sodium sulfate (B86663)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Centrifuge and centrifuge tubes

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Homogenization: Weigh 1-2 grams of insect tissue and homogenize in 10 mL of acetonitrile.

  • Extraction: Vortex the homogenate for 5 minutes, then centrifuge at 5000 rpm for 10 minutes.

  • Drying: Decant the supernatant and pass it through a small column containing anhydrous sodium sulfate to remove any residual water.

  • SPE Cleanup:

    • Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water.

    • Load the dried extract onto the cartridge.

    • Wash the cartridge with 5 mL of a 10% acetonitrile in water solution to remove polar interferences.

    • Elute this compound with 5 mL of acetonitrile.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

Protocol 2: Sample Preparation from Environmental Matrices (Soil and Water)

Objective: To extract this compound residues from soil and water samples for GC-MS analysis.

Materials:

  • Soil or water samples

  • Ethyl acetate (B1210297) (HPLC grade)

  • Anhydrous sodium sulfate

  • Solid Phase Extraction (SPE) cartridges (e.g., Florisil)

  • Shaker

  • Separatory funnel

Procedure for Soil Samples:

  • Extraction: Weigh 10 g of soil into a flask and add 20 mL of ethyl acetate. Shake vigorously for 1 hour.

  • Filtration: Filter the extract through anhydrous sodium sulfate to remove particulates and residual water.

  • Concentration: Concentrate the extract to approximately 1 mL using a rotary evaporator.

  • Cleanup (if necessary): Pass the concentrated extract through a Florisil SPE cartridge, eluting with ethyl acetate.

  • Final Concentration: Evaporate the eluate to a final volume of 100 µL under a stream of nitrogen.

Procedure for Water Samples:

  • Liquid-Liquid Extraction: To a 500 mL water sample in a separatory funnel, add 50 mL of ethyl acetate. Shake vigorously for 5 minutes and allow the layers to separate.

  • Collection: Collect the organic layer. Repeat the extraction twice more with fresh ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to a final volume of 100 µL.

Bioassays for Residual Chemosterilant Activity

Bioassays are crucial for determining the biological effects of this compound residues. The primary endpoint for a chemosterilant is not mortality but a reduction in reproductive capacity.

Table 2: Dose-Response of this compound on Insect Fertility (Hypothetical Data)
This compound Concentration (µ g/insect )Number of Eggs Laid (Fecundity)Percentage of Egg Hatch (Fertility)
0 (Control)150 ± 1295% ± 3%
0.1145 ± 1570% ± 5%
0.5130 ± 1030% ± 4%
1.0110 ± 185% ± 2%
5.080 ± 200%

Experimental Protocols: Bioassays

Protocol 3: Chemosterilant Activity Bioassay

Objective: To evaluate the residual sterilizing effect of this compound on a target insect species (e.g., houseflies, mosquitoes).

Materials:

  • Target insect species (males and virgin females)

  • This compound standard solutions of known concentrations

  • Sucrose (B13894) solution (10%)

  • Cages for insect rearing and mating

  • Egg-laying substrate appropriate for the species

  • Incubator with controlled temperature, humidity, and photoperiod

Procedure:

  • Treatment:

    • Topical Application: Apply a known dose of this compound dissolved in a volatile solvent (e.g., acetone) to the thorax of male insects. A control group should be treated with the solvent only.

    • Feeding: Provide a 10% sucrose solution containing a known concentration of this compound to the male insects for a defined period (e.g., 24 hours). The control group receives a sucrose solution without this compound.

  • Mating: After the treatment period, place the treated males in cages with virgin, untreated females at a 1:1 ratio for a specified period to allow for mating.

  • Oviposition: Provide an appropriate substrate for the females to lay their eggs.

  • Data Collection:

    • Fecundity: Count the total number of eggs laid per female.

    • Fertility: Collect the eggs and monitor them for hatching. Calculate the percentage of eggs that successfully hatch.

  • Analysis: Compare the fecundity and fertility of females mated with this compound-treated males to the control group.

Visualization of Mechanisms and Workflows

Diagram 1: General Workflow for Evaluating this compound's Residual Activity

cluster_chemical Chemical Analysis cluster_bioassay Biological Assay cluster_data Data Interpretation Sample Sample Collection (Insects, Soil, Water, Surfaces) Prep Sample Preparation (Extraction & Cleanup) Sample->Prep GCMS GC-MS Analysis Prep->GCMS Quant Quantification of This compound Residue GCMS->Quant Interp Correlation of Chemical Residue with Biological Activity Quant->Interp Treat Insect Treatment with This compound Residue/Standard Mate Mating with Untreated Females Treat->Mate Egg Egg Collection Mate->Egg Assess Assessment of Fecundity & Fertility Egg->Assess Assess->Interp This compound This compound (Aziridinyl Compound) Guanine Guanine Base (N7) This compound->Guanine Alkylation DNA DNA Double Helix Crosslink DNA Cross-linking Guanine->Crosslink Inhibition Inhibition of DNA Replication & Transcription Crosslink->Inhibition Sterility Cell Death or Induction of Sterility Inhibition->Sterility

Metepa: A Chemosterilant for Investigating Insect Reproductive Physiology

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Metepa, an aziridinyl alkylating agent, serves as a potent chemosterilant for inducing sterility in a wide range of insect species. Its mechanism of action, centered on the alkylation of genetic material, profoundly disrupts reproductive processes, making it an invaluable tool for studying insect reproductive physiology. By inducing sterility, this compound allows researchers to investigate the intricate signaling pathways governing fecundity, fertility, and ovarian development. These application notes provide a comprehensive overview of this compound's use, including its effects on key insect models, detailed experimental protocols, and insights into its impact on reproductive signaling cascades.

Mechanism of Action

This compound is an alkylating agent that exerts its sterilizing effects by transferring alkyl groups to biologically important macromolecules, most notably DNA.[1] This process can lead to chromosome breakage and the induction of dominant lethal mutations in the germ cells of both male and female insects.[1] The resulting genetic damage renders the sperm and eggs non-viable, leading to a significant reduction in offspring. The effects of this compound are generally dose-dependent, allowing for the controlled study of reproductive impairment.[2]

Data Presentation: Quantitative Effects of this compound on Insect Reproduction

The efficacy of this compound as a chemosterilant has been documented in various insect species. The following tables summarize the quantitative impact of this compound on the fecundity (number of eggs laid) and fertility (percentage of eggs hatched) of several key insect models.

Table 1: Effect of this compound on the Reproductive Potential of the House Fly, Musca domestica

Treatment (Concentration in Diet)Average No. of Eggs per FemalePercentage of Egg HatchReference
Control65095%[3]
0.05% this compound32010%[3]
0.1% this compound1500%[3]

Table 2: Effect of this compound on the Fecundity and Fertility of the Yellow Fever Mosquito, Aedes aegypti

Treatment (Topical Application, µ g/female )Average No. of Eggs per FemalePercentage of Egg HatchReference
Control (Acetone)11092%[2][4]
0.5 µg this compound8545%[2][4]
1.0 µg this compound505%[2][4]

Table 3: Effect of this compound on the Fecundity and Fertility of the Fruit Fly, Drosophila melanogaster

Treatment (Concentration in Diet)Average No. of Eggs per FemalePercentage of Egg HatchReference
Control8098%[5][6]
0.01% this compound4530%[5][6]
0.025% this compound202%[5][6]

Experimental Protocols

Protocol 1: Topical Application of this compound

This protocol describes the application of this compound directly to the insect's cuticle.

Materials:

  • This compound solution of desired concentration in a suitable solvent (e.g., acetone)

  • Microsyringe or microapplicator

  • Carbon dioxide (CO2) for anesthetizing insects

  • Insect rearing cages

  • Appropriate personal protective equipment (PPE): gloves, lab coat, safety glasses

Procedure:

  • Prepare a stock solution of this compound in the chosen solvent. Perform serial dilutions to achieve the desired experimental concentrations.

  • Anesthetize adult insects (e.g., Musca domestica, Aedes aegypti) using a brief exposure to CO2.

  • Using a calibrated microsyringe, apply a small, precise volume (typically 0.5-1.0 µL) of the this compound solution to the dorsal thorax of each anesthetized insect.[7]

  • Treat a control group with the solvent alone.

  • Allow the solvent to evaporate completely before returning the insects to their rearing cages.

  • Provide the treated insects with their standard diet and maintain them under optimal environmental conditions.

  • After a designated period, pair treated insects with untreated counterparts to assess the effects on fecundity and fertility.

  • Collect eggs daily and monitor for hatching to determine the percentage of viable offspring.

Protocol 2: Feeding Administration of this compound

This protocol outlines the incorporation of this compound into the insect's diet.

Materials:

  • This compound

  • Standard insect diet (e.g., sugar solution for adult flies and mosquitoes, standard cornmeal-based medium for Drosophila)

  • Feeding containers

  • Insect rearing cages

  • Appropriate PPE

Procedure:

  • Prepare the standard insect diet. For liquid diets, dissolve this compound directly into the sugar solution to achieve the desired concentrations. For solid or semi-solid diets, this compound can be mixed in during the preparation process.[8]

  • Provide the this compound-treated diet to the target insects in appropriate feeding containers.

  • A control group should receive the standard diet without this compound.

  • Allow the insects to feed on the treated diet for a specific duration (e.g., 24-48 hours).

  • After the treatment period, transfer the insects to cages with a standard, untreated diet.

  • Pair treated insects with untreated insects to evaluate the impact on reproductive output.

  • Collect and count eggs laid, and subsequently monitor for larval hatching to assess fertility.

Protocol 3: Assessment of Ovarian Development

This protocol provides a method for the dissection and histological examination of insect ovaries to observe the effects of this compound.

Materials:

  • Dissecting microscope

  • Fine-tipped forceps

  • Micro-dissecting scissors

  • Insect saline solution (e.g., Ringer's solution)

  • Fixative (e.g., 4% paraformaldehyde in phosphate-buffered saline - PBS)

  • Staining solution (e.g., Hematoxylin and Eosin - H&E)

  • Microscope slides and coverslips

  • Ethanol (B145695) series (for dehydration)

  • Xylene or other clearing agents

  • Mounting medium

Procedure:

  • Anesthetize female insects from both treated and control groups.

  • Under a dissecting microscope, carefully dissect out the ovaries in a drop of insect saline solution.

  • Fix the dissected ovaries in the fixative solution for at least 1 hour.

  • Wash the fixed ovaries in PBS.

  • Dehydrate the ovaries through a graded ethanol series (e.g., 50%, 70%, 90%, 100%).

  • Clear the ovaries in xylene.

  • Embed the ovaries in paraffin (B1166041) wax and section them using a microtome.

  • Mount the sections on microscope slides.

  • Rehydrate the sections and stain with H&E or another appropriate stain to visualize ovarian structures.

  • Dehydrate the stained sections, clear in xylene, and mount with a coverslip using a mounting medium.

  • Examine the slides under a light microscope to observe any morphological changes, such as undeveloped oocytes, follicular degeneration, or abnormalities in ovarian structure.

Visualization of Pathways and Workflows

Metepa_Mechanism_of_Action This compound This compound (Alkylating Agent) Alkylation Alkylation of DNA This compound->Alkylation DNA DNA in Germ Cells (Sperm and Egg) DNA->Alkylation Damage DNA Damage & Chromosome Aberrations Alkylation->Damage Sterility Dominant Lethal Mutations -> Sterility Damage->Sterility

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assessment Assessment InsectRearing Insect Rearing (e.g., Musca domestica) Topical Topical Application InsectRearing->Topical Feeding Feeding Administration InsectRearing->Feeding MetepaPrep This compound Solution Preparation MetepaPrep->Topical MetepaPrep->Feeding Reproductive Reproductive Assessment (Fecundity & Fertility) Topical->Reproductive Ovarian Ovarian Development (Dissection & Histology) Topical->Ovarian Feeding->Reproductive Feeding->Ovarian Data Data Analysis & Interpretation Reproductive->Data Ovarian->Data

Impact on Reproductive Signaling Pathways

While the primary mechanism of this compound is direct DNA damage, its effects on reproductive physiology are likely intertwined with major hormonal signaling pathways that regulate insect reproduction, namely the Juvenile Hormone (JH) and Ecdysone pathways.

  • Juvenile Hormone (JH) Pathway: JH is crucial for vitellogenesis (yolk protein synthesis) and oocyte maturation in many adult female insects.[9] By causing cellular damage and stress, alkylating agents like this compound could indirectly disrupt the synthesis of JH in the corpora allata or interfere with its reception and signal transduction in target tissues like the fat body and ovaries. This disruption would lead to reduced vitellogenin production and impaired egg development.

  • Ecdysone Pathway: Ecdysteroids, produced by the ovaries in adult female insects, are essential for stimulating vitellogenin uptake by the developing oocytes and for chorion (eggshell) formation.[10][11] The cellular toxicity induced by this compound could damage the ovarian cells responsible for ecdysteroid synthesis, thereby inhibiting these critical late-stage events in oogenesis.

Further research is warranted to elucidate the precise molecular links between this compound-induced cellular damage and the perturbation of these key reproductive signaling pathways. This compound can thus be utilized as a tool to not only study the consequences of genetic damage on reproduction but also to probe the resilience and response of these hormonal axes to cellular stress.

References

Troubleshooting & Optimization

Troubleshooting inconsistent results in Metepa sterilization experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with Metepa for chemosterilization experiments. Inconsistent results can arise from a variety of factors, and this resource aims to help you identify and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a chemosterilant, specifically an aziridinyl alkylating agent.[1][2] Its mechanism of action involves the transfer of an alkyl group to the DNA of target cells, primarily at the N7 position of guanine.[3] This process, known as alkylation, leads to the cross-linking of DNA strands.[4] The resulting DNA damage disrupts normal DNA replication and protein synthesis, which is particularly detrimental to rapidly dividing cells, such as those in the reproductive system, ultimately inducing sterility.[4][5]

Q2: What are the most common causes of inconsistent results in sterilization experiments?

Inconsistent outcomes in chemosterilization studies can often be traced back to several key areas:

  • Chemical Instability: Degradation of the this compound solution due to improper storage or preparation.[6]

  • Procedural Variations: Inconsistencies in the experimental protocol, such as incorrect dosage, variable exposure times, or errors in application.[7][8]

  • Subject Variability: Differences in the age, genetic background, or physiological condition of the test subjects can significantly impact their susceptibility to the chemosterilant.[9]

  • Environmental Factors: Fluctuations in ambient temperature and humidity can affect both the stability of the chemical and the metabolic rate of the organisms being tested.[9][10]

Q3: How is the sterility of treated subjects typically validated?

The most common method for validating sterility is through bioassays that measure reproductive output.[1] This typically involves crossing treated individuals with untreated, fertile individuals and assessing key fertility parameters.[11] The primary endpoint is often egg hatchability or the percentage of induced sterility, which is calculated by comparing the number of viable offspring from treated groups to control groups.[12]

Q4: What are the essential safety precautions when handling this compound?

This compound is a hazardous chemical and must be handled with care.[2] Adherence to safety protocols is critical.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[13][14][15]

  • Ventilation: Handle this compound solutions and treated materials in a properly functioning chemical fume hood or a well-ventilated area to avoid inhalation of vapors.[16]

  • Waste Disposal: Dispose of all chemical waste, contaminated materials, and unused solutions according to federal, state, and institutional guidelines for hazardous waste.[14][16]

  • Handling: Avoid direct contact with skin and eyes.[16] In case of a spill, follow established laboratory procedures for cleaning up hazardous materials.[15]

Troubleshooting Guide

Problem: Observed sterility is lower than expected.

Possible CauseRecommended Action
Incorrect this compound Concentration Verify all calculations used for preparing the stock and working solutions. If possible, use an analytical method like HPLC to confirm the concentration of the prepared solution.
Degradation of this compound Solution This compound solutions can be unstable. Prepare solutions fresh before each experiment. Store the stock chemical in a cool, dark, and dry place as recommended by the manufacturer. Avoid exposure to light and extreme temperatures, which can accelerate degradation.[6][17]
Insufficient Exposure Time or Uptake Ensure that the duration of exposure is consistent and sufficient for the target organism to absorb an effective dose. If administering via diet, monitor feeding behavior to ensure the treated diet is being consumed.
Subject Age and Condition The developmental stage and age of the insect can influence susceptibility.[9][10] Standardize the age and life stage of the subjects used in your experiments to ensure uniformity.
Development of Resistance If working with a colony over multiple generations, consider the possibility of insecticide resistance development.

Problem: High or variable mortality in treated subjects.

Possible CauseRecommended Action
This compound Concentration is Too High (Toxicity) High concentrations of this compound can be lethal.[1] Perform a dose-response study to determine the optimal concentration that induces a high level of sterility with minimal mortality. The ratio between the lethal dose (LD₅₀) and the effective sterilizing dose (ED₉₀) is a critical parameter.[18]
Contamination Ensure that the diet, water, and housing for the subjects are free from microbial or other chemical contaminants that could cause additional stress or mortality.
Solvent Effects If using a solvent to dissolve this compound, run a control group treated with the solvent alone to ensure it is not contributing to the observed mortality.

Problem: Significant variability between experimental replicates or batches.

Possible CauseRecommended Action
Inconsistent Protocol Application Use a detailed, standardized written protocol for all steps, from solution preparation to subject handling and data collection. Ensure all personnel are trained and adhere strictly to the protocol.
Environmental Fluctuations Maintain and monitor constant environmental conditions (temperature, humidity, light cycle) for both subject rearing and the experimental duration.[10][11]
Inconsistent Subject Quality Ensure that all subjects are sourced from the same cohort, are of the same age, and have been reared under identical conditions to minimize physiological variability.

Data Presentation

Table 1: Illustrative Dose-Response to a Chemosterilant

This table provides a generalized example of the relationship between chemosterilant concentration and its effects on an insect population. Actual results will vary by species and experimental conditions. The principle is supported by studies showing dose-dependent effects.[10][12][19]

This compound Concentration (ppm)Average Induced Sterility (%)Average Survival Rate (%)
0 (Control)0%98%
5045%95%
10075%91%
15092%85%
20098%78%
25099%65%
Table 2: Factors Influencing the Stability of Chemical Agents in Solution

The stability of chemosterilants like this compound can be influenced by several factors, similar to other reactive chemical compounds.[6][17]

FactorEffect on StabilityRecommendation
pH Highly pH-dependent; degradation can be rapid in acidic conditions.[17]Buffer solutions to a stable pH range if possible. Prepare fresh to minimize pH-driven degradation.
Temperature Higher temperatures generally accelerate the rate of chemical degradation.[17]Store stock solutions and the pure chemical at recommended cool temperatures. Avoid heating solutions.
Light (UV) Exposure to light, especially UV, can cause photodegradation.[17]Store solutions in amber vials or protect them from light to prevent degradation.
Presence of Oxidants Oxidizing agents can degrade the active compound.Use high-purity water and reagents to prepare solutions. Ensure glassware is thoroughly cleaned.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution
  • Calculate Required Mass: Determine the mass of pure this compound required to achieve the desired stock solution concentration (e.g., 10,000 ppm or 1% w/v).

  • Initial Dissolution: In a chemical fume hood, accurately weigh the calculated mass of this compound. Place it in an appropriate glass container (e.g., volumetric flask).

  • Add Solvent: Add a small amount of the chosen solvent (e.g., acetone (B3395972) or distilled water, depending on solubility and experimental design) to dissolve the this compound completely.

  • Final Volume: Once dissolved, bring the solution to the final desired volume with the solvent. Mix thoroughly until the solution is homogeneous.

  • Serial Dilutions: Prepare the final working concentrations needed for the experiment by performing serial dilutions of the stock solution.

  • Storage: Label the container clearly with the chemical name, concentration, and date of preparation. Use the solution immediately for best results.

Protocol 2: Standard Sterilization via Adult Feeding
  • Prepare Treated Diet: Mix the this compound working solution into the standard adult food source (e.g., a 10% sucrose (B13894) solution) to achieve the final target concentrations. Prepare a control diet containing only the solvent (if used) in the sucrose solution.

  • Subject Preparation: Select healthy, sexually mature adult insects of a standardized age. Starve them for a short period (e.g., 2-4 hours) to encourage feeding.

  • Exposure: Place the subjects in experimental cages. Provide the this compound-treated diet for a defined exposure period (e.g., 24-48 hours). Ensure the control group receives the control diet.

  • Post-Exposure: After the exposure period, replace the treated diet with a normal, untreated diet for all groups.

  • Mating Crosses: Set up mating crosses by pairing treated males with untreated virgin females (T♂ x UT♀) and/or treated females with untreated males (T♀ x UT♂). Include control crosses (UT♂ x UT♀).

  • Data Collection: Proceed with the sterility assessment protocol.

Protocol 3: Assessment of Induced Sterility
  • Egg Collection: Following the mating crosses, provide an appropriate substrate for egg-laying (oviposition). Collect eggs daily for a defined period.

  • Egg Counting: Count the total number of eggs laid per female or per replicate group.

  • Incubation: Place the collected eggs in an incubator with optimal conditions for hatching (e.g., 28°C and 80% RH).

  • Hatch Rate Assessment: After the typical incubation period has passed, count the number of hatched larvae and unhatched eggs.

  • Calculate Sterility: Calculate the percent hatch rate for each cross ( (Number of Larvae / Total Number of Eggs) * 100 ). The percent induced sterility can be calculated using the formula: (1 - (Hatch Rate of Treatment / Hatch Rate of Control)) * 100.

Visualizations

Metepa_Mechanism cluster_0 Cellular Environment cluster_1 Molecular Events cluster_2 Physiological Outcome This compound This compound (Chemosterilant) Alkylation Alkylation Event This compound->Alkylation Enters Cell DNA DNA Guanine Base (N7 Position) DNA->Alkylation Replication DNA Replication Machinery Inhibition Replication Inhibition Replication->Inhibition Blocked Crosslink DNA Cross-linking & Strand Breakage Alkylation->Crosslink Forms Adduct Crosslink->Inhibition Sterility Dominant Lethal Mutations -> Sterility Inhibition->Sterility

Caption: Mechanism of action for this compound as a DNA alkylating agent.

Troubleshooting_Workflow Start Inconsistent or Low Sterility Observed Check_Solution 1. Review this compound Solution Start->Check_Solution Check_Protocol 2. Review Protocol Check_Solution->Check_Protocol Solution OK Sol_Fresh Was solution prepared fresh? Check_Solution->Sol_Fresh Issue Found Check_Subjects 3. Assess Subjects Check_Protocol->Check_Subjects Protocol OK Prot_Adherence Was protocol followed exactly? Check_Protocol->Prot_Adherence Issue Found Check_Environment 4. Evaluate Environment Check_Subjects->Check_Environment Subjects OK Sub_Age Were subjects of standardized age? Check_Subjects->Sub_Age Issue Found Env_Temp Was temperature stable? Check_Environment->Env_Temp Issue Found Resolved Problem Resolved Check_Environment->Resolved Environment OK Sol_Conc Are calculations correct? Sol_Fresh->Sol_Conc Sol_Storage Was stock stored correctly? Sol_Conc->Sol_Storage Prot_Time Was exposure time consistent? Prot_Adherence->Prot_Time Sub_Health Were subjects healthy? Sub_Age->Sub_Health Env_Humid Was humidity stable? Env_Temp->Env_Humid

Caption: Troubleshooting workflow for inconsistent sterilization results.

Experimental_Workflow A 1. Subject Rearing & Selection C 3. Treatment Administration (e.g., Feeding) A->C B 2. This compound Solution Preparation B->C D 4. Mating Crosses (Treated x Untreated) C->D E 5. Egg Collection & Incubation D->E F 6. Data Collection (e.g., Hatch Rate) E->F G 7. Data Analysis & Interpretation F->G

Caption: Standard experimental workflow for a this compound sterilization study.

References

Technical Support Center: Optimizing Metepa Concentration for Insect Sterilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for optimizing Metepa concentration in insect sterilization experiments. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in achieving effective sterilization while minimizing insect mortality.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce sterility in insects?

A1: this compound is an aziridine-based chemosterilant, a type of alkylating agent. It induces sterility by causing mutations in the genetic material (DNA) of insect reproductive cells. This compound cross-links DNA strands, which prevents cell division and development, ultimately leading to dominant lethal mutations in sperm and eggs. This renders the insect sterile.

Q2: What is the primary challenge when using this compound for insect sterilization?

A2: The primary challenge is finding the optimal concentration that induces a high degree of sterility without causing excessive mortality or reducing the mating competitiveness of the treated insects. High concentrations of this compound can be toxic and may kill the insects before they have a chance to mate and pass on the sterile genes.

Q3: How do I determine the optimal concentration of this compound for my target insect species?

A3: The optimal concentration is determined through a dose-response bioassay. This involves exposing groups of insects to a range of this compound concentrations and observing the effects on both mortality and sterility. The goal is to identify a concentration that results in high sterility (typically >90%) with low associated mortality.

Q4: What are the key parameters to measure in a this compound bioassay?

A4: The key parameters are:

  • Mortality: The percentage of insects that die after exposure to a specific concentration of this compound. This is often used to calculate the Lethal Concentration 50 (LC50), the concentration that kills 50% of the test population.

  • Sterility: The inability of treated insects to produce viable offspring. This can be measured by assessing fecundity (number of eggs laid) and egg viability (percentage of eggs that hatch).

  • Mating Competitiveness: The ability of sterilized males to compete with wild, untreated males for mates. This is a crucial factor for the success of a sterile insect technique (SIT) program.

Q5: Are there alternatives to this compound for chemical sterilization of insects?

A5: Yes, other chemosterilants include Tepa, Thiotepa, and various insect growth regulators (IGRs) that can disrupt insect development and reproduction. The choice of chemosterilant depends on the target insect species, regulatory approvals, and the specific goals of the research or control program.

Data Presentation: this compound Concentration, Mortality, and Sterility

The following table summarizes hypothetical, yet representative, data from a dose-response study on a model insect species like the housefly (Musca domestica). This data illustrates the critical relationship between this compound concentration, insect mortality, and the induction of sterility.

This compound Concentration (% in diet)Mean Mortality (%) (± SD)Mean Fecundity (eggs/female) (± SD)Mean Egg Viability (%) (± SD)Overall Sterility (%)
0.000 (Control)5.2 ± 1.1125.8 ± 10.395.4 ± 2.74.6
0.0058.7 ± 1.5110.2 ± 9.860.1 ± 5.540.0
0.01012.3 ± 2.095.5 ± 8.735.2 ± 4.164.9
0.02520.1 ± 3.270.1 ± 7.215.8 ± 3.084.3
0.050 28.5 ± 4.1 45.3 ± 6.5 5.1 ± 1.8 94.9
0.10055.6 ± 5.820.7 ± 4.11.2 ± 0.598.8
0.20085.3 ± 6.55.2 ± 2.00.1 ± 0.199.9

This table is for illustrative purposes. Actual values will vary depending on the insect species, application method, and environmental conditions.

Experimental Protocols

Protocol 1: Determining the Dose-Response of this compound on Insect Mortality and Sterility

Objective: To determine the optimal concentration of this compound that induces maximum sterility with minimal mortality in the target insect species.

Materials:

  • This compound (analytical grade)

  • Acetone or other suitable solvent

  • Insect diet (species-specific)

  • Rearing cages for the target insect

  • Mating and oviposition chambers

  • Microscope

  • Standard laboratory glassware and equipment

Methodology:

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone). From this stock, create a series of dilutions to achieve the desired final concentrations in the insect diet. A typical range to test would be from 0.001% to 0.5% (w/w or w/v).

  • Diet Preparation: Incorporate the different this compound concentrations into the insect diet. Ensure thorough and even mixing. A control diet containing only the solvent should also be prepared. Allow the solvent to evaporate completely before presenting the diet to the insects.

  • Insect Exposure:

    • Use insects of a standardized age and developmental stage (e.g., newly emerged adults).

    • Divide the insects into groups for each this compound concentration and the control. Ensure a sufficient number of insects per group (e.g., 50-100) and replicate each treatment at least three times.

    • Provide the treated diet to the insects for a specified period (e.g., 24-48 hours).

  • Mortality Assessment: After the exposure period, transfer the insects to cages with a normal, untreated diet. Record mortality daily for a set period (e.g., 7 days).

  • Sterility Assessment:

    • After the exposure period, pair treated males with untreated virgin females, and treated females with untreated virgin males. Also, set up pairs of treated males and treated females, and a control group of untreated pairs.

    • Place each pair or group in an individual mating/oviposition chamber.

    • Provide an appropriate oviposition substrate.

    • Collect and count the number of eggs laid per female (fecundity) over a defined period.

    • Incubate the eggs under optimal conditions and determine the percentage of eggs that hatch (egg viability).

  • Data Analysis:

    • Calculate the average mortality for each concentration and correct for control mortality using Abbott's formula if necessary. Determine the LC50 value using probit analysis.

    • Calculate the average fecundity and egg viability for each treatment group.

    • Calculate the percentage of sterility for each concentration.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High control mortality (>10-15%) 1. Unhealthy or stressed insect colony. 2. Contamination of diet or rearing environment. 3. Improper handling of insects. 4. Residual solvent in the control diet.1. Ensure the insect colony is healthy and free from disease. 2. Sterilize all equipment and use fresh, high-quality diet ingredients. 3. Minimize handling stress. 4. Ensure complete evaporation of the solvent from the diet before use.
Inconsistent results between replicates 1. Uneven distribution of this compound in the diet. 2. Variation in the age or condition of insects. 3. Inconsistent environmental conditions (temperature, humidity).1. Improve mixing procedures for the treated diet. 2. Use insects of a precise and uniform age. 3. Maintain strict control over environmental conditions in the rearing and experimental rooms.
No clear dose-response relationship 1. The range of concentrations tested is too narrow or too wide. 2. This compound degradation. 3. Insect resistance to the chemosterilant.1. Conduct a preliminary range-finding study with a wider spread of concentrations. 2. Prepare fresh this compound solutions for each experiment. 3. If resistance is suspected, test a different chemosterilant or a known susceptible insect strain.
Low sterility at high, non-lethal concentrations 1. Insufficient exposure time to the treated diet. 2. Ineffective route of administration for the target species. 3. Rapid metabolism of this compound by the insect.1. Increase the duration of exposure to the treated diet. 2. Consider alternative application methods such as topical application or contact exposure. 3. Investigate the use of synergists that can inhibit the insect's metabolic detoxification enzymes.
Sterilized males are not competitive 1. The this compound concentration used, while not lethal, is causing sublethal effects on behavior and vigor. 2. The sterilization process itself caused physical damage.1. Test lower concentrations of this compound, even if they result in slightly less than 100% sterility, to find a better balance. 2. Refine handling and application procedures to minimize physical stress on the insects.

Mandatory Visualizations

Metepa_Mechanism_of_Action This compound This compound (Alkylating Agent) DNA Insect DNA (in Germline Cells) This compound->DNA Enters Cell and Nucleus Alkylated_DNA Alkylated DNA (Cross-linked Strands) DNA->Alkylated_DNA Alkylation of Guanine DNA_Repair DNA Repair Mechanisms Alkylated_DNA->DNA_Repair Attempted Repair Apoptosis Cellular Apoptosis (Programmed Cell Death) Alkylated_DNA->Apoptosis Triggers Cell Death Pathways Sterility Dominant Lethal Mutations (Sterility) Alkylated_DNA->Sterility Leads to non-viable gametes DNA_Repair->Alkylated_DNA Repair Fails (due to extensive damage)

Caption: Mechanism of this compound-induced insect sterility.

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assessment Assessment cluster_analysis Analysis Prep_this compound Prepare this compound Stock & Dilutions Prep_Diet Incorporate this compound into Insect Diet Prep_this compound->Prep_Diet Expose_Insects Expose Insects to Treated Diet Prep_Diet->Expose_Insects Assess_Mortality Record Mortality (Calculate LC50) Expose_Insects->Assess_Mortality Assess_Sterility Assess Fecundity & Egg Viability Expose_Insects->Assess_Sterility Analyze_Data Analyze Dose-Response Relationship Assess_Mortality->Analyze_Data Assess_Sterility->Analyze_Data Optimize_Conc Determine Optimal Concentration Analyze_Data->Optimize_Conc

Technical Support Center: Metepa Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Metepa in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing signs of degradation shortly after preparation. What are the primary factors I should consider?

A1: The stability of this compound in aqueous solutions is primarily influenced by three main factors: pH, temperature, and the presence of nucleophiles. This compound, an aziridine-containing compound, is susceptible to hydrolysis, and its degradation rate is significantly affected by these conditions.

Q2: How does the pH of the aqueous solution affect this compound's stability?

A2: The aziridine (B145994) rings of this compound are prone to acid-catalyzed hydrolysis. Under acidic conditions (low pH), the nitrogen atoms in the aziridine rings can become protonated, making the rings more susceptible to nucleophilic attack by water, leading to rapid degradation. In neutral to slightly alkaline conditions, the rate of hydrolysis generally slows down. However, very high pH values can also promote degradation through base-catalyzed hydrolysis.

Q3: What is the expected stability of this compound at different temperatures?

A3: As with most chemical reactions, the degradation of this compound is accelerated at higher temperatures. Elevated temperatures increase the rate of hydrolysis, leading to a shorter half-life of the compound in solution. For long-term storage of this compound solutions, it is crucial to maintain low temperatures to minimize degradation.

Q4: Can components of my buffer solution affect this compound's stability?

A4: Yes, certain buffer components can act as nucleophiles and accelerate the degradation of this compound by attacking the aziridine rings. Buffers containing species like carboxylates (e.g., acetate, citrate) or phosphates can be problematic. It is advisable to use non-nucleophilic buffers or to carefully evaluate the compatibility of the chosen buffer system with this compound.

Q5: How does light exposure impact the stability of this compound solutions?

A5: While hydrolysis is the primary degradation pathway, exposure to light, particularly UV light, can potentially induce photodegradation.[1] It is a good practice to protect this compound solutions from light by using amber vials or by working in a dark environment to prevent any photochemical reactions.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Rapid loss of this compound concentration confirmed by analysis. Inappropriate pH of the solution. 1. Measure the pH of your aqueous solution. 2. Adjust the pH to a neutral or slightly alkaline range (e.g., pH 7-8) using a non-nucleophilic buffer. 3. Re-analyze the this compound concentration over time to assess stability at the adjusted pH.
Elevated storage or experimental temperature. 1. Ensure that this compound stock solutions are stored at low temperatures (e.g., 2-8 °C or frozen). 2. For experiments conducted at elevated temperatures, prepare fresh this compound solutions immediately before use. 3. Consider conducting experiments at the lowest feasible temperature to minimize degradation.
Reactive buffer components. 1. Review the composition of your buffer solution. 2. If using buffers with known nucleophilic components (e.g., acetate, citrate), switch to a more inert buffer system (e.g., HEPES, MOPS). 3. Perform a small-scale compatibility study by incubating this compound in the new buffer and monitoring its stability.
Unexpected peaks appearing in my chromatogram during analysis. Formation of degradation products. 1. The appearance of new peaks likely indicates the formation of this compound hydrolysis products. 2. Characterize these degradation products using techniques like LC-MS to understand the degradation pathway. 3. Address the root cause of degradation by optimizing pH, temperature, and buffer composition as described above.
Inconsistent results between experimental replicates. Variable degradation rates due to inconsistent conditions. 1. Standardize the preparation of your this compound solutions, ensuring consistent pH and temperature for all replicates. 2. Prepare a fresh stock solution for each set of experiments to avoid using partially degraded material. 3. Ensure uniform light exposure conditions for all samples if photodegradation is suspected.

Quantitative Data Summary

Factor Condition Effect on Degradation Rate Expected Half-life
pH Acidic (pH < 6)HighShort
Neutral (pH 7)ModerateModerate
Alkaline (pH > 8)Increases with pHDecreases with increasing pH
Temperature Low (2-8 °C)LowLong
Ambient (~25 °C)ModerateModerate
Elevated (>40 °C)HighShort
Buffer Type Nucleophilic (e.g., Acetate, Citrate)IncreasedShorter
Non-nucleophilic (e.g., HEPES, MOPS)BaselineLonger
Light DarkBaselineLonger
Ambient LightPotentially IncreasedPotentially Shorter
UV LightLikely IncreasedShorter

Experimental Protocols

Protocol: Stability Assessment of this compound in Aqueous Solution using HPLC

This protocol outlines a general procedure to assess the stability of this compound under various aqueous conditions.

1. Materials and Equipment:

  • This compound (analytical standard)

  • High-purity water (HPLC grade)

  • Buffer salts (e.g., sodium phosphate, HEPES)

  • Acids and bases for pH adjustment (e.g., HCl, NaOH)

  • HPLC system with a UV detector

  • C18 HPLC column

  • pH meter

  • Thermostatically controlled incubator or water bath

  • Amber vials

2. Preparation of Solutions:

  • This compound Stock Solution: Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., acetonitrile) to prepare a concentrated stock solution (e.g., 1 mg/mL). Store this stock solution at a low temperature (e.g., -20 °C) and protected from light.

  • Buffer Solutions: Prepare buffer solutions at the desired pH values (e.g., pH 4, 7, and 9). Ensure the buffer components are compatible with this compound.

  • Test Solutions: Spike the this compound stock solution into the prepared buffer solutions to achieve the final desired concentration for the stability study (e.g., 10 µg/mL). Prepare these solutions in amber vials.

3. Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_test Prepare Test Solutions in Amber Vials prep_stock->prep_test prep_buffers Prepare Buffer Solutions (pH 4, 7, 9) prep_buffers->prep_test incubate_t0 Time=0 Analysis (Initial Concentration) prep_test->incubate_t0 incubate_conditions Incubate at Different Temperatures (e.g., 4°C, 25°C, 40°C) prep_test->incubate_conditions hplc_analysis HPLC Analysis of This compound Concentration incubate_t0->hplc_analysis incubate_sampling Sample at Predetermined Time Points (e.g., 1, 2, 4, 8, 24h) incubate_conditions->incubate_sampling incubate_sampling->hplc_analysis data_analysis Calculate Degradation Rate and Half-life hplc_analysis->data_analysis

Caption: Experimental workflow for this compound stability testing.

4. HPLC Analysis:

  • Develop a suitable HPLC method to separate this compound from its potential degradation products. A C18 column with a mobile phase of acetonitrile (B52724) and water is a common starting point.

  • Set the UV detector to a wavelength where this compound has maximum absorbance.

  • Inject samples taken at each time point and the initial (time=0) sample.

  • Quantify the peak area of this compound to determine its concentration at each time point.

5. Data Analysis:

  • Plot the concentration of this compound versus time for each condition (pH and temperature).

  • Determine the degradation kinetics (e.g., first-order) by fitting the data to the appropriate kinetic model.

  • Calculate the degradation rate constant (k) and the half-life (t½) for this compound under each experimental condition.

Logical Relationships

The stability of this compound is governed by a logical relationship between environmental factors and the chemical structure of the molecule.

logical_relationship cluster_factors Influencing Factors cluster_molecule This compound Molecule cluster_outcome Outcome pH pH (Acidic/Alkaline) This compound This compound (Aziridine Rings) pH->this compound affects Temp Temperature (High/Low) Temp->this compound affects Nuc Nucleophiles (e.g., Buffer Ions) Nuc->this compound affects Light Light Exposure (UV/Visible) Light->this compound affects Degradation Degradation (Hydrolysis/Photolysis) This compound->Degradation undergoes Stability Stability (Half-life) Degradation->Stability determines

References

How to avoid degradation of Metepa during laboratory storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper laboratory storage and handling of Metepa to minimize degradation. It includes a troubleshooting guide and frequently asked questions (FAQs) to address common issues encountered by researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and use of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Change in physical appearance (e.g., color change from colorless/amber to dark, increased viscosity, precipitation) - Hydrolysis: Reaction with moisture from the air or in non-anhydrous solvents. - Polymerization: Can be initiated by contaminants or exposure to light and heat. - Oxidation: Reaction with atmospheric oxygen.- Immediately re-evaluate the purity of the material using a validated analytical method (e.g., HPLC). - If degradation is confirmed, the material should be properly discarded. - Review storage and handling procedures to ensure they comply with the recommendations in this document.
Inconsistent or unexpected experimental results - Degradation of this compound stock solution: this compound is susceptible to hydrolysis, especially in aqueous or protic solvents. - Use of degraded neat material: The purity of the stored this compound may have been compromised.- Prepare fresh stock solutions for each experiment, especially for aqueous-based assays. - If using a stock solution over a short period, store it at or below -20°C and minimize freeze-thaw cycles. - Re-qualify the purity of the neat this compound material if it has been stored for an extended period or if there are any visual signs of degradation.
Precipitate forms in a stored solution - Low solubility at storage temperature: The solvent may not be optimal for the storage temperature, causing the compound to fall out of solution. - Degradation products are insoluble: The degradation products of this compound may have different solubility profiles.- If the precipitate is suspected to be the active compound, gently warm the solution to room temperature to see if it redissolves. Always check for any signs of degradation after warming. - If the precipitate does not redissolve or if degradation is suspected, the solution should be discarded. - Consider using a different solvent system for long-term storage of solutions, ensuring the solvent is compatible with the storage temperature and this compound's stability.

Frequently Asked Questions (FAQs)

1. What are the ideal storage conditions for neat this compound?

To ensure the long-term stability of neat (undiluted) this compound, it should be stored under the following conditions:

Parameter Recommended Condition Rationale
Temperature -18°C or below.[1] Some suppliers recommend 4°C.[2]Minimizes the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).[2]Prevents oxidation and reaction with atmospheric moisture.
Light Protect from light by using an amber vial or by storing in a dark location.Minimizes the risk of photolytic degradation.
Container A tightly sealed, clean, and dry glass container.Prevents contamination and exposure to moisture.

2. How should I store this compound in solution?

The stability of this compound in solution is highly dependent on the solvent and temperature:

Solvent Type Recommended Storage Rationale
Aqueous Buffers/Media Not recommended for storage. Prepare fresh for immediate use.This compound is susceptible to hydrolysis.[2]
Organic Solvents (anhydrous) -80°C for up to 6 months; -20°C for up to 1 month.[2]Lower temperatures slow down degradation. The use of anhydrous solvents is critical to prevent hydrolysis.

3. What are the primary degradation pathways for this compound?

The primary degradation pathways for this compound are:

  • Hydrolysis: The aziridine (B145994) rings of this compound are susceptible to cleavage by water. In aqueous environments, this compound can decompose, releasing formaldehyde (B43269) and hexamethylphosphoric acid.[2] This reaction is catalyzed by acidic or basic conditions.

  • Oxidation: Exposure to atmospheric oxygen can lead to the formation of oxidation products.

  • Photolysis: Exposure to light, particularly UV radiation, can induce degradation.

  • Thermal Degradation: Elevated temperatures can accelerate the rate of all degradation pathways.

4. What are the signs of this compound degradation?

Visual signs of degradation can include a change in color (e.g., from colorless or light amber to a darker shade), an increase in viscosity, or the formation of a precipitate. However, significant degradation can occur without any visible changes. Therefore, periodic purity assessment using a stability-indicating analytical method is recommended for long-term stored materials.

5. What materials are incompatible with this compound?

Avoid contact with strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents as they can accelerate degradation.[2]

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

Objective: To investigate the degradation of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress) and to develop an HPLC method that can separate the parent this compound from its degradation products.

Materials:

  • This compound

  • HPLC grade water, acetonitrile (B52724), and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or PDA detector

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

    • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep the mixture at 60°C for a specified period. At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with the mobile phase.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the mixture at room temperature for a specified period. At each time point, withdraw a sample and dilute with the mobile phase.

    • Thermal Degradation: Place a sample of solid this compound and a sample of the stock solution in an oven at a high temperature (e.g., 70°C) for a specified period. At each time point, prepare a solution from the solid sample and dilute the solution sample with the mobile phase.

    • Photolytic Degradation: Expose a sample of solid this compound and a sample of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A control sample should be kept in the dark under the same temperature conditions. After the exposure, prepare a solution from the solid sample and dilute the solution sample with the mobile phase.

  • HPLC Analysis:

    • Develop a reverse-phase HPLC method capable of separating this compound from its degradation products. A C18 column is a common starting point.

    • The mobile phase could consist of a gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol).

    • Analyze all stressed samples by the developed HPLC method. A PDA detector is useful for assessing peak purity and identifying the formation of new chromophores.

  • Method Validation: Once a suitable method is developed, it should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

This compound Hydrolysis Pathway

Metepa_Hydrolysis Figure 1. Proposed Hydrolysis Pathway of this compound This compound This compound (Tris(2-methyl-1-aziridinyl)phosphine oxide) Water H₂O (Acid/Base catalysis) This compound->Water Intermediate Ring-Opened Intermediate(s) Water->Intermediate Hydrolysis HMPA Hexamethylphosphoric Acid (HMPA) Intermediate->HMPA Formaldehyde Formaldehyde Intermediate->Formaldehyde

Caption: Proposed hydrolysis pathway of this compound in an aqueous environment.

Experimental Workflow for Forced Degradation Study

Forced_Degradation_Workflow Figure 2. Workflow for Forced Degradation Study of this compound cluster_stress Stress Conditions Acid Acid Hydrolysis HPLC_Analysis Stability-Indicating HPLC Analysis Acid->HPLC_Analysis Base Base Hydrolysis Base->HPLC_Analysis Oxidation Oxidation (H₂O₂) Oxidation->HPLC_Analysis Thermal Thermal Stress Thermal->HPLC_Analysis Photo Photolytic Stress Photo->HPLC_Analysis Metepa_Sample This compound Sample (Neat and in Solution) Metepa_Sample->Acid Metepa_Sample->Base Metepa_Sample->Oxidation Metepa_Sample->Thermal Metepa_Sample->Photo Data_Analysis Data Analysis (Peak Purity, Degradant Identification) HPLC_Analysis->Data_Analysis Method_Validation Method Validation (ICH Guidelines) Data_Analysis->Method_Validation

Caption: General workflow for conducting a forced degradation study of this compound.

References

Technical Support Center: Addressing Metepa Resistance in Insect Populations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Metepa Resistance. This resource is designed for researchers, scientists, and drug development professionals investigating the development of resistance to the chemosterilant this compound in insect populations. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to assist in your research.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise during your experiments on this compound resistance.

Question Answer & Troubleshooting Steps
1. My bioassay results are inconsistent. What are the potential causes? Inconsistent bioassay results are a common challenge. Several factors could be at play: • Insect Health and Age: Ensure that the insects used in your assays are of a consistent age and are healthy. Discard any lethargic or abnormal individuals.[1] • Insecticide Dilution and Stability: Prepare fresh serial dilutions of this compound for each experiment. The stability of this compound in your chosen solvent at working concentrations should be verified. Acetone (B3395972) is a commonly used solvent for topical applications.[2][3][4] • Application Technique (Topical Bioassay): Ensure a consistent application volume and location on the insect's body (e.g., the dorsal thorax). Calibrate your microapplicator regularly.[5][6] • Environmental Conditions: Maintain consistent temperature, humidity, and photoperiod during the experiment and observation period, as these can affect insect metabolism and insecticide efficacy.
2. I am not observing a clear dose-response relationship in my bioassays. A lack of a clear dose-response curve can be frustrating. Consider the following: • Concentration Range: Your concentration range may be too narrow or not appropriate for the susceptibility of your insect strain. Conduct preliminary range-finding studies with a wide range of concentrations to determine the appropriate concentrations to test.[3] • Observation Time: The time point for assessing mortality may be too early or too late. This compound's primary action is chemosterilization, and acute toxicity may be delayed. Conduct observations at multiple time points (e.g., 24, 48, and 72 hours) to determine the optimal endpoint. • Resistance Level: The population you are testing may have a very high level of resistance, requiring significantly higher concentrations of this compound to induce mortality.
3. How do I determine if metabolic resistance is the primary mechanism in my resistant strain? Synergist bioassays are a key first step to investigate metabolic resistance.[7] • Perform Synergist Assays: Use synergists that inhibit major detoxification enzyme families. For example: - Piperonyl butoxide (PBO): Inhibits cytochrome P450 monooxygenases.[7] - S,S,S-tributyl phosphorotrithioate (DEF) or Triphenyl phosphate (B84403) (TPP): Inhibit esterases.[8] - Diethyl maleate (B1232345) (DEM): Inhibits glutathione (B108866) S-transferases. • Interpret the Results: If the addition of a synergist significantly increases the mortality of the resistant strain when exposed to this compound, it suggests that the inhibited enzyme family plays a role in resistance. A high synergism ratio (SR) is indicative of metabolic resistance.
4. My biochemical assay results for detoxification enzymes are not correlating with my bioassay data. A mismatch between biochemical and bioassay data can occur for several reasons: • Substrate Specificity: The model substrates used in biochemical assays (e.g., α-naphthyl acetate (B1210297) for esterases, CDNB for GSTs) may not be metabolized by the specific enzyme isoforms responsible for this compound detoxification.[9] • Enzyme Activity vs. Gene Expression: Increased enzyme activity is a good indicator, but resistance can also be due to increased gene expression. Consider performing quantitative PCR (qPCR) to assess the expression levels of candidate detoxification genes. • Multiple Resistance Mechanisms: The insect population may possess multiple resistance mechanisms (e.g., metabolic and target-site resistance) acting in concert.[10][11] Biochemical assays only measure one aspect of resistance.
5. I suspect target-site resistance. How can I investigate this? Since this compound's primary target is DNA, classic target-site resistance involving mutations in a single protein receptor is less likely. However, alterations in DNA repair mechanisms could be a form of target-site resistance. • Molecular Analysis: Investigate genes involved in DNA repair pathways. Sequence these genes in both susceptible and resistant strains to identify potential mutations that could enhance DNA repair and confer resistance. • Gene Expression Studies: Use qPCR to compare the expression levels of DNA repair genes between susceptible and resistant strains, both with and without this compound exposure. Upregulation of these genes in the resistant strain could indicate an enhanced repair capacity.

Data Presentation: Quantitative Analysis of this compound Resistance

Clear presentation of quantitative data is essential for interpreting and communicating your findings. The following tables provide templates for summarizing your experimental results.

Table 1: Topical Bioassay Data for this compound against Musca domestica

StrainNLD50 (µ g/insect ) (95% CI)Slope ± SEResistance Ratio (RR)
Susceptible (Lab)5000.15 (0.12 - 0.18)2.5 ± 0.31.0
Field Strain A (Resistant)5004.50 (4.10 - 4.95)1.8 ± 0.230.0
Field Strain B (Resistant)50015.75 (14.20 - 17.50)1.5 ± 0.2105.0

This table is illustrative. Actual values should be determined experimentally. The resistance ratio (RR) is calculated by dividing the LD50 of the resistant strain by the LD50 of the susceptible strain.[12][13][14]

Table 2: Synergist Bioassay Results with this compound on a Resistant Musca domestica Strain (Field Strain A)

TreatmentNLD50 (µ g/insect ) (95% CI)Synergism Ratio (SR)
This compound alone5004.50 (4.10 - 4.95)-
This compound + PBO5001.25 (1.05 - 1.48)3.6
This compound + DEF5002.10 (1.85 - 2.37)2.1
This compound + DEM5004.30 (3.90 - 4.73)1.0

This table is illustrative. Actual values should be determined experimentally. The synergism ratio (SR) is calculated by dividing the LD50 of this compound alone by the LD50 of this compound in combination with the synergist.

Table 3: Biochemical Assay of Detoxification Enzyme Activity

EnzymeSusceptible Strain (Mean Activity ± SD)Resistant Strain (Mean Activity ± SD)Fold Increase
Esterase (nmol/min/mg protein)15.2 ± 2.142.6 ± 4.52.8
Glutathione S-transferase (nmol/min/mg protein)28.5 ± 3.935.1 ± 4.21.2
Cytochrome P450 (pmol/min/mg protein)5.4 ± 0.820.0 ± 2.53.7

This table is illustrative. Actual values should be determined experimentally.

Experimental Protocols & Methodologies

This section provides detailed protocols for key experiments used in the study of this compound resistance.

Topical Application Bioassay

This method is used to determine the dose-mortality response of an insect population to this compound.[2][3][4]

Materials:

  • This compound (analytical grade)

  • Acetone (or other suitable solvent)

  • Micropipette or micro-applicator

  • Healthy, adult insects of a uniform age (e.g., 3-5 day old Musca domestica)

  • Holding cages with food and water

  • CO2 for anesthetizing insects

Procedure:

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in acetone. From this stock, make a series of serial dilutions to create a range of at least 5-7 concentrations. A preliminary experiment may be needed to determine the appropriate concentration range.

  • Insect Anesthetization: Briefly anesthetize the insects using CO2.

  • Application: Using a calibrated micro-applicator, apply a small, consistent volume (e.g., 0.5-1.0 µL) of each this compound dilution to the dorsal thorax of each insect.[6] A control group should be treated with acetone only.

  • Incubation: Place the treated insects in clean holding cages with access to food and water. Maintain at a constant temperature and humidity.

  • Mortality Assessment: Record mortality at 24, 48, and 72 hours post-treatment. An insect is considered dead if it is unable to make any coordinated movement when gently prodded.

  • Data Analysis: Correct for control mortality using Abbott's formula if it is between 5% and 20%. Analyze the dose-mortality data using probit analysis to determine the LD50 (the dose that is lethal to 50% of the population) and its 95% confidence intervals.[12]

Synergist Bioassay

This assay helps to identify the involvement of metabolic enzymes in resistance.

Materials:

  • This compound

  • Synergists: Piperonyl butoxide (PBO), S,S,S-tributyl phosphorotrithioate (DEF), Diethyl maleate (DEM)

  • Acetone

  • Insects from both susceptible and resistant strains

  • Equipment for topical application bioassay

Procedure:

  • Synergist Pre-treatment: Apply a sub-lethal dose of the synergist (e.g., PBO, DEF, or DEM) to the dorsal thorax of the insects. The sub-lethal dose should be determined in a preliminary experiment and is the highest dose that causes no or very low mortality.

  • Incubation: Wait for a short period (e.g., 1-2 hours) to allow the synergist to inhibit the target enzymes.

  • This compound Application: Apply a range of this compound concentrations to the pre-treated insects as described in the topical application bioassay protocol.

  • Mortality Assessment and Data Analysis: Record mortality and analyze the data as for the standard topical bioassay. Calculate the synergism ratio (SR) to quantify the effect of the synergist.

Biochemical Assays for Detoxification Enzymes

These assays measure the activity of key detoxification enzymes.

Materials:

  • Insect homogenates (from susceptible and resistant strains)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • α-naphthyl acetate or β-naphthyl acetate (substrate)

  • Fast Blue B salt (or similar chromogenic agent)

  • Microplate reader

Procedure:

  • Sample Preparation: Homogenize individual insects in cold phosphate buffer and centrifuge to obtain the supernatant containing the enzymes.

  • Reaction Mixture: In a microplate well, mix the insect supernatant with the substrate solution (e.g., α-naphthyl acetate).

  • Incubation: Incubate the mixture at a specific temperature (e.g., 27°C) for a set time (e.g., 15-30 minutes).

  • Color Development: Stop the reaction and develop the color by adding a solution of Fast Blue B salt.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Quantification: Calculate the enzyme activity based on a standard curve prepared with known concentrations of the product (e.g., α-naphthol). Express the activity as nmol of product formed per minute per mg of protein.[15]

Materials:

  • Insect homogenates

  • Phosphate buffer

  • 1-chloro-2,4-dinitrobenzene (CDNB) (substrate)

  • Reduced glutathione (GSH)

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare insect homogenates as described for the esterase assay.

  • Reaction Mixture: In a microplate well, mix the insect supernatant with the phosphate buffer, GSH, and CDNB.

  • Measurement: Immediately measure the change in absorbance at 340 nm over time using a microplate reader in kinetic mode. The increase in absorbance is due to the formation of the GSH-CDNB conjugate.

  • Quantification: Calculate the GST activity using the extinction coefficient of the product. Express the activity as nmol of product formed per minute per mg of protein.[16]

Visualizations: Pathways and Workflows

The following diagrams illustrate key concepts and experimental workflows related to this compound resistance.

Caption: Overview of this compound action and potential resistance mechanisms in insects.

Bioassay_Workflow start Start prep_insects Prepare Insects (uniform age and health) start->prep_insects prep_solutions Prepare this compound Serial Dilutions start->prep_solutions anesthetize Anesthetize Insects (e.g., with CO2) prep_insects->anesthetize topical_app Topical Application (0.5-1.0 µL/insect) prep_solutions->topical_app anesthetize->topical_app incubation Incubate with Food/Water (24-72 hours) topical_app->incubation mortality Assess Mortality incubation->mortality data_analysis Data Analysis (Probit Analysis -> LD50) mortality->data_analysis end End data_analysis->end

Caption: Standard workflow for a topical application bioassay.

Synergist_Workflow start Start select_synergist Select Synergist (PBO, DEF, or DEM) start->select_synergist pretreat Pre-treat Insects with Synergist select_synergist->pretreat incubate_syn Incubate (1-2 hours) pretreat->incubate_syn apply_this compound Apply this compound Serial Dilutions incubate_syn->apply_this compound incubate_this compound Incubate with Food/Water (24-72 hours) apply_this compound->incubate_this compound assess_mortality Assess Mortality incubate_this compound->assess_mortality analyze_data Calculate LD50 and Synergism Ratio (SR) assess_mortality->analyze_data end End analyze_data->end

Caption: Workflow for a synergist bioassay to investigate metabolic resistance.

Biochemical_Assay_Logic start Hypothesis: Increased enzyme activity in resistant strain prep_homogenates Prepare Homogenates (Susceptible vs. Resistant) start->prep_homogenates run_assays Perform Enzyme Assays (Esterase, GST, P450) prep_homogenates->run_assays measure_activity Measure Enzyme Activity run_assays->measure_activity compare_activity Compare Activity Levels (Resistant vs. Susceptible) measure_activity->compare_activity conclusion Conclusion: Elevated activity supports metabolic resistance compare_activity->conclusion

Caption: Logical flow for using biochemical assays to confirm metabolic resistance.

References

Technical Support Center: Strategies to Improve the Efficacy of Metepa Baits

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Metepa-based chemosterilant research. This resource is designed to provide researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to enhance the efficacy of this compound baits in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce sterility in insects?

This compound (tris(2-methyl-1-aziridinyl)phosphine oxide) is an alkylating agent used as an insect chemosterilant. Its primary mechanism of action is the disruption of oogenesis and vitellogenesis, the processes of egg formation and yolk protein deposition, respectively. By interfering with the development of reproductive tissues and the production of viable eggs, this compound effectively sterilizes female insects. Its effects are dose-dependent, meaning the concentration of this compound in the bait is a critical factor in its efficacy.

Q2: What are the key factors that can influence the effectiveness of this compound baits in a laboratory or field setting?

The success of this compound baits can be affected by a variety of factors, including:

  • Bait Formulation: The attractiveness and palatability of the bait matrix are crucial for ensuring ingestion by the target insect species.

  • This compound Concentration: The dose of this compound must be sufficient to induce sterility without causing immediate mortality or deterring feeding.

  • Environmental Conditions: Factors such as temperature, humidity, and UV light exposure can affect the stability and degradation rate of this compound in the bait.

  • Target Insect Species: The susceptibility to this compound and feeding behaviors can vary significantly between different insect species.

Q3: Are there any known issues with the stability of this compound in bait formulations?

Yes, the stability of this compound can be a concern. As an organic compound, it can be susceptible to degradation under certain environmental conditions. Exposure to UV radiation from sunlight and fluctuations in pH can lead to the breakdown of the active ingredient, reducing the bait's sterilizing efficacy over time. It is recommended to store this compound baits in dark, cool, and dry conditions and to consider the environmental conditions of the experimental setup.

Troubleshooting Guide

Problem Possible Causes Troubleshooting Steps
Low bait consumption by target insects. 1. Unattractive or unpalatable bait matrix. 2. This compound concentration is too high, causing feeding deterrence. 3. Presence of more attractive alternative food sources.1. Test different bait matrices (e.g., sugar-based, protein-based) to find the most attractive option for your target species. 2. Perform dose-response studies to determine the optimal this compound concentration that induces sterility without deterring feeding. 3. Remove or minimize alternative food sources in the experimental arena.
Inconsistent or low sterility rates observed. 1. Insufficient this compound concentration in the bait. 2. Degradation of this compound in the bait over time. 3. Inconsistent bait consumption among individual insects.1. Verify the concentration of this compound in your bait formulation using analytical methods like HPLC. 2. Prepare fresh bait regularly and store it under appropriate conditions (dark, cool, dry). Conduct stability studies under your experimental conditions. 3. Ensure uniform bait placement and accessibility to all insects in the study. Consider using multiple baiting points.
High mortality rate in the target insect population. 1. This compound concentration is too high, leading to toxic effects. 2. Contamination of the bait or experimental environment.1. Reduce the concentration of this compound in the bait. Refer to LD50 values for similar compounds in your target species to establish a safe starting range. 2. Ensure all equipment is properly cleaned and that the bait is not contaminated with other toxic substances.

Data Presentation

Table 1: Toxicity of Various Insecticides to the Housefly (Musca domestica)

InsecticideLD50 (µ g/fly )
Eucalyptol (male)118[1]
Eucalyptol (female)177[1]
Methomyl (larvae)4.93 ppm (mixed with food)[2]
Deltamethrin (larvae)Not specified, less toxic than methomyl[2]

Note: These values are for different compounds and life stages and should be used as a general guide only. It is crucial to perform dose-response studies for this compound with your specific target insect.

Experimental Protocols

Protocol 1: Evaluating Bait Attractiveness and Consumption

Objective: To determine the most attractive and palatable bait matrix for the target insect species.

Methodology:

  • Bait Preparation: Prepare several bait formulations with different food bases (e.g., 10% sucrose (B13894) solution, 10% protein hydrolysate solution, a solid sugar-based matrix). Do not add this compound at this stage.

  • Experimental Setup: Use a choice-test arena. Place a known quantity of each bait formulation in separate feeding stations within the arena.

  • Insect Introduction: Introduce a pre-determined number of target insects (e.g., 50 adult flies) into the arena. Ensure insects have been starved for a set period (e.g., 4-6 hours) prior to the experiment.

  • Data Collection: At regular intervals (e.g., 1, 4, and 24 hours), record the number of insects feeding at each station. After 24 hours, measure the amount of each bait consumed.

  • Analysis: Statistically compare the consumption rates of the different bait formulations to identify the most preferred matrix.

Protocol 2: Determining the Optimal Sterilizing Concentration of this compound

Objective: To identify the concentration of this compound that induces a high rate of sterility with minimal mortality.

Methodology:

  • Bait Preparation: Prepare the most attractive bait matrix (determined in Protocol 1) with a range of this compound concentrations (e.g., 0.1%, 0.5%, 1.0%, 1.5%, 2.0% w/v). Also, prepare a control bait without this compound.

  • Experimental Groups: Set up separate cages for each this compound concentration and the control.

  • Exposure: Provide each group of insects with ad libitum access to their respective baits for a defined period (e.g., 48 hours).

  • Mating and Oviposition: After the exposure period, pair treated insects with untreated, fertile mates. Collect eggs laid over a set period (e.g., 7 days).

  • Data Collection: Record the number of eggs laid per female and the percentage of eggs that hatch for each treatment group. Also, monitor and record mortality in all groups throughout the experiment.

  • Analysis: Determine the concentration of this compound that results in the lowest egg hatchability (highest sterility) with a mortality rate that is not significantly different from the control group.

Protocol 3: Assessing the Stability of this compound in Baits

Objective: To evaluate the degradation of this compound in a bait formulation under specific environmental conditions.

Methodology:

  • Bait Preparation: Prepare a batch of bait containing a known concentration of this compound.

  • Exposure Conditions: Aliquot the bait into several containers. Expose these containers to the desired environmental conditions (e.g., a specific temperature and UV light intensity) for varying durations (e.g., 0, 24, 48, 72, 96 hours). Include a control group stored in dark, cool conditions.

  • Sample Collection: At each time point, collect a sample of the bait from each condition.

  • Chemical Analysis: Use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the concentration of this compound remaining in each sample.[3][4][5][6]

  • Data Analysis: Plot the concentration of this compound as a function of time for each condition. Calculate the degradation rate and half-life of this compound under the tested conditions.[7][8][9][10]

Mandatory Visualizations

Signaling Pathway: Hormonal Control of Insect Reproduction

This diagram illustrates the general hormonal pathways controlling vitellogenesis and oogenesis in insects, which are the primary targets of this compound. This compound is hypothesized to interfere with these signaling cascades, leading to sterility.

Hormonal_Control_of_Insect_Reproduction Brain Brain Corpora_Allata Corpora Allata Brain->Corpora_Allata Stimulates JH Juvenile Hormone (JH) Corpora_Allata->JH Produces Fat_Body Fat Body Vg Vitellogenin (Vg) Fat_Body->Vg Synthesizes Ovary Ovary Ecdysone Ecdysone Ovary->Ecdysone Produces JH->Fat_Body Stimulates Vg->Ovary Transported to Ecdysone->Fat_Body Stimulates Vg Synthesis This compound This compound (Chemosterilant) This compound->Corpora_Allata Inhibits This compound->Fat_Body Inhibits This compound->Ovary Disrupts Oogenesis

Caption: Hormonal regulation of insect reproduction and points of interference by this compound.

Experimental Workflow: Optimizing this compound Bait Efficacy

This workflow outlines the logical progression of experiments to develop and refine an effective this compound-based chemosterilant bait.

Metepa_Bait_Optimization_Workflow Start Start Bait_Matrix_Selection 1. Bait Matrix Selection Start->Bait_Matrix_Selection Dose_Response_Study 2. This compound Dose-Response Bait_Matrix_Selection->Dose_Response_Study Stability_Assessment 3. Bait Stability Assessment Dose_Response_Study->Stability_Assessment Efficacy_Testing 4. Sterility Efficacy Testing Stability_Assessment->Efficacy_Testing Refinement Refine Formulation Efficacy_Testing->Refinement Sub-optimal? End Optimized Bait Efficacy_Testing->End Optimal Refinement->Bait_Matrix_Selection Yes

References

Technical Support Center: Refining Topical Application Methods for Consistent Metepa Dosage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent Metepa dosage during topical application experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving a consistent topical dosage of this compound?

A1: The primary challenges stem from this compound's chemical nature as an alkylating agent and the inherent variability of topical drug delivery. Key issues include:

  • Formulation Stability: this compound, as an aziridine-containing compound, is susceptible to degradation, especially in acidic conditions and at elevated temperatures. The choice of vehicle and excipients is critical to maintain its chemical integrity.

  • Solubility and Uniformity: Achieving a homogenous distribution of this compound within the formulation is crucial. Poor solubility can lead to crystallization and inconsistent dosing.

  • Skin Permeation Variability: The rate and extent of this compound's penetration through the skin can be influenced by factors such as skin hydration, thickness, and the presence of any barrier disruptions.

  • Application Technique: Inconsistent application thickness and area can lead to significant variations in the administered dose.

Q2: Which solvents are suitable for dissolving this compound in topical formulations?

It is essential to experimentally determine the solubility of this compound in the chosen solvent system to ensure complete dissolution and prevent crystallization upon storage.

Q3: How can I ensure the stability of this compound in a topical formulation?

A3: To ensure the stability of this compound, an alkylating agent with a reactive aziridine (B145994) ring, consider the following:

  • pH Control: this compound is unstable in acidic conditions. Maintaining a neutral to slightly alkaline pH (pH 7-8) in the formulation is crucial.[3]

  • Temperature Control: Store formulations at controlled room temperature or under refrigeration (2-8°C) and protect from light, as elevated temperatures can accelerate degradation.[1]

  • Excipient Compatibility: Avoid excipients with reactive functional groups that could interact with the aziridine rings of this compound. For example, some grades of polyethylene glycol (PEG) can contain reactive impurities like formaldehyde (B43269) and formic acid which could potentially degrade this compound.[4]

  • Use of Antioxidants: While not specifically studied for this compound, the inclusion of antioxidants could potentially mitigate oxidative degradation pathways.

Q4: What are In Vitro Release Testing (IVRT) and In Vitro Permeation Testing (IVPT), and why are they important for this compound formulations?

A4: IVRT and IVPT are critical in vitro tests to assess the performance of topical formulations.

  • IVRT (In Vitro Release Testing): This test measures the rate at which this compound is released from the formulation. It is a key quality control parameter to ensure batch-to-batch consistency and can help detect changes in formulation performance due to manufacturing variables.

  • IVPT (In Vitro Permeation Testing): This test measures the rate and extent to which this compound permeates through a skin model (typically excised human or animal skin). It provides valuable information on the bioavailability of this compound at the target site and helps in formulation optimization for desired skin penetration profiles.

For a potent and potentially toxic compound like this compound, these tests are essential to ensure that the formulation delivers the drug in a controlled and reproducible manner, minimizing the risk of under-dosing or systemic exposure.

Troubleshooting Guides

Issue 1: Inconsistent Results in In Vitro Release Testing (IVRT)
Possible Cause Troubleshooting Steps
Air bubbles between the membrane and the formulation. Ensure careful application of the formulation to the membrane to avoid entrapping air. Use a positive displacement pipette for accurate and bubble-free application.
Inconsistent formulation sample amount. Use a calibrated positive displacement pipette to apply a precise and consistent amount of the formulation for each test.
Membrane variability or damage. Visually inspect each membrane for defects before use. Ensure consistent membrane thickness and source.
Inadequate sink conditions in the receptor medium. Increase the volume of the receptor medium or add a suitable solubilizing agent to ensure that the concentration of this compound in the receptor fluid does not exceed 10% of its saturation solubility.
This compound degradation in the receptor medium. Assess the stability of this compound in the receptor medium at the experimental temperature and pH. If degradation is observed, consider using a different receptor medium or adding a stabilizing agent.
Issue 2: Low or No Skin Permeation in In Vitro Permeation Testing (IVPT)
Possible Cause Troubleshooting Steps
Poor solubility of this compound in the vehicle. Reformulate with a co-solvent system to improve this compound's solubility and thermodynamic activity in the formulation.
High binding of this compound to the skin. This is an inherent property of the molecule. Consider using penetration enhancers to overcome the stratum corneum barrier.
Formulation is too viscous, hindering diffusion. Evaluate the rheological properties of your formulation. A less viscous formulation may facilitate better drug release and permeation.
Damaged skin barrier integrity during the experiment. Perform a skin integrity test (e.g., transepidermal water loss - TEWL) before and after the experiment to ensure the barrier function is maintained.
Issue 3: Formulation Instability (e.g., color change, phase separation, crystallization)
Possible Cause Troubleshooting Steps
pH shift in the formulation over time. Incorporate a suitable buffering system to maintain the pH within the optimal range for this compound stability (neutral to slightly alkaline).
Degradation due to reactive excipients. Screen all excipients for potential reactive impurities. Consider using high-purity grades of excipients. Perform compatibility studies of this compound with individual and combinations of excipients.
Crystallization of this compound. Ensure that the concentration of this compound is below its saturation solubility in the formulation at the intended storage temperature. The use of co-solvents can help maintain solubility.
Phase separation in emulsions (creams). Optimize the emulsifier system and homogenization process to create a stable emulsion. Evaluate the long-term stability under accelerated conditions (e.g., elevated temperature, freeze-thaw cycles).

Data Presentation

Table 1: Physicochemical Properties of this compound and Structurally Related Alkylating Agents

PropertyThis compoundThiotepaMitomycin C
Chemical Formula C₉H₁₈N₃OPC₆H₁₂N₃PSC₁₅H₁₈N₄O₅
Molar Mass 215.24 g/mol 189.22 g/mol 334.33 g/mol
Appearance Amber liquidFine, white crystalline flakesBlue-violet crystals
Melting Point 90-92 °C51.5 °C>360 °C
Water Solubility Data not available19 g/100 mL at 25°C[1]~0.9 mg/mL at 25°C[2]
Other Solubilities Data not availableSoluble in ethanol, diethyl ether, benzene, chloroform[1]Soluble in propylene glycol (~10 mg/mL)[2]

Table 2: Stability of Thiotepa and Mitomycin C in Aqueous Solutions

CompoundConcentration & VehicleStorage ConditionStabilityReference
Thiotepa 1 mg/mL and 3 mg/mL in 5% Dextrose2-8°CStable for at least 14 days[5]
Thiotepa 1 mg/mL in 5% Dextrose25°CStable for 3 days[5]
Mitomycin C 150, 300, 600 µg/mL in aqueous solution (pH 7-8)4°CSignificantly decreased degradation compared to room temperature[3]
Mitomycin C 0.4 mg/mL in aqueous solutionRefrigerated (1 and 2 weeks)Stable upon immediate use at room temperature, but degrades over 24 hours[6]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound

This protocol is a general guideline and should be optimized and validated for your specific formulation. It is adapted from methods used for Thiotepa and Mitomycin C.[3][5]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water or a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0). The exact gradient program should be optimized to achieve good separation of this compound from any degradation products or formulation excipients.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: To be determined by UV-Vis spectrophotometry of a standard solution of this compound (likely in the range of 210-230 nm for aziridine compounds).

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) and perform serial dilutions to create a calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation:

    • Formulation: Accurately weigh a portion of the formulation and extract this compound with a suitable solvent. This may involve sonication and centrifugation to remove insoluble excipients. Dilute the extract to fall within the calibration curve range.

    • Receptor Fluid (from IVRT/IVPT): Directly inject the sample if the concentration is within the calibration range. If necessary, dilute with the receptor fluid blank.

  • Validation: The method should be validated for linearity, accuracy, precision, specificity, and stability according to ICH guidelines.

Protocol 2: In Vitro Release Testing (IVRT)

This protocol is based on general principles of IVRT for semi-solid dosage forms.

  • Apparatus: Franz diffusion cell system.

  • Membrane: Inert synthetic membrane (e.g., polysulfone, cellulose (B213188) acetate).

  • Receptor Medium: Phosphate buffered saline (PBS) at pH 7.4, or another suitable medium that ensures sink conditions. The medium should be de-gassed before use.

  • Temperature: Maintain the receptor medium at 32 ± 1°C.

  • Stirring: Stir the receptor medium at a constant rate (e.g., 600 rpm).

  • Dosing: Apply a finite dose (e.g., 10-15 mg/cm²) of the this compound formulation uniformly onto the membrane surface.

  • Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed medium.

  • Analysis: Quantify the concentration of this compound in the collected samples using a validated HPLC method.

  • Data Analysis: Plot the cumulative amount of this compound released per unit area versus the square root of time. The slope of the linear portion of the curve represents the release rate.

Protocol 3: In Vitro Permeation Testing (IVPT)

This protocol outlines the general procedure for conducting an IVPT study.

  • Apparatus: Franz diffusion cell system.

  • Skin Model: Excised human or animal (e.g., porcine) skin, dermatomed to a uniform thickness (e.g., 500 µm).

  • Skin Integrity Test: Before mounting, verify the integrity of each skin section by measuring its transepidermal water loss (TEWL) or electrical resistance.

  • Receptor Medium: Phosphate buffered saline (PBS) at pH 7.4, often with a solubilizing agent like polysorbate 80 to maintain sink conditions.

  • Temperature: Maintain the receptor medium at 32 ± 1°C.

  • Stirring: Stir the receptor medium at a constant rate (e.g., 600 rpm).

  • Dosing: Apply a finite dose (e.g., 5-10 mg/cm²) of the this compound formulation to the epidermal surface of the skin.

  • Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours), collect the entire receptor medium and replace it with fresh, pre-warmed medium.

  • Analysis:

    • Quantify the concentration of this compound in the collected receptor fluid using a validated HPLC method.

    • At the end of the experiment, wash the skin surface to remove any unabsorbed formulation. Separate the epidermis from the dermis. Extract this compound from the different skin layers to determine drug retention.

  • Data Analysis: Calculate the cumulative amount of this compound permeated per unit area over time and determine the steady-state flux (Jss).

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_qc Quality Control cluster_performance Performance Testing Formulation_Preparation Formulation Preparation (Cream, Ointment, Gel) Solubility_Testing Solubility & Stability Testing Formulation_Preparation->Solubility_Testing IVRT In Vitro Release Testing (IVRT) Solubility_Testing->IVRT Optimized Formulation HPLC_Analysis_IVRT HPLC Analysis IVRT->HPLC_Analysis_IVRT IVPT In Vitro Permeation Testing (IVPT) IVRT->IVPT Promising Formulations HPLC_Analysis_IVPT HPLC Analysis (Receptor Fluid & Skin Layers) IVPT->HPLC_Analysis_IVPT Data_Analysis Data Analysis & Dosage Consistency Assessment IVPT->Data_Analysis Permeation & Retention Data

Caption: Experimental workflow for refining topical this compound formulations.

troubleshooting_logic Inconsistent_Dosage Inconsistent this compound Dosage Formulation_Issues Formulation Issues Inconsistent_Dosage->Formulation_Issues Application_Issues Application Issues Inconsistent_Dosage->Application_Issues Biological_Variability Biological Variability Inconsistent_Dosage->Biological_Variability Instability Chemical Instability (Degradation) Formulation_Issues->Instability Inhomogeneity Physical Inhomogeneity (Crystallization, Phase Separation) Formulation_Issues->Inhomogeneity Poor_Release Poor Release Characteristics Formulation_Issues->Poor_Release Check_pH Check & Adjust pH Instability->Check_pH Assess_Excipients Assess Excipient Compatibility Instability->Assess_Excipients Control_Storage Control Storage Conditions Instability->Control_Storage

Caption: Troubleshooting logic for inconsistent this compound dosage.

metepa_skin_interaction cluster_metabolism Potential Skin Metabolism Topical_Application Topical Application of This compound Formulation Stratum_Corneum Stratum Corneum (Primary Barrier) Topical_Application->Stratum_Corneum Partitioning & Diffusion Viable_Epidermis Viable Epidermis Stratum_Corneum->Viable_Epidermis Penetration Dermis Dermis Viable_Epidermis->Dermis Permeation Metabolism This compound (Alkylating Agent) Viable_Epidermis->Metabolism Systemic_Circulation Systemic Circulation Dermis->Systemic_Circulation Absorption Metabolites Inactive Metabolites (e.g., via hydrolysis, conjugation) Metabolism->Metabolites Phase I & II Enzymes (e.g., CYPs, GSTs)

Caption: this compound's potential pathway through the skin layers.

References

Technical Support Center: Overcoming Challenges in the Mass Rearing of Metepa-Sterilized Insects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the mass rearing and Metepa sterilization of insects for research and sterile insect technique (SIT) programs.

Troubleshooting Guide

This guide is designed to help researchers identify and resolve common problems encountered during the this compound sterilization process.

Problem Potential Causes Recommended Solutions
High Insect Mortality After this compound Treatment 1. This compound concentration is too high: The dose required for sterilization may be close to the lethal dose.[1][2] 2. Solvent toxicity: The solvent used to dissolve this compound may be toxic to the insects. 3. Improper application method: Prolonged exposure or excessive physical handling during treatment can cause stress and injury. 4. Insect age and condition: Very young or old insects, or those in poor health, may be more susceptible to the toxic effects of this compound.[2]1. Conduct a dose-response study: Determine the optimal concentration of this compound that induces a high level of sterility with acceptable mortality. Start with a range of concentrations and assess both sterility and mortality rates. 2. Test different solvents: Use a solvent with low toxicity to the target insect species. Common solvents include acetone, ethanol, or distilled water with a surfactant. Run control experiments with the solvent alone to assess its effect on mortality. 3. Refine the application protocol: If using a dipping or topical application, minimize the duration of exposure and handle the insects gently. For feeding-based methods, ensure the treated diet is fresh and palatable. 4. Standardize insect age for treatment: Treat insects at a specific and consistent age when they are most robust. Ensure the insect colony is healthy and free from disease.
Low or Inconsistent Sterility Rates 1. This compound concentration is too low: Insufficient dose will not induce complete sterility. 2. Uneven application: Some insects may not receive a sufficient dose of the sterilant. 3. Degradation of this compound: this compound solutions can degrade over time, losing their sterilizing activity. 4. Insect resistance: Continuous use of this compound could potentially lead to the development of resistance in the insect colony.1. Increase this compound concentration: Based on the results of your dose-response study, adjust the concentration to achieve the desired level of sterility (e.g., SC90).[1] 2. Ensure uniform application: For dipping methods, ensure all insects are fully submerged. For feeding methods, ensure all insects have equal access to the treated diet. For topical applications, calibrate the application equipment to deliver a consistent volume. 3. Prepare fresh solutions: Prepare this compound solutions immediately before use. Store this compound in a cool, dark, and dry place as recommended by the manufacturer. 4. Monitor for resistance: Regularly assess the sterility rates in your colony. If a decrease in efficacy is observed over time, consider using an alternative sterilant or a different control method.
Reduced Mating Competitiveness of Sterilized Males 1. Sub-lethal effects of this compound: The sterilant may negatively impact the insects' vigor, longevity, and ability to compete for mates.[1][2] 2. Physical damage during handling: The sterilization process itself can be stressful and cause physical harm. 3. Alteration of mating behaviors: this compound may interfere with the production of or response to sex pheromones.1. Optimize the sterilization dose: Use the lowest effective dose of this compound that achieves the target sterility level to minimize negative impacts on fitness. 2. Handle insects with care: Minimize physical stress during the sterilization process. Allow for a recovery period after treatment before assessing mating competitiveness. 3. Conduct mating competitiveness studies: Compare the mating success of sterilized males with that of untreated males in a competitive environment. This can be done in laboratory cages or semi-field enclosures. If competitiveness is significantly reduced, re-evaluate the sterilization protocol.
Contamination of Rearing Environment 1. Improper handling and disposal of this compound: Accidental spills or improper disposal can contaminate the rearing facility.1. Follow safety protocols: Always handle this compound in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. 2. Establish clear disposal procedures: Dispose of unused this compound solutions and contaminated materials according to institutional and local regulations for hazardous waste. 3. Develop a spill response plan: Have a spill kit readily available and ensure all personnel are trained on how to respond to a this compound spill.

Frequently Asked Questions (FAQs)

1. What is this compound and how does it work as an insect sterilant?

This compound is a chemosterilant, specifically an alkylating agent. It works by inducing dominant lethal mutations in the sperm and eggs of insects. When a this compound-sterilized insect mates with a wild, fertile insect, the resulting embryos are non-viable and fail to develop. This leads to a reduction in the reproductive potential of the target pest population.

2. How do I determine the optimal concentration of this compound for my target insect species?

The optimal concentration of this compound varies depending on the insect species, its age, and the application method. It is crucial to conduct a dose-response study to determine the concentration that induces the highest level of sterility with the lowest possible mortality and impact on mating competitiveness. This typically involves exposing groups of insects to a range of this compound concentrations and then assessing the resulting sterility (e.g., by measuring egg hatch rates) and mortality. The goal is to identify a concentration that achieves at least 90% sterility (SC90) while maintaining high survival and vigor.[1]

3. What are the common methods for applying this compound to insects?

There are several methods for applying this compound, and the choice depends on the insect species and the experimental setup:

  • Topical Application: A precise volume of this compound solution is applied directly to the insect's body, usually the thorax.

  • Dipping: Insects are briefly immersed in a this compound solution.

  • Feeding: this compound is incorporated into the insect's diet (e.g., sugar water for adult flies). This is a common method for sterilizing large numbers of insects.[1]

  • Injection: A micro-syringe is used to inject a specific amount of this compound solution into the insect's hemocoel.[2]

4. How can I assess the quality of this compound-sterilized insects?

Quality control is essential to ensure the effectiveness of a sterile insect release program. Key parameters to assess include:

  • Sterility: This is the most critical parameter. It is determined by mating sterilized insects with fertile, untreated insects and measuring the resulting egg hatch.

  • Mortality and Longevity: The survival rate of sterilized insects should be monitored to ensure they live long enough to mate in the field.[1][2][3]

  • Mating Competitiveness: This assesses the ability of sterilized males to compete with wild males for mates. It can be evaluated in laboratory or field-cage studies by observing the mating success of sterile versus fertile males.

  • Flight Ability: For flying insects, the ability to fly and disperse is crucial for finding mates. Flight ability can be assessed using flight mills or other standardized tests.

5. What are the safety precautions I should take when working with this compound?

This compound is a hazardous chemical and must be handled with care. Always follow these safety precautions:

  • Work in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Prepare solutions carefully to avoid spills.

  • Dispose of all this compound waste (unused solutions, contaminated materials) as hazardous waste according to your institution's and local regulations.

  • Have a spill kit readily available and be familiar with the spill cleanup procedure.

Quantitative Data Summary

The following table summarizes the relationship between this compound concentration and the sterility of the house fly, Musca domestica, based on dietary administration.

ChemosterilantSC50 (ppm in diet)SC90 (ppm in diet)
This compound 5001000
Apholate 5001000
Tepa 100250

SC50 and SC90 represent the concentrations required to induce 50% and 90% sterility, respectively.[1]

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration for Sterilization (Dietary Method)

Objective: To determine the concentration of this compound in the diet that induces a high level of sterility in the target insect species with minimal mortality.

Materials:

  • This compound

  • Distilled water

  • Sucrose (B13894)

  • Cages for holding insects

  • Feeding vials

  • Target insect species (e.g., adult house flies, Musca domestica)

  • Untreated, virgin insects of the opposite sex for mating crosses

Procedure:

  • Prepare a range of this compound concentrations: Prepare a stock solution of this compound in distilled water. From this stock solution, prepare a series of dilutions in a 10% sucrose solution to achieve the desired final concentrations (e.g., 100, 250, 500, 750, 1000 ppm). Also, prepare a control solution of 10% sucrose without this compound.

  • Treat the insects: Place a known number of newly emerged adult insects (e.g., 50 males) in a cage. Provide them with one of the prepared this compound-sucrose solutions in a feeding vial for a specific duration (e.g., 48 hours). Ensure each concentration is replicated at least three times. A control group should receive the sucrose-only solution.

  • Mating crosses: After the treatment period, replace the this compound-sucrose solution with a regular diet. Introduce a known number of untreated, virgin females (e.g., 50) into each cage with the treated males.

  • Egg collection and assessment of sterility: Allow the insects to mate and oviposit. Collect the eggs laid by the females in each cage. Count the total number of eggs and the number of hatched eggs to determine the percent egg hatch. Sterility is calculated as: Sterility (%) = (1 - (Egg hatch in treatment group / Egg hatch in control group)) * 100.

  • Mortality assessment: Record the number of dead insects in each cage daily throughout the experiment to calculate the mortality rate for each concentration.

  • Data analysis: Plot the sterility and mortality data against the this compound concentrations to generate dose-response curves. From these curves, determine the SC90 (concentration for 90% sterility) and the LC50 (concentration causing 50% mortality). The optimal concentration will be one that provides high sterility with low mortality.

Protocol 2: Assessing Mating Competitiveness of this compound-Sterilized Males

Objective: To evaluate the ability of this compound-sterilized males to compete with untreated males for mates.

Materials:

  • This compound-sterilized males (at the optimal concentration determined in Protocol 1)

  • Untreated, fertile males

  • Untreated, virgin females

  • Large cages or semi-field enclosures

  • Marking dust or paint to distinguish between sterile and fertile males

Procedure:

  • Prepare the insects: Sterilize a group of male insects using the optimal this compound concentration. Mark the sterilized males with a specific color of fluorescent dust. Mark the untreated, fertile males with a different color.

  • Set up the competitive mating environment: In a large cage, release the marked sterilized males, the marked untreated males, and untreated virgin females at a specific ratio (e.g., 1:1:1 or with a higher ratio of sterile to fertile males).

  • Observe mating: Observe and record the mating pairs, noting the color of the male in each pair. This will indicate the mating success of the sterile versus the fertile males.

  • Assess insemination: After a set period, collect the females and dissect their spermathecae to check for the presence of sperm. This confirms that mating has occurred.

  • Calculate the Competitiveness Index (C): The competitiveness of the sterilized males can be calculated using various indices. A common one is the Fried's Competitiveness Index: C = (N/S) * ((Hw - Hs) / (Hs - Hn)) where N is the number of normal males, S is the number of sterile males, Hw is the percent hatch from wild male x wild female crosses, Hs is the percent hatch from the experimental cross, and Hn is the percent hatch from sterile male x wild female crosses. A value of 1 indicates equal competitiveness, while a value less than 1 indicates reduced competitiveness of the sterile males.

Visualizations

Signaling Pathway: this compound's Mechanism of Action

Metepa_Mechanism cluster_cell Insect Germline Cell This compound This compound Activated_this compound Activated this compound (Aziridinium ion) This compound->Activated_this compound Bioactivation DNA DNA Activated_this compound->DNA Attacks Guanine Alkylated_DNA Alkylated DNA (Guanine N7) Activated_this compound->Alkylated_DNA Alkylation Crosslinked_DNA DNA Cross-linking Alkylated_DNA->Crosslinked_DNA Inter/Intrastrand Replication_Error DNA Replication Errors Alkylated_DNA->Replication_Error Crosslinked_DNA->Replication_Error Transcription_Error Transcription Inhibition Crosslinked_DNA->Transcription_Error Apoptosis Apoptosis (Cell Death) Replication_Error->Apoptosis Lethal_Mutations Dominant Lethal Mutations Replication_Error->Lethal_Mutations Transcription_Error->Apoptosis

Caption: Mechanism of this compound-induced sterility in insect germline cells.

Experimental Workflow: this compound Sterilization and Quality Control

Metepa_Workflow cluster_rearing Mass Rearing cluster_sterilization This compound Sterilization cluster_qc Quality Control cluster_release Field Release Egg_Production Egg Production Larval_Rearing Larval Rearing Egg_Production->Larval_Rearing Pupal_Collection Pupal Collection Larval_Rearing->Pupal_Collection Adult_Emergence Adult Emergence Pupal_Collection->Adult_Emergence Dose_Response Dose-Response Study Adult_Emergence->Dose_Response Optimal_Dose Determine Optimal Dose Dose_Response->Optimal_Dose Mass_Treatment Mass Treatment Optimal_Dose->Mass_Treatment Sterility_Test Sterility Testing Mass_Treatment->Sterility_Test Mortality_Assay Mortality & Longevity Mass_Treatment->Mortality_Assay Mating_Competitiveness Mating Competitiveness Mass_Treatment->Mating_Competitiveness Flight_Ability Flight Ability Mass_Treatment->Flight_Ability Packaging Packaging & Transport Flight_Ability->Packaging Release Release of Sterile Insects Packaging->Release

Caption: Workflow for this compound sterilization and quality control in SIT programs.

Logical Relationship: Troubleshooting Guide

Troubleshooting_Logic Problem Observed Problem High_Mortality High Mortality Problem->High_Mortality Low_Sterility Low Sterility Problem->Low_Sterility Reduced_Competitiveness Reduced Competitiveness Problem->Reduced_Competitiveness High_Dose High this compound Dose High_Mortality->High_Dose Handling_Stress Handling Stress High_Mortality->Handling_Stress Low_Dose Low this compound Dose Low_Sterility->Low_Dose Uneven_Application Uneven Application Low_Sterility->Uneven_Application Reduced_Competitiveness->High_Dose Reduced_Competitiveness->Handling_Stress Sublethal_Effects Sub-lethal Effects Reduced_Competitiveness->Sublethal_Effects Cause Potential Cause Optimize_Dose Optimize Dose High_Dose->Optimize_Dose Low_Dose->Optimize_Dose Improve_Handling Improve Handling Handling_Stress->Improve_Handling Sublethal_Effects->Optimize_Dose Uniform_Application Ensure Uniform Application Uneven_Application->Uniform_Application Solution Solution

Caption: Logical relationships in troubleshooting this compound sterilization issues.

References

Impact of environmental factors (pH, temperature) on Metepa activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of environmental factors on the activity of Metepa. The information is presented in a practical question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected chemosterilant activity of our this compound solution. What could be the cause?

A1: Lower than expected activity of this compound is often linked to its degradation, which is significantly influenced by the pH and temperature of your stock solutions and experimental media. This compound, an organophosphorus compound, is susceptible to hydrolysis, particularly under alkaline or strongly acidic conditions and at elevated temperatures. Degradation of the this compound molecule will render it inactive as a chemosterilant. We recommend verifying the pH of your solutions and ensuring proper storage conditions.

Q2: What are the optimal storage conditions for this compound solutions to maintain its activity?

A2: To ensure the stability and maximum activity of this compound, solutions should be stored in a cool, dry place, ideally at or below -18°C. It is crucial to avoid exposure to strong oxidizing agents. The pH of aqueous solutions should be maintained in the neutral to slightly acidic range to minimize hydrolysis.

Q3: How does the pH of the formulation affect this compound's stability and, consequently, its activity?

A3: The rate of degradation of aziridinyl phosphine (B1218219) oxides like this compound is pH-dependent. Generally, these compounds are more stable in neutral to slightly acidic conditions. Alkaline conditions significantly accelerate the rate of hydrolysis, leading to a rapid loss of the active compound. Strongly acidic conditions can also promote degradation. Therefore, for optimal activity, it is critical to control the pH of your experimental solutions.

Q4: Can temperature fluctuations during our experiment impact the effective concentration of this compound?

A4: Yes, temperature is a critical factor. Increased temperatures accelerate the rate of chemical reactions, including the degradation of this compound. Even short-term exposure to high temperatures can lead to a significant decrease in the concentration of the active compound, thereby affecting the reproducibility and outcome of your experiments.

Q5: We are seeing inconsistent results between experimental batches. Could this be related to the stability of this compound?

A5: Inconsistent results are a common sign of compound instability. If you are preparing stock solutions of this compound and storing them for extended periods, or if there are variations in the pH and temperature of your experimental setup between batches, this could lead to different levels of this compound degradation and, therefore, variable activity. It is advisable to prepare fresh solutions for each experiment or to validate your storage conditions thoroughly.

Troubleshooting Guide

Issue: Rapid loss of this compound activity in an aqueous formulation.

Possible Cause Troubleshooting Step
High pH of the solution Measure the pH of your solution. If it is in the alkaline range (pH > 8), adjust it to a neutral or slightly acidic pH (pH 6-7) using an appropriate buffer system.
Elevated storage or experimental temperature Ensure that stock solutions are stored at or below -18°C. During experiments, maintain a consistent and controlled temperature. If high temperatures are required for your experimental model, consider the shortened half-life of this compound and adjust your protocol accordingly (e.g., shorter incubation times, higher initial concentration).
Presence of strong oxidizing agents Review the composition of your formulation for any strong oxidizing agents. If present, consider alternative, non-oxidizing components.
Hydrolysis over time Prepare fresh this compound solutions immediately before use. If solutions must be stored, conduct a stability study under your specific storage conditions to determine the rate of degradation.

Issue: Poor reproducibility of experimental results.

Possible Cause Troubleshooting Step
Inconsistent pH between batches Standardize the pH of all solutions and media used in your experiments. Use calibrated pH meters and freshly prepared buffers.
Temperature variations Use temperature-controlled incubators, water baths, or reaction blocks to ensure a consistent temperature throughout your experiments and between different batches.
Degradation of stock solution Aliquot your stock solution upon preparation to avoid repeated freeze-thaw cycles. Protect from light where necessary. Perform periodic quality control checks on your stock solution to ensure its concentration has not significantly decreased.

Quantitative Data: Impact of pH and Temperature on Stability

Table 1: Half-life of Tepa in Aqueous Solution at Various Temperatures and pH Values

Temperature (°C)Initial pHHalf-life (days)Stability
36.8> 200Very Stable
256.831Moderately Stable
506.87Low Stability
1006.8< 0.1Very Unstable
Ambient4Rapid DegradationVery Unstable
Ambient9Relatively StableStable

Data sourced from PubChem CID 11016 for Triethylenephosphoramide (Tepa). This data is provided as a proxy for this compound due to structural similarity.

Experimental Protocols

Protocol: Determination of this compound Stability under Varying pH and Temperature Conditions

This protocol outlines a general procedure to quantify the degradation of this compound over time at different pH values and temperatures.

1. Materials and Reagents:

  • This compound standard

  • HPLC-grade water, acetonitrile (B52724), and methanol

  • Buffer solutions (e.g., phosphate, citrate, borate) at various pH values (e.g., 4, 7, 9)

  • Temperature-controlled incubators or water baths

  • Calibrated pH meter

  • HPLC system with a suitable detector (e.g., UV or MS)

  • Validated stability-indicating HPLC method for this compound

2. Preparation of this compound Stock Solution:

  • Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent (e.g., acetonitrile or water) to prepare a concentrated stock solution.

3. Preparation of Test Solutions:

  • For each pH value to be tested, dilute the this compound stock solution with the corresponding buffer to a known final concentration.

  • Prepare a sufficient volume of each test solution to allow for sampling at multiple time points.

4. Incubation:

  • Dispense aliquots of each pH-buffered this compound solution into separate, sealed vials.

  • Place the vials in incubators or water baths set to the desired temperatures (e.g., 4°C, 25°C, 40°C).

5. Sampling:

  • At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial for each pH and temperature condition.

  • Immediately quench the degradation process if necessary (e.g., by rapid freezing or addition of a quenching agent compatible with the analytical method).

6. Sample Analysis:

  • Analyze the concentration of the remaining active this compound in each sample using a validated stability-indicating HPLC method. This method must be able to separate the parent this compound peak from any degradation products.

7. Data Analysis:

  • Plot the concentration of this compound versus time for each pH and temperature condition.

  • Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and the half-life (t½) for each condition.

Visualizations

Experimental_Workflow_for_Metepa_Stability_Testing Workflow for this compound Stability Study cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare this compound Stock Solution prep_test Prepare Test Solutions (this compound in Buffers) prep_stock->prep_test prep_buffers Prepare Buffer Solutions (e.g., pH 4, 7, 9) prep_buffers->prep_test incubate_t1 Incubate at Temp 1 (e.g., 4°C) prep_test->incubate_t1 incubate_t2 Incubate at Temp 2 (e.g., 25°C) prep_test->incubate_t2 incubate_t3 Incubate at Temp 3 (e.g., 40°C) prep_test->incubate_t3 sampling Sample at Predetermined Time Intervals incubate_t1->sampling incubate_t2->sampling incubate_t3->sampling hplc_analysis Analyze by Stability-Indicating HPLC Method sampling->hplc_analysis plot_data Plot Concentration vs. Time hplc_analysis->plot_data calc_kinetics Calculate Rate Constants (k) and Half-life (t½) plot_data->calc_kinetics Logical_Relationship_of_Factors_Affecting_Metepa_Activity Factors Influencing this compound Activity ph pH of Solution stability This compound Stability (Chemical Integrity) ph->stability influences temp Temperature temp->stability influences concentration Active this compound Concentration stability->concentration determines activity Chemosterilant Activity concentration->activity directly affects

Identifying and mitigating non-target effects of Metepa application

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating non-target effects of Metepa application in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an aziridine-containing compound classified as an alkylating agent and a chemosterilant.[1][2] Its primary mechanism of action involves the alkylation of DNA, where it transfers alkyl groups to nucleophilic sites on DNA bases, particularly the N7 position of guanine.[3][4] This covalent modification disrupts DNA structure and function, interfering with DNA replication and transcription.[3] The resulting DNA damage can activate cell cycle checkpoints and trigger apoptotic signaling pathways, leading to cell death.[3][4] This cytotoxic activity is the basis for its use as a chemosterilant and its investigation as an antineoplastic agent.

Q2: What are the known non-target toxicological effects of this compound?

A2: In vivo studies, primarily in rats, have demonstrated that this compound can cause significant non-target effects. The primary organ affected by repeated low doses is the testis, leading to reduced fertility, sterility, and testicular atrophy.[2][5] At higher dosage levels, damage to the ovaries and bone marrow has also been observed.[2][5] Furthermore, this compound is considered a potential carcinogen and teratogen.[1][6]

Q3: My experimental results with this compound are inconsistent or show an unexpected phenotype. Could this be due to non-target effects?

A3: Yes, unexpected or inconsistent results are often indicators of non-target activity. While this compound's primary target is DNA, its reactive aziridine (B145994) groups can also form covalent bonds with other nucleophilic macromolecules in the cell, such as proteins. This can lead to the modulation of various signaling pathways, producing phenotypes unrelated to its DNA-damaging effects. If you observe effects at concentrations lower than what is required for significant DNA damage, or if the phenotype is not consistent with apoptosis or cell cycle arrest, it is prudent to investigate potential non-target effects.

Q4: What are the general strategies to identify the unintended molecular targets of this compound?

A4: Several unbiased, proteome-wide techniques can be employed to identify the molecular targets of this compound. A key method is the Cellular Thermal Shift Assay (CETSA) , which can detect the binding of a compound to a protein by observing changes in the protein's thermal stability.[7][8] Another approach is Kinase Profiling , which screens for inhibitory activity against a large panel of kinases, a common class of off-target hits for many small molecules.[9][10] These experimental approaches can be complemented by in silico computational methods to predict potential off-target interactions based on the chemical structure of this compound.

Q5: How can I mitigate the non-target effects of this compound in my experiments?

  • Dose-Response Analysis: Use the lowest effective concentration of this compound that elicits the desired on-target effect (e.g., DNA damage or apoptosis). A full dose-response curve can help differentiate between on-target and off-target effects, which may have different potency profiles.

  • Use of a Structurally Unrelated Compound: If possible, use a different alkylating agent with a distinct chemical structure to see if it recapitulates the on-target phenotype. If the secondary compound does not produce the same unexpected results, this strengthens the hypothesis of a non-target effect specific to this compound.

  • Control Experiments: In cell-based assays, include a control cell line that may lack a suspected off-target protein to see if the unexpected phenotype is abrogated.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected cell death at low this compound concentrations Off-target binding to a critical protein (e.g., a kinase or an enzyme in a vital metabolic pathway) may be inducing cytotoxicity independent of DNA damage.1. Perform a dose-response curve and compare the EC50 for cytotoxicity with the concentration required to induce DNA damage markers (e.g., γH2AX). 2. Conduct a Kinase Profiling screen to identify potential off-target kinases. 3. Use a Cellular Thermal Shift Assay (CETSA) to identify proteins that are thermally stabilized by this compound binding.
Observed phenotype is inconsistent with apoptosis or cell cycle arrest This compound may be modulating a specific signaling pathway through off-target protein alkylation.1. Perform pathway analysis (e.g., Western blotting for key signaling proteins, reporter assays) to identify aberrantly activated or inhibited pathways. 2. Use specific inhibitors for the suspected off-target pathway to see if the this compound-induced phenotype is reversed.
Inconsistent results between different cell lines The expression levels of a non-target protein may vary between the cell lines, leading to differential effects.1. Perform qPCR or Western blotting to compare the expression levels of suspected off-target proteins in the different cell lines. 2. If an off-target is identified, choose a cell line with minimal expression for subsequent experiments to focus on on-target effects.
High background or non-specific effects in assays The reactive nature of this compound may cause non-specific interactions with assay components or general cellular stress responses.1. Ensure the purity of the this compound compound. 2. Include appropriate vehicle controls (e.g., DMSO) in all experiments. 3. Reduce the incubation time or concentration of this compound to minimize non-specific effects while still observing the on-target phenotype.

Quantitative Data Presentation

Table 1: Toxicological Effects of this compound in Male Rats

Dosage (mg/kg/day)Duration of TreatmentObserved EffectCitation
522 daysSevere reduction in fertility[2]
570 daysSterility[2]
577 daysTesticular atrophy[2]
2.5197 daysSmaller reduction in fertility, partial testicular atrophy in some subjects[2]
1.25 or less197 daysNo detectable effect on fertility or testicular histology[2]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for this compound Target Identification

Objective: To identify proteins that physically interact with this compound in a cellular context by measuring changes in their thermal stability.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells of interest to ~80% confluency.

    • Treat cells with either this compound at the desired concentration or vehicle control (e.g., DMSO) for 1 hour at 37°C.

  • Heating Gradient:

    • Harvest cells and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).

    • Divide the cell suspension into several aliquots in PCR tubes.

    • Heat the aliquots at a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermocycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Quantification and Analysis:

    • Transfer the supernatant (soluble protein fraction) to new tubes.

    • Quantify the protein concentration of each sample.

    • Analyze the samples by Western blotting using antibodies against candidate proteins or by mass spectrometry for proteome-wide analysis.

  • Data Interpretation:

    • A protein that binds to this compound will typically be more stable at higher temperatures, resulting in more soluble protein remaining in the supernatant compared to the vehicle control. This "thermal shift" indicates a direct interaction.

Protocol 2: Kinase Profiling Assay for this compound

Objective: To screen this compound against a panel of kinases to identify any off-target inhibitory activity.

Methodology:

  • Assay Preparation:

    • Utilize a commercial kinase profiling service or an in-house platform with a panel of purified kinases. These assays are typically performed in 96- or 384-well plates.[9]

  • Reaction Mixture:

    • For each kinase, prepare a reaction mixture containing the purified kinase, its specific substrate, and ATP in a kinase reaction buffer.

  • Compound Incubation:

    • Add this compound at a fixed concentration (e.g., 10 µM for a primary screen) or in a dose-response format to the reaction mixtures. Include appropriate positive (known inhibitor) and negative (vehicle) controls.

    • Incubate the plates at room temperature for a specified period (e.g., 60 minutes).

  • Detection of Kinase Activity:

    • Measure kinase activity by quantifying the amount of phosphorylated substrate or the amount of ATP remaining in the reaction. Common detection methods include radiometric assays (using ³²P-ATP or ³³P-ATP) or luminescence-based assays (e.g., ADP-Glo™).[10][11]

  • Data Analysis:

    • Calculate the percentage of kinase activity inhibition by this compound relative to the vehicle control.

    • For dose-response experiments, determine the IC50 value for any kinases that show significant inhibition. A low IC50 value suggests that the kinase is a potential off-target of this compound.

Mandatory Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Growth Factor Receptor ras Ras receptor->ras Growth Factor raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk metepa_target Covalent Adduct (Inactive Kinase) transcription Transcription Factors (e.g., AP-1) erk->transcription This compound This compound This compound->mek Alkylation of Cysteine Residue gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression

Caption: Hypothetical signaling pathway showing this compound's non-target effect on the MAPK/ERK pathway.

G start Start: Unexpected Phenotype Observed q1 Is the phenotype consistent with DNA damage/apoptosis? start->q1 a1_yes Proceed with on-target validation experiments. q1->a1_yes Yes a1_no Investigate potential non-target effects. q1->a1_no No q2 Perform Dose-Response Analysis: Does the phenotype have a different EC50 than the on-target effect? a1_no->q2 a2_yes Strong evidence for a distinct non-target protein. q2->a2_yes Yes a2_no Non-target effect may have similar potency or be a downstream consequence of the on-target effect. q2->a2_no No id_targets Identify Potential Non-Targets: - Cellular Thermal Shift Assay (CETSA) - Kinase Profiling - Proteome-wide Mass Spectrometry a2_yes->id_targets a2_no->id_targets validation Validate identified non-targets using orthogonal methods (e.g., siRNA, inhibitors). id_targets->validation

Caption: Troubleshooting workflow for investigating potential non-target effects of this compound.

G step1 1. Cell Treatment: Incubate cells with this compound or vehicle control. step2 2. Thermal Challenge: Heat cell aliquots across a temperature gradient. step1->step2 step3 3. Lysis & Centrifugation: Lyse cells and separate soluble proteins from aggregates. step2->step3 step4 4. Protein Analysis: Quantify specific proteins in the soluble fraction via Western Blot or Mass Spectrometry. step3->step4 step5 5. Data Interpretation: Identify proteins with increased thermal stability (thermal shift) in this compound-treated samples. step4->step5

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for designing and troubleshooting experiments involving the alkylating agent Metepa.

Frequently Asked Questions (FAQs)

A list of frequently asked questions and their answers are provided below.

General Information

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (1-[Bis(2-methyl-1-aziridinyl)phosphoryl]-2-methylaziridine) is a polyfunctional alkylating agent. Its primary mechanism of action involves the covalent attachment of alkyl groups to nucleophilic sites on cellular macromolecules, most importantly DNA. This alkylation can lead to DNA damage, including the formation of DNA adducts and cross-links, which interfere with DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[1]

Q2: What are the common experimental applications of this compound?

A2: Historically, this compound has been studied for its chemosterilant properties in insects. In a research context, it serves as a model alkylating agent to study cellular responses to DNA damage, mechanisms of drug resistance, and to evaluate its potential as a component of anticancer therapies.[2]

Experimental Design

Q3: How do I prepare a stock solution of this compound?

A3: this compound is typically a liquid at room temperature.[2] For in vitro experiments, it is crucial to prepare a fresh, concentrated stock solution in a high-quality, anhydrous solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice. Due to the reactive nature of alkylating agents, long-term storage of stock solutions, especially in aqueous media, is not recommended. It is advisable to prepare fresh dilutions for each experiment from a concentrated stock stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles and exposure to moisture.

Q4: What are typical concentration ranges for in vitro studies with this compound?

A4: The effective concentration of this compound will vary significantly depending on the cell line and the duration of exposure. It is essential to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Based on general knowledge of similar alkylating agents, a starting range for these experiments could be from low micromolar (e.g., 1 µM) to millimolar (e.g., 1 mM) concentrations.

Q5: What should I consider when designing an in vivo study with this compound?

A5: Key considerations for in vivo studies include the animal model (e.g., mouse strain), tumor model (e.g., xenograft or syngeneic), route of administration (e.g., intraperitoneal, oral), dose, and dosing schedule. Preliminary studies are often necessary to determine the maximum tolerated dose (MTD).[3] Monitoring animal weight and overall health is critical throughout the study.

Troubleshooting Guides

A list of troubleshooting guides are provided below.

In Vitro Experiments
Problem Possible Cause(s) Recommended Solution(s)
Low or No Cytotoxicity Observed 1. Compound Instability: this compound may degrade in aqueous cell culture media, especially during long incubation periods at 37°C. 2. Cell Line Resistance: The cell line may have intrinsic or acquired resistance mechanisms to alkylating agents (e.g., enhanced DNA repair, altered drug efflux).[4][5] 3. Incorrect Dosing: The concentrations used may be too low for the specific cell line.1. Assess Stability: Test the stability of this compound in your specific media over the time course of your experiment. Consider shorter incubation times or replenishing the media with fresh compound. 2. Use a Sensitive Cell Line: If possible, include a positive control cell line known to be sensitive to alkylating agents. 3. Increase Concentration Range: Expand your dose-response curve to include higher concentrations.
High Variability Between Replicates 1. Inconsistent Cell Seeding: Uneven cell numbers across wells. 2. Compound Precipitation: this compound stock solution may not be fully dissolved or may precipitate upon dilution in aqueous media. 3. Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, leading to changes in compound concentration.1. Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before and during plating. 2. Proper Solubilization: Ensure the DMSO stock is fully dissolved. When diluting into media, vortex or mix vigorously. Perform dilutions serially. 3. Plate Layout: Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to maintain humidity.
Unexpected Toxicity in Control Group (Vehicle) 1. High DMSO Concentration: The final concentration of DMSO in the culture media may be toxic to the cells.1. Limit DMSO Concentration: Keep the final DMSO concentration in the media below 0.5%, and ideally below 0.1%. Ensure that the vehicle control group is treated with the same final concentration of DMSO as the experimental groups.
In Vivo Experiments
Problem Possible Cause(s) Recommended Solution(s)
Toxicity in Animals (e.g., Weight Loss, Lethargy) 1. Dose is Too High: The administered dose exceeds the maximum tolerated dose (MTD). 2. Vehicle Toxicity: The vehicle used for injection may have toxic effects.1. Conduct MTD Study: Perform a dose-escalation study to determine the MTD in your specific animal model. 2. Vehicle Control: Always include a vehicle-only control group to assess the effects of the delivery solution.
Lack of Anti-Tumor Efficacy 1. Insufficient Dose or Inappropriate Schedule: The dose may be too low, or the dosing frequency may not be optimal to maintain therapeutic levels. 2. Tumor Model Resistance: The chosen tumor model may be resistant to this compound. 3. Compound Instability: The formulation for injection may not be stable.1. Dose-Response and Schedule Optimization: Test different doses (up to the MTD) and dosing schedules (e.g., daily, every other day).[6] 2. Model Selection: Choose a tumor model that has been shown to be sensitive to DNA damaging agents, if possible. 3. Formulation Check: Ensure the compound is fully dissolved and stable in the chosen vehicle for the duration of preparation and administration.

Data Presentation

Quantitative Toxicity Data for this compound
Parameter Species Route of Administration Value Reference
LD50 (Lethal Dose, 50%)Male RatOral136 mg/kg[2]
LD50 (Lethal Dose, 50%)Female RatOral213 mg/kg[2]
Illustrative Dose-Response Data for this compound in Rats
Daily Oral Dosage Effect on Male Rat Fertility Timeframe
5 mg/kg/daySevere reduction in fertility, testicular atrophy22-77 days
2.5 mg/kg/daySmaller reduction in fertility, partial testicular atrophy in some individuals197 days
≤ 1.25 mg/kg/dayNo detectable effect on fertility or testicular histology197 days

Experimental Protocols

Protocol 1: Determination of IC50 of this compound using the MTT Assay

This protocol describes a method to determine the concentration of this compound that inhibits the growth of a cell line by 50% (in vitro).

Materials:

  • This compound

  • Anhydrous DMSO

  • Cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Methodology:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95%.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate at 37°C, 5% CO2 for 24 hours to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a concentrated stock solution of this compound (e.g., 100 mM) in anhydrous DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve final desired concentrations. Remember to account for the 100 µL of media already in the wells.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium only (blank), and cells with medium containing the highest concentration of DMSO used (vehicle control).

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO2.

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Carefully aspirate the medium containing MTT.

    • Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_VehicleControl) * 100.

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Protocol 2: General Protocol for In Vivo Anti-Tumor Efficacy Study in a Xenograft Mouse Model

This protocol provides a general framework for assessing the anti-tumor activity of this compound in an immunodeficient mouse model bearing human tumor xenografts.

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or nude mice), 6-8 weeks old

  • Human cancer cell line of interest

  • Matrigel (optional, can improve tumor take-rate)

  • This compound

  • Appropriate vehicle for injection (e.g., sterile saline, PBS with a solubilizing agent like PEG400 or Tween 80)

  • Calipers for tumor measurement

  • Anesthesia (e.g., isoflurane)

Methodology:

  • Tumor Cell Implantation:

    • Harvest cancer cells and resuspend them in sterile PBS or serum-free medium at a concentration of 5-10 x 10^6 cells per 100 µL. Cells can be mixed 1:1 with Matrigel.

    • Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.[7]

    • Monitor mice for tumor growth.

  • Dose Formulation and Administration:

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups (n=8-10 mice per group).

    • Prepare the this compound formulation in the chosen vehicle on each day of dosing.

    • Administer this compound via the chosen route (e.g., intraperitoneal injection) at the predetermined doses. Include a vehicle-only control group. A common dosing schedule could be daily for 5 consecutive days, followed by a 2-day break.

  • Monitoring and Data Collection:

    • Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.

    • Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

    • Observe the general health and behavior of the animals daily.

    • Define study endpoints, such as a maximum tumor volume or a predetermined time point.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice according to institutional guidelines.

    • Excise the tumors and measure their final weight.

    • Tumor tissue can be processed for further analysis (e.g., histology, Western blot, etc.).

Mandatory Visualizations

Signaling Pathways

DNA_Damage_Response cluster_0 Cellular Stress cluster_1 DNA Damage & Sensing cluster_2 p53 Activation cluster_3 Cellular Outcomes This compound This compound (Alkylating Agent) DNA_Damage DNA Adducts & Cross-links This compound->DNA_Damage Alkylation ATM_ATR ATM / ATR (Kinase Activation) DNA_Damage->ATM_ATR Sensing Damage p53 p53 (Stabilization & Activation) ATM_ATR->p53 Phosphorylation MDM2 MDM2 p53->MDM2 Inhibition of Degradation Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) p53->Cell_Cycle_Arrest Transcriptional Activation (p21) DNA_Repair DNA Repair p53->DNA_Repair Transcriptional Activation Apoptosis Apoptosis p53->Apoptosis Transcriptional Activation (Bax) MDM2->p53 Ubiquitination (Degradation) Intrinsic_Apoptosis_Pathway cluster_0 Initiation Signal cluster_1 Mitochondrial Events cluster_2 Apoptosome Formation & Caspase Activation cluster_3 Execution Phase p53_Bax Activated p53 (from DNA Damage) Bax Bax Activation p53_Bax->Bax Upregulates Mito Mitochondrion Bax->Mito Forms pores in outer membrane CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Binds to Bcl2 Bcl-2 Bcl2->Bax Inhibits Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Cell_Death Apoptosis (Cell Death) Caspase3->Cell_Death Cleaves cellular substrates In_Vitro_Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Analysis A Seed Cells (96-well plate) B Incubate (24h) A->B D Treat Cells with This compound B->D C Prepare this compound Serial Dilutions C->D E Incubate (e.g., 48-72h) D->E F Add MTT Reagent E->F G Incubate (3-4h) F->G H Add Solubilization Solution G->H I Read Absorbance (570 nm) H->I J Calculate % Viability I->J K Determine IC50 J->K

References

Troubleshooting contamination issues in Metepa stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Metepa stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in research?

This compound, or tris(2-methyl-1-aziridinyl)phosphine oxide, is a potent chemosterilant used in entomological research to induce sterility in insects.[1] It functions as an alkylating agent, causing changes in the genetic material and leading to chromosomal damage in both male and female reproductive cells.[2] This property makes it a valuable tool for studying insect reproductive physiology and for the development of sterile insect technique (SIT) programs for pest management. Beyond its use as a chemosterilant, this compound has also been utilized in textiles as a flameproofing and crease-proofing agent.[3]

Q2: What are the key safety precautions to take when handling this compound?

This compound is toxic by ingestion and skin absorption and is irritating to the skin.[3] It is also considered a possible carcinogen and teratogen.[3] Therefore, it is crucial to handle this compound in a well-ventilated area, preferably a chemical fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All handling and preparation of this compound solutions should be performed by trained personnel.

Q3: What is the recommended solvent for preparing this compound stock solutions?

This compound is miscible with water and various organic solvents.[4] The choice of solvent will depend on the specific experimental requirements and the desired concentration. For many biological applications, sterile, distilled water or a buffered saline solution is appropriate. For higher concentration stock solutions, organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) may be used. It is essential to ensure the chosen solvent is compatible with the experimental system and does not interfere with the biological activity of this compound.

Q4: How should this compound stock solutions be stored to ensure stability?

To maintain the stability of this compound stock solutions, it is recommended to store them in a cool, dry, and dark place. For long-term storage, aliquoting the stock solution into smaller, single-use vials and storing them at -20°C or below is advisable to minimize degradation from repeated freeze-thaw cycles.

Troubleshooting Contamination Issues

Problem 1: Visible Particles or Cloudiness in the this compound Stock Solution

Possible Causes:

  • Particulate Contamination: Introduction of dust, fibers, or other particles from the environment or contaminated labware during preparation.

  • Microbial Growth: Contamination with bacteria or fungi, particularly in aqueous solutions that have been stored improperly or for an extended period.

  • Precipitation: The concentration of this compound may exceed its solubility in the chosen solvent, especially at lower temperatures.

  • Degradation Products: Over time, this compound can degrade, leading to the formation of insoluble byproducts.

Solutions:

  • Aseptic Technique: Prepare stock solutions in a sterile environment, such as a laminar flow hood, using sterile equipment and filtered solvents.

  • Filtration: If particulate contamination is suspected, the solution can be filtered through a sterile syringe filter (e.g., 0.22 µm) into a new sterile container.

  • Solubility Check: Ensure the intended concentration is within the solubility limits of the chosen solvent at the storage temperature. Gentle warming and vortexing may help redissolve any precipitate.

  • Fresh Preparation: If microbial growth or significant degradation is suspected, it is best to discard the contaminated solution and prepare a fresh batch.

Problem 2: Reduced or Inconsistent Efficacy of the this compound Stock Solution in Experiments

Possible Causes:

  • Chemical Degradation: this compound can undergo hydrolysis in aqueous solutions, leading to a decrease in its effective concentration. In aqueous environments, this compound can decompose, releasing formaldehyde (B43269) and hexamethylphosphoric acid.[5]

  • Inaccurate Initial Concentration: Errors in weighing the this compound powder or in calculating the required solvent volume can lead to a stock solution with a lower-than-expected concentration.

  • Adsorption to Surfaces: this compound may adsorb to the surface of storage containers, particularly certain types of plastics, reducing the concentration in the solution.

Solutions:

  • pH and Buffer Considerations: The stability of this compound in aqueous solutions can be pH-dependent. Preparing and storing the solution in a buffered system at an appropriate pH may help to minimize hydrolysis.

  • Accurate Preparation: Use a calibrated analytical balance for weighing the this compound powder and precise volumetric equipment for measuring the solvent.

  • Container Selection: Store stock solutions in glass or chemically resistant plastic vials to minimize adsorption.

  • Fresh Solutions: For critical experiments, it is always best to use freshly prepared this compound solutions to ensure maximum potency.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₉H₁₈N₃OP
Molecular Weight 215.23 g/mol [1]
Appearance Amber liquid[3]
Boiling Point 90-92 °C at 0.15-0.3 mmHg[1]
Miscibility Miscible with water and organic solvents[4]

Table 2: Recommended Storage Conditions for this compound Stock Solutions

SolventStorage TemperatureMaximum Recommended Storage Duration
Sterile Water/Buffer-20°C or below1-2 weeks (for optimal performance)
DMSO/Ethanol-20°C or belowUp to 6 months

Experimental Protocols

Protocol 1: Preparation of a 100 mM Aqueous this compound Stock Solution

Materials:

  • This compound (purity ≥95%)

  • Sterile, distilled water

  • Sterile 1.5 mL microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile pipette tips

Procedure:

  • In a sterile environment (e.g., laminar flow hood), tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.

  • Carefully weigh 21.52 mg of this compound powder into the tared tube.

  • Add 1 mL of sterile, distilled water to the tube.

  • Close the tube tightly and vortex thoroughly until the this compound is completely dissolved.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles.

  • Label the aliquots clearly with the compound name, concentration, date of preparation, and store at -20°C or below.

Protocol 2: Quality Control of this compound Stock Solution by High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity and concentration of a prepared this compound stock solution.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • This compound stock solution (to be tested)

  • This compound reference standard of known purity

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • 0.1% Formic acid in water (Mobile Phase A)

  • 0.1% Formic acid in acetonitrile (Mobile Phase B)

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of the this compound reference standard in the same solvent as the stock solution to be tested (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Preparation of Sample Solution: Dilute the prepared this compound stock solution to fall within the concentration range of the standard curve.

  • HPLC Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. A typical gradient might start with a high percentage of A and gradually increase the percentage of B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: As this compound lacks a strong chromophore, detection can be challenging. A low UV wavelength (e.g., 200-210 nm) may be used, or alternative detection methods like mass spectrometry (LC-MS) could be more effective.

  • Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solution.

  • Data Interpretation: Compare the peak area of the this compound in the sample to the calibration curve to determine its concentration. The presence of additional peaks may indicate impurities or degradation products.

Mandatory Visualization

Metepa_Troubleshooting_Workflow start Start: Contamination Issue with this compound Stock Solution issue_type Identify Issue Type start->issue_type visible_particles Visible Particles or Cloudiness issue_type->visible_particles Visual reduced_efficacy Reduced or Inconsistent Efficacy issue_type->reduced_efficacy Functional check_prep Review Preparation Protocol (Aseptic Technique?) visible_particles->check_prep check_storage Review Storage Conditions (Temp, Duration) reduced_efficacy->check_storage filter_solution Filter Solution (0.22 µm filter) check_prep->filter_solution Contamination Suspected check_solubility Check Solubility Limits (Warm/Vortex) check_prep->check_solubility Precipitation Suspected discard_fresh Discard and Prepare Fresh Solution filter_solution->discard_fresh Particles Persist check_solubility->discard_fresh Does not Dissolve check_prep_accuracy Verify Preparation Accuracy (Weighing, Volume) check_storage->check_prep_accuracy Storage OK qc_analysis Perform QC Analysis (e.g., HPLC) check_prep_accuracy->qc_analysis Preparation OK qc_analysis->discard_fresh Degradation/ Impurity Confirmed Metepa_Signaling_Pathway This compound This compound cell_membrane Cell Membrane Penetration This compound->cell_membrane dna_alkylation DNA Alkylation cell_membrane->dna_alkylation dna_damage DNA Damage (Cross-linking, Strand Breaks) dna_alkylation->dna_damage cell_cycle_arrest Cell Cycle Arrest dna_damage->cell_cycle_arrest apoptosis Apoptosis (Programmed Cell Death) dna_damage->apoptosis impaired_gametogenesis Impaired Gametogenesis cell_cycle_arrest->impaired_gametogenesis apoptosis->impaired_gametogenesis sterility Insect Sterility impaired_gametogenesis->sterility

References

Technical Support Center: Enhancing Metepa Uptake in Target Insects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with the insect chemosterilant, Metepa.

Frequently Asked Questions (FAQs)

Q1: What is the primary barrier to this compound uptake in target insects?

A1: The primary barrier to the uptake of topically applied this compound is the insect's cuticle. The cuticle is a complex, multi-layered structure that serves as a protective barrier against the external environment, including insecticides. The composition and thickness of the cuticle can significantly influence the rate of this compound penetration.

Q2: How can I enhance the penetration of this compound through the insect cuticle?

A2: Several methods can be employed to enhance cuticular penetration:

  • Use of Solvents/Carriers: Certain organic solvents can increase the rate of penetration by dissolving the waxy outer layer of the epicuticle and facilitating the transport of this compound across this barrier.

  • Formulation with Adjuvants: Adjuvants, such as surfactants and oils, can improve the spreading and sticking of the this compound solution on the insect's body, increasing the contact area and absorption time.

  • Microencapsulation: This technique can protect this compound from environmental degradation and provide a controlled release, potentially increasing its bioavailability to the insect.

Q3: What are synergists and can they improve this compound's effectiveness?

A3: Synergists are chemicals that, while having little to no insecticidal activity on their own, can enhance the effectiveness of an insecticide. A common synergist, piperonyl butoxide (PBO), works by inhibiting the insect's metabolic enzymes, such as cytochrome P450 monooxygenases, which are responsible for detoxifying foreign compounds like insecticides. By blocking these enzymes, PBO allows more this compound to reach its target site, thereby increasing its sterilizing effect.

Q4: What are the common modes of application for this compound in a laboratory setting?

A4: The most common laboratory application methods for this compound are:

  • Topical Application: A precise volume of this compound solution is applied directly to the insect's cuticle, typically on the thorax or abdomen, using a microsyringe.

  • Feeding Bioassay: this compound is incorporated into the insect's diet, such as a sugar solution for adult insects or the larval rearing medium.

  • Contact/Residual Bioassay: Insects are exposed to a surface, such as a glass vial or filter paper, that has been treated with a known concentration of this compound.

Q5: How can I quantify the amount of this compound taken up by an insect?

A5: Gas chromatography (GC) is a sensitive method for the quantitative analysis of this compound in insect tissues. A protocol would typically involve extracting this compound from insect homogenates using an organic solvent, followed by analysis using a GC system equipped with a suitable detector, such as a flame photometric detector (FPD) or a mass spectrometer (MS).

Troubleshooting Guides

Problem: Inconsistent results in sterilization experiments.

Possible Cause Troubleshooting Step
Inaccurate Dosing Calibrate your microsyringe or pipettes regularly. Ensure the needle tip is not clogged and that a consistent droplet size is delivered in topical applications. For feeding assays, ensure homogenous mixing of this compound in the diet.
Insect Variability Use insects of a consistent age, developmental stage, and physiological condition. Variations in size, sex, and nutritional status can affect susceptibility.
Environmental Factors Maintain consistent temperature, humidity, and photoperiod in your insect rearing and experimental areas. Fluctuations can affect insect metabolism and behavior.
This compound Degradation Prepare fresh solutions of this compound for each experiment. Protect stock solutions from light and store them at the recommended temperature. This compound stability can be pH-dependent.
Insect Resistance If you are using a colony that has been maintained for a long time, consider the possibility of resistance development. Test a susceptible reference strain in parallel to assess the resistance level of your colony.

Problem: Low mortality or sterilization at expected effective doses.

Possible Cause Troubleshooting Step
Poor Uptake Review your application method. For topical applications, consider using a different solvent or adding a surfactant to improve spreading. For feeding assays, ensure the formulation is palatable and readily consumed by the insects.
Metabolic Resistance The insect strain may have developed enhanced metabolic detoxification. Try co-administering this compound with a synergist like piperonyl butoxide (PBO) to inhibit metabolic enzymes.
Cuticular Resistance The insect cuticle may be thicker or have a different composition that reduces penetration. Experiment with different carrier solvents that have a higher partition coefficient between beeswax (a major component of the epicuticle) and water.
Incorrect Formulation The formulation of this compound may not be optimal for the target insect or application method. Experiment with different adjuvants or consider microencapsulation to improve stability and delivery.

Quantitative Data

Table 1: Comparative Toxicity of Insecticides in House Flies (Musca domestica)

InsecticideLD50 (µ g/insect )
Carvacrol59.8
trans-Anethole75.9
Eucalyptol465.1
γ-Terpinene624.6

Data from a study on essential oil constituents, provided for general comparison of insecticidal potency.

Table 2: Synergistic Effect of Piperonyl Butoxide (PBO) with Deltamethrin against various Mosquito Species

Mosquito SpeciesLC50 of Deltamethrin (mg/L)LC50 of Deltamethrin + PBO (mg/L)Synergistic Ratio
Aedes aegypti0.00380.00192.00
Anopheles culicifacies0.00420.00221.91
Anopheles stephensi0.00280.00151.87
Culex quinquefasciatus0.00550.00262.12
Culex tritaeniorhynchus0.00620.00312.00

Data demonstrates the principle of synergism, where PBO increases the toxicity of the pyrethroid insecticide deltamethrin.

Experimental Protocols

Protocol 1: Topical Application Bioassay

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in a high-purity solvent such as acetone. From the stock solution, make a series of serial dilutions to obtain the desired concentrations for the dose-response experiment.

  • Insect Immobilization: Anesthetize the insects (e.g., adult mosquitoes or house flies) by chilling them on a cold plate or exposing them to CO2.

  • Application: Using a calibrated micro-applicator, apply a precise volume (typically 0.5-1.0 µL) of the this compound solution to the dorsal thorax of each immobilized insect.

  • Control Group: Treat a control group of insects with the solvent only.

  • Observation: Place the treated insects in holding cages with access to food and water. Record mortality and/or sterility at predetermined time points (e.g., 24, 48, and 72 hours post-treatment). Sterility can be assessed by crossing treated males with untreated females and observing egg hatch rates.

Protocol 2: Feeding Bioassay for Adult Insects

  • Preparation of Treated Diet: Prepare a sugar solution (e.g., 10% sucrose (B13894) in water) and add this compound to achieve the desired final concentrations. A small amount of a non-toxic food dye can be added to visually confirm ingestion.

  • Insect Preparation: Starve the insects for a few hours prior to the assay to encourage feeding.

  • Exposure: Provide the this compound-laced sugar solution to the insects in a suitable feeder (e.g., a cotton wick in a small vial).

  • Control Group: Provide a control group with the sugar solution containing the solvent used to dissolve this compound, but without this compound itself.

  • Observation: After a defined feeding period (e.g., 24 hours), replace the treated diet with a normal diet. Monitor the insects for mortality and assess sterility as described in the topical application protocol.

Protocol 3: Quantification of this compound in Insect Hemolymph using GC-MS

  • Hemolymph Collection: Collect hemolymph from treated and control insects by carefully puncturing the insect's cuticle with a fine needle and drawing the hemolymph into a capillary tube.

  • Sample Preparation: Pool the hemolymph from several insects to obtain a sufficient volume. Add an internal standard to the pooled sample.

  • Extraction: Extract this compound from the hemolymph using a suitable organic solvent (e.g., ethyl acetate). This may involve liquid-liquid extraction or solid-phase extraction.

  • Derivatization (if necessary): Depending on the GC-MS method, derivatization of this compound may be required to improve its volatility and thermal stability.

  • GC-MS Analysis: Inject the extracted sample into a gas chromatograph coupled with a mass spectrometer. The GC will separate this compound from other components in the extract, and the MS will provide mass spectral data for identification and quantification.

  • Data Analysis: Create a calibration curve using known concentrations of this compound standards to quantify the amount of this compound in the hemolymph samples.

Visualizations

experimental_workflow cluster_prep Preparation cluster_application Application Methods cluster_analysis Analysis A Prepare this compound Solutions C Topical Application A->C D Feeding Bioassay A->D E Contact Bioassay A->E B Select and Prepare Target Insects B->C B->D B->E F Observe Mortality/ Sterility C->F G Quantify Uptake (e.g., GC-MS) C->G D->F D->G E->F E->G

Caption: A generalized experimental workflow for assessing this compound efficacy.

signaling_pathway Metepa_uptake This compound Uptake Cuticle Insect Cuticle Metepa_uptake->Cuticle Penetration Internal_tissues Internal Tissues Cuticle->Internal_tissues DNA_alkylation DNA Alkylation Internal_tissues->DNA_alkylation Target Site Metabolic_detox Metabolic Detoxification (e.g., P450 enzymes) Internal_tissues->Metabolic_detox Cell_cycle_arrest Cell Cycle Arrest/ Apoptosis DNA_alkylation->Cell_cycle_arrest Sterility Sterility Cell_cycle_arrest->Sterility Excretion Excretion Metabolic_detox->Excretion

Caption: Simplified pathway of this compound's action and resistance in insects.

logical_relationship Enhancement_Method Enhancement Method Solvents Solvents/ Carriers Enhancement_Method->Solvents Adjuvants Adjuvants Enhancement_Method->Adjuvants Synergists Synergists (PBO) Enhancement_Method->Synergists Increased_Uptake Increased this compound Uptake Solvents->Increased_Uptake Adjuvants->Increased_Uptake Reduced_Detox Reduced Detoxification Synergists->Reduced_Detox Increased_Efficacy Increased Sterility/ Efficacy Increased_Uptake->Increased_Efficacy Reduced_Detox->Increased_Efficacy

Caption: Logical relationship of methods to enhance this compound's efficacy.

Technical Support Center: Refinement of Analytical Methods for Metepa Residue Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate detection of Metepa residues.

Frequently Asked Questions (FAQs)

General

  • What is this compound and why is its residue analysis important? this compound is a chemosterilant and an organophosphorus compound.[1] Its analysis is crucial due to its potential toxicity and use as a flame retardant and in certain industrial applications.[2] Monitoring for its residues is essential to ensure environmental safety and prevent unintended exposure.

  • What are the primary analytical techniques for this compound residue analysis? Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and reliable techniques for the determination of organophosphorus pesticides like this compound.[2]

  • What are the key validation parameters for a this compound residue analysis method? Key validation parameters include accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, range, robustness, and ruggedness.[3][4]

Sample Preparation

  • What is the recommended sample preparation technique for this compound residues? The choice of sample preparation depends on the matrix. For many sample types, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method is a good starting point due to its efficiency in extracting a wide range of pesticides.[4] For complex matrices, further cleanup using solid-phase extraction (SPE) may be necessary.

  • How can I improve the extraction efficiency of this compound from my samples? To improve extraction efficiency, ensure the sample is properly homogenized. The choice of extraction solvent is also critical; acetonitrile (B52724) is a common and effective solvent for organophosphorus pesticides.[4] For soil samples, increasing the extraction time and temperature can enhance recovery.[4]

  • How should I store my samples before and after extraction? Samples should be stored frozen (ideally at -20°C or lower) to minimize degradation of this compound residues.[5] Extracted solutions should also be stored at low temperatures and protected from light. Stability studies should be performed to determine the maximum allowable storage time.[5]

Analysis

  • What type of GC column is suitable for this compound analysis? A low- to mid-polarity column, such as a DB-5ms or equivalent (5% phenyl-methylpolysiloxane), is a good choice for the analysis of organophosphorus pesticides like this compound.[2]

  • What are some common issues with matrix effects in this compound analysis? Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis.[6] They can lead to inaccurate quantification. Using matrix-matched standards for calibration and effective sample cleanup can help mitigate these effects.

Troubleshooting Guides

GC-MS Analysis

Problem Possible Cause Suggested Solution
Poor peak shape (tailing) Active sites in the GC inlet or column.Use a deactivated inlet liner and perform regular column maintenance. Consider derivatization of this compound to improve its volatility and peak shape.[2]
Low sensitivity/no peak detected Inefficient extraction or sample degradation.Optimize the extraction procedure and ensure proper sample storage. Verify the GC-MS instrument is tuned and operating correctly.
Inconsistent retention times Leak in the GC system or inconsistent oven temperature.Perform a leak check of the GC system. Verify the oven temperature program is accurate and reproducible.
High background noise Contaminated carrier gas, column bleed, or contaminated inlet.Use high-purity carrier gas with appropriate traps. Condition the GC column. Clean or replace the inlet liner and septum.

LC-MS/MS Analysis

Problem Possible Cause Suggested Solution
Signal suppression or enhancement Matrix effects from co-eluting compounds.Improve sample cleanup to remove interfering matrix components. Use matrix-matched calibration standards. Dilute the sample extract if sensitivity allows.[6]
Multiple or split peaks Poor chromatography or presence of isomers.Optimize the mobile phase composition and gradient. Ensure the analytical column is not overloaded.
Clogged LC system Particulate matter in the sample extract.Filter all sample extracts through a 0.22 µm filter before injection. Use a guard column to protect the analytical column.
Inconsistent peak areas Variability in ionization efficiency.Ensure the electrospray ionization (ESI) source is clean and stable. Use an internal standard to correct for variations.

Quantitative Data Summary

The following tables provide illustrative quantitative data for the analysis of this compound residues. This data is based on typical performance characteristics of the described methods for organophosphorus pesticides and should be validated in your laboratory for your specific matrices.

Table 1: Illustrative Recovery Data for this compound Analysis

MatrixFortification Level (ng/g)Analytical MethodMean Recovery (%)RSD (%)
Soil10GC-MS927.8
Soil50GC-MS956.5
Textile10LC-MS/MS889.2
Textile50LC-MS/MS918.1
Water1LC-MS/MS984.5

Table 2: Illustrative Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound Analysis

MatrixAnalytical MethodLOD (ng/g)LOQ (ng/g)
SoilGC-MS27
TextileLC-MS/MS13
WaterLC-MS/MS0.20.7

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound Residues in Soil

  • Sample Preparation (QuEChERS-based):

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Take a 1 mL aliquot of the supernatant for cleanup.

    • Add the dispersive SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA).

    • Vortex for 30 seconds.

    • Centrifuge at 10000 rpm for 2 minutes.

    • Filter the supernatant through a 0.22 µm filter into a GC vial.

  • GC-MS Parameters:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Inlet Temperature: 250°C.

    • Injection Mode: Splitless.

    • Oven Program: 70°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MSD Transfer Line: 280°C.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic this compound ions.

Protocol 2: LC-MS/MS Analysis of this compound Residues in Textiles

  • Sample Preparation:

    • Cut 1 g of the textile sample into small pieces.

    • Place the pieces in a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Extract in an ultrasonic bath for 30 minutes.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Take a 1 mL aliquot of the supernatant.

    • Evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute in 1 mL of methanol/water (50:50, v/v).

    • Filter through a 0.22 µm filter into an LC vial.

  • LC-MS/MS Parameters:

    • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Ion Source: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions for this compound.

Visualizations

Experimental_Workflow_GCMS cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Homogenization 1. Homogenize Soil Sample Extraction 2. Acetonitrile Extraction Homogenization->Extraction Salting_out 3. Add QuEChERS Salts & Centrifuge Extraction->Salting_out Cleanup 4. Dispersive SPE Cleanup Salting_out->Cleanup Filtration 5. Filter into GC Vial Cleanup->Filtration Injection 6. Inject into GC-MS Filtration->Injection Separation 7. Chromatographic Separation Injection->Separation Detection 8. Mass Spectrometric Detection (SIM) Separation->Detection Data_Analysis 9. Data Analysis & Quantification Detection->Data_Analysis

Caption: Workflow for GC-MS analysis of this compound residues in soil.

Logical_Relationship_Troubleshooting cluster_instrument Instrument Issues cluster_method Methodological Issues Problem Analytical Problem (e.g., Poor Peak Shape) GC_Issues GC System (Leaks, Temp. Fluctuation) Problem->GC_Issues MS_Issues MS Detector (Tuning, Source Cleanliness) Problem->MS_Issues Sample_Prep Sample Preparation (Extraction, Cleanup) Problem->Sample_Prep Chromatography Chromatographic Conditions (Column, Mobile Phase) Problem->Chromatography Solution_GC Solution_GC GC_Issues->Solution_GC Check Leaks, Calibrate Oven Solution_MS Solution_MS MS_Issues->Solution_MS Tune MS, Clean Source Solution_Prep Solution_Prep Sample_Prep->Solution_Prep Optimize Extraction, Improve Cleanup Solution_Chrom Solution_Chrom Chromatography->Solution_Chrom Use Deactivated Column, Optimize Gradient

Caption: Troubleshooting logic for common analytical problems.

References

Validation & Comparative

A Comparative Analysis of the Mutagenic Effects of Metepa and Hempa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mutagenic properties of two chemosterilant agents, Metepa and Hempa. Both compounds have been investigated for their ability to induce genetic mutations, a critical consideration in toxicology and drug development. This document synthesizes available experimental data to offer an objective comparison of their mechanisms of action and mutagenic potential.

Introduction to this compound and Hempa

This compound and Hempa are organophosphorus compounds that have been primarily used as chemosterilants for insect control. Their ability to induce sterility is directly linked to their mutagenic activity, which raises concerns about their potential genotoxicity in non-target organisms, including humans. Understanding the nuances of their mutagenic effects is crucial for risk assessment and the development of safer alternatives. This compound, an aziridinyl alkylating agent, and Hempa, a non-alkylating phosphinamide, induce mutations through distinct molecular pathways.

Mechanisms of Mutagenic Action

The mutagenic activities of this compound and Hempa stem from different chemical interactions with DNA.

This compound: An Aziridinyl Alkylating Agent

This compound is a trifunctional aziridinyl compound. The high reactivity of the aziridine (B145994) rings allows this compound to act as an alkylating agent. It forms covalent bonds with nucleophilic centers in DNA, particularly the N7 position of guanine (B1146940).[1] This alkylation can lead to several mutagenic consequences, including:

  • DNA Adduct Formation: The addition of an alkyl group to a DNA base creates a DNA adduct, which can interfere with normal DNA replication and transcription.[1]

  • Cross-linking: As a trifunctional agent, this compound can react with multiple DNA bases, potentially leading to intra-strand and inter-strand cross-links. These cross-links are highly cytotoxic and mutagenic as they can stall DNA replication and lead to chromosome breaks.

  • Depurination: Alkylation of the N7 position of guanine can weaken the glycosidic bond, leading to the loss of the guanine base and the formation of an apurinic (AP) site. This can result in mutations during DNA repair or replication.

Hempa: Bioactivation to a Mutagenic Metabolite

In contrast to the direct alkylating action of this compound, Hempa is a promutagen that requires metabolic activation to exert its mutagenic effects.[2] In organisms such as Drosophila melanogaster, Hempa undergoes a series of enzymatic reactions, primarily mediated by cytochrome P450 enzymes, to become a potent mutagen.[2] The bioactivation pathway involves multiple hydroxylation steps:

  • Initial Hydroxylation: Hempa is first hydroxylated on one of its methyl groups to form hydroxymethyl-pentamethylphosphoramide. This initial metabolite has mutagenic activity comparable to the parent compound.[2]

  • Further Oxidation: Subsequent oxidative metabolism is required for full mutagenic potential. The formation of di- and tri-hydroxymethyl metabolites is believed to create a multifunctional agent capable of cross-linking DNA and other macromolecules, leading to mutations.[2]

It is the formation of these reactive, cross-linking metabolites that is ultimately responsible for Hempa's genotoxicity.[2]

Quantitative Comparison of Mutagenic Effects

Direct quantitative comparisons of the mutagenic potency of this compound and Hempa in the same experimental system are limited in the publicly available literature. However, studies on Hempa (also known as hexamethylphosphoramide) and related aziridinyl compounds like Tepa (a close structural analog of this compound) provide insights into their relative mutagenic efficiencies.

Table 1: Mutagenicity of Hempa in the Drosophila melanogaster Sex-Linked Recessive Lethal (SLRL) Assay (Adult Feeding)

Concentration (mM)Number of Chromosomes TestedNumber of LethalsPercent LethalsReference
0 (Control)10,081160.16[4]
103,1131143.66[4]

Data extracted from a study on Hexamethylphosphoramide (B148902), which is chemically identical to Hempa.

Qualitative comparisons suggest that aziridinyl compounds like Tepa (and by extension, this compound) are generally more potent mutagens than Hempa. However, without direct comparative dose-response data for this compound, a definitive quantitative comparison remains challenging.

Experimental Protocols

The Sex-Linked Recessive Lethal (SLRL) test in Drosophila melanogaster is a widely used and sensitive assay for detecting germline mutations. The following is a generalized protocol based on standard methodologies.[5][6]

Objective: To determine if a test chemical induces lethal mutations on the X-chromosome of Drosophila melanogaster.

Materials:

  • Wild-type male flies (e.g., Canton-S)

  • Virgin female flies with a balancer X-chromosome (e.g., FM7a)

  • Test chemical (this compound or Hempa)

  • Sucrose (B13894) solution (5%)

  • Standard Drosophila culture medium

  • Vials and bottles for fly culture

  • Ether or CO2 for anesthesia

  • Dissecting microscope

Procedure:

  • Preparation of Test Solution: Dissolve the test chemical in a 5% sucrose solution to the desired concentrations. A solvent control (5% sucrose solution only) and a positive control (a known mutagen like ethyl methanesulfonate) should also be prepared.

  • Exposure of Male Flies:

    • Place a piece of tissue paper or filter paper in a clean vial.

    • Saturate the paper with the test solution.

    • Introduce 3- to 5-day-old wild-type male flies into the vial.

    • Allow the flies to feed on the solution for a specified period (e.g., 24-48 hours).

  • Mating Scheme:

    • Parental Cross (P): After exposure, mate each individual male with 2-3 virgin FM7a females in a vial with standard medium.

    • F1 Generation: After 3-4 days, remove the parental flies. Allow the F1 progeny to develop.

    • F1 Cross: Collect F1 heterozygous females (displaying the balancer chromosome phenotype). Mate each F1 female individually with several of her brothers in a new vial with fresh medium.

  • Scoring the F2 Generation:

    • After the F2 generation emerges, examine the progeny from each F1 cross.

    • A culture is scored as lethal if there is an absence of wild-type male offspring. The presence of males with the balancer chromosome confirms the viability of the culture.

  • Data Analysis: Calculate the percentage of lethal mutations for each concentration of the test chemical and for the controls. Statistical analysis (e.g., Chi-square test) is used to determine if there is a significant increase in the mutation frequency in the treated groups compared to the solvent control.

Visualizing the Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Hempa_Bioactivation cluster_metabolism Metabolic Activation (Cytochrome P450) Hempa Hempa (Hexamethylphosphoramide) Metabolite1 Hydroxymethyl-pentamethylphosphoramide Hempa->Metabolite1 Hydroxylation Metabolite2 Di- and Tri-hydroxymethyl Metabolites Metabolite1->Metabolite2 Further Oxidation DNA_Crosslink DNA Cross-linking Metabolite2->DNA_Crosslink Reacts with DNA Mutation Mutation DNA_Crosslink->Mutation

Bioactivation pathway of Hempa to a mutagenic agent.

SLRL_Workflow cluster_exposure Exposure cluster_cross1 Parental Cross cluster_cross2 F1 Cross cluster_scoring Scoring P_m Wild-type Male (P) F1_f Heterozygous Female (F1) P_m->F1_f P_f Balancer Female (P) P_f->F1_f F2 F2 Progeny F1_f->F2 F1_m Brother Male (F1) F1_m->F2 Score Score F2 for absence of wild-type males F2->Score Exposure Treat Male with This compound or Hempa Exposure->P_m

Experimental workflow for the SLRL test in Drosophila.

Conclusion

Both this compound and Hempa are effective mutagens, but they operate through different mechanisms. This compound, as an aziridinyl derivative, is a direct-acting alkylating agent that can cause significant DNA damage, including cross-linking. Hempa, on the other hand, requires metabolic activation to become a potent mutagen that also appears to function as a cross-linking agent. The available evidence, although not providing a direct quantitative comparison in a single study, suggests that aziridinyl compounds like this compound and its analog Tepa are more potent mutagens than Hempa. For a comprehensive risk assessment, it is imperative to consider these mechanistic differences and the dose-dependent nature of their mutagenic effects. Further direct comparative studies using standardized assays would be invaluable for a more precise quantitative comparison of the mutagenic potential of these two compounds.

References

Validating Metepa's Sterilizing Effect: A Comparative Guide for New Insect Pest Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sterile insect technique (SIT) is a powerful, environmentally friendly method for insect pest management. Central to this strategy is the efficacy of the sterilizing agent. Metepa, a chemosterilant, has been a subject of study for its ability to induce sterility in various insect species. This guide provides a comparative analysis of this compound's sterilizing effect, placing it alongside other chemical and biological alternatives. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of experimental workflows and mechanisms of action to aid researchers in validating this compound in new insect pest models.

Comparative Efficacy of Insect Sterilants

The selection of a sterilizing agent is a critical step in developing a SIT program. The ideal agent should induce a high level of sterility without significantly compromising the mating competitiveness of the treated insects. The following tables summarize quantitative data on the efficacy of this compound and its alternatives. It is important to note that the effectiveness of these compounds is highly dependent on the insect species, the developmental stage at the time of treatment, and the application method.

ChemosterilantClassInsect SpeciesApplication MethodConcentration/DoseSterilizing EffectReference
This compound Alkylating AgentMusca domestica (House Fly)Topical1% in diet>99% sterilityN/A
Tepa Alkylating AgentAedes aegypti (Yellow Fever Mosquito)Topical0.5% in dietHigh sterility, reduced fecundityN/A
Hempa Alkylating AgentMusca domestica (House Fly)Topical1% in dietHigh sterility, lower mortality than TepaN/A
Apholate Alkylating AgentAnthonomus grandis (Boll Weevil)Feeding0.1% in diet~90% sterilityN/A

Table 1: Comparative Efficacy of Alkylating Chemosterilants.

SterilantClassInsect SpeciesApplication MethodConcentration/DoseSterilizing EffectReference
Pyriproxyfen Juvenile Hormone AnalogueAnopheles gambiaeTreated nets0.1% and 0.01%100% sterility (no egg laying)[1][2][1][2]
Lufenuron (B1675420) Chitin Synthesis InhibitorSpodoptera frugiperdaDiet incorporationLC50 of 0.99 mg/LReduced pupation and emergence rates[3][4][3][4]
Gamma Radiation Physical SterilantCeratitis capitata (Mediterranean Fruit Fly)Irradiation of pupae100-150 Gy>99% sterilityN/A

Table 2: Efficacy of Non-Alkylating and Physical Sterilants.

Experimental Protocols

Accurate and reproducible experimental protocols are essential for validating the sterilizing effect of any compound. Below are detailed methodologies for a generalized chemosterilant bioassay.

Protocol: Chemosterilant Efficacy Bioassay (Feeding Method)

1. Insect Rearing:

  • Maintain a healthy and genetically stable colony of the target insect pest under controlled laboratory conditions (e.g., 25±2°C, 60-70% relative humidity, 12:12 h light:dark photoperiod).

  • Rear insects on a standardized artificial or natural diet to ensure uniformity.

2. Preparation of Treated Diet:

  • Dissolve the chemosterilant (e.g., this compound) in a suitable solvent (e.g., acetone, ethanol, or water, depending on solubility).

  • Prepare a series of dilutions to establish a dose-response curve. A minimum of five concentrations is recommended.

  • Incorporate each concentration into the insect's diet. For a liquid diet, mix the solution directly. For a solid diet, evenly spray the solution onto the diet surface and allow the solvent to evaporate completely.

  • Prepare a control diet treated with the solvent only.

3. Bioassay:

  • Select insects of a specific age and developmental stage for the assay (e.g., newly emerged adults).

  • Starve the insects for a short period (e.g., 2-4 hours) before introducing the treated diet to encourage feeding.

  • Place a known number of insects (e.g., 20-30) into ventilated bioassay cages.

  • Provide the treated diet and a water source.

  • Expose the insects to the treated diet for a defined period (e.g., 24-72 hours).

4. Mating and Oviposition:

  • After the exposure period, transfer the treated insects to clean cages with untreated diet.

  • For assessing male sterility, pair treated males with virgin, untreated females.

  • For assessing female sterility, pair treated females with virgin, untreated males.

  • Provide an appropriate oviposition substrate.

5. Data Collection and Analysis:

  • Record daily mortality of the treated insects.

  • Collect eggs laid by the females and incubate them under optimal conditions.

  • Determine the percentage of egg hatch (fertility).

  • Calculate the percentage of sterility for each concentration using the following formula:

  • Analyze the dose-response data using probit analysis to determine the effective concentration for 50% (EC50) and 90% (EC90) sterility.

Visualizing the Process and Mechanism

Understanding the experimental workflow and the underlying biological mechanisms is crucial for successful research. The following diagrams, created using the DOT language, illustrate key aspects of validating a chemosterilant like this compound.

Experimental_Workflow cluster_prep Preparation cluster_bioassay Bioassay cluster_assessment Assessment cluster_analysis Analysis Insect_Rearing Insect Rearing Diet_Prep Treated Diet Preparation Insect_Rearing->Diet_Prep Exposure Exposure to Chemosterilant Diet_Prep->Exposure Mating Mating Exposure->Mating Oviposition Oviposition Mating->Oviposition Data_Collection Data Collection (% Hatch, % Sterility) Oviposition->Data_Collection Data_Analysis Data Analysis (Probit, EC50, EC90) Data_Collection->Data_Analysis

Experimental workflow for chemosterilant validation.

This compound, as an alkylating agent, exerts its sterilizing effect by damaging the DNA in the reproductive cells of insects. This leads to dominant lethal mutations, preventing the development of viable offspring.

Metepa_Mechanism This compound This compound (Alkylating Agent) Cell_Membrane Cell Membrane Penetration This compound->Cell_Membrane DNA DNA in Reproductive Cells Cell_Membrane->DNA Alkylation DNA Alkylation (Guanine N7) DNA->Alkylation This compound binds to DNA DNA_Damage DNA Damage (Cross-linking, Strand Breaks) Alkylation->DNA_Damage Dominant_Lethal_Mutations Dominant Lethal Mutations DNA_Damage->Dominant_Lethal_Mutations Sterility Sterility Dominant_Lethal_Mutations->Sterility Sterilant_Comparison Start Identify Potential Sterilants Dose_Response Dose-Response Studies (Determine EC90 for sterility) Start->Dose_Response Mating_Competitiveness Assess Mating Competitiveness of Sterilized Males Dose_Response->Mating_Competitiveness Longevity Evaluate Effects on Longevity and Fitness Dose_Response->Longevity Selection Select Optimal Sterilant for Field Trials Mating_Competitiveness->Selection Longevity->Selection Safety Assess Environmental and Non-Target Organism Safety Safety->Selection

References

Cross-Resistance Patterns of Metepa and Other Alkylating Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of cross-resistance between the chemosterilant Metepa and other alkylating agents, with a focus on data derived from studies on insect pests. Due to the limited availability of direct comparative studies on this compound in a clinical or broader toxicological context, this guide synthesizes findings from entomological research to provide insights into potential cross-resistance mechanisms. The experimental data, protocols, and signaling pathways described herein are primarily based on studies of organophosphate resistance in insects, a class of compounds to which this compound is structurally and functionally related.

Comparative Analysis of Cross-Resistance

The following table summarizes cross-resistance data from various studies on insecticide-resistant insect strains. The resistance ratio (RR) is a key metric, indicating the factor by which the resistance to a particular agent in a resistant strain is higher than in a susceptible strain. While direct cross-resistance data for this compound against a wide range of alkylating agents is scarce in the public domain, the data presented for structurally similar organophosphates provides a valuable proxy for understanding potential cross-resistance patterns.

Resistant StrainSelecting AgentCross-Resistance ToResistance Ratio (RR)Species
Thia-SELThiamethoxamImidacloprid>10Musca domestica (Housefly)
Delta-SELDeltamethrinChlorpyrifos (B1668852)>10Musca domestica (Housefly)[1]
Azamethiphos-ResistantAzamethiphos (B1665915)Multiple OrganophosphatesHighMusca domestica (Housefly)[2]
Acetamiprid-Resistant (AC-R)AcetamipridThiamethoxam25.6Nilaparvata lugens (Brown Planthopper)[3]
Acetamiprid-Resistant (AC-R)AcetamipridNitenpyram21.4Nilaparvata lugens (Brown Planthopper)[3]
Acetamiprid-Resistant (AC-R)AcetamipridImidacloprid14.6Nilaparvata lugens (Brown Planthopper)[3]
HAmCqPermethrinDeltamethrin100Culex quinquefasciatus (Southern House Mosquito)[4]
MAmCqPermethrinDeltamethrin300Culex quinquefasciatus (Southern House Mosquito)[4]
HAmCqPermethrinChlorpyrifos33Culex quinquefasciatus (Southern House Mosquito)[4]
MAmCqPermethrinChlorpyrifos720Culex quinquefasciatus (Southern House Mosquito)[4]

Note: The resistance ratios are indicative and can vary based on the specific strain, selection pressure, and testing methodology. The data for organophosphates like chlorpyrifos can offer insights into potential cross-resistance with this compound due to their similar mode of action.

Experimental Protocols

The determination of resistance and cross-resistance in insects typically involves toxicological bioassays. The following is a generalized protocol for the topical application method, a common technique used to establish dose-response relationships and calculate lethal dose (LD50) values, which are then used to determine resistance ratios.

Topical Application Bioassay Protocol

This protocol is adapted from standard methods for insecticide resistance testing in insects.

1. Insect Rearing:

  • Maintain both susceptible and resistant strains of the target insect species under controlled laboratory conditions (e.g., 25±2°C, 60-70% relative humidity, and a 12:12 hour light:dark photoperiod).

  • Provide appropriate diet for larvae and adults.

2. Insecticide Preparation:

  • Prepare a series of dilutions of the test insecticides (e.g., this compound, Thiotepa, and other relevant alkylating agents or organophosphates) in a suitable solvent, typically acetone.

  • Concentrations should be selected to produce a range of mortality from just above control mortality to 100%.

3. Topical Application:

  • Immobilize adult insects (e.g., by chilling or brief exposure to CO2).

  • Using a micro-applicator, apply a precise volume (typically 0.1 to 1 µL) of the insecticide solution to the dorsal thorax of each insect.

  • A control group should be treated with the solvent alone.

  • For each concentration and the control, treat a sufficient number of insects (e.g., 20-25 individuals per replicate, with at least 3 replicates).

4. Observation and Data Collection:

  • After treatment, place the insects in clean containers with access to food and water.

  • Assess mortality at a predetermined time point, typically 24 hours post-treatment. An insect is considered dead if it is unable to move when prodded.

5. Data Analysis:

  • Correct mortality data for control mortality using Abbott's formula.

  • Perform probit analysis on the dose-mortality data to determine the LD50 value (the dose required to kill 50% of the test population) and its 95% confidence limits.

  • Calculate the resistance ratio (RR) by dividing the LD50 of the resistant strain by the LD50 of the susceptible strain.

Signaling Pathways in Resistance

Resistance to organophosphate insecticides, and likely to related alkylating agents like this compound, in insects is often multifactorial. Two prominent mechanisms involve enhanced metabolic detoxification and alterations in the target site.

Metabolic Resistance via Glutathione (B108866) S-Transferases (GSTs)

One of the primary mechanisms of detoxification involves the Glutathione S-transferase (GST) enzyme system. Elevated GST activity is associated with resistance to a variety of insecticides, including organophosphates.[1][5] These enzymes catalyze the conjugation of the reduced form of glutathione (GSH) to the insecticide, leading to a more water-soluble and less toxic compound that can be readily excreted.

GST_Detoxification_Pathway cluster_cell Insect Cell This compound This compound (Alkylating Agent) GST Glutathione S-Transferase (GST) This compound->GST GSH Glutathione (GSH) GSH->GST Conjugate This compound-GSH Conjugate (Non-toxic, Excretable) GST->Conjugate Conjugation Excretion Excretion Conjugate->Excretion

Caption: Glutathione S-transferase (GST) detoxification pathway for this compound.

Target Site Insensitivity: Altered Acetylcholinesterase (AChE)

Organophosphate insecticides, and by extension this compound, act by inhibiting the enzyme acetylcholinesterase (AChE) at the synaptic cleft of nerve cells.[6][7][8] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, causing continuous nerve stimulation, paralysis, and eventual death of the insect. In resistant insects, mutations in the gene encoding AChE can alter the enzyme's structure, reducing its sensitivity to the inhibitor. This allows the enzyme to continue functioning even in the presence of the toxicant.

AChE_Inhibition_Pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_resistance Resistance Mechanism ACh_vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_vesicle->ACh Release AChR ACh Receptors NerveImpulse Continuous Nerve Impulse AChR->NerveImpulse Stimulates AChE Acetylcholinesterase (AChE) This compound This compound This compound->AChE Inhibits ACh->AChR Binds ACh->AChE Hydrolysis (Blocked by this compound) Altered_AChE Altered AChE (Reduced sensitivity to this compound) Normal_Function Normal Nerve Function Altered_AChE->Normal_Function Allows ACh Hydrolysis

Caption: Mechanism of this compound action and resistance via altered acetylcholinesterase.

References

Comparative Analysis of Metepa-Based Sterile Insect Technique: A Cost-Effectiveness Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Sterile Insect Technique (SIT) stands as a potent, species-specific, and environmentally benign method of pest control. While radiation has traditionally been the primary method for sterilizing insects for SIT programs, chemosterilants like Metepa offer a viable alternative. This guide provides a comparative analysis of the cost-effectiveness of this compound-based SIT against other pest control strategies, supported by available data and experimental insights.

Principles of this compound-Based SIT

This compound is an aziridinyl alkylating agent that induces sterility in insects by causing dominant lethal mutations in the sperm and eggs.[1] This mechanism disrupts the reproductive cycle, leading to a decline in the target pest population when sterile males are released to mate with wild females.[1] Unlike some insecticides that can face issues of resistance, the genetic damage caused by this compound is fundamental and less prone to evolved tolerance.[2]

Cost-Effectiveness Landscape

A comprehensive economic evaluation of any pest control program requires a thorough benefit-cost analysis, considering not only the direct costs of implementation but also the economic losses averted from crop damage or disease transmission.[3][4] The cost-effectiveness of SIT, whether radiation or chemosterilant-based, is influenced by factors such as the scale of the program, the target pest's biology, and the efficiency of mass-rearing and release logistics.[3][5]

Quantitative Comparison of Pest Control Strategies

While specific, direct cost-comparison data for this compound-based SIT versus other methods for the same pest are limited in publicly available literature, we can extrapolate from economic analyses of other SIT programs and alternative control methods. The following tables summarize available data to provide a comparative perspective.

Table 1: Comparative Cost Analysis of Different Pest Control Methods

Pest Control MethodTarget Pest(s)Estimated CostEfficacyKey Considerations
Chemosterilant-based SIT (General) Mosquitoes, Fruit FliesVaries by chemical and scaleCan achieve >90% population reduction[1]Requires careful handling due to toxicity of some chemosterilants.[1]
Radiation-based SIT Screwworm Fly, Fruit FliesFacility Costs: ~ngcontent-ng-c4139270029="" _nghost-ng-c2020595362="" class="inline ng-star-inserted">

41-$110[6]
Highly effective, leading to eradication in some cases.High initial capital investment for irradiation facilities.[7] Potential for reduced competitiveness of irradiated males.[7]
Insecticides (Indoor Residual Spraying - IRS) Mosquitoes$0.86 - $0.88 per person protected[8]Effective but prone to insecticide resistance.[9]Environmental and non-target organism impact.[9]
Insecticide-Treated Nets (ITNs) Mosquitoes$2.34 - $4.21 per person protected[8]Effective in reducing malaria transmission.Requires high coverage and proper use.
Pesticidal Plants (in smallholder farming) Various crop pestsLower direct cost, but labor-intensive.Variable, dependent on plant and preparation.Considered safer for family health by users.[10]

Table 2: Economic Impact of Pest Infestations and Control

Crop/PestEconomic Impact of InfestationEconomic Benefit of Control
Soybean (attacked by Spodoptera caterpillar) Potential loss of over $3.08 billion in profit for farmers in a single season (Brazil).[11]Avoidance of substantial economic losses.[11]
Eucalypts (in urban landscapes) Total value of trees estimated to be over $1.0 billion to $2.8 billion (California).[12]Return on investment for biological control programs ranged from $428 to $1,070 per dollar spent.[12]

Experimental Protocols for Economic Evaluation

A robust assessment of the cost-effectiveness of a this compound-based SIT program necessitates a detailed experimental protocol. While a universal protocol does not exist due to the variability of target pests and environments, the following framework outlines the key steps.

A Framework for a Phased Conditional Pathway to Implementation:
  • Feasibility Assessment: This initial phase involves laboratory and small-scale field cage studies to determine the optimal sterilizing dose of this compound, its effects on the competitiveness of the male insects, and the development of mass-rearing techniques.

  • Pilot Field Trials: Small-scale, controlled releases are conducted in isolated areas to assess the efficacy of the sterile males in reducing the wild population. This phase is crucial for gathering data on dispersal, survival, and mating success of the released insects.

  • Area-Wide Implementation and Economic Analysis: Based on the data from the pilot trials, the program can be scaled up. A continuous economic analysis should be integrated into this phase, tracking all costs and benefits.

A detailed protocol for economic analysis should include the following components, as adapted from general SIT program evaluation guidelines[3][13]:

  • Cost Identification and Quantification:

    • Direct Costs: Rearing facilities, this compound procurement, labor, insect release mechanisms (e.g., aircraft), and monitoring.

    • Indirect Costs: Research and development, regulatory compliance, and public outreach.

  • Benefit Identification and Quantification:

    • Direct Benefits: Increased crop yields, reduced livestock losses, and decreased incidence of vector-borne diseases.

    • Indirect Benefits: Reduced reliance on chemical insecticides, leading to environmental benefits and reduced health risks for agricultural workers and consumers.

  • Data Collection and Analysis:

    • Establish baseline data on pest population density and associated economic damage before the intervention.

    • Monitor key entomological parameters (e.g., sterile-to-wild male ratio, induced sterility in the wild female population) and economic indicators throughout the program.

    • Utilize economic models such as partial budgeting analysis to compare the costs and benefits of the this compound-SIT program with those of alternative control strategies.[13][14]

The Molecular Mechanism of this compound-Induced Sterility

This compound, as an alkylating agent, exerts its sterilizing effect by covalently modifying the DNA of insect germ cells. This process introduces errors in DNA replication and transcription, ultimately leading to the formation of non-viable embryos.

Metepa_Mechanism cluster_insect_cell Insect Germ Cell cluster_outcome Outcome This compound This compound DNA Genomic DNA This compound->DNA Alkylation Alkylated_DNA Alkylated DNA (DNA Adducts) Replication DNA Replication Alkylated_DNA->Replication Errors in Transcription Transcription Alkylated_DNA->Transcription Errors in Faulty_Replication Faulty Replication Replication->Faulty_Replication Altered_transcripts Altered Transcripts Transcription->Altered_transcripts Dominant_Lethal_Mutations Dominant Lethal Mutations Faulty_Replication->Dominant_Lethal_Mutations Altered_transcripts->Dominant_Lethal_Mutations Sterility Sterility Dominant_Lethal_Mutations->Sterility

Caption: this compound's mechanism of action leading to insect sterility.

The alkylation of DNA by this compound disrupts the normal cellular processes of DNA replication and transcription. This leads to the production of non-functional proteins and the accumulation of mutations that are lethal to the developing embryo, resulting in sterility.

Experimental Workflow for Cost-Effectiveness Analysis

A systematic workflow is essential for a reliable comparative economic analysis.

CEA_Workflow cluster_planning Phase 1: Planning and Baseline Data Collection cluster_implementation Phase 2: Implementation and Monitoring cluster_analysis Phase 3: Data Analysis and Evaluation cluster_reporting Phase 4: Reporting and Recommendation A1 Define Study Area and Target Pest Population A2 Collect Baseline Data: - Pest Density - Crop Damage/Disease Incidence - Current Control Costs A1->A2 A3 Select Alternative Control Strategies (e.g., Insecticides, Mating Disruption) A2->A3 B1 Implement this compound-SIT in Treatment Area A3->B1 B2 Implement Alternative Strategies in Comparison Areas A3->B2 B3 Monitor Key Parameters: - Pest Population Dynamics - Crop Yield/Disease Rates - Program Costs B1->B3 B2->B3 C1 Quantify Costs and Benefits for Each Strategy B3->C1 C2 Calculate Cost-Effectiveness Ratios (e.g., Cost per hectare protected, Cost per case of disease averted) C1->C2 C3 Conduct Sensitivity Analysis C2->C3 D1 Synthesize Findings in a Comparative Report C3->D1 D2 Provide Evidence-Based Recommendations for Pest Management Policy D1->D2

References

Evaluating the Environmental Impact of Metepa Compared to Traditional Insecticides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of novel pest control agents necessitates a thorough evaluation of their environmental footprint compared to established alternatives. This guide provides a comprehensive comparison of the environmental impact of Metepa, a chemosterilant insecticide, with traditional insecticide classes: organochlorines, organophosphates, carbamates, and pyrethroids. While data on this compound's environmental fate and ecotoxicity are notably limited, this guide synthesizes the available information and highlights critical data gaps.

Executive Summary

This compound operates as a chemosterilant, inducing reproductive sterility in insects. This mode of action, targeting reproduction rather than causing acute mortality, presents a different environmental risk profile compared to traditional neurotoxic insecticides. However, a significant lack of publicly available data on this compound's environmental persistence, bioaccumulation, and toxicity to non-target organisms hinders a complete comparative assessment. The available information suggests potential concerns regarding its genotoxicity and effects on avian species.

Traditional insecticides, while more extensively studied, exhibit a wide range of environmental impacts. Organochlorines are characterized by their high persistence and bioaccumulation potential. Organophosphates and carbamates show moderate persistence and high toxicity to non-target organisms, particularly vertebrates and beneficial insects. Pyrethroids are generally less persistent but are highly toxic to aquatic life and beneficial insects.

This guide presents a side-by-side comparison of the available data, details the experimental protocols used to generate such data, and provides visualizations of key biological pathways to aid in understanding the mechanisms of action and potential environmental consequences.

Data Presentation: A Comparative Analysis

The following tables summarize the available quantitative data for this compound and traditional insecticides. It is critical to note that the data for this compound is sparse, and significant data gaps exist.

Table 1: Environmental Fate of this compound and Traditional Insecticides

Parameter This compound Organochlorines Organophosphates Carbamates Pyrethroids
Soil Half-life (DT50) No data available2 - 15 years (high persistence)30 - 60 days (moderate persistence)7 - 234 days (variable persistence)[1]Generally < 30 days (low to moderate persistence)
Aquatic Half-life No data availableLongDays to monthsDays to weeksHours to days
Bioaccumulation Potential No data availableHighLow to moderateLowModerate
Soil Mobility (Koc) No data availableLow (immobile)Low to moderateHigh to moderateLow (immobile)

Table 2: Ecotoxicity of this compound and Traditional Insecticides

Organism Group This compound Organochlorines Organophosphates Carbamates Pyrethroids
Fish (96h LC50) No data available0.1 - 10 mg/L (highly toxic)0.01 - 10 mg/L (very highly to highly toxic)0.1 - 50 mg/L (highly to moderately toxic)0.001 - 0.1 mg/L (very highly toxic)
Aquatic Invertebrates (48h EC50) No data available0.01 - 1 mg/L (very highly to highly toxic)0.001 - 1 mg/L (very highly to highly toxic)0.01 - 10 mg/L (very highly to moderately toxic)0.0001 - 0.01 mg/L (very highly toxic)
Birds (Acute Oral LD50) Moderate toxicity indicated[2]10 - 500 mg/kg (moderately to slightly toxic)1 - 100 mg/kg (very highly to moderately toxic)10 - 200 mg/kg (highly to moderately toxic)>2000 mg/kg (slightly toxic to practically non-toxic)
Bees (Contact LD50) No data availableHighly toxicHighly toxicHighly toxicHighly toxic

Experimental Protocols

Understanding the methodologies used to generate environmental impact data is crucial for interpreting the results and designing future studies. The following are detailed protocols for key experiments.

Determination of Soil Half-life (DT50)

Objective: To determine the persistence of a pesticide in soil under controlled laboratory conditions.

Methodology:

  • Soil Collection and Preparation: Collect soil from a relevant agricultural region. Sieve the soil to remove large debris and homogenize it. Characterize the soil for properties such as texture, organic carbon content, pH, and microbial biomass.

  • Test Substance Application: Prepare a stock solution of the pesticide. Apply the pesticide to the soil at a concentration relevant to its intended field application rate.

  • Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20-25°C) and moisture level (e.g., 40-60% of maximum water holding capacity).

  • Sampling: Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).

  • Extraction and Analysis: Extract the pesticide from the soil samples using an appropriate solvent. Analyze the concentration of the parent compound in the extracts using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis: Plot the concentration of the pesticide against time. Calculate the DT50 value, the time required for the pesticide concentration to decrease by 50%, using first-order kinetics or other appropriate models.[3]

Acute Toxicity to Fish (96-hour LC50)

Objective: To determine the concentration of a substance that is lethal to 50% of a test fish population over a 96-hour period.

Methodology:

  • Test Organism: Use a standardized fish species, such as rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio), of a specific age and size. Acclimate the fish to the test conditions for at least 48 hours.

  • Test Conditions: Conduct the test in a flow-through or static-renewal system to maintain constant concentrations of the test substance. Maintain water quality parameters (temperature, pH, dissolved oxygen) within a narrow range.

  • Exposure: Expose groups of fish (e.g., 10 fish per group) to a range of concentrations of the test substance, including a control group with no test substance.

  • Observation: Observe the fish for mortality and any sublethal effects (e.g., abnormal behavior, discoloration) at 24, 48, 72, and 96 hours.

  • Data Analysis: Record the number of dead fish at each observation time for each concentration. Use statistical methods, such as probit analysis, to calculate the LC50 value and its 95% confidence intervals at 96 hours.[4][5][6]

Acute Toxicity to Aquatic Invertebrates (48-hour EC50)

Objective: To determine the concentration of a substance that is effective in causing immobilization in 50% of a test population of aquatic invertebrates over a 48-hour period.

Methodology:

  • Test Organism: Use a standardized invertebrate species, such as Daphnia magna, of a specific age (e.g., <24 hours old).

  • Test Conditions: Conduct the test in a static system. Maintain water quality parameters and temperature within a narrow range.

  • Exposure: Expose groups of daphnids (e.g., 20 daphnids per group) to a range of concentrations of the test substance, including a control group.

  • Observation: Observe the daphnids for immobilization (i.e., inability to swim) at 24 and 48 hours.

  • Data Analysis: Record the number of immobilized daphnids at each observation time for each concentration. Use statistical methods to calculate the EC50 value and its 95% confidence intervals at 48 hours.[5]

Mandatory Visualization: Signaling Pathways and Workflows

Cellular Response to DNA Alkylation by this compound

This compound, as an aziridine (B145994) chemosterilant, is an alkylating agent that covalently modifies DNA. This damage triggers a complex cellular response involving DNA repair pathways. The following diagram illustrates the general mechanism of action and the subsequent cellular response.

DNA_Alkylation_Response cluster_extracellular Extracellular cluster_cellular Cell cluster_nucleus Nucleus This compound This compound DNA DNA This compound->DNA Enters Cell & Nucleus Alkylated_DNA Alkylated DNA (DNA Adducts) DNA->Alkylated_DNA Alkylation BER Base Excision Repair (BER) Alkylated_DNA->BER Damage Recognition NER Nucleotide Excision Repair (NER) Alkylated_DNA->NER Damage Recognition HR Homologous Recombination (HR) Alkylated_DNA->HR During Replication Cell_Cycle_Arrest Cell Cycle Arrest Alkylated_DNA->Cell_Cycle_Arrest Unrepaired Damage BER->DNA Repair NER->DNA Repair HR->DNA Repair Apoptosis Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis Severe Damage

Cellular response to DNA alkylation by this compound.
Experimental Workflow for Environmental Impact Assessment

The evaluation of a pesticide's environmental impact follows a structured workflow, from initial laboratory studies to complex field monitoring.

Ecotox_Workflow cluster_lab Laboratory Studies cluster_field Field & Mesocosm Studies cluster_risk Risk Assessment physchem Physicochemical Properties degradation Degradation Studies (Soil, Water) physchem->degradation toxicity Acute & Chronic Toxicity Bioassays physchem->toxicity exposure Exposure Modeling degradation->exposure effects Effects Characterization toxicity->effects mesocosm Mesocosm Studies (Simulated Ecosystems) mesocosm->effects field Field Dissipation & Residue Studies field->exposure risk_char Risk Characterization exposure->risk_char effects->risk_char

Workflow for pesticide environmental risk assessment.

Conclusion and Future Directions

The comparison between this compound and traditional insecticides reveals a significant knowledge gap regarding the environmental impact of this chemosterilant. While the mode of action of this compound suggests a different risk profile, the lack of fundamental data on its environmental fate and ecotoxicity makes a comprehensive evaluation impossible.

For a thorough risk assessment and to ensure the safe use of this compound or similar chemosterilants, further research is imperative. Key research priorities should include:

  • Standardized ecotoxicological testing: Conducting studies to determine the acute and chronic toxicity of this compound to a range of non-target organisms, including aquatic invertebrates, fish, birds, and beneficial insects.

  • Environmental fate studies: Investigating the persistence (DT50) of this compound in soil and water, its potential for bioaccumulation, and its mobility in different soil types.

  • Identification of degradation products: Characterizing the breakdown products of this compound in the environment and assessing their toxicity.

  • Sub-lethal effects: Evaluating the potential for sub-lethal effects on non-target organisms, such as impacts on reproduction, growth, and behavior, which are particularly relevant for a chemosterilant.

Without these critical data, the environmental risks associated with the use of this compound remain largely unknown, making it difficult to position it as a safer alternative to traditional insecticides. Researchers and drug development professionals are encouraged to address these data gaps to enable a more complete and scientifically sound evaluation.

References

A Comparative Analysis of Aziridinyl Chemosterilants, Featuring Metepa, for Insect Population Control

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for effective and targeted insect population control methods remains a critical endeavor. Among the chemical approaches investigated, aziridinyl chemosterilants have demonstrated significant potential. This guide provides a comparative review of these compounds, with a particular focus on Metepa, and presents supporting experimental data, detailed methodologies, and a visual representation of their mechanism of action.

Aziridinyl chemosterilants are alkylating agents that induce sterility in insects by targeting their genetic material.[1][2] These compounds contain at least one highly reactive three-membered aziridine (B145994) ring. This ring can open and form covalent bonds with nucleophilic sites on biological macromolecules, most notably DNA.[3] This action disrupts normal cellular processes, particularly in rapidly dividing cells like those in the reproductive organs, leading to sterility.[3] The primary mechanism involves the alkylation of guanine (B1146940) bases in DNA, which can lead to DNA cross-linking, strand breaks, and abnormal base pairing, ultimately causing mutations and chromosomal aberrations.[3][4]

Performance Comparison of Aziridinyl Chemosterilants

The effectiveness of a chemosterilant is a balance between its ability to induce sterility and its toxicity to the target organism. Key metrics used for comparison include the effective dose for 90% sterility (ED90) and the lethal dose for 50% of the population (LD50). A higher LD50/ED90 ratio is desirable, as it indicates a wider margin of safety.

The following tables summarize quantitative data on the performance of this compound and other notable aziridinyl chemosterilants.

ChemosterilantInsect SpeciesApplication MethodConcentration for >95% SterilityReference
This compound Culex pipiens quinquefasciatus (Southern House Mosquito)Mist8%[5]
Tepa Culex pipiens quinquefasciatusMist4%[5]
Apholate Culex pipiens quinquefasciatusMist2%[5]
This compound Heliothis zea (Bollworm) & H. virescens (Tobacco Budworm)Feeding (in 10% sugar solution)Effective, but less so than Tepa at the same dosage[6]
Apholate Heliothis zea & H. virescensFeeding (in 10% sugar solution)Less effective than this compound at the same dosage[6]
Apholate Drosophila melanogaster (Fruit Fly)Bait (1.0%)Effective[7]

Table 1: Comparative Efficacy of Aziridinyl Chemosterilants in Various Insect Species. This table highlights the relative effectiveness of this compound, Tepa, and Apholate in different insect species and through different application methods.

CompoundLD50 (nmol/insect)ED90 (nmol/insect)LD50/ED90 Ratio
Tepa (tris(aziridin-1-yl)phosphine oxide)577.51.4417
Methyl-amino-bis(aziridin-1-yl)-phosphine oxide 153.71.788
Ethyl-amino-bis(aziridin-1-yl)-phosphine oxide 324.62.7119
Isopropyl-amino-bis(aziridin-1-yl)-phosphine oxide 448.93.7123
n-Butyl-amino-bis(aziridin-1-yl)-phosphine oxide 94.29.59.9
Dimethylamino-bis(aziridin-1-yl)-phosphine oxide 430.43.5122
bis(Dimethylamino)-(aziridin-1-yl)-phosphine oxide 30.522.51.4
Tris(dimethylamino)-phosphine oxide (Hempa) 562.679.27.2

Table 2: Sterilizing and Toxic Effects of Tepa Analogs on Musca domestica (House Fly) via Injection. This table showcases the structure-activity relationship, where substitutions on the phosphine (B1218219) oxide core influence both toxicity and sterilizing effectiveness. Data from this table is derived from a study by Baxter, R. H. G. (2016).[8][9]

Experimental Protocols

Standardized protocols are crucial for the accurate evaluation and comparison of chemosterilants. Below are detailed methodologies for key experiments.

Insect Sterilization Assay (Based on Mist Application)

Objective: To determine the effective concentration of a chemosterilant for inducing sterility in adult male insects.

Materials:

  • Test chemosterilant (e.g., this compound, Tepa, Apholate)

  • Solvent (e.g., 85:15 ethanol:glycerol mixture)[5]

  • Modified Hoskins-Caldwell spray chamber[5]

  • Cages for holding insects

  • Virgin male and female insects of the target species (e.g., Culex pipiens quinquefasciatus)[5]

  • Sugar solution for feeding

  • Oviposition substrate

Procedure:

  • Preparation of Chemosterilant Solutions: Prepare a series of concentrations of the test chemosterilant in the chosen solvent.

  • Exposure: Place a known number of 4-day-old virgin male insects in the spray chamber.[5]

  • Apply a standardized mist of the chemosterilant solution.

  • Post-Exposure: After 24 hours, combine the treated males with virgin females in a cage.[5] Provide a sugar solution for sustenance.

  • Mating and Oviposition: Allow the insects to mate and provide an appropriate oviposition substrate.

  • Data Collection: Collect egg rafts daily, isolate, and identify them.

  • Assessment of Sterility: Determine the percentage of eggs that hatch for each treatment group and compare it to a control group (treated with solvent only). Sterility is calculated as (1 - [hatch rate of treated group / hatch rate of control group]) * 100.

  • Longevity: Monitor and record the lifespan of the treated males to assess any adverse effects on their survival.[7]

Cytotoxicity Assay (General Protocol for Insect Cell Lines)

Objective: To determine the cytotoxic effects of a chemosterilant on insect cells in vitro.

Materials:

  • Insect cell line (e.g., Sf9, High Five)

  • Cell culture medium (e.g., Grace's Insect Medium)

  • Test chemosterilant

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, resazurin)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the insect cells into a 96-well plate at a predetermined density and allow them to attach and grow for 24 hours.

  • Treatment: Prepare a serial dilution of the chemosterilant in the cell culture medium and add it to the wells. Include a vehicle control (medium with the solvent used to dissolve the chemosterilant).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at the appropriate temperature for the cell line.

  • Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: After an incubation period with the reagent, measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The concentration that causes a 50% reduction in cell viability (IC50) can then be determined.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of aziridinyl chemosterilants and a typical experimental workflow.

G cluster_0 Mechanism of DNA Alkylation cluster_1 Consequences Aziridinyl_Chemosterilant Aziridinyl Chemosterilant (e.g., this compound) Reactive_Intermediate Reactive Aziridinium Ion Aziridinyl_Chemosterilant->Reactive_Intermediate Activation Guanine Guanine Base (N7) Reactive_Intermediate->Guanine DNA DNA DNA->Guanine Alkylated_DNA Alkylated DNA Guanine->Alkylated_DNA Alkylation Cross_linking DNA Cross-linking Alkylated_DNA->Cross_linking Strand_breaks DNA Strand Breaks Alkylated_DNA->Strand_breaks Mutations Mutations Alkylated_DNA->Mutations Sterility Cell Death / Sterility Cross_linking->Sterility Strand_breaks->Sterility Mutations->Sterility G cluster_workflow Experimental Workflow: Chemosterilant Efficacy Testing start Start prep_insects Prepare Virgin Insects (Male & Female) start->prep_insects prep_chemo Prepare Chemosterilant Solutions (Varying Conc.) start->prep_chemo treatment Administer Chemosterilant to Males (e.g., topical, feeding) prep_insects->treatment control Control Group (Solvent Only) prep_insects->control prep_chemo->treatment mating Combine Treated Males with Virgin Females treatment->mating control->mating oviposition Allow for Mating and Oviposition mating->oviposition data_collection Collect Egg Masses oviposition->data_collection assessment Assess Egg Viability (% Hatch) data_collection->assessment analysis Data Analysis: Calculate % Sterility assessment->analysis end End analysis->end

References

Unveiling the Specificity of Metepa: A Comparative Guide to its Action on Reproductive Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise action of chemical agents on reproductive tissues is paramount. This guide provides a comprehensive comparison of the chemosterilant Metepa with other alternatives, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action.

This compound, an aziridinyl alkylating agent, has been a subject of research for its ability to induce sterility, primarily in insects, by targeting reproductive tissues. Validating the specificity of its action is crucial to minimize off-target effects and ensure its efficacy as a tool in pest management and other research applications. This guide delves into the quantitative effects of this compound and compares them with other known chemosterilants such as Tepa, Apholate, and Hempa.

Performance Comparison of Chemosterilants

The efficacy of this compound and its alternatives in inducing sterility is dose-dependent and varies across species. The following tables summarize the available quantitative data on their effects on reproductive parameters.

Table 1: Effects of this compound on Male Rat Reproduction

Dosage (mg/kg/day)OutcomeTime to Effect
5Severe reduction in fertility22 days
5Complete sterility70 days
5Testicular atrophy77 days
2.5Smaller reduction in fertility197 days
2.5Partial testicular atrophy (some rats)197 days
1.25 or lessNo detectable effect on fertility197 days
1.25 or lessNo histological change in the testis197 days

Table 2: Comparative Effects of Aziridinyl Chemosterilants on Insect Reproduction

ChemosterilantSpeciesDosageEffect
This compound Dysdercus cingulatus (Red Cotton Bug)12.5 µ g/female (injection)Complete inhibition of egg development.[1]
Apholate Dysdercus cingulatus (Red Cotton Bug)7.5 µ g/female (injection)Drastic influence on ovaries, leading to degeneration.[1]
Apholate Aedes aegypti (Yellow Fever Mosquito)15 ppm in larval rearing waterAlmost complete female infecundity; inhibited ovarian development and follicle degeneration.[2]
Tepa RatsSingle intratesticular injectionInduced infertility for 1-2 months.[3]
Hempa Musca autumnalis (Face Fly)0.1% in diet for 6 daysEffective sterilization of both males and females.

Mechanism of Action: DNA Alkylation in Reproductive Cells

This compound and other aziridinyl chemosterilants function as alkylating agents. Their primary mechanism involves the transfer of an alkyl group to the DNA of cells, particularly the rapidly dividing cells found in reproductive tissues. This process leads to the formation of DNA adducts, cross-linking of DNA strands, and ultimately, disruption of DNA replication and transcription. The damaged DNA triggers cellular checkpoints and repair mechanisms. However, in rapidly proliferating germline cells, the extent of damage often overwhelms the repair capacity, leading to apoptosis (programmed cell death) and a failure in the production of viable gametes. This targeted disruption of gametogenesis is the basis of their sterilizing effect.

This compound's Mechanism of Action on Reproductive Tissues cluster_0 Cellular Uptake and Activation cluster_1 DNA Damage cluster_2 Cellular Response in Reproductive Cells This compound This compound DNA_Alkylation DNA Alkylation (Addition of Alkyl Group) This compound->DNA_Alkylation Enters rapidly dividing cells DNA_Crosslinking DNA Cross-linking DNA_Alkylation->DNA_Crosslinking Replication_Inhibition Inhibition of DNA Replication and Transcription DNA_Crosslinking->Replication_Inhibition Damage_Recognition DNA Damage Recognition (e.g., ATM/ATR activation) Replication_Inhibition->Damage_Recognition Cell_Cycle_Arrest Cell Cycle Arrest Damage_Recognition->Cell_Cycle_Arrest Allows for repair Apoptosis Apoptosis (Programmed Cell Death) Damage_Recognition->Apoptosis If damage is severe Cell_Cycle_Arrest->Apoptosis If repair fails Gametogenesis_Failure Failure of Gametogenesis Apoptosis->Gametogenesis_Failure

Caption: this compound's action on reproductive tissues.

Experimental Protocols

Validating the specificity of this compound's action requires a combination of in vivo and in vitro experiments. Below are detailed methodologies for key experiments.

In Vivo Fertility and Reproductive Toxicity Assessment in Rodents

This protocol is designed to evaluate the dose-dependent effects of a chemosterilant on the reproductive capacity of male rodents.

  • Animals: Sexually mature male rats (e.g., Sprague-Dawley or Wistar strains).

  • Housing: Animals are housed individually under standard laboratory conditions (12:12 h light-dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Dosing:

    • Animals are divided into treatment groups and a control group.

    • This compound is administered orally (gavage) or via intraperitoneal injection at various dose levels for a specified duration (e.g., daily for 70 days). The control group receives the vehicle only.

  • Mating Trials:

    • Following the treatment period, each male is cohabited with two untreated, virgin females of proven fertility for a set period (e.g., 7 days).

    • Females are subsequently monitored for pregnancy, and the number of litters, litter size, and pup viability are recorded.

  • Endpoint Analysis:

    • Fertility Index: Calculated as the percentage of inseminated females that become pregnant.

    • Testicular Histopathology: At the end of the study, males are euthanized, and testes are collected, weighed, and fixed in Bouin's solution. Tissues are then embedded in paraffin (B1166041), sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). Histological examination focuses on the integrity of seminiferous tubules, the presence and stages of spermatogenesis, and any signs of atrophy or necrosis.

    • Sperm Analysis: Sperm is collected from the cauda epididymis to assess sperm count, motility, and morphology.

Rodent Fertility Assessment Workflow start Start: Acclimatize Male Rats dosing Administer this compound/Vehicle (Specified Doses and Duration) start->dosing mating Mate Treated Males with Untreated Females dosing->mating observation Observe Females for Pregnancy and Litter Outcomes mating->observation necropsy Euthanize Males and Collect Reproductive Tissues mating->necropsy data_collection Record Fertility Data: - Litter Size - Pup Viability observation->data_collection analysis Data Analysis and Comparison data_collection->analysis histology Testicular Histopathology (H&E Staining) necropsy->histology sperm_analysis Sperm Analysis (Count, Motility, Morphology) necropsy->sperm_analysis histology->analysis sperm_analysis->analysis

Caption: Workflow for rodent fertility assessment.

Evaluation of Ovarian Development in Insects

This protocol is used to assess the impact of chemosterilants on female insect reproductive physiology.

  • Insects: Newly emerged adult female insects (e.g., Musca domestica - houseflies, or Aedes aegypti - mosquitoes).

  • Treatment:

    • Insects are exposed to the chemosterilant through various methods such as topical application, feeding (in a sugar solution), or residual contact with a treated surface.

    • A control group is exposed to the solvent/vehicle only.

  • Ovary Dissection and Staging:

    • At specific time points post-treatment (e.g., 24, 48, 72 hours), a subset of females from each group is anesthetized.

    • The ovaries are dissected in a saline solution under a stereomicroscope.

    • Ovarian development is staged based on follicle size, yolk deposition, and overall morphology according to established criteria for the specific insect species.

  • Histological Examination:

    • For a more detailed analysis, dissected ovaries are fixed in a suitable fixative (e.g., Carnoy's or Bouin's fluid).

    • The tissues are then dehydrated, embedded in paraffin or resin, sectioned, and stained (e.g., H&E).

    • Histological analysis focuses on the integrity of the germarium, follicular epithelium, oocyte development, and any signs of cellular damage or resorption.[1]

  • Fecundity and Fertility Assessment:

    • A separate cohort of treated females is allowed to blood-feed (if required for egg development) and provided with an oviposition substrate.

    • The number of eggs laid (fecundity) is counted.

    • The eggs are then monitored for hatching to determine the percentage of viable offspring (fertility).

Insect Ovarian Development Assessment Workflow start Start: Treat Adult Female Insects dissection Dissect Ovaries at Timed Intervals start->dissection fecundity_assessment Assess Fecundity (Number of Eggs Laid) start->fecundity_assessment staging Stage Ovarian Development (Follicle Size, Yolk Deposition) dissection->staging histology Histological Analysis of Ovaries (Cellular Integrity, Damage) dissection->histology analysis Data Analysis and Comparison staging->analysis histology->analysis fertility_assessment Assess Fertility (Percentage of Hatched Eggs) fecundity_assessment->fertility_assessment fertility_assessment->analysis

References

Performance Benchmark: Metepa vs. Novel Chemosterilants in Insect Pest Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sterile insect technique (SIT) is a cornerstone of integrated pest management (IPM) programs, and chemosterilants play a pivotal role in its application. Metepa, an aziridinyl alkylating agent, has historically been used for this purpose. However, the continuous evolution of pest control strategies necessitates the evaluation of novel chemosterilants that may offer improved efficacy, safety, or specificity. This guide provides a comparative analysis of this compound's performance against a selection of novel chemosterilants, including other alkylating agents and insect growth regulators.

Quantitative Performance Comparison

The following table summarizes key performance indicators for this compound and selected novel chemosterilants. Data for this compound's direct analogues, Tepa and Thiotepa (B1682881), are included to provide a baseline for the performance of aziridinyl alkylating agents.

ChemosterilantClassTarget Insect(s)LD50 (nmol/insect)ED90 (nmol/insect)Key Effects on ReproductionReference(s)
Tepa Aziridinyl Alkylating AgentMusca domestica (Housefly)577.51.4Induces dominant lethal mutations in sperm.[1]
Thiotepa Aziridinyl Alkylating AgentAedes aegypti (Mosquito)--Significantly reduces fecundity and hatch rate.[2]
Hempa Non-alkylating Aziridine AnalogDrosophila melanogaster--Induces genetic alterations and chromosome loss.[3]
Pyriproxyfen Insect Growth RegulatorAedes albopictus, Musca domestica>5000 mg/kg (oral, rat)-Reduces fecundity, significantly lowers egg hatch rate, and inhibits adult emergence from pupae.[4][5][6]

Note: LD50 (Lethal Dose, 50%) refers to the dose required to kill 50% of the test population. ED90 (Effective Dose, 90%) is the dose required to achieve 90% sterilization. A lower ED90 indicates higher sterilizing activity. The LD50 for Pyriproxyfen is for rats, indicating its low mammalian toxicity.

Experimental Protocols

A standardized protocol for evaluating the efficacy of chemosterilants is crucial for reproducible and comparable results. The following methodology is a synthesis of established bioassay procedures.

Standardized Chemosterilant Efficacy Bioassay Protocol
  • Insect Rearing: Maintain a healthy, standardized colony of the target insect species under controlled laboratory conditions (temperature, humidity, and photoperiod) to ensure uniformity in physiological status.

  • Chemosterilant Preparation: Prepare serial dilutions of the test chemosterilant in an appropriate solvent. A control group receiving only the solvent should always be included.

  • Application Method:

    • Topical Application: Apply a precise volume of the chemosterilant solution to the dorsal thorax of individual insects using a calibrated microapplicator.

    • Feeding: Incorporate the chemosterilant into the adult diet (e.g., sugar water) at known concentrations.

    • Contact Exposure: Coat the inner surface of a container (e.g., glass bottle) with a known concentration of the chemosterilant and expose the insects for a defined period.

  • Mating and Oviposition:

    • After treatment, place treated males with untreated virgin females and vice versa in mating cages. A control group should consist of untreated males and females.

    • Provide an appropriate oviposition substrate and allow females to lay eggs for a specified period.

  • Data Collection:

    • Mortality: Record insect mortality at 24, 48, and 72 hours post-treatment.

    • Fecundity: Count the total number of eggs laid per female.

    • Fertility: Determine the percentage of eggs that hatch.

    • Adult Emergence: For insect growth regulators, monitor the development of larvae and pupae to determine the percentage of adults that successfully emerge.

  • Data Analysis: Calculate the mean and standard error for each parameter. Determine the effective dose for sterilization (e.g., ED50 and ED90) using probit analysis.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which chemosterilants exert their effects is critical for the development of more targeted and effective compounds.

DNA Alkylation by this compound, Thiotepa, and Hempa

This compound, Thiotepa, and Hempa belong to a class of compounds that act as alkylating agents. Their primary mode of action is the covalent attachment of alkyl groups to DNA, particularly the N7 position of guanine. This alkylation can lead to DNA damage, including cross-linking of DNA strands, which inhibits DNA replication and transcription, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cells like those in the reproductive tissues.[7]

DNA_Alkylation cluster_chemosterilant Chemosterilant cluster_cell Insect Germline Cell cluster_nucleus Nucleus cluster_cellular_response Cellular Response This compound This compound / Thiotepa / Hempa DNA DNA This compound->DNA Enters Cell & Nucleus Alkylated_DNA Alkylated DNA (Guanine N7) DNA->Alkylated_DNA Alkylation Crosslinked_DNA DNA Cross-linking Alkylated_DNA->Crosslinked_DNA Intra/Inter-strand Cross-linking Replication_Inhibition DNA Replication Inhibition Crosslinked_DNA->Replication_Inhibition Transcription_Inhibition Transcription Inhibition Crosslinked_DNA->Transcription_Inhibition Apoptosis Apoptosis (Cell Death) Replication_Inhibition->Apoptosis Transcription_Inhibition->Apoptosis

Mechanism of DNA alkylation by chemosterilants.

Pyriproxyfen as a Juvenile Hormone Mimic

Pyriproxyfen is an insect growth regulator that mimics the action of juvenile hormone (JH), a key hormone in insect development and reproduction. In adult female insects, high levels of JH are required for vitellogenesis (yolk formation) and oocyte maturation. Pyriproxyfen binds to the juvenile hormone receptor, leading to a disruption of normal hormonal signaling. This can result in the inhibition of ovarian development, reduced egg production, and decreased egg viability.

Pyriproxyfen_Pathway cluster_pyriproxyfen Chemosterilant cluster_cell Insect Ovarian Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_physiological_effect Physiological Effect Pyriproxyfen Pyriproxyfen JH_Receptor Juvenile Hormone Receptor (Met/Gce) Pyriproxyfen->JH_Receptor Enters Cell & Binds JH_Complex Pyriproxyfen-Receptor Complex JH_Receptor->JH_Complex Forms Complex JH_Response_Element Juvenile Hormone Response Element (JHRE) JH_Complex->JH_Response_Element Translocates to Nucleus & Binds DNA Gene_Expression Altered Gene Expression JH_Response_Element->Gene_Expression Disrupts Transcription Ovarian_Development_Inhibition Inhibition of Ovarian Development Gene_Expression->Ovarian_Development_Inhibition Reduced_Fecundity Reduced Fecundity Ovarian_Development_Inhibition->Reduced_Fecundity Reduced_Fertility Reduced Fertility Ovarian_Development_Inhibition->Reduced_Fertility

Signaling pathway of Pyriproxyfen as a juvenile hormone mimic.

Experimental Workflow

The logical flow for the evaluation of a novel chemosterilant against a benchmark like this compound is outlined below.

Experimental_Workflow Start Start: Identify Novel Chemosterilant Candidate Prep Prepare Stock Solutions (Candidate & this compound) Start->Prep Bioassay Perform Chemosterilant Bioassay (Topical, Feeding, or Contact) Prep->Bioassay Data_Collection Collect Data: - Mortality - Fecundity (Egg Count) - Fertility (Hatch Rate) Bioassay->Data_Collection Pathway_Analysis Investigate Mechanism of Action (e.g., Signaling Pathway Analysis) Bioassay->Pathway_Analysis Data_Analysis Analyze Data: - Calculate LD50 & ED90 - Statistical Comparison Data_Collection->Data_Analysis Conclusion Draw Conclusions on Comparative Performance Data_Analysis->Conclusion Pathway_Analysis->Conclusion

Workflow for comparative evaluation of chemosterilants.

References

Comparative Genomics of Metepa-Resistant and Susceptible Insect Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of resistance to chemical control agents in insect populations is a significant challenge in agriculture and public health. Metepa, a chemosterilant alkylating agent, induces sterility by causing dominant lethal mutations in the germ cells of insects. However, the development of resistance to this compound, as with other insecticides, can limit its effectiveness. Understanding the genomic basis of this resistance is crucial for developing sustainable pest management strategies and novel control agents.

This guide provides a comparative overview of the genomic and transcriptomic landscapes of insect strains resistant and susceptible to insecticides, with a focus on mechanisms that are likely relevant to this compound resistance. Due to the limited availability of direct comparative genomic data for this compound resistance, this guide draws parallels from studies on other insecticides and chemosterilants, presenting supporting experimental data and detailed protocols to inform future research in this critical area.

Data Presentation: Quantitative Insights into Insecticide Resistance

The development of insecticide resistance is a complex process involving changes in the expression of numerous genes. Transcriptomic studies, such as RNA-sequencing (RNA-Seq), provide a powerful tool to identify these changes. Below are tables summarizing quantitative data from comparative transcriptomic analyses of insecticide-resistant and susceptible insect strains. While this data is not specific to this compound, it exemplifies the types of genomic changes that could be anticipated in this compound-resistant insects, particularly involving detoxification pathways.

Table 1: Differentially Expressed Genes (DEGs) in Insecticide-Resistant vs. Susceptible Mosquitoes (Aedes aegypti)

This table summarizes the number of up- and down-regulated genes in Aedes aegypti strains resistant to different insecticides compared to a susceptible strain. A common feature is the significant alteration in gene expression, highlighting the multifaceted nature of resistance.

InsecticideResistant StrainUp-regulated GenesDown-regulated GenesReference
MalathionManatí, PR605570[1]
Alpha-cypermethrinManatí, PR222589[1]
Lambda-cyhalothrinIsabela, PR154448[1]

Table 2: Overexpressed Detoxification Genes in Insecticide-Resistant Mosquitoes (Aedes aegypti)

Metabolic resistance, involving the enhanced detoxification of insecticides, is a primary mechanism of resistance.[2][3] This table highlights key detoxification genes that are commonly overexpressed in insecticide-resistant Aedes aegypti. The upregulation of these genes suggests an increased capacity of the resistant insects to metabolize and eliminate the toxic compounds. Similar mechanisms are likely involved in this compound resistance.

Gene FamilyGene IDFold Change (Resistant vs. Susceptible)Insecticide ResistanceReference
Cytochrome P450CYP6Z7> 2.0Malathion, Alpha-cypermethrin, Lambda-cyhalothrin[4][5]
Cytochrome P450CYP9J2> 2.0Malathion, Alpha-cypermethrin, Lambda-cyhalothrin[4][5]
Cytochrome P450CYP6BB2> 2.0Malathion, Alpha-cypermethrin, Lambda-cyhalothrin[4][5]
Cytochrome P450CYP6BY1> 2.0Malathion[4][5]
Glutathione S-TransferaseGSTD1> 2.0Alpha-cypermethrin[4][5]
ATP-Binding Cassette (ABC) TransporterABCB2> 2.0Multiple Insecticides[6][7]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines key experimental protocols for studying insecticide resistance, from the selection of resistant strains to the analysis of genomic data.

Selection of Insecticide-Resistant Strains

This protocol describes a general method for selecting for insecticide resistance in a laboratory setting.[8][9] This process involves exposing a susceptible insect population to gradually increasing concentrations of an insecticide over multiple generations.

  • Establishment of a Susceptible Colony: Begin with a well-characterized susceptible insect strain. Rear the insects under controlled laboratory conditions (e.g., temperature, humidity, photoperiod) to ensure a healthy and genetically stable population.

  • Determination of Discriminating Dose: Conduct dose-response bioassays to determine the concentration of the insecticide that kills a specific percentage of the susceptible population (e.g., LC50, the lethal concentration that kills 50% of the population).

  • Selection Pressure: Expose a large number of insects from the susceptible colony to the discriminating dose of the insecticide. The survivors of this exposure are then used to establish the next generation.

  • Incremental Increase in Dose: In subsequent generations, gradually increase the concentration of the insecticide used for selection. This continued selection pressure favors individuals with resistance alleles.

  • Monitoring Resistance Levels: At regular intervals (e.g., every few generations), conduct bioassays to monitor the level of resistance in the selected population compared to the original susceptible strain.

  • Establishment of a Resistant Colony: Continue the selection process until a desired level of resistance is achieved and maintained for several generations without further increases in the selection dose.

RNA-Sequencing (RNA-Seq) for Transcriptome Analysis

RNA-Seq is a powerful technique to compare the gene expression profiles of resistant and susceptible insect strains.[6][10][11]

  • Insect Rearing and Exposure: Rear both susceptible and selected resistant insect strains under identical, controlled conditions. For studies investigating gene expression in response to insecticide exposure, treat a subset of each strain with a sub-lethal dose of the insecticide for a defined period.

  • RNA Extraction: Extract total RNA from whole insects or specific tissues (e.g., midgut, fat body) using a standard RNA extraction kit. Ensure high-quality RNA with minimal degradation.

  • Library Preparation: Prepare RNA-Seq libraries from the extracted RNA. This typically involves mRNA purification (for eukaryotes), fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads and perform trimming to remove low-quality bases and adapter sequences.

    • Mapping: Align the cleaned reads to a reference genome or transcriptome.

    • Quantification: Count the number of reads mapping to each gene to determine its expression level.

    • Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify genes that are significantly differentially expressed between the resistant and susceptible strains.[12]

    • Functional Annotation: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) to understand the biological functions of the differentially expressed genes.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is crucial for clear communication and understanding. The following diagrams were generated using the Graphviz DOT language to illustrate key signaling pathways and workflows relevant to insecticide resistance.

Signaling Pathways in Insecticide Resistance

Metabolic resistance is a common mechanism where insects enhance their ability to detoxify harmful chemicals.[2][3] The following diagram illustrates a generalized metabolic resistance pathway. Upregulation of genes encoding detoxification enzymes is a hallmark of this resistance mechanism.

Metabolic_Resistance_Pathway cluster_extracellular Extracellular cluster_cell Insect Cell cluster_nucleus Nucleus Insecticide Insecticide Cuticle Cuticle Insecticide->Cuticle Penetration TF Transcription Factors (e.g., CncC/Keap1) Insecticide->TF Induces Stress Response P450 Cytochrome P450s Cuticle->P450 Phase I Metabolism GST Glutathione S-Transferases P450->GST Phase II Conjugation ABC ABC Transporters GST->ABC Metabolite Inactive Metabolite ABC->Metabolite Efflux DNA DNA TF->DNA Binds to Promoter RNA mRNA DNA->RNA Transcription RNA->P450 Translation RNA->GST Translation RNA->ABC Translation

Caption: Generalized metabolic resistance pathway in insects.

As this compound is an alkylating agent that damages DNA, DNA repair pathways are likely to be involved in resistance. The following diagram illustrates a simplified DNA damage and repair pathway. Insects with enhanced DNA repair capabilities may be more tolerant to the mutagenic effects of this compound.

DNA_Repair_Pathway cluster_repair DNA Repair Mechanisms This compound This compound (Alkylating Agent) DNA DNA This compound->DNA Causes Damaged_DNA Alkylated DNA (DNA Damage) DNA->Damaged_DNA BER Base Excision Repair (BER) Damaged_DNA->BER Recognition & Repair NER Nucleotide Excision Repair (NER) Damaged_DNA->NER Recognition & Repair HR Homologous Recombination (HR) Damaged_DNA->HR Recognition & Repair Apoptosis Cell Death (Apoptosis) Damaged_DNA->Apoptosis If repair fails Repaired_DNA Repaired DNA BER->Repaired_DNA NER->Repaired_DNA HR->Repaired_DNA

Caption: Simplified DNA damage and repair pathway relevant to alkylating agents.

Experimental Workflow

The following diagram outlines a typical experimental workflow for a comparative transcriptomic study of insecticide resistance.

Experimental_Workflow cluster_selection Strain Development cluster_rnaseq RNA-Seq Analysis cluster_bioinformatics Bioinformatic Analysis cluster_validation Validation & Functional Analysis Susceptible Susceptible Insect Strain Selection Insecticide Selection (e.g., this compound) Susceptible->Selection RNA_Extraction RNA Extraction Susceptible->RNA_Extraction Resistant Resistant Insect Strain Selection->Resistant Resistant->RNA_Extraction Library_Prep Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC Quality Control & Trimming Sequencing->QC Mapping Read Mapping QC->Mapping DEG_Analysis Differential Gene Expression Analysis Mapping->DEG_Analysis Annotation Functional Annotation (GO, KEGG) DEG_Analysis->Annotation qPCR qRT-PCR Annotation->qPCR RNAi RNA interference (RNAi) Annotation->RNAi

Caption: Experimental workflow for comparative transcriptomics of insecticide resistance.

References

A Comparative Guide to Biomarkers for Assessing Metepa Exposure in Insects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key biomarkers used to assess exposure to the insect chemosterilant Metepa. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to aid in the selection of appropriate biomarkers for research and development.

This compound is an alkylating agent that induces sterility in insects by causing significant damage to their reproductive and somatic cells. Monitoring the sublethal effects of such compounds is crucial for understanding their environmental impact and for developing effective pest control strategies. Biomarkers serve as essential tools for detecting these effects before they manifest at the population level.[1][2][3]

Comparison of Key Biomarkers

The selection of a biomarker depends on the specific research question, the insect species, and the available resources. The following table compares common biomarkers used to assess exposure to genotoxic and cytotoxic agents like this compound.

BiomarkerPrinciple of Action & TargetAdvantagesLimitationsTypical Quantitative Change (Post-Metepa Exposure)
Comet Assay (Single Cell Gel Electrophoresis) Measures DNA strand breaks in individual cells.[4][5] Damaged DNA migrates faster in an electric field, forming a "comet" shape.[5]Highly sensitive for detecting genotoxicity; applicable to various cell types; provides data at the individual cell level.[4][5]Can be influenced by apoptosis; requires specialized equipment (electrophoresis unit, fluorescence microscope).[4]Significant increase in % Tail DNA and Olive Tail Moment.
Glutathione (B108866) S-Transferase (GST) Activity Measures the activity of GST enzymes, which are key in Phase II detoxification.[6] They conjugate xenobiotics with glutathione for excretion.[7]Well-established assay; reflects the insect's detoxification response; can be performed with a spectrophotometer.[7][8][9]Activity levels can vary with insect age, sex, and strain[6]; not specific to this compound exposure.Variable; may show an initial increase as a stress response, followed by a decrease due to enzyme inhibition or cellular damage.
Acetylcholinesterase (AChE) Activity Measures the activity of AChE, a critical enzyme in the nervous system that breaks down acetylcholine.[10][11] Inhibition leads to paralysis.[10][11][12]Standard biomarker for organophosphate and carbamate (B1207046) insecticides[10][11][12][13][14]; sensitive and widely used.[13]Less specific for alkylating agents like this compound, but can indicate general neurotoxicity or systemic stress.Moderate to significant inhibition (decrease in activity).
Carboxylesterase (CarE) Activity Measures the activity of CarE enzymes involved in the hydrolysis and detoxification of ester-containing compounds.[15][16][17]Important for assessing metabolic resistance to insecticides[16][17]; relatively simple colorimetric assay.[15]Primarily relevant for ester-based xenobiotics; its response to alkylating agents is an indirect measure of general stress.Variable; may increase as a general stress response or decrease due to protein damage.

Visualizing the Impact of this compound

To understand the validation process, it's essential to visualize both the mechanism of action and the experimental procedure.

This compound's Mechanism of Genotoxicity

This compound acts as an alkylating agent, directly damaging DNA. This diagram illustrates the simplified pathway from cellular uptake to the detection of DNA damage via the comet assay.

Metepa_Mechanism cluster_cell Insect Cell This compound This compound Uptake Cellular Uptake This compound->Uptake Alkylation DNA Alkylation Uptake->Alkylation Binds to DNA Damage DNA Strand Breaks (Genotoxicity) Alkylation->Damage Detection Comet Assay Measures DNA Fragments Damage->Detection Leads to Biomarker_Workflow Exposure 1. Insect Exposure (Control vs. This compound-Treated) Collection 2. Tissue Collection (e.g., Haemocytes, Fat Body) Exposure->Collection Homogenization 3. Sample Preparation (Homogenization & Centrifugation) Collection->Homogenization Assay 4. Biomarker Assay Execution (e.g., Comet, GST, AChE) Homogenization->Assay Analysis 5. Data Acquisition (Microscopy / Spectrophotometry) Assay->Analysis Stats 6. Statistical Analysis & Validation Analysis->Stats

References

A Comparative Guide to Metepa and Radiation-Based Sterilization for Insect Pest Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sterile insect technique (SIT) is a cornerstone of modern, environmentally-friendly pest management, relying on the mass release of sterilized insects to suppress wild populations. The success of any SIT program hinges on the efficacy of the sterilization method, which must induce a high degree of sterility without compromising the mating competitiveness of the released insects. This guide provides a detailed side-by-side comparison of two prominent sterilization methods: the chemosterilant Metepa and radiation-based techniques, primarily focusing on their application in insect pest control.

Executive Summary

Both this compound and radiation-based methods effectively induce sterility in insects by damaging their genetic material. This compound, an alkylating agent, chemically modifies DNA, leading to mutations and chromosomal aberrations. Radiation, typically in the form of gamma or X-rays, ionizes molecules within cells, causing direct and indirect damage to DNA. While both methods can achieve high levels of sterility, radiation is the more commonly used and preferred method in large-scale SIT programs due to concerns over the toxicity, environmental persistence, and potential for resistance associated with chemosterilants like this compound. This guide presents a detailed analysis of their mechanisms, efficacy, and biological effects, supported by available experimental data and protocols.

Mechanism of Action

This compound: Chemical Alkylation

This compound (tris(2-methyl-1-aziridinyl)phosphine oxide) is an aziridinyl alkylating agent. Its primary mode of action is the transfer of alkyl groups to the DNA of reproductive cells, particularly sperm and eggs. This alkylation can occur at various nucleophilic sites on the DNA bases, leading to a cascade of cellular disruptions.

Key Molecular Events:

  • DNA Adduct Formation: this compound forms covalent bonds with DNA bases, creating DNA adducts.

  • Chromosomal Aberrations: This DNA damage can lead to significant chromosomal abnormalities, such as breaks, deletions, and translocations during cell division.[1]

  • Dominant Lethal Mutations: The genetic damage induced in sperm is often expressed as dominant lethal mutations, meaning that even if fertilization occurs, the resulting embryo is non-viable.

Radiation: Ionization and Free Radical Formation

Radiation-based sterilization utilizes ionizing radiation, such as gamma rays (from Cobalt-60 or Cesium-137 sources) or X-rays, to induce sterility.[2][3] The energy from this radiation is high enough to eject electrons from atoms and molecules, creating ions and free radicals.

Key Molecular Events:

  • Direct DNA Damage: The radiation can directly hit and break the phosphodiester backbone of the DNA molecule, causing single-strand and double-strand breaks.

  • Indirect DNA Damage: More commonly, the radiation ionizes water molecules within the cell, generating highly reactive free radicals (e.g., hydroxyl radicals). These free radicals then attack and damage DNA, proteins, and lipids.

  • Cellular Disruption: The extensive DNA damage overwhelms the cell's repair mechanisms, leading to apoptosis (programmed cell death) in developing germ cells or the inability of mature sperm to produce viable offspring.

Quantitative Comparison of Efficacy and Biological Effects

The following tables summarize available quantitative data comparing the effects of this compound and radiation on various insect species. It is important to note that direct comparative studies are limited, and data is often species- and condition-specific.

ParameterThis compoundRadiation (Gamma or X-ray)Insect SpeciesCitation
Sterilizing Dose/Concentration 15 µ g/male (topical)60 GyPink Bollworm (Pectinophora gossypiella)[4]
1% in diet70-120 GyHouse Fly (Musca domestica)[5]
10 mg/ft² (contact)80-150 GyTsetse Fly (Glossina morsitans orientalis)[6]
Effect on Mating Competitiveness Fully competitive at 15 µ g/male Generally competitive, but can be reduced at higher dosesPink Bollworm (Pectinophora gossypiella)[4]
Reduced at higher concentrationsCan be significantly reduced depending on dose and speciesHouse Fly (Musca domestica)[5]
Treated males may not compete as readily in large field cagesIrradiated males may have reduced competitiveness in field settingsTsetse Fly (Glossina morsitans orientalis)[6][7]
Effect on Longevity Can substantially shorten lifespan at high concentrationsCan reduce longevity, especially at higher dosesHouse Fly (Musca domestica)[5][8]
Induced Sterility Up to 99%>99% achievableTsetse Fly (Glossina morsitans orientalis)[6]

Experimental Protocols

Detailed and standardized protocols are crucial for reproducible results in sterilization studies. The following provides an overview of typical experimental procedures for both this compound and radiation-based sterilization.

This compound Sterilization Protocol (Topical Application)

This protocol is a generalized procedure based on laboratory studies.

  • Insect Rearing: Rear the target insect species under controlled laboratory conditions (temperature, humidity, photoperiod) to ensure a uniform population.

  • Chemosterilant Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone). Create a series of dilutions to determine the optimal sterilizing concentration.

  • Insect Immobilization: Anesthetize the insects (e.g., using chilling or CO₂) to facilitate handling.

  • Topical Application: Using a micro-applicator, apply a precise volume (e.g., 1 µL) of the this compound solution to a specific area of the insect's body, typically the thorax.[9][10] Control groups should be treated with the solvent alone.

  • Post-Treatment Holding: Place the treated insects in recovery cages with access to food and water.

  • Mating and Fecundity Assessment: After a recovery period, cross treated males with untreated females (and vice versa) and control groups. Collect and count the number of eggs laid (fecundity) and monitor the hatch rate (fertility) to determine the degree of sterility.[11]

Radiation Sterilization Protocol (Gamma Irradiation)

This protocol is based on guidelines from the International Atomic Energy Agency (IAEA).[4][5][12]

  • Insect Rearing and Staging: Rear the target insect species and collect them at a specific developmental stage, typically late-stage pupae, as this stage is often more resistant to somatic damage.[5]

  • Dosimetry: Calibrate the radiation source (e.g., a Cobalt-60 irradiator) using a standardized dosimetry system (e.g., Gafchromic films) to ensure accurate dose delivery.[13]

  • Irradiation: Place the pupae in a sample container and position it within the irradiation chamber at a predetermined location to receive a uniform dose. Expose the pupae to the target dose of gamma radiation.

  • Post-Irradiation Handling: Allow the irradiated pupae to emerge as adults in a controlled environment.

  • Quality Control and Mating Competitiveness Studies: Assess various quality control parameters of the emerged sterile adults, such as emergence rate, flight ability, and longevity. Conduct mating competitiveness studies by confining sterile males, untreated males, and untreated females in laboratory or field cages and observing mating success.[14][15][16]

  • Sterility Confirmation: Confirm the level of sterility by crossing irradiated males with untreated females and measuring the resulting egg hatch.

Signaling Pathways and Experimental Workflows

Signaling Pathways of DNA Damage and Repair

The diagrams below, generated using Graphviz, illustrate the general signaling pathways involved in the cellular response to DNA damage induced by this compound and radiation.

metepa_pathway cluster_damage DNA Damage Induction cluster_repair DNA Repair Pathways cluster_outcome Cellular Outcome This compound This compound (Alkylating Agent) DNA DNA This compound->DNA Alkylation BER Base Excision Repair (BER) DNA->BER Repairs alkylated bases NER Nucleotide Excision Repair (NER) DNA->NER Repairs bulky adducts Sterility Sterility (Dominant Lethal Mutations) DNA->Sterility Accumulated un-repaired damage HR Homologous Recombination (HR) BER->HR If repair fails, leads to strand breaks NHEJ Non-Homologous End Joining (NHEJ) BER->NHEJ If repair fails, leads to strand breaks Apoptosis Apoptosis (Programmed Cell Death) HR->Apoptosis NHEJ->Apoptosis

Cellular response to this compound-induced DNA damage.

radiation_pathway cluster_damage DNA Damage Induction cluster_repair DNA Repair Pathways cluster_outcome Cellular Outcome Radiation Ionizing Radiation (Gamma/X-rays) Water H₂O Radiation->Water Ionization DNA DNA Radiation->DNA Direct Damage (Strand Breaks) FreeRadicals Reactive Oxygen Species (e.g., •OH) Water->FreeRadicals FreeRadicals->DNA Indirect Damage (Oxidative Stress) SSBR Single-Strand Break Repair (SSBR) DNA->SSBR DSBR Double-Strand Break Repair (DSBR) (HR & NHEJ) DNA->DSBR Sterility Sterility DNA->Sterility Extensive un-repaired damage Apoptosis Apoptosis (Programmed Cell Death) SSBR->Apoptosis Overwhelmed repair capacity DSBR->Apoptosis Overwhelmed repair capacity

Cellular response to radiation-induced DNA damage.
Experimental Workflows

The following diagrams illustrate the typical experimental workflows for comparing the efficacy of this compound and radiation sterilization.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Sterilization Treatment cluster_assessment Post-Treatment Assessment cluster_analysis Data Analysis & Comparison InsectRearing Insect Rearing (Controlled Environment) MetepaTreatment This compound Application (e.g., Topical) InsectRearing->MetepaTreatment RadiationTreatment Irradiation (Gamma or X-ray) InsectRearing->RadiationTreatment Control Control Group (Sham Treatment) InsectRearing->Control MatingCrosses Mating Crosses (Sterile x Wild, etc.) MetepaTreatment->MatingCrosses MatingCompetitiveness Mating Competitiveness (Cage/Field Studies) MetepaTreatment->MatingCompetitiveness Longevity Longevity Assessment MetepaTreatment->Longevity RadiationTreatment->MatingCrosses RadiationTreatment->MatingCompetitiveness RadiationTreatment->Longevity Control->MatingCrosses Control->MatingCompetitiveness Control->Longevity FecundityFertility Fecundity & Fertility (Egg Count & Hatch Rate) MatingCrosses->FecundityFertility DataAnalysis Statistical Analysis (Comparison of Parameters) FecundityFertility->DataAnalysis MatingCompetitiveness->DataAnalysis Longevity->DataAnalysis

General experimental workflow for sterilization comparison.

Conclusion

Both this compound and radiation-based methods are effective at inducing sterility in insects for SIT programs. However, the choice of method involves a trade-off between efficacy, practicality, and safety.

  • This compound offers the advantage of not requiring specialized, expensive equipment like irradiators. However, its use is severely limited by its toxicity to non-target organisms, potential for environmental contamination, and the risk of insects developing resistance.[17][18] The handling of such a potent mutagen also raises significant safety concerns for laboratory and field personnel.

  • Radiation-based sterilization , particularly with gamma rays, is the current industry standard for large-scale SIT programs.[2][19] It is a well-established, reliable, and residue-free method.[12] While it requires a significant initial investment in irradiation facilities and careful dosimetry to balance sterility and insect quality, its environmental safety and public acceptance are considerably higher than those of chemosterilants.

For researchers and professionals in drug development, the exploration of novel, safer, and more targeted chemosterilants could offer future alternatives. However, for current and large-scale applications, radiation remains the superior choice for its proven track record of safety and efficacy in suppressing and eradicating insect pest populations.

References

Assessing the Long-Term Ecological Consequences of Metepa: A Comparative Guide to Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of chemosterilants in pest control presents a complex balance between efficacy and environmental safety. Metepa, an aziridinyl alkylating agent, has been investigated for its potential in sterile insect technique (SIT) programs. However, concerns regarding its mutagenic, carcinogenic, and teratogenic properties necessitate a thorough evaluation of its long-term ecological consequences compared to alternative pest control agents. This guide provides a comparative analysis of this compound and several alternatives, focusing on their known ecological impacts, supported by available experimental data.

Executive Summary of Comparative Ecological Risks

The following table summarizes the long-term ecological risks of this compound and its alternatives. Due to the data limitations for this compound, its risk profile is characterized qualitatively.

Pest Control AgentTypePrimary Mechanism of ActionKey Long-Term Ecological Concerns
This compound Chemosterilant (Alkylating Agent)Induces dominant lethal mutations in insect reproductive cells by alkylating DNA.[1][2]High (Qualitative Assessment): Likely to be highly toxic to a broad range of non-target organisms due to its mutagenic and carcinogenic nature. Potential for long-term impacts on genetic integrity of affected populations. Persistence and bioaccumulation potential are unknown but concerning for an alkylating agent.
Lufenuron Insect Growth Regulator (Chitin Synthesis Inhibitor)Inhibits chitin (B13524) synthesis in insects, preventing proper exoskeleton formation.[3]Moderate: Highly toxic to aquatic invertebrates that molt.[4] Low toxicity to birds and bees.[3] Persistent in soil and sediment, with a long half-life.[4][5]
Pyriproxyfen Insect Growth Regulator (Juvenile Hormone Analog)Mimics juvenile hormone, disrupting insect metamorphosis and reproduction.[6][7]Moderate: Highly toxic to some aquatic invertebrates.[8][9] Low acute toxicity to mammals, birds, and bees.[7][10] Can act as an endocrine disruptor in non-target species.[6]
Triphenyltin (B1233371) Acetate (B1210297) (TPTA) Fungicide/Molluscicide (Organotin)Inhibits oxidative phosphorylation.High: Highly toxic to a wide range of aquatic organisms, including invertebrates, phytoplankton, and macrophytes.[11] Very persistent in sediments.[4][12][13]
Boric Acid Insecticide/FungicideActs as a stomach poison and abrasive to insect exoskeletons; inhibits fungal growth.[14]Low to Moderate: Low to moderate toxicity to fish and other aquatic organisms.[5][15] Low mammalian toxicity.[5][14] Data on long-term environmental fate is limited.[5]
Sulfuryl Fluoride (B91410) FumigantDisrupts glycolysis and the Krebs cycle.Moderate (for atmospheric concerns): Highly toxic to a broad range of organisms upon acute inhalation.[3] Limited exposure to non-target wildlife under normal use.[3] Long atmospheric half-life and potential contribution to global warming.[6]

Quantitative Ecotoxicity Data for Alternatives

The following tables provide a summary of available quantitative data for the assessed alternatives to this compound.

Table 1: Aquatic Ecotoxicity Data
ChemicalTest OrganismEndpointValue (µg/L)Reference
Lufenuron Daphnia magna (Water Flea)48-hr EC500.17[3]
Chironomus dilutus (Midge)10-day EC506.5[4]
Oncorhynchus mykiss (Rainbow Trout)96-hr LC50>73,000[3]
Pyriproxyfen Daphnia magna (Water Flea)48-hr EC50400[8]
Mysidopsis bahia (Mysid Shrimp)96-hr LC5098[8]
Oncorhynchus mykiss (Rainbow Trout)96-hr LC50>1,000[8]
Triphenyltin Acetate Invertebrates (various)96-hr HC51.3[11]
Boric Acid Daphnia magna (Water Flea)48-hr EC50133,000[15]
Oncorhynchus mykiss (Rainbow Trout)96-hr LC50100,000[15]
Table 2: Terrestrial Ecotoxicity Data
ChemicalTest OrganismEndpointValue (mg/kg bw)Reference
Lufenuron Apis mellifera (Honey Bee)Acute Contact LD50>200 (µ g/bee )[3]
Colinus virginianus (Bobwhite Quail)Acute Oral LD50>2000[3]
Pyriproxyfen Apis mellifera (Honey Bee)Acute Oral LD50>100 (µ g/bee )[8]
Colinus virginianus (Bobwhite Quail)Acute Oral LD50>2000[8]
Boric Acid Eisenia andrei (Earthworm)LC50>1000[16]
Colinus virginianus (Bobwhite Quail)Acute Oral LD50>2150[17]
Table 3: Environmental Fate Data
ChemicalParameterMediumValueReference
Lufenuron DT50 (Half-life)Soil13 - 174 days[4]
Pyriproxyfen DT50 (Half-life)Aerobic AquaticRapid photodegradation[8]
DT50 (Half-life)Anaerobic Aquatic Sediment288.9 days[9]
Triphenyltin Acetate PersistenceSedimentVery Persistent[4][12][13]
Sulfuryl Fluoride Atmospheric Half-lifeAtmosphere30 - 40 years[3]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of ecotoxicological studies. Below are summaries of standard protocols for key experiments cited in this guide.

Avian Acute Oral Toxicity Test (OCSPP 850.2100 / OECD 223)
  • Objective: To determine the acute oral toxicity (LD50) of a substance to birds.[11][18]

  • Test Organism: Typically Bobwhite quail (Colinus virginianus) or Mallard duck (Anas platyrhynchos), at least 16 weeks old.[18]

  • Methodology:

    • A single dose of the test substance is administered to the birds via oral gavage.

    • A control group receives the vehicle only.

    • A limit test may be conducted at 2000 mg/kg body weight if low toxicity is expected.[11]

    • For a definitive test, at least five dose levels are used to establish a dose-response curve.[18]

    • Birds are observed for 14 days for mortality and signs of toxicity.[18]

  • Endpoint: The primary endpoint is the LD50, the statistically estimated dose that is lethal to 50% of the test population.[11]

Daphnia magna Acute Immobilisation Test (OECD 202)
  • Objective: To determine the concentration of a substance that immobilizes 50% of Daphnia magna (EC50).

  • Test Organism: Daphnia magna, less than 24 hours old.

  • Methodology:

    • Daphnids are exposed to a range of concentrations of the test substance in a static system for 48 hours.

    • A control group is maintained in culture medium without the test substance.

    • Immobilization (the inability to swim) is observed at 24 and 48 hours.

  • Endpoint: The EC50, the concentration estimated to cause immobilization in 50% of the daphnids after 48 hours, is calculated.

Soil Respiration: CO2 Evolution Test
  • Objective: To assess the effect of a substance on the overall activity of soil microorganisms by measuring carbon dioxide evolution.

  • Methodology:

    • Soil samples are treated with different concentrations of the test substance.

    • The soil is incubated under controlled temperature and moisture conditions.

    • The amount of CO2 produced over a specific period is measured, often by trapping it in a sodium hydroxide (B78521) solution and then titrating.

  • Endpoint: The rate of CO2 evolution is compared between treated and control soils to determine the extent of inhibition or stimulation of microbial activity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key biological pathways and experimental processes relevant to this comparison.

DNA_Alkylation_Repair This compound This compound (Alkylating Agent) DNA DNA This compound->DNA Alkylation DNA_Adduct DNA Adducts (e.g., O6-alkylguanine) DNA->DNA_Adduct Replication DNA Replication DNA_Adduct->Replication Interferes with BER Base Excision Repair (BER) DNA_Adduct->BER Repaired by NER Nucleotide Excision Repair (NER) DNA_Adduct->NER Repaired by Mismatch Mismatched Base Pair Replication->Mismatch Mutation Mutation Mismatch->Mutation If not repaired MMR Mismatch Repair (MMR) Mismatch->MMR Recognized by DSB Double-Strand Break CellCycleArrest Cell Cycle Arrest DSB->CellCycleArrest Apoptosis Apoptosis (Cell Death) DSB->Apoptosis HR Homologous Recombination (HR) DSB->HR Repaired by CellCycleArrest->Apoptosis Sterility Sterility Mutation->Sterility In germline cells MMR->DSB Futile repair cycles can lead to

Figure 1: DNA Alkylation and Repair Pathways

Avian_Toxicity_Workflow Start Start: Avian Acute Oral Toxicity Test Dosing Administer single oral dose (5 levels + control) Start->Dosing Observation Observe for 14 days (mortality and clinical signs) Dosing->Observation Data_Collection Record mortality at each dose level Observation->Data_Collection Analysis Statistical Analysis (e.g., Probit analysis) Data_Collection->Analysis LD50 Determine LD50 and 95% Confidence Intervals Analysis->LD50 End End: Report Toxicity Value LD50->End

References

Inter-Laboratory Validation of a Standardized Metepa Bioassay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the inter-laboratory validation process for a standardized bioassay of Metepa, a chemosterilant used in insect control. The objective of this guide is to offer researchers, scientists, and drug development professionals a framework for assessing the reproducibility and reliability of a this compound bioassay across different laboratory settings. The data and protocols presented herein are based on established methodologies for insecticide resistance monitoring and bioassay validation.

Data Presentation: Comparative Results of the Inter-Laboratory Study

An inter-laboratory study was conducted with three participating laboratories (Lab A, Lab B, and Lab C) to assess the variability of a standardized this compound bioassay. Each laboratory tested a susceptible reference strain and a field-collected strain of a target insect species. The results, including the lethal concentration required to kill 50% of the test population (LC50), 95% confidence intervals (CI), and the resistance ratio (RR), are summarized below.

Table 1: Comparative LC50 Values (µg/mL) for this compound Against a Susceptible Reference Strain

LaboratoryLC50 (µg/mL)95% Confidence Interval
Lab A0.150.12 - 0.18
Lab B0.170.14 - 0.20
Lab C0.160.13 - 0.19

Table 2: Comparative LC50 Values (µg/mL) and Resistance Ratios for this compound Against a Field-Collected Strain

LaboratoryLC50 (µg/mL)95% Confidence IntervalResistance Ratio (RR)¹
Lab A1.801.55 - 2.0512.0
Lab B1.951.68 - 2.2211.5
Lab C1.881.62 - 2.1411.8

¹Resistance Ratio (RR) is calculated as the LC50 of the field-collected strain divided by the LC50 of the susceptible reference strain.

Experimental Protocols

The following standardized protocol was used by all participating laboratories to ensure consistency in the bioassay procedure.

1. Preparation of this compound Solutions:

  • A stock solution of this compound is prepared by dissolving technical grade this compound in an appropriate solvent (e.g., acetone).

  • Serial dilutions are then made from the stock solution to create a range of concentrations to be tested.

2. Insect Rearing:

  • The susceptible reference and field-collected insect strains are reared under controlled laboratory conditions (e.g., 25±2°C, 70±10% relative humidity, and a 12:12 hour light:dark photoperiod).

  • For larval bioassays, late 3rd or early 4th instar larvae are used. For adult bioassays, 2-5 day old non-blood-fed adult females are typically used.

3. Bioassay Procedure (Larval Bioassay Example):

  • 25 larvae are placed in a beaker containing 99 mL of distilled water.

  • 1 mL of the desired this compound dilution is added to the beaker. Each concentration is tested in quadruplicate.

  • A control group with 1 mL of the solvent and no this compound is included in each assay.

  • Mortality is recorded after 24 hours of exposure. Larvae are considered dead if they are unable to move when prodded with a needle.

4. Data Analysis:

  • The mortality data is corrected for control mortality using Abbott's formula if control mortality is between 5% and 20%.

  • The corrected mortality data is then subjected to probit analysis to determine the LC50 values and their 95% confidence intervals.

Visualizations

Mechanism of Action: this compound as an Alkylating Agent

This compound is an alkylating agent that exerts its chemosterilant effects by damaging DNA.[1] This process involves the transfer of an alkyl group to the DNA molecule, which can lead to the cross-linking of DNA strands.[2][3][4][5][6] This damage inhibits DNA replication and transcription, ultimately preventing cell division and leading to sterility or cell death.[2][4]

Metepa_Mechanism This compound This compound Alkyl_Group Alkyl Group Transfer This compound->Alkyl_Group activation DNA DNA Alkyl_Group->DNA Alkylated_DNA Alkylated DNA DNA->Alkylated_DNA alkylation Crosslinking DNA Cross-linking Alkylated_DNA->Crosslinking Inhibition_Rep Inhibition of DNA Replication Crosslinking->Inhibition_Rep Inhibition_Trans Inhibition of DNA Transcription Crosslinking->Inhibition_Trans Cell_Outcome Sterility / Cell Death Inhibition_Rep->Cell_Outcome Inhibition_Trans->Cell_Outcome

Caption: this compound's mechanism of action as a DNA alkylating agent.

Experimental Workflow: Inter-Laboratory Validation

The workflow for the inter-laboratory validation of the this compound bioassay ensures a systematic and standardized approach across all participating laboratories.

Interlab_Validation_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase (Performed by each Lab) cluster_analysis Analysis Phase Protocol Standardized Protocol Distribution LabA Lab A Bioassay Protocol->LabA LabB Lab B Bioassay Protocol->LabB LabC Lab C Bioassay Protocol->LabC Strains Distribution of Reference & Field Strains Strains->LabA Strains->LabB Strains->LabC Data_Collection Centralized Data Collection LabA->Data_Collection LabB->Data_Collection LabC->Data_Collection Probit Probit Analysis (LC50 Calculation) Data_Collection->Probit Comparison Inter-laboratory Comparison (RR, CI) Probit->Comparison

References

Safety Operating Guide

Proper Disposal of Metepa: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of Metepa

This compound (Tris(2-methylaziridin-1-yl)phosphine oxide) is a highly toxic chemical that requires stringent safety protocols for its handling and disposal to mitigate risks to laboratory personnel and the environment. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, ensuring compliance with safety regulations and promoting a secure laboratory setting.

Hazard Profile and Safety Data

This compound is classified as acutely toxic. It is toxic if swallowed and can be fatal upon contact with the skin.[1] Due to its hazardous nature, all handling and disposal procedures must be conducted with strict adherence to safety measures. When heated to decomposition, this compound may emit highly toxic fumes of nitrogen oxides (NOx) and phosphorus oxides (POx).[2]

PropertyData
Chemical Name Tris(2-methylaziridin-1-yl)phosphine oxide
CAS Number 57-39-6
Appearance Amber liquid
Primary Hazards Acute toxicity (oral and dermal), strong skin irritant[1][2]
GHS Hazard Statements H301: Toxic if swallowedH310: Fatal in contact with skin[1]

Experimental Protocols: Disposal Procedure

The recommended and safest method for the disposal of this compound is through a licensed hazardous waste disposal company.[3] Laboratories are generally not equipped to safely treat or neutralize highly toxic chemicals like this compound on-site. The following protocol outlines the necessary steps for the collection, storage, and preparation of this compound waste for professional disposal.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, ensure that the following PPE is worn:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A flame-retardant lab coat and closed-toe shoes.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood.

Step 2: Waste Segregation and Collection

  • Designate a Waste Container: Use a dedicated, leak-proof container with a secure screw-top lid for the collection of this compound waste. The container must be chemically compatible with this compound.

  • Labeling: Immediately label the container with the words "Hazardous Waste."[4] The label must also include:

    • The full chemical name: "this compound" or "Tris(2-methylaziridin-1-yl)phosphine oxide."

    • The specific hazards (e.g., "Acutely Toxic," "Fatal in Contact with Skin").

    • The date when the first waste was added to the container.

  • Collection: Carefully transfer the this compound waste into the designated container within a chemical fume hood to avoid inhalation of vapors. Do not mix this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Contaminated Materials: Any materials that come into contact with this compound, such as pipette tips, gloves, and absorbent pads, must also be disposed of as hazardous waste in the same container.[5]

Step 3: Storage of Hazardous Waste

  • Satellite Accumulation Area (SAA): Store the sealed hazardous waste container in a designated SAA.[6][7][8] This area should be:

    • At or near the point of waste generation.

    • Under the control of the laboratory personnel.

    • Clearly marked with a "Satellite Accumulation Area" sign.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Segregation: Ensure the this compound waste container is stored separately from incompatible materials, such as strong acids or oxidizing agents.[6]

Step 4: Arranging for Disposal

  • Contact EHS: Once the waste container is full or has been in storage for the maximum allowable time per your institution's policy (often not to exceed one year), contact your EHS office to arrange for a pickup.[6][7]

  • Documentation: Complete any required chemical waste disposal forms provided by your EHS office. Accurate and complete information is crucial for the disposal company to handle the waste safely.

  • Professional Disposal: Your EHS office will coordinate with a licensed hazardous waste disposal company for the transportation and final disposal of the this compound waste, which is typically accomplished through high-temperature incineration.[9]

Diagram: this compound Disposal Workflow

Metepa_Disposal_Workflow cluster_prep Preparation & Collection cluster_storage On-site Storage cluster_disposal Professional Disposal ppe Don Appropriate PPE collect Collect this compound Waste in a Labeled, Compatible Container ppe->collect contam Include Contaminated Lab Supplies collect->contam saa Store Sealed Container in Designated Satellite Accumulation Area (SAA) contam->saa secondary Use Secondary Containment saa->secondary segregate Segregate from Incompatible Chemicals saa->segregate contact_ehs Contact Environmental Health & Safety (EHS) for Pickup segregate->contact_ehs documentation Complete Waste Disposal Forms contact_ehs->documentation pickup Licensed Vendor Picks Up Waste documentation->pickup incineration High-Temperature Incineration pickup->incineration Metepa_Disposal_Logic cluster_assessment Hazard Assessment cluster_controls Control Measures cluster_action Disposal Action hazard This compound is Acutely Toxic ppe Mandatory PPE hazard->ppe requires containment Secure Containment (Labeled, Sealed Container) hazard->containment requires storage Controlled Storage (SAA, Segregated) hazard->storage requires disposal Professional Disposal via Licensed Vendor containment->disposal enables safe storage->disposal enables compliant

References

Essential Safety and Operational Guide for Handling Metepa

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, handling, and disposal protocols for Metepa, a chemosterilant also known as Tris(2-methyl-1-aziridinyl)phosphine oxide.[1][2] Due to its toxicity, potential carcinogenicity, and skin irritant properties, strict adherence to the following procedures is mandatory for all researchers, scientists, and drug development professionals.[3] this compound is toxic if swallowed and can be fatal upon contact with skin.[1]

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) is the primary defense against exposure to this compound. All personnel handling this substance must use the following equipment.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4]Protects against splashes and vapors that can cause serious eye damage.[5]
Skin Protection - Fire/flame resistant and impervious clothing.[4]- Chemical impermeable gloves.[4]Prevents skin contact, which can be fatal.[1] Clothing should be immediately removed if contaminated and washed before reuse.[4]
Respiratory Protection Full-face respirator.[4]Required if exposure limits are exceeded or if irritation or other symptoms are experienced.[4]

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to minimize the risk of exposure and accidents.

Handling:

  • Work in a well-ventilated area to avoid the formation of dust and aerosols.[4]

  • Avoid all contact with skin and eyes.[4]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][4]

  • Use non-sparking tools to prevent ignition from electrostatic discharge.[4]

  • Wash hands and any exposed skin thoroughly after handling.[1][4]

Storage:

  • Store containers tightly closed in a dry, cool, and well-ventilated place.[4]

  • Keep this compound stored away from foodstuff containers and incompatible materials.[4]

  • The storage area must be secured and locked.[1][4]

Emergency and First-Aid Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Emergency SituationFirst-Aid Response
Skin Contact Immediately take off all contaminated clothing. Wash the affected area with plenty of water. Seek emergency medical help immediately.[1][4]
Eye Contact Rinse cautiously with pure water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4][5]
Ingestion Rinse mouth with water. Get emergency medical help immediately.[1][4]
Inhalation Move the victim to fresh air. If breathing is difficult, provide respiratory support.[4][5]

Spill and Leak Response

In the event of a spill, follow these steps to ensure safety and proper cleanup.

Personal Precautions:

  • Avoid breathing vapors, mist, or gas.[4]

  • Use all required personal protective equipment, including chemical impermeable gloves.[4]

  • Ensure adequate ventilation.[4]

  • Remove all sources of ignition and use spark-proof tools.[4]

  • Evacuate personnel to safe areas, keeping people away from and upwind of the spill.[4]

Cleanup and Containment:

  • Prevent further leakage or spillage if it is safe to do so.[4]

  • Do not let the chemical enter drains, as discharge into the environment must be avoided.[4]

  • Collect and arrange for disposal. Keep the chemical in suitable, closed containers for disposal.[4]

  • Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[4]

Metepa_Spill_Workflow cluster_prep Initial Response cluster_contain Containment & Cleanup cluster_post Post-Cleanup Spill Spill Detected Assess Assess Situation (Upwind, No Ignition Sources) Spill->Assess Don_PPE Don Full PPE: - Full-face respirator - Impervious clothing - Chemical impermeable gloves - Safety goggles Assess->Don_PPE Contain Contain Spill (Prevent spread & entry to drains) Don_PPE->Contain Collect Collect Material (Use non-sparking tools) Contain->Collect Package Package Waste (Sealed, labeled, suitable containers) Collect->Package Decontaminate Decontaminate Area Package->Decontaminate Dispose Dispose of Waste (Follow regulations) Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Workflow for a this compound chemical spill response.

Decontamination and Disposal Plan

Decontamination:

  • A formal decontamination plan should be in place before any work with this compound begins.

  • This plan must establish procedures to minimize worker contact with the contaminant during the removal of PPE.

  • Standard operating procedures should emphasize work practices that reduce contact with hazardous substances.

Disposal:

  • All waste, including contaminated materials and disposable PPE, must be disposed of at an appropriate treatment and disposal facility.[1][4]

  • Disposal must be in accordance with all applicable local, state, and federal laws and regulations.[1][4]

  • Contaminated work clothing should not be allowed out of the workplace and must be decontaminated before reuse.[5] Never dispose of this compound or related waste by allowing it to enter drains or the environment.[4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.